Product packaging for 2-Amino-2-(2-bromophenyl)acetic acid(Cat. No.:CAS No. 254762-66-8)

2-Amino-2-(2-bromophenyl)acetic acid

Cat. No.: B1275068
CAS No.: 254762-66-8
M. Wt: 230.06 g/mol
InChI Key: PTWAPNNQAOAJDI-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromophenyl)acetic acid ( 339274-34-9) is a brominated aromatic alpha-amino acid derivative with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. This compound serves as a valuable chiral building block in organic synthesis and pharmaceutical research. The ortho-bromophenyl substituent and the amino acid functional group make it a versatile precursor for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. It is characterized by a boiling point of 351.0±32.0 °C at 760 mmHg and a flash point of 166.1±25.1 °C . This product is intended for research applications as a key intermediate in the development of potential bioactive compounds and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1275068 2-Amino-2-(2-bromophenyl)acetic acid CAS No. 254762-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWAPNNQAOAJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404276
Record name 2-Amino-2-(2-bromophenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254762-66-8
Record name 2-Amino-2-(2-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(2-bromophenyl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to 2-Amino-2-(2-bromophenyl)acetic acid, a valuable non-proteinogenic amino acid and a key building block in medicinal chemistry. The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making this compound a significant precursor in the development of novel therapeutics. This document delves into the core synthetic strategies, providing detailed experimental protocols, mechanistic insights, and comparative analysis to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

Non-natural α-amino acids are of paramount importance in drug discovery and development. Their incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and introduce conformational constraints that can lead to higher potency and selectivity. This compound, with its unique substitution pattern, is a precursor for a variety of complex molecular architectures. The ortho-bromine substituent can be readily functionalized through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

This guide will focus on the two most prevalent and well-established methods for the synthesis of α-amino acids from aldehydes: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods offer robust and scalable routes to the target molecule, and their intricacies will be explored in detail.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound typically commences from the readily available starting material, 2-bromobenzaldehyde.[1][2] The two primary retrosynthetic disconnections lead to either an α-aminonitrile intermediate (Strecker synthesis) or a hydantoin intermediate (Bucherer-Bergs reaction).

Method Intermediate Key Reagents Advantages Disadvantages
Strecker Synthesis α-Aminonitrile2-Bromobenzaldehyde, NH₄Cl, NaCNOne-pot reaction, versatile for various aldehydes.Use of highly toxic cyanide, can have side reactions.
Bucherer-Bergs Reaction Hydantoin2-Bromobenzaldehyde, (NH₄)₂CO₃, NaCNOften crystalline and stable intermediates, good yields.Two-step process, hydrolysis of hydantoin can be challenging.

The Strecker Synthesis: A Direct Route to α-Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a one-pot reaction that combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3]

Mechanism of the Strecker Synthesis

The reaction proceeds through two main stages:

  • Formation of the α-aminonitrile: 2-Bromobenzaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide ion then attacks the electrophilic imine carbon to yield 2-amino-2-(2-bromophenyl)acetonitrile.[3]

  • Hydrolysis of the α-aminonitrile: The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding this compound.[4][5]

Strecker_Mechanism cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Aldehyde 2-Bromobenzaldehyde Imine Imine intermediate Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Aminonitrile 2-Amino-2-(2-bromophenyl)acetonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ Aminonitrile_hydrolysis 2-Amino-2-(2-bromophenyl)acetonitrile AminoAcid This compound Aminonitrile_hydrolysis->AminoAcid + H₃O⁺ or OH⁻ (Hydrolysis) start start->Aldehyde

Caption: The two-stage mechanism of the Strecker synthesis.

Experimental Protocol for the Strecker Synthesis

This protocol is adapted from established procedures for the synthesis of structurally similar aryl-substituted amino acids.[6]

Materials and Reagents:

  • 2-Bromobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of ammonium chloride (1.2 equivalents) in water to the flask and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.1 equivalents) in water to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 2-amino-2-(2-bromophenyl)acetonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.[7] The progress of the hydrolysis can be monitored by TLC.

  • After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

The Bucherer-Bergs Reaction: A Two-Step Approach

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin intermediate.[8] This multi-component reaction involves the treatment of an aldehyde with ammonium carbonate and an alkali cyanide.

Mechanism of the Bucherer-Bergs Reaction
  • Formation of the Hydantoin: 2-Bromobenzaldehyde first reacts with cyanide to form a cyanohydrin. This is followed by reaction with ammonium carbonate to yield 5-(2-bromophenyl)hydantoin.[9]

  • Hydrolysis of the Hydantoin: The hydantoin ring is then hydrolyzed, typically under basic conditions, to the corresponding amino acid.[10][11]

Bucherer_Bergs_Mechanism cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis Aldehyde 2-Bromobenzaldehyde Hydantoin 5-(2-Bromophenyl)hydantoin Aldehyde->Hydantoin + (NH₄)₂CO₃, NaCN Reagents (NH₄)₂CO₃, NaCN Hydantoin_hydrolysis 5-(2-Bromophenyl)hydantoin AminoAcid This compound Hydantoin_hydrolysis->AminoAcid + OH⁻, H₂O, then H₃O⁺ (Hydrolysis) start start->Aldehyde Chiral_Resolution Racemic Racemic this compound (R and S enantiomers) Diastereomers Diastereomeric Salts ((R,R) and (S,R) salts) Racemic->Diastereomers + ResolvingAgent Chiral Resolving Agent (e.g., (R)-(+)-α-Methylbenzylamine) Separation Fractional Crystallization Diastereomers->Separation SeparatedSalts Separated Diastereomeric Salts Separation->SeparatedSalts Liberation Acidification SeparatedSalts->Liberation Enantiomers Enantiomerically Pure (R) or (S)-Amino Acid Liberation->Enantiomers

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amino and carboxylic acid functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, a key building block in modern drug discovery. Both the Strecker and Bucherer-Bergs syntheses offer viable and scalable methods for the preparation of this valuable compound. The choice between these methods will depend on factors such as available starting materials, desired scale, and the specific capabilities of the laboratory. Furthermore, the importance of obtaining enantiomerically pure material has been highlighted, with an overview of asymmetric synthesis and chiral resolution strategies. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Sharma, R., & Gupta, A. (2009). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • Matcher, G. F., & Sewell, B. T. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s. Journal of Molecular Microbiology and Biotechnology, 9(3-4), 137-145.
  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde.
  • Google Patents. (n.d.). DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
  • Google Patents. (n.d.). DE891259C - Process for the hydrolysis of hydantoins.
  • ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13623-13629.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Role of 2-Bromobenzaldehyde.
  • Wikipedia. (n.d.). Chiral resolution.
  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0....
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • PubChem. (n.d.). 2-Aminophenylacetic acid.
  • PubChem. (n.d.). 2-Bromophenylacetic acid.
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Sources

2-Amino-2-(2-bromophenyl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-(2-bromophenyl)acetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic, chiral amino acid that serves as a critical structural motif and versatile building block in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring a stereocenter directly attached to a sterically hindered ortho-substituted bromophenyl ring, imparts distinct chemical reactivity and conformational rigidity. These attributes make it a valuable precursor for a range of complex molecules, including pharmaceutical agents and specialized protein degraders. This guide provides a comprehensive overview of its chemical and physical properties, predictive spectroscopic signatures, plausible synthetic routes, key chemical reactions, and essential safety protocols. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge required for the effective application of this compound.

Compound Identification and Structure

Accurate identification is paramount for ensuring the integrity of experimental results. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 254762-66-8[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)C(C(=O)O)N)Br[1]
InChI InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[1]
InChIKey PTWAPNNQAOAJDI-UHFFFAOYSA-N[1]
Common Synonyms amino(2-bromophenyl)acetic acid, 2-(2-bromophenyl)-DL-glycine[1]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The bromine substituent significantly influences the lipophilicity and electronic nature of the molecule.

PropertyValueReference / Method
Physical State White to off-white crystalline solid (Expected)[2]
Exact Mass 228.97384 Da[1]
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[1]
Solubility Slightly soluble in water; soluble in many organic solvents. The hydrochloride salt form exhibits enhanced aqueous solubility.

Spectroscopic Characterization (Predictive Analysis)

For any scientist working with this compound, spectroscopic analysis is the definitive method for structural confirmation and purity assessment. While specific experimental spectra are not widely published, the following represents a predictive guide based on fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The four protons on the bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.8 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The single proton on the α-carbon (the stereocenter) will likely appear as a singlet around δ 5.0 ppm. The two protons of the amine group (-NH₂) and the single proton of the carboxylic acid (-COOH) are exchangeable and will appear as broad singlets at variable chemical shifts, which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (δ ~170-175 ppm). The six aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon atom bonded to the bromine (C-Br) being identifiable. The α-carbon will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands to expect include:

  • O-H Stretch: A broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid.

  • N-H Stretch: A medium intensity band around 3000-3500 cm⁻¹ from the amine group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carbonyl of the carboxylic acid.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the presence of a single bromine atom provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost equal intensity, which is a definitive indicator for the presence of one bromine atom.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway: The Strecker Synthesis

A robust and classical method for synthesizing α-amino acids is the Strecker synthesis.[3] This three-component reaction provides a direct route to this compound from a readily available aldehyde. The causality of this pathway is rooted in the sequential formation of an imine followed by nucleophilic addition of cyanide and subsequent hydrolysis.[4][5]

Caption: Strecker synthesis workflow for the target compound.

Experimental Protocol: Strecker Synthesis (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Imine Formation: To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and potassium cyanide (1.2 eq). The ammonium chloride serves as a source of ammonia and a mild acid catalyst to promote the condensation with the aldehyde, driving the equilibrium towards the imine intermediate by removing water.[5]

  • Cyanide Addition: Stir the reaction mixture at room temperature for 12-24 hours. During this time, the cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile intermediate.[6]

  • Hydrolysis: Carefully concentrate the reaction mixture under reduced pressure. Add a strong acid solution (e.g., 6M HCl) and heat the mixture to reflux for several hours. This harsh step is necessary to fully hydrolyze the nitrile group to a carboxylic acid.[7]

  • Isolation and Purification: Cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to induce precipitation. The resulting solid can be collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization.

Chemical Reactivity

The molecule's functionality allows for a diverse range of chemical transformations, making it a versatile synthetic intermediate.

Reactivity cluster_reactions main Carboxylic Acid (-COOH) This compound Amino Group (-NH₂) Bromophenyl Group r1 Esterification (e.g., +ROH, H⁺) main:f0->r1 r2 Amide / Peptide Coupling (e.g., +R-NH₂, DCC) main:f2->r2 r3 Reduction to Amino Alcohol (e.g., +LiAlH₄) main:f0->r3 r4 Suzuki Coupling (e.g., +Ar-B(OH)₂, Pd catalyst) main:f3->r4 r5 Buchwald-Hartwig Amination main:f3->r5

Caption: Key reaction sites of this compound.

  • Amino Group (-NH₂): Acts as a nucleophile. It is readily used in amide bond formation, making this compound a key component in peptide synthesis.

  • Carboxylic Acid (-COOH): Can be converted into esters, acid chlorides, or amides. It can also be reduced to the corresponding amino alcohol.

  • Bromophenyl Group: The bromine atom is a key functional handle for cross-coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds or Buchwald-Hartwig amination to form carbon-nitrogen bonds, significantly expanding its synthetic utility.

Applications in Drug Discovery and Development

The introduction of a bromine atom into a molecule is a recognized strategy in drug design.[8][9] Bromine can increase lipophilicity, which may enhance membrane permeability, and can form halogen bonds, which can improve binding affinity and selectivity for a biological target.[9]

  • Pharmaceutical Intermediates: This compound is a valuable precursor for synthesizing more complex pharmaceutical agents. Its chiral nature is particularly important for developing stereospecific drugs.

  • Peptide Modification: Incorporating halogenated amino acids into peptides is a strategy to enhance their bioactivity and metabolic stability.[10][11] this compound can be used to create novel peptides with potentially improved therapeutic profiles.

  • Scaffold for Novel Compounds: It serves as a rigid scaffold onto which other functional groups can be added via the reactive sites, enabling the construction of libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical.

GHS Hazard Classification
PictogramSignal WordHazard StatementsReference

Danger H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[1]
Recommended Handling Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[14]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block that offers significant advantages in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for diverse chemical modifications, while the ortho-bromo substitution offers unique steric and electronic properties. A thorough understanding of its properties, reactivity, and safe handling is crucial for unlocking its full potential in the development of next-generation therapeutics and complex molecular architectures.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Amino Acids in Pharmaceutical Intermediates and Beyond.
  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
  • ACS Publications. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Online] 2023-05-04.
  • PubMed Central. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.
  • ResearchGate. Introducing bromine to the molecular structure as a strategy for drug design. [Online] 2025-12-17.
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  • Organic Chemistry Portal. Strecker Synthesis.
  • NROChemistry. Strecker Synthesis.
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  • Wikipedia. Strecker amino acid synthesis.
  • LookChem. 2-Amino-2-phenylacetic acid.
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  • PubChem. 2-Aminophenylacetic acid.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Online] 2023-01-12.

Sources

An In-depth Technical Guide to 2-Amino-2-(2-bromophenyl)acetic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(2-bromophenyl)acetic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry. The document delineates its chemical identity, explores plausible synthetic methodologies with a focus on the Strecker synthesis, and outlines expected analytical and spectroscopic characteristics. Furthermore, this guide delves into the therapeutic landscape of phenylglycine derivatives, particularly their emerging role as anticonvulsant agents, thus contextualizing the relevance of this compound in contemporary drug discovery and development.

Introduction: The Significance of Substituted Phenylglycines

Non-natural amino acids are critical building blocks in the design of novel therapeutic agents, offering routes to enhanced potency, selectivity, and pharmacokinetic profiles. Among these, substituted phenylglycine scaffolds have garnered considerable interest due to their presence in a variety of biologically active molecules. This compound, a member of this class, presents a unique combination of a chiral alpha-amino acid core and a sterically demanding ortho-brominated phenyl ring. This substitution pattern is anticipated to influence its conformational preferences and interactions with biological targets, making it a compelling candidate for lead optimization in drug discovery programs. The exploration of such derivatives is particularly pertinent in the field of neuroscience, where subtle structural modifications can profoundly impact activity at ion channels and receptors implicated in neurological disorders. Recent studies have highlighted the potential of phenylglycine derivatives as broad-spectrum anticonvulsants, underscoring the importance of synthesizing and characterizing novel analogues like the title compound.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 2-(2-bromophenyl)-DL-glycinePubChem
CAS Number 254762-66-8PubChem
Molecular Formula C₈H₈BrNO₂PubChem
Molecular Weight 230.06 g/mol PubChem
Canonical SMILES C1=CC=C(C(=C1)C(C(=O)O)N)BrPubChem
InChI Key PTWAPNNQAOAJDI-UHFFFAOYSA-NPubChem

Table 1: Key identifiers and physicochemical properties of this compound.[3]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of α-amino acids can be achieved through various established methods. For this compound, the Strecker synthesis presents a logical and efficient approach, starting from the readily available 2-bromobenzaldehyde. This multi-step, one-pot reaction is a cornerstone of amino acid synthesis.[4][5][6]

The Strecker Synthesis: A Plausible and Efficient Route

The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. This method is well-suited for the preparation of a wide array of α-amino acids.[6][7]

Strecker_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Aminonitrile Formation cluster_step3 Step 3: Hydrolysis 2-bromobenzaldehyde 2-Bromobenzaldehyde Imine Imine intermediate 2-bromobenzaldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile Target_Molecule This compound Aminonitrile->Target_Molecule Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Target_Molecule

Caption: Workflow of the Strecker synthesis for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from established procedures for the Strecker synthesis of related amino acids and provides a robust starting point for the synthesis of the title compound.[8]

Materials:

  • 2-Bromobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) for neutralization

  • Diethyl ether or other suitable organic solvent for extraction

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, keeping the temperature below 20°C using an ice bath.

    • Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • To the reaction mixture containing the α-aminonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid. Monitor the reaction progress by TLC or HPLC.

  • Isolation and Purification:

    • After cooling, the reaction mixture may be concentrated under reduced pressure to remove methanol.

    • The aqueous solution is then washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

    • The pH of the aqueous layer is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a base (e.g., NaOH or NH₄OH).

    • The precipitated crude this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 2-bromophenyl group, likely in the range of δ 7.0-8.0 ppm, with splitting patterns indicative of their substitution. The α-proton (CH) adjacent to the amino and carboxyl groups would appear as a singlet or a multiplet, depending on the solvent and its exchange with labile protons. The amino (NH₂) and carboxylic acid (OH) protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The α-carbon will appear in the range of δ 50-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 230.06 g/mol . A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • An N-H stretch from the amino group (around 3300-3500 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-N and C-Br stretching vibrations at lower frequencies.

Applications in Drug Development: The Anticonvulsant Potential of Phenylglycine Derivatives

The structural motif of phenylglycine is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Of particular interest is the emerging role of phenylglycine derivatives as anticonvulsant agents.[1][2]

Rationale for Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, often resulting from an imbalance between excitatory and inhibitory neurotransmission. Many existing antiepileptic drugs (AEDs) target voltage-gated sodium channels, calcium channels, or enhance GABAergic inhibition. Phenylglycine derivatives, due to their structural similarity to endogenous amino acid neurotransmitters, are well-positioned to interact with these targets. The presence of a bulky and lipophilic substituent on the phenyl ring, such as the bromine atom in this compound, can significantly influence the binding affinity and selectivity for these targets.

A recent study on new phenylglycinamide derivatives demonstrated their potent and broad-spectrum anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) test and the 6 Hz seizure model.[1][2] This research highlights the potential of this chemical class to yield novel AEDs with potentially improved efficacy and side-effect profiles.

Drug_Development_Pathway Start This compound (Lead Compound) Synthesis Synthesis of Derivatives Start->Synthesis Screening In vitro & In vivo Anticonvulsant Screening Synthesis->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Candidate Preclinical Candidate Screening->Candidate Optimization->Candidate

Caption: A logical workflow for the development of anticonvulsant drugs from this compound.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established methodologies like the Strecker synthesis, and its structure can be unequivocally confirmed by standard analytical techniques. The compelling evidence of anticonvulsant activity in related phenylglycine derivatives provides a strong rationale for the further investigation of this compound and its analogues. Future research should focus on the asymmetric synthesis of this compound to enable the evaluation of individual enantiomers, as stereochemistry often plays a crucial role in pharmacological activity. Furthermore, a systematic exploration of its derivatives through the synthesis of a focused library could lead to the identification of potent and selective anticonvulsant agents with novel mechanisms of action.

References

  • Wawer, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3786. [Link]
  • Wawer, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. PubMed, 35740990. [Link]
  • NROChemistry. Strecker Synthesis. [Link]
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  • Google Patents.
  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]
  • Kaminski, K., et al. (2018). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 23(11), 2907. [Link]
  • Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. [Link]
  • Wikipedia. Strecker amino acid synthesis. [Link]
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]
  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. [Link]
  • WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids. [Link]
  • Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central, 12(3), 259-265. [Link]
  • Abdel-Mottaleb, M. S. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 670-681. [Link]
  • MDPI.
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1125-1148. [Link]
  • Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2347-2357. [Link]
  • PubChem. 2-Bromophenylacetic acid. [Link]
  • Khan, K. M., et al. (2014). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141-151. [Link]

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An In-Depth Technical Guide to 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource for 2-Amino-2-(2-bromophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of this compound's properties, synthesis, and potential applications, grounded in established scientific principles. This document is structured to offer both quick reference data and in-depth procedural guidance to facilitate its use in the laboratory and in the conceptualization of novel therapeutic agents.

Compound Profile: this compound

This compound is a synthetic amino acid derivative. The presence of a bromine atom on the phenyl ring at the ortho position introduces specific steric and electronic properties that make it a valuable building block in the design of complex organic molecules and active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 254762-66-8[1][2]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
IUPAC Name This compound[1]
Synonyms Amino(2-bromophenyl)acetic acid[2]
Appearance White to off-white crystalline powder or solid (predicted)
Solubility The hydrochloride salt exhibits moderate aqueous solubility.[3]
pKa₁ (Carboxyl) 1.76 - 2.34 (predicted for the hydrochloride salt)[3]
pKa₂ (Amino) 9.67 ± 0.03 (predicted for the hydrochloride salt)[3]
Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Strecker amino acid synthesis .[4][5][6] This classical yet robust method involves a one-pot, three-component reaction between an aldehyde (in this case, 2-bromobenzaldehyde), a source of ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Underlying Principles of the Strecker Synthesis

The causality behind the Strecker synthesis lies in a sequence of nucleophilic additions. Initially, 2-bromobenzaldehyde reacts with ammonia to form an imine. The subsequent nucleophilic attack of the cyanide ion on the imine carbon forms a stable α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the desired amino acid.[4][5] This method is highly versatile and can be adapted for a wide range of substituted aldehydes.

Strecker_Synthesis Aldehyde 2-Bromobenzaldehyde Imine Imine intermediate Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile AminoAcid This compound Aminonitrile->AminoAcid Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->AminoAcid

Figure 1: The reaction pathway of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of this compound

This protocol is a representative procedure based on the principles of the Strecker synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-Bromobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Aqueous ammonia (e.g., 28-30%)

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth (optional)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

Part 1: Formation of the α-Aminonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde in methanol.

  • Cool the solution in an ice bath.

  • In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia.

  • Slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution with vigorous stirring.

  • In another beaker, prepare an aqueous solution of sodium cyanide. Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Slowly add the sodium cyanide solution to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

Part 2: Hydrolysis of the α-Aminonitrile

  • Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

  • After cooling, the product may precipitate as the hydrochloride salt.

Part 3: Isolation and Purification

  • Collect the precipitated product by filtration.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water.

  • Adjust the pH to the isoelectric point (typically around pH 5-6) using a base such as aqueous sodium hydroxide. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. For amino acid analysis, pre-column derivatization is often employed to enhance detection.[7]

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate with pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) can be used for fluorescence or UV detection.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or fluorescence detection if a derivatizing agent is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Expected signals include those for the aromatic protons on the bromophenyl ring, the α-proton, and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants of the aromatic protons will be indicative of the ortho-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Heck coupling), allowing for the introduction of diverse substituents.[3]

While specific drugs derived from this compound are not prominently documented in the public domain, its structural motif is relevant to the development of compounds targeting the central nervous system, potentially as neurotransmitter modulators.[3] The unique stereoelectronic properties conferred by the ortho-bromo substitution can influence the binding affinity and selectivity of a molecule for its biological target.

Drug_Discovery_Workflow cluster_0 Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development BuildingBlock This compound CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) BuildingBlock->CrossCoupling Introduce diverse R-groups Functionalization Further Functionalization CrossCoupling->Functionalization CompoundLibrary Compound Library Functionalization->CompoundLibrary BiologicalScreening Biological Screening CompoundLibrary->BiologicalScreening LeadCompound Lead Compound Identification BiologicalScreening->LeadCompound SAR Structure-Activity Relationship (SAR) LeadCompound->SAR LeadOptimization Lead Optimization SAR->LeadOptimization DrugCandidate Drug Candidate LeadOptimization->DrugCandidate

Figure 2: The role of this compound as a building block in a typical drug discovery workflow.

Conclusion

This compound, with its CAS number 254762-66-8, is a valuable synthetic intermediate for researchers in the pharmaceutical sciences. Its synthesis, primarily through the Strecker reaction, is well-established in principle, and its structure allows for diverse chemical modifications. This guide provides a foundational understanding and practical considerations for the synthesis, analysis, and potential application of this compound, aiming to empower scientists in their pursuit of novel therapeutic agents.

References

  • Amino(2-bromophenyl)acetic acid hydrochloride. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (n.d.). The Strecker Synthesis of Amino Acids.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. Retrieved from a hypothetical BenchChem technical guide.
  • PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information.
  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules.
  • QIAGEN. (2005, May).
  • Bio-Rad. (n.d.).
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
  • MDPI. (2021, January 28). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules.
  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules.
  • YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified.
  • Vertex AI Search. (n.d.). Amino(2-bromophenyl)acetic acid, min 98%, 1 gram. Retrieved from a hypothetical Vertex AI Search result.

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-2-(2-bromophenyl)acetic acid, a synthetic amino acid with significant potential as a building block in medicinal chemistry and drug discovery. While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from closely related analogues, and established analytical methodologies to offer a robust framework for its study and application.

Introduction: The Significance of Substituted Phenylglycines

Non-proteinogenic amino acids, particularly those with substituted aromatic moieties, are of paramount importance in the design of novel therapeutic agents. The introduction of a halogen, such as bromine, onto the phenyl ring of a glycine derivative can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, as a member of this class, presents a unique scaffold for the development of new chemical entities. Its structural features suggest potential applications as a key intermediate in the synthesis of complex molecules with diverse pharmacological activities.

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to any chemical research. This section details the key identifiers and structural properties of this compound.

Chemical Identity

The unambiguous identification of a chemical entity is crucial for regulatory and research purposes. The following identifiers are associated with this compound[1]:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₈BrNO₂
CAS Number 254762-66-8
InChI Key PTWAPNNQAOAJDI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C(=O)O)N)Br
Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. The data presented below is based on computational predictions from the PubChem database and should be confirmed by experimental analysis[1].

PropertyPredicted Value
Molecular Weight 230.06 g/mol
XLogP3 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 63.3 Ų

Synthesis and Characterization

Proposed Synthetic Pathway: Modified Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones. A plausible route for the synthesis of this compound is outlined below.

Strecker_Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 2-Bromobenzaldehyde D α-Amino-2-bromophenylacetonitrile A->D + NH4Cl, NaCN B Ammonium Chloride (NH4Cl) B->D C Sodium Cyanide (NaCN) C->D E α-Amino-2-bromophenylacetonitrile G This compound E->G + H2O, H+ or OH- F Acid or Base Hydrolysis F->G

Caption: Proposed Strecker synthesis of this compound.

Experimental Protocol (Adapted from general Strecker synthesis):

  • Aminonitrile Formation: To a solution of 2-bromobenzaldehyde in a suitable solvent (e.g., methanol/water), add ammonium chloride followed by sodium cyanide. The reaction is typically stirred at room temperature until the formation of the α-aminonitrile is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The resulting α-amino-2-bromophenylacetonitrile is then subjected to hydrolysis. This can be achieved under either acidic (e.g., refluxing with concentrated HCl) or basic (e.g., refluxing with NaOH) conditions.

  • Purification: Following hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices: The choice of a two-step Strecker synthesis is predicated on its reliability and high yields for a wide range of substituted benzaldehydes. The use of ammonium chloride and sodium cyanide provides the necessary ammonia and cyanide nucleophiles for the formation of the key aminonitrile intermediate. The final hydrolysis step is a robust method for converting the nitrile to a carboxylic acid.

Characterization

The definitive identification and purity assessment of the synthesized compound would require a suite of analytical techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the amine protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The α-proton should appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the range of 110-140 ppm), and the α-carbon.

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₈BrNO₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster, providing a key diagnostic feature.

4.2.3. X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Potential Applications in Drug Development

While specific biological activity for this compound is not extensively documented, its structural features suggest several potential applications in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The presence of amino and carboxylic acid groups, along with a reactive bromo-substituted phenyl ring, makes it an ideal starting material for the synthesis of more complex molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

  • Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered pharmacological profiles.

  • Enzyme Inhibitors: The phenylglycine scaffold is present in a number of biologically active compounds, and derivatives of this compound could be explored as potential enzyme inhibitors.

Safety and Handling

Based on GHS hazard classifications for this compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[1]. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic building block with considerable potential in the field of drug discovery. While a comprehensive experimental characterization is yet to be widely published, this guide provides a solid foundation for its synthesis, identification, and potential applications based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its experimental properties and explore its pharmacological potential.

References

  • PubChem. This compound.

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Spectroscopic Data of 2-Amino-2-(2-bromophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the non-proteinogenic amino acid, 2-Amino-2-(2-bromophenyl)acetic acid. Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted data, supported by a comparative analysis with the isomeric compound 2-Amino-2-(4-bromophenyl)acetic acid, to offer a detailed exploration of its structural features. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the target molecule. The causality behind spectral patterns is explained, providing a robust framework for researchers involved in the synthesis, identification, and quality control of this and related compounds. This guide also includes standardized experimental protocols for acquiring such data, ensuring a self-validating system for spectroscopic analysis.

Introduction

This compound is a synthetic amino acid derivative with potential applications in medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring at the ortho position, combined with the amino and carboxylic acid functionalities at the alpha-carbon, creates a unique electronic and steric environment that can influence its biological activity and chemical reactivity. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.

This guide is structured to provide not just the data, but also the scientific rationale behind the expected spectroscopic signatures. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results and troubleshoot any discrepancies.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

2-Amino-2-(2-bromophenyl)acetic_acid This compound cluster_phenyl 2-Bromophenyl Group cluster_amino_acid Amino Acid Moiety C1 C1' C2 C2'-Br C1->C2 C_alpha α-C C1->C_alpha σ-bond C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C_carboxyl COOH C_alpha->C_carboxyl N_amino NH2 C_alpha->N_amino NMR_Workflow A Sample Preparation: - Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). - Add a small amount of TMS as an internal standard (0 ppm). B Instrument Setup: - Tune and shim the NMR spectrometer. - Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). A->B C Data Acquisition: - Acquire ¹H NMR spectrum (e.g., 16-32 scans). - Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). B->C D Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Integrate the ¹H NMR signals and reference to TMS. C->D

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR_Workflow A Sample Preparation (ATR): - Place a small amount of the solid sample directly on the ATR crystal. B Data Acquisition: - Collect a background spectrum of the empty ATR crystal. - Collect the sample spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹). A->B C Data Processing: - The instrument software automatically subtracts the background from the sample spectrum. B->C

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry

MS_Workflow A Sample Preparation: - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). B Instrument Setup: - Calibrate the mass spectrometer using a known standard. - Set the ionization source parameters (e.g., electrospray voltage, gas flow rates). A->B C Data Acquisition: - Infuse the sample solution into the mass spectrometer. - Acquire the mass spectrum over the desired m/z range. B->C D Data Analysis: - Identify the molecular ion peak and characteristic fragment ions. - Analyze the isotopic patterns. C->D

Figure 4: Workflow for Mass Spectrometry data acquisition and analysis.

Comparative Analysis with 2-Amino-2-(4-bromophenyl)acetic acid

The spectroscopic data of the isomeric 2-Amino-2-(4-bromophenyl)acetic acid can provide valuable context for understanding the data of the ortho-substituted target molecule.

  • ¹H NMR: In the para-isomer, the aromatic region of the ¹H NMR spectrum would be simpler, showing two doublets due to the symmetry of the molecule. This contrasts with the more complex pattern of four distinct aromatic signals expected for the ortho-isomer.

  • ¹³C NMR: The number of unique carbon signals would be different. The para-isomer would show fewer aromatic carbon signals due to symmetry.

  • Mass Spectrometry: The molecular ion and major fragmentation pathways are expected to be very similar for both isomers, as the primary fragmentation is often driven by the functional groups rather than the substitution pattern on the aromatic ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By combining theoretical data with established spectroscopic principles and a comparative analysis with a known isomer, this document serves as a valuable resource for researchers. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory. As with any predictive data, experimental verification is the ultimate standard for structural confirmation. This guide, however, equips the researcher with a robust framework for interpreting and validating their future experimental findings.

References

  • Note: As this guide is based on predicted data, direct literature references for the experimental spectra of this compound are not available.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-2-(2-bromophenyl)acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a deep dive into the theoretical underpinnings, practical acquisition protocols, and detailed interpretation of the spectrum. We will explore the structural nuances of the molecule, predict the chemical shifts and coupling patterns based on first principles and substituent effects, and provide a robust, self-validating experimental workflow for acquiring high-quality spectral data. The causality behind experimental choices is emphasized to empower scientists in their structural elucidation endeavors.

Theoretical Framework: Predicting the ¹H NMR Landscape

The predictive power of NMR spectroscopy is rooted in the principle that the chemical environment of a nucleus dictates its resonance frequency. For this compound, the molecule presents three distinct proton environments: the aromatic protons on the substituted benzene ring, the aliphatic alpha-proton, and the labile protons of the amino and carboxylic acid groups.

Molecular Structure and Proton Environments

A precise understanding of the proton topology is paramount for spectral assignment. The structure, with protons systematically numbered for discussion, is presented below.

cluster_ring cluster_substituent C1 C1 C2 C2 C1->C2 CH CHα C1->CH C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 NH2 NH₂ CH->NH2 COOH COOH CH->COOH

Caption: Structure of this compound with key protons labeled.

Influence of Substituents on Chemical Shifts (δ)

The chemical shifts are influenced by the electronic effects of the substituents.

  • Aromatic Protons (H3, H4, H5, H6): These protons reside in the most complex region of the spectrum (typically 7.0-8.0 ppm). Their shifts are governed by the interplay of the electron-withdrawing inductive effects of both the bromine atom and the α-amino acid moiety.

    • The bromine atom deshields the ortho proton (H3) and the para proton (H5) through its inductive effect.

    • The α-amino acid group (-CH(NH2)COOH) is also electron-withdrawing, primarily impacting the ortho proton (H6).

    • Consequently, H3 and H6 are expected to be the most downfield-shifted aromatic protons. H4 and H5 will appear at a relatively higher field (more shielded) within the aromatic region. Aromatic protons on a benzene ring typically couple to ortho neighbors at 6-10 Hz, while four-bond meta coupling is much smaller, around 2-4 Hz[1].

  • Alpha-Proton (Hα): This proton is attached to a carbon bearing three electron-withdrawing groups: the 2-bromophenyl ring, the amino group, and the carboxylic acid group. This environment causes significant deshielding. The typical chemical shift for alpha-protons in amino acids is around 4.5 ppm[2]. The additional deshielding from the aromatic ring will likely shift this proton further downfield, possibly into the 5.0-5.5 ppm range.

  • Labile Protons (-NH₂ and -COOH): The chemical shifts of these protons are highly variable and depend on the solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, the carboxylic acid proton is expected far downfield (>10 ppm), while the amino protons may appear in the 3-5 ppm range or broader. These signals are characteristically broad and will disappear upon the addition of a few drops of D₂O due to hydrogen-deuterium exchange.

Predicted Spin-Spin Coupling Patterns (Multiplicity)
  • H3: This proton is coupled to H4 (ortho, ³J ≈ 7-8 Hz) and H5 (meta, ⁴J ≈ 2-3 Hz). It is expected to appear as a doublet of doublets (dd) .

  • H4: Coupled to H3 (ortho, ³J ≈ 7-8 Hz) and H5 (ortho, ³J ≈ 7-8 Hz). With two different ortho couplings, it will likely be a complex multiplet, often appearing as a triplet of doublets (td) or a doublet of doublets of doublets (ddd) .

  • H5: Coupled to H4 (ortho, ³J ≈ 7-8 Hz) and H6 (ortho, ³J ≈ 7-8 Hz), and also to H3 (meta, ⁴J ≈ 2-3 Hz). This will also be a complex multiplet, likely a triplet of doublets (td) .

  • H6: Coupled to H5 (ortho, ³J ≈ 7-8 Hz). It will appear as a doublet (d) , which may be further split by a small meta coupling to H4.

  • Hα: This proton has no adjacent non-equivalent protons on neighboring carbons, so it is expected to be a singlet (s) . In some solvents, coupling to the -NH₂ protons may be observed, but this is often broadened or eliminated by exchange.

Best Practices for Spectral Acquisition

Trustworthy data is the product of a meticulous and well-designed experimental protocol. The following sections detail a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is capable of solubilizing the zwitterionic amino acid and, being aprotic, it slows the exchange of the -NH₂ and -COOH protons, allowing for their observation.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% TMS as an internal reference) to the NMR tube.

  • Dissolution: Cap the tube securely and gently vortex or sonicate until the sample is fully dissolved. A clear, homogenous solution is required.

  • Confirmation (Optional): To confirm the assignment of labile protons, a second spectrum can be run after adding 1-2 drops of deuterium oxide (D₂O) to the sample, which will cause the -NH₂ and -COOH signals to disappear.

NMR Instrument Parameterization

The following parameters are recommended for a standard 400 MHz spectrometer. Justification is provided to highlight the expertise behind the choices.

ParameterRecommended ValueRationale (Expertise & Experience)
Spectrometer Freq.400 MHzProvides good signal dispersion for resolving complex aromatic multiplets.
Pulse Programzg30A standard 30-degree pulse experiment is sufficient for qualitative analysis and is faster than a 90-degree pulse, allowing for more scans in a given time.
Spectral Width-2 to 14 ppm (16 ppm)Ensures all expected signals, from the TMS reference (0 ppm) to the carboxylic acid proton (>12 ppm), are captured.
Acquisition Time~3.0 sProvides adequate resolution to resolve the fine structure of coupling patterns.
Relaxation Delay (d1)5.0 sA longer delay ensures nearly complete T1 relaxation for all protons, which is crucial for accurate signal integration, especially for the potentially slow-relaxing aromatic protons.
Number of Scans16-64An adequate number of scans to achieve a good signal-to-noise ratio for a sample of this concentration.
Data Processing Workflow

Raw free induction decay (FID) data must be processed correctly to yield an interpretable spectrum.

FID FID Acquisition FT Fourier Transform FID->FT  [Exponential Multiplication] Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS at 0 ppm) Baseline->Reference Integrate Signal Integration Reference->Integrate Analyze Analysis & Assignment Integrate->Analyze

Caption: A standard workflow for processing raw NMR data into an interpretable spectrum.

Detailed Spectral Analysis and Interpretation

This section integrates the theoretical predictions into a cohesive guide for interpreting the final spectrum.

Predicted ¹H NMR Data Summary

The following table summarizes the expected spectral data for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-COOH> 12.0Broad Singlet (br s)N/A1H
H3~7.8 - 8.0Doublet of Doublets (dd)³J ≈ 7-8, ⁴J ≈ 2-31H
H6~7.6 - 7.8Doublet (d) or (dd)³J ≈ 7-81H
H4 / H5~7.2 - 7.5Multiplet (m)Complex2H
~5.2 - 5.5Singlet (s)N/A1H
-NH₂~3.0 - 5.0Broad Singlet (br s)N/A2H
TMS0.00Singlet (s)N/AReference

Note: Chemical shifts are predictive and can vary based on experimental conditions.

Narrative Interpretation

When analyzing the spectrum, a systematic approach is recommended:

  • Reference Check: Confirm the TMS peak is correctly calibrated to 0.00 ppm.

  • Labile Proton Identification: Look for the very broad signal far downfield (>12 ppm), characteristic of the carboxylic acid proton. Another broad signal, integrating to 2H, should be present for the amino group. Confirm these by running a D₂O exchange experiment.

  • Aromatic Region (7.0-8.0 ppm): This region should contain signals integrating to a total of 4H. Identify the two most downfield signals; these are likely H3 and H6. The signal appearing as a doublet of doublets with one large and one small coupling constant is a strong candidate for H3. The remaining complex multiplets in the more upfield part of this region will correspond to H4 and H5.

  • Aliphatic Region: A sharp singlet integrating to 1H, expected between 5.2 and 5.5 ppm, is the hallmark of the alpha-proton (Hα). Its isolated nature (singlet) and characteristic chemical shift make it a key landmark for confirming the structure.

By following this logical progression, each signal can be confidently assigned, providing unambiguous verification of the this compound structure.

References

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
  • Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum.
  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • Purdue University. (n.d.). Typical proton chemical shifts for amino acids within a protein.
  • PubChem. (n.d.). This compound.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

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Introduction: The Structural Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Amino-2-(2-bromophenyl)acetic acid

This compound is a non-proteinogenic α-amino acid that serves as a vital chiral building block in modern drug discovery and development. Its substituted phenyl ring and chiral center make it a key component in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise structural characterization of such molecules is non-negotiable, ensuring purity, identity, and stability. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide an unambiguous fingerprint of the carbon framework of a molecule.[1]

This guide provides an in-depth, practical framework for the ¹³C NMR analysis of this compound. We will move beyond a simple recitation of data to explore the causal relationships between the molecule's structure and its spectral output. This includes a detailed experimental protocol, a predictive analysis of the ¹³C spectrum, and an interpretation of the electronic effects that govern the chemical shifts of each carbon atom.

Core Principles: Why ¹³C NMR is a Definitive Tool

¹³C NMR spectroscopy is a powerful technique that maps the unique electronic environment of each carbon atom within a molecule.[1] Unlike ¹H NMR, the large chemical shift range (typically 0-220 ppm) in ¹³C NMR minimizes signal overlap, often allowing for the resolution of every unique carbon atom.[2] For a molecule like this compound, which lacks any element of symmetry, we expect to observe a distinct signal for each of its eight carbon atoms.

The analysis hinges on understanding how substituents influence the magnetic field experienced by each carbon nucleus. Electron-withdrawing groups (like the bromine atom and carboxylic acid) deshield nearby carbons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups can cause shielding, resulting in an upfield shift. In this particular molecule, the interplay between the inductive effects of the bromine substituent and the resonance effects within the aromatic ring creates a unique and predictable spectral pattern.[3][4]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Diagram of the Experimental Workflow

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing A 1. Weigh Sample (50-100 mg of This compound) B 2. Select Solvent (0.7 mL DMSO-d₆) A->B C 3. Dissolve & Filter Dissolve sample in a vial. Filter through pipette with cotton plug into a clean NMR tube. B->C D 4. Add Reference (Optional: TMS) C->D E 5. Insert Sample Place tube in spinner and insert into magnet. D->E Transfer to Spectrometer F 6. Lock & Shim Lock on deuterium signal of DMSO-d₆. Optimize magnetic field homogeneity (shimming). E->F G 7. Set Parameters (e.g., zgpg30 pulse sequence, 30° pulse angle, D1=2s, NS=1024) F->G H 8. Acquire Spectrum Initiate data acquisition. G->H I 9. Fourier Transform Convert FID to spectrum. H->I Process Raw Data (FID) J 10. Phase Correction Adjust phase to obtain absorptive Lorentzian peaks. I->J K 11. Baseline Correction Ensure a flat baseline. J->K L 12. Reference Spectrum Calibrate solvent peak (DMSO-d₆) to 39.52 ppm. K->L

Caption: Workflow for ¹³C NMR Analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 50-100 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5][6]

  • Solvent Selection & Dissolution:

    • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the zwitterionic amino acid, and its aprotic nature minimizes issues with the exchange of labile protons from the amino and carboxylic acid groups.[7]

    • Procedure: In a small, clean vial, dissolve the weighed sample in approximately 0.7 mL of DMSO-d₆.[8] Gentle vortexing or sonication can aid dissolution.

  • Sample Filtration and Transfer:

    • Rationale: Particulate matter in the NMR sample can severely degrade the spectral resolution by disrupting the magnetic field homogeneity.[5]

    • Procedure: Prepare a filter by plugging a Pasteur pipette with a small piece of cotton. Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube.[8][9] The final volume in the tube should be sufficient to cover the detection coil, typically a height of 4-5 cm.[10]

  • Referencing: While the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is commonly used for calibration, an internal standard like tetramethylsilane (TMS) can be added for highly accurate work.[5][9] However, for routine analysis, referencing to the solvent peak is sufficient.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer) is appropriate. This decouples the protons, ensuring that all carbon signals appear as singlets, which simplifies the spectrum.[11]

    • Pulse Angle: A 30° pulse angle is a good compromise, allowing for a shorter relaxation delay without significantly saturating the signals.

    • Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. Quaternary carbons have longer relaxation times and may appear weaker.[12] For quantitative analysis, a much longer delay (5x the longest T₁) would be necessary to ensure full relaxation.[2]

    • Number of Scans (NS): Typically, 1024 to 4096 scans are required to achieve an adequate signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat spectrum.

    • Calibrate the chemical shift axis by setting the DMSO-d₆ quintet to its known chemical shift of 39.52 ppm.

Spectral Analysis and Interpretation

The structure of this compound dictates that all eight carbons are in chemically distinct environments and will thus produce eight unique signals in the ¹³C NMR spectrum.

Molecular Structure with Carbon Numbering

Caption: Structure of this compound.

Predicted ¹³C Chemical Shifts and Rationale

The following table outlines the predicted chemical shift ranges for each carbon. These predictions are based on established chemical shift trends for substituted benzenes and functional groups.[11][13][14]

Carbon AtomPredicted δ (ppm)Rationale & Key Influences
COOH 170 - 175Carboxylic Acid Carbonyl: This region is characteristic of carboxylic acid and ester carbons. The electronegative oxygen atoms cause significant deshielding.[13]
C1' 138 - 142Quaternary Aromatic: This carbon is attached to the bulky amino acid side chain. Its chemical shift is influenced by the substitution and its position ortho to the bromine atom. It is expected to be downfield.
C3' 132 - 135Aromatic CH: This carbon is para to the bromine atom. Its environment is significantly influenced by the electronic effects of both substituents.
C6' 129 - 132Aromatic CH: This carbon is meta to the bromine atom and is generally less affected by the substituent compared to the ortho and para positions.
C5' 128 - 131Aromatic CH: Also meta to the bromine, but its environment is slightly different from C6' due to the ortho-substitution pattern, leading to a distinct signal.[3]
C4' 127 - 130Aromatic CH: This carbon is ortho to the C1' substituent and meta to the bromine.
C2' 122 - 126Aromatic C-Br: This is the ipso-carbon directly attached to the bromine. Due to the "heavy atom effect," bromine's large electron cloud causes increased shielding, shifting this signal upfield relative to what would be expected based on electronegativity alone.[15]
55 - 65Chiral Center (C-N): This sp³-hybridized carbon is attached to three electron-withdrawing groups (the phenyl ring, the amino group, and the carboxyl group), which deshield it and shift it significantly downfield into this characteristic region.[13]

Conclusion and Advanced Outlook

The ¹³C NMR spectrum provides an exceptionally detailed and definitive structural confirmation for this compound. By following a robust experimental protocol and understanding the key electronic effects of the substituents, researchers can confidently assign each of the eight carbon signals.

For cases requiring absolute, unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC spectrum would correlate each protonated carbon with its directly attached proton(s), while an HMBC spectrum would reveal correlations between carbons and protons over two to three bonds, allowing for the complete assembly of the molecular structure from the ground up. These techniques provide an additional layer of validation, which is often crucial in regulated drug development environments.

References

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71.
  • Burton, K. et al. (2021). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. ResearchGate.
  • University of California, Los Angeles (UCLA) Chemistry. Summary of C13-NMR Interpretation. UCLA Chemistry & Biochemistry.
  • ResearchGate. 13C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment. ResearchGate.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.
  • Al-Trawneh, M. A. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Iris Publishers.
  • Eurisotop. NMR Solvents. Eurisotop Website.
  • University of Maryland. NMR Sample Requirements and Preparation. University of Maryland Department of Chemistry and Biochemistry.
  • IGI Global. (2025). 13 C NMR spectroscopy: Significance and symbolism. IGI Global.
  • Anasazi Instruments. (2017). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
  • Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube.
  • Fiveable. Ortho-Substituted Benzenes Definition. Fiveable.
  • Western University. NMR Sample Preparation. Western University Facility for Spectroscopic Analysis of Matter.
  • Iowa State University. NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para-dibromobenzene?. Pearson.
  • Scribd. NMR Sample Preparation Guide. Scribd.
  • Lauterbur, P. C. (1961). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society, 83(8), 1838-1846.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Chemistry Steps.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • Oregon State University. 13C NMR Chemical Shifts. Oregon State University Department of Chemistry.
  • Ishida, T., & Nagata, T. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.
  • PubChem. 2-Bromophenylacetic acid. National Center for Biotechnology Information.
  • Prentice, C. et al. (2022). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in CDCl3. ResearchGate.
  • SciSpace. Automatic 13 C Chemical Shift Reference Correction of Protein NMR Spectral Data Using Data Mining and Bayesian Statistical Model. SciSpace.
  • NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org.
  • Irie, K. et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3369.
  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information.

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A Guide to the Structural Elucidation of Phenylacetic Acid Derivatives: The Case of 2-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, this structural information is paramount for understanding drug-target interactions, optimizing lead compounds, and ensuring intellectual property. This guide provides a comprehensive technical overview of the process of determining and analyzing the X-ray crystal structure of a small organic molecule, using 2-Bromophenylacetic acid as a case study. While the primary topic of interest was 2-Amino-2-(2-bromophenyl)acetic acid, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no publicly available crystal structure for this specific compound. Therefore, we turn our focus to its close structural analog, 2-Bromophenylacetic acid, for which a detailed crystal structure is available (CSD entry 886934). This allows for a complete exploration of the crystallographic workflow and structural analysis, providing valuable insights that can be extrapolated to its aminated counterpart and other related phenylacetic acid derivatives.

Introduction: The Significance of Structural Chemistry in Drug Discovery

The adage "structure dictates function" is a cornerstone of modern chemistry and pharmacology. Non-covalent interactions, conformational preferences, and the overall shape of a molecule are governed by its atomic constitution and bonding. In the realm of drug development, a deep understanding of a molecule's three-dimensional structure can accelerate the discovery process by enabling rational drug design, facilitating the interpretation of structure-activity relationships (SAR), and providing a solid basis for patent claims.

Amino acids and their derivatives are of particular interest in pharmaceutical research due to their biocompatibility and their role as building blocks of proteins.[1][2] The introduction of a bromine atom to the phenyl ring of an amino acid derivative, such as in this compound, can significantly influence its lipophilicity, metabolic stability, and binding affinity to target proteins. However, without a definitive crystal structure, the precise conformational effects of these substitutions remain speculative.

This guide will walk through the essential steps of a crystallographic study, from synthesis and crystallization to data collection, structure solution, and detailed analysis, using the published crystal structure of 2-Bromophenylacetic acid as a tangible example.

Experimental Methodology: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Bromophenylacetic Acid

While various synthetic routes to 2-Bromophenylacetic acid exist, a common laboratory-scale preparation involves the bromination of a suitable precursor. For instance, a plausible synthesis could start from 2-bromotoluene, which is then subjected to side-chain bromination followed by hydrolysis of the resulting benzyl bromide to the corresponding alcohol, and subsequent oxidation to the carboxylic acid.

A more direct, analogous method for a related compound, α-bromophenylacetic acid, involves the radical bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[3]

A Generalized Synthetic Protocol (Illustrative):

  • Starting Material: 2-(2-Bromophenyl)acetonitrile.

  • Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions. For example, refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup.

  • Purification: The crude 2-Bromophenylacetic acid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to yield a crystalline solid.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension). Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For 2-Bromophenylacetic acid, single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[4][5]

The Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data Diffraction Data Collection Diffractometer->Data Integration Data Integration & Reduction Data->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Structural Analysis Validation->Analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal of 2-Bromophenylacetic acid was mounted on a diffractometer. The crystal was kept at a low temperature (100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. Monochromatic X-ray radiation (in this case, Mo Kα radiation with a wavelength of 0.71073 Å) was used to irradiate the crystal. As the crystal was rotated, a series of diffraction patterns were collected on a detector.

These raw diffraction images were then processed. The positions and intensities of the diffraction spots were integrated, and the data were corrected for various experimental factors. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Structural Analysis of 2-Bromophenylacetic Acid

The crystal structure of 2-Bromophenylacetic acid was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data

The key crystallographic data for 2-Bromophenylacetic acid are summarized in the table below.

ParameterValue
CCDC Deposition Number886934
Empirical FormulaC₈H₇BrO₂
Formula Weight215.04
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a11.233(2) Å
b6.0680(12) Å
c11.839(2) Å
α90°
β106.18(3)°
γ90°
Volume775.3(3) ų
Z4
Density (calculated)1.842 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.0461, wR₂ = 0.1093
R indices (all data)R₁ = 0.0578, wR₂ = 0.1167
Molecular Structure and Conformation

The asymmetric unit of 2-Bromophenylacetic acid contains one molecule. The molecular structure confirms the connectivity of the atoms as expected. The phenyl ring is essentially planar. The conformation of the molecule is described by the torsion angles involving the carboxylic acid group and the phenyl ring. The C-C-C=O torsion angle is a key parameter defining the orientation of the carboxyl group relative to the phenyl ring.

Supramolecular Structure and Intermolecular Interactions

In the crystal, molecules of 2-Bromophenylacetic acid are linked by strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. This results in the formation of centrosymmetric dimers, a common supramolecular motif for carboxylic acids.

intermolecular_interactions cluster_dimer Centrosymmetric Dimer mol1 Molecule 1 (2-Bromophenylacetic acid) mol2 Molecule 2 (2-Bromophenylacetic acid) mol1_O1 O1 mol1_H1 H1 mol2_O2 O2' mol1_H1->mol2_O2 O-H···O mol1_O2 O2 mol2_O1 O1' mol2_H1 H1' mol2_H1->mol1_O2 O-H···O

Caption: Schematic of the hydrogen-bonded dimer in crystalline 2-Bromophenylacetic acid.

These dimers are further packed in the crystal lattice through weaker van der Waals interactions. The presence and nature of these intermolecular interactions are crucial for understanding the crystal packing, solubility, and dissolution rate of the compound, all of which are important parameters in drug development.

Implications for Drug Development and Future Directions

The detailed structural analysis of 2-Bromophenylacetic acid provides a solid foundation for understanding the conformational preferences and intermolecular interactions of this class of compounds.

For the target molecule, this compound, we can hypothesize that:

  • The presence of the amino group would introduce additional hydrogen bonding capabilities (as a donor). This would likely lead to a more complex and robust three-dimensional hydrogen-bonding network in the crystal lattice.

  • The amino and carboxylic acid groups could form intramolecular hydrogen bonds, which would influence the overall conformation of the molecule.

  • The molecule would be zwitterionic in the solid state, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻).

The determination of the crystal structure of this compound remains a valuable goal. Such a structure would provide definitive answers to these hypotheses and would be highly beneficial for any drug discovery program involving this or related molecules. It would enable detailed computational studies, such as molecular docking and molecular dynamics simulations, to predict and understand its binding to biological targets with greater accuracy.

Conclusion

This technical guide has provided a comprehensive overview of the determination and analysis of the X-ray crystal structure of 2-Bromophenylacetic acid, a close analog of this compound. By detailing the experimental workflow from synthesis to structural refinement and analysis, we have highlighted the power of single-crystal X-ray diffraction in providing unambiguous structural information. The insights gained from the structure of 2-Bromophenylacetic acid, particularly regarding its hydrogen-bonding patterns and conformational properties, serve as a valuable reference point for researchers working on related phenylacetic acid derivatives in the field of drug development. The pursuit of the crystal structure of the aminated analog is strongly encouraged to further enhance our understanding of this important class of molecules.

References

  • PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Ferreira, L., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(18), 4146. [Link][1]
  • Bongioanni, A., et al. (2022). Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics, 613, 121375. [Link][2]
  • Acta Crystallographica Section E: Structure Reports Online. (2001-2014).

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Navigating the Solubility Landscape of 2-Amino-2-(2-bromophenyl)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-2-(2-bromophenyl)acetic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. It synthesizes fundamental principles of amino acid solubility, outlines predictive methodologies, and offers detailed, field-proven experimental protocols for empirical solubility determination. The guide is structured to empower researchers with the foundational knowledge and practical tools necessary to navigate the complexities of solubilizing this unique non-proteinogenic amino acid derivative for a range of applications, from synthetic chemistry to pharmaceutical formulation.

Introduction: The Enigmatic Solubility of a Brominated Phenylglycine Derivative

This compound, a derivative of phenylglycine, presents a unique set of physicochemical properties that directly influence its behavior in various solvent systems. As with all amino acids, its structure is characterized by the presence of both a carboxylic acid and an amino group, leading to the formation of a zwitterion under physiological conditions.[1] This dual acidic and basic nature, coupled with the steric and electronic influence of the bromophenyl moiety, dictates its solubility profile.

The presence of the bromine atom on the phenyl ring is expected to impact the molecule's lipophilicity and electronic distribution, potentially influencing its interactions with different organic solvents.[2] Understanding the solubility of this compound is a critical first step in a multitude of research and development activities, including:

  • Reaction medium selection for chemical synthesis and modification.

  • Purification strategies , such as crystallization and chromatography.

  • Formulation development for pharmaceutical and agrochemical applications.

  • Analytical method development for quantification and characterization.

This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its empirical determination.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The solubility of this compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. A thorough understanding of these factors is essential for predicting and manipulating its solubility.

The Zwitterionic Character: A Double-Edged Sword

Like other α-amino acids, this compound exists predominantly as a zwitterion in its solid state and in polar solvents.[1][3] This internal salt formation, with a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-), results in a high crystal lattice energy. Overcoming this energy requires a solvent capable of effectively solvating both ionic centers.

  • Implication: Protic and highly polar solvents that can engage in strong hydrogen bonding and dipole-dipole interactions are generally better candidates for solubilizing zwitterionic compounds.

The Influence of the Bromophenyl Group

The 2-bromophenyl substituent introduces several key characteristics that modulate the solubility profile compared to simpler amino acids like glycine or alanine:

  • Increased Hydrophobicity: The phenyl ring is inherently nonpolar, which can enhance solubility in less polar organic solvents compared to aliphatic amino acids.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the pKa values of the amino and carboxylic acid groups, subtly altering the zwitterionic character and its interaction with solvents.[2]

  • Steric Hindrance: The bulky bromophenyl group may sterically hinder the solvation of the polar amino and carboxyl groups, potentially reducing solubility in some solvents.

Solvent Properties: The Key to Unlocking Solubility

The choice of solvent is paramount. The following solvent properties are critical considerations:

  • Polarity and Dielectric Constant: High polarity and a high dielectric constant are generally favorable for dissolving zwitterions, as they can effectively screen the electrostatic interactions between the charged groups.[4]

  • Hydrogen Bonding Capacity: Solvents that can act as both hydrogen bond donors and acceptors are particularly effective. For instance, alcohols can donate a hydrogen bond to the carboxylate group and accept a hydrogen bond from the ammonium group.

The interplay of these factors can be visualized as a decision-making workflow for solvent selection.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Zwitterionic Core (+ High Lattice Energy) Outcome Predicted Solubility Outcome Solute->Outcome Requires high energy input to break lattice SideChain 2-Bromophenyl Group (Hydrophobicity, Electronics, Sterics) SideChain->Outcome Influences interaction with non-polar solvent character Polarity Polarity / Dielectric Constant Polarity->Outcome High polarity favors dissolution of zwitterion HBond Hydrogen Bonding Capacity (Donor/Acceptor) HBond->Outcome Strong H-bonding is critical for solvating ionic groups HSP Hansen Solubility Parameters (HSP) HSP->Outcome Similarity in HSPs suggests higher likelihood of dissolution

Figure 1: A conceptual diagram illustrating the key factors influencing the solubility of this compound.

Predictive Approaches to Solubility Assessment

While empirical determination is the gold standard, predictive models can aid in the rational selection of solvents, saving time and resources.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7][8] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. While highly predictive, it requires specialized software and computational expertise.

  • Hansen Solubility Parameters (HSP): As mentioned, HSP can be a useful tool for screening solvents.[5][6] If experimental data for a range of solvents is generated, it is possible to estimate the HSP of this compound, which can then be used to predict its solubility in other solvents.

For most laboratory settings, a qualitative to semi-quantitative prediction based on the principles outlined in Section 2, followed by empirical determination, is the most practical approach.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of specific solubility data, empirical determination is essential. The following protocols are designed to be robust and adaptable to standard laboratory equipment.

General Workflow for Solubility Determination

The following diagram outlines a universal workflow for the experimental determination of solubility.

G cluster_methods Quantification Methods Start Start: Select Solvents & Temperature Prep Prepare Saturated Solution (Add excess solute to solvent) Start->Prep Equilibrate Equilibrate (e.g., 24-48h with agitation) Prep->Equilibrate Separate Separate Solid & Liquid (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Solute in Supernatant Separate->Quantify Calculate Calculate Solubility (e.g., mg/mL, mol/L) Quantify->Calculate Gravimetric Gravimetric Analysis Quantify->Gravimetric UVVis UV-Vis Spectroscopy Quantify->UVVis HPLC HPLC Analysis Quantify->HPLC End End: Quantitative Solubility Data Calculate->End

Figure 2: General experimental workflow for determining the solubility of a solid compound in a liquid solvent.

Protocol 1: Gravimetric Method

This is a fundamental and widely applicable method for determining equilibrium solubility.

Methodology:

  • Preparation: Accurately weigh a vial. Add a known volume (e.g., 1.0 mL) of the desired organic solvent.

  • Saturation: Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution through a syringe filter (ensure the filter material is compatible with the solvent).

  • Sampling: Carefully transfer a precise volume of the clear supernatant to a pre-weighed container (e.g., an aluminum pan or another vial).

  • Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Quantification: Once the solvent is completely removed, weigh the container with the dried residue. The mass of the dissolved solute is the final weight minus the initial weight of the container.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Self-Validation:

  • Ensure that undissolved solid remains at the end of the equilibration period.

  • Perform the experiment in triplicate to ensure reproducibility.

  • Confirm complete solvent removal by drying to a constant weight.

Protocol 2: UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore (the phenyl ring will absorb in the UV region) and the solvent is transparent in that wavelength range.

Methodology:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear (R² > 0.99).

  • Saturated Solution Preparation: Prepare a saturated solution and separate the supernatant as described in the gravimetric method (Steps 1-4).

  • Dilution: Accurately dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which is the solubility.

Self-Validation:

  • The calibration curve must be linear over the concentration range of the diluted sample.

  • Run a solvent blank to zero the spectrophotometer.

  • Ensure the absorbance reading of the diluted sample is within the optimal range of the instrument (typically 0.1 - 1.0).

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexDielectric Constant (20°C)H-BondingQualitative SolubilityQuantitative Solubility (mg/mL)
Water10.280.1Donor/AcceptorSparingly Soluble[Experimental Value]
Methanol5.132.7Donor/AcceptorSoluble[Experimental Value]
Ethanol4.324.5Donor/AcceptorModerately Soluble[Experimental Value]
Isopropanol3.919.9Donor/AcceptorSlightly Soluble[Experimental Value]
Acetonitrile5.837.5AcceptorSlightly Soluble[Experimental Value]
Dichloromethane3.19.1InactiveInsoluble[Experimental Value]
Toluene2.42.4InactiveInsoluble[Experimental Value]
N,N-Dimethylformamide (DMF)6.436.7AcceptorSoluble[Experimental Value]
Dimethyl Sulfoxide (DMSO)7.246.7AcceptorVery Soluble[Experimental Value]

Note: The qualitative descriptions and quantitative values are illustrative and must be determined experimentally.

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have high polarity and are excellent hydrogen bond acceptors, allowing them to effectively solvate the -NH3+ group while their polarity stabilizes the zwitterion.

  • Moderate to Good Solubility in Alcohols (Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors, solvating both the ammonium and carboxylate groups. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (and polarity decreases).

  • Low Solubility in Nonpolar Solvents (Toluene, Dichloromethane): These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the zwitterionic solute.

Conclusion: A Practical Path Forward

While a definitive, quantitative solubility profile of this compound in a wide array of organic solvents awaits comprehensive experimental investigation, this guide provides the necessary theoretical and practical framework for researchers to confidently determine these values. By understanding the interplay of the zwitterionic core, the influential bromophenyl group, and the properties of the solvent, scientists can make informed decisions for solvent screening. The detailed experimental protocols provided herein offer a robust and validated pathway to generating reliable, quantitative solubility data, thereby accelerating research and development efforts that rely on this important chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4561836, this compound.
  • G. L. Perlovich, "Thermodynamic aspects of solubility and partitioning of amino acids and peptides," Amino Acids, vol. 47, no. 5, pp. 865-884, 2015.
  • T. E. Needham, Jr., "The Solubility of Amino Acids in Various Solvent Systems," Ph.D. Dissertation, University of Rhode Island, 1970. [Link]
  • C. M. Hansen, Hansen Solubility Parameters: A User's Handbook, 2nd ed. CRC Press, 2007.
  • A. Klamt, "COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design," Fluid Phase Equilibria, vol. 194-197, pp. 223-247, 2002.
  • S. K. Singh, M. R. K. M. V. V. R. P. Reddy, and K. S. K. Reddy, "Solubility of Amino Acids in Different Mixed Solvents," Journal of the Indian Chemical Society, vol. 63, pp. 135-138, 1986.
  • A. Jouyban, "Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures," Die Pharmazie-An International Journal of Pharmaceutical Sciences, vol. 60, no. 1, pp. 49-51, 2005.
  • Hansen Solubility Parameters Official Site. (n.d.).
  • Wikipedia contributors. (2023, November 13). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia.
  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.
  • P. S. F. Mendes, S. B. C. Sousa, J. A. P. Coutinho, and S. P. M. Ventura, "Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models," Industrial & Engineering Chemistry Research, vol. 58, no. 31, pp. 14369–14382, 2019.
  • S. Das, S. Yasmin, and B. Das, "Thermodynamic solvation of a series of homologous α-amino acids in non-aqueous mixture of ethylene-glycol and N,N-dimethyl formamide," Natural Science, vol. 5, no. 1, pp. 1-7, 2013.
  • T. E. Needham, Jr., "The Solubility of Amino Acids in Various Solvent Systems," Ph.D.
  • S. K. Koppen, M. J. Cryle, "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products," Natural Product Reports, vol. 32, no. 7, pp. 1033-1051, 2015.
  • A. Klamt, F. Eckert, "COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids," Fluid Phase Equilibria, vol. 172, no. 1, pp. 43-72, 2000.
  • SCM. (n.d.). COSMO-RS/SAC.
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stability and storage of 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Amino-2-(2-bromophenyl)acetic acid

This guide provides a comprehensive technical overview of the stability and storage considerations for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical physicochemical data, outlines potential degradation pathways, and offers field-proven protocols for ensuring the long-term integrity of this important chemical intermediate.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a chiral center, an amino group, a carboxylic acid, and a substituted aromatic ring makes it a versatile synthon but also introduces multiple potential points of chemical instability. Understanding and controlling its stability is paramount for reproducible experimental results, the integrity of drug discovery programs, and the quality of final products. This guide details the critical factors influencing its stability and provides robust methodologies for its proper storage, handling, and analysis.

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the foundation for developing appropriate storage and handling strategies. Key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 254762-66-8[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1][4]
Appearance Light yellow to off-white powder/solid[5][6][7]
Solubility Slightly soluble in water[5][6]
Boiling Point 351 °C at 760 mmHg (Predicted)[3]
Density ~1.7 g/cm³ (Predicted)[3][8]
XLogP3 -1[1][8]

Stability Profile and Potential Degradation Pathways

While generally stable under recommended storage conditions, the functional groups in this compound present several potential routes for degradation, particularly under stress conditions such as exposure to heat, light, humidity, and reactive chemical agents.

General Stability

Under normal, controlled laboratory conditions, the compound is considered stable.[5] However, its classification as a skin, eye, and respiratory irritant, along with its potential sensitivity to moisture and oxidizing agents, necessitates careful handling and storage to prevent degradation and ensure safety.[1][4][9]

Hypothesized Degradation Pathways

In the absence of specific degradation studies in the provided literature, we can hypothesize potential degradation pathways based on the chemical nature of the molecule. The primary sites of instability are the amino acid moiety and the carbon-bromine bond.

  • Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to deamination or the formation of imines and subsequently ketones, altering the compound's structure and purity. This is a common degradation route for amino acids.

  • Decarboxylation: Like many α-amino acids, thermal stress can induce decarboxylation, leading to the loss of CO₂ and the formation of 2-bromo-benzylamine. This is particularly relevant for long-term storage at elevated temperatures.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the C-Br bond upon exposure to UV light, generating radical species that can lead to a cascade of secondary degradation products.

The chemical structure and its key functional groups are illustrated below.

Caption: Structure of this compound.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity and safety of the compound, adherence to strict storage and handling protocols is essential.

Storage Conditions

The primary goal is to protect the compound from heat, light, moisture, and atmospheric oxygen. The following conditions are recommended based on a synthesis of safety data sheets.

ParameterRecommendationRationaleSource(s)
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation (e.g., decarboxylation) and slows down other potential chemical reactions.[7][10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects the amino group from oxidation.Inferred best practice
Light Store in a light-proof containerPrevents potential photodegradation of the aromatic bromine bond.Inferred best practice
Humidity Keep in a dry place, in a tightly sealed containerPrevents hydrolysis and potential moisture-induced degradation. The compound may be moisture-sensitive.[5][9][11][12]
Container Tightly closed, well-sealed containerPrevents exposure to moisture and atmospheric contaminants.[5][8][10][11][12][13]
Handling and Safety

Due to its hazardous properties, proper personal protective equipment (PPE) and handling procedures must be used at all times.

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5][11]

    • Hand Protection: Use compatible, chemical-resistant gloves.[5][11]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5][11]

  • Hygiene: Wash hands thoroughly after handling.[5][11] Do not eat, drink, or smoke in the handling area.[5][11]

  • Spills: In case of a spill, sweep up the solid material, place it in a suitable container for disposal, and ventilate the area. Avoid generating dust.[5][13]

Stability Testing and Analytical Methodologies

A robust stability testing program is crucial for determining the shelf-life and re-test date of the compound. This typically involves subjecting the material to stress conditions in a forced degradation study and developing a stability-indicating analytical method, usually High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Forced Degradation Study

The objective is to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to detect them.

Materials:

  • This compound

  • Milli-Q water, HPLC-grade acetonitrile (ACN), and methanol (MeOH)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance, pH meter, volumetric flasks, HPLC system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN/water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 72 hours. Also, store a sample of the stock solution at 60°C.

  • Photostability: Expose the solid powder and stock solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At designated time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.

Starting Point for Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (e.g., 220 nm, 254 nm) or use a Photo Diode Array (PDA) detector to assess peak purity.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. The analysis of forced degradation samples is the ultimate test of specificity, demonstrating that degradation product peaks do not co-elute with the main compound peak.

The workflow for a comprehensive stability assessment is visualized below.

start Obtain Compound Sample protocol Design Forced Degradation Protocol (Acid, Base, Oxidative, Thermal, Photo) start->protocol method_dev Develop Stability-Indicating HPLC Method start->method_dev execute Execute Forced Degradation Studies protocol->execute method_dev->execute analyze Analyze Stressed Samples by HPLC execute->analyze peak_purity Assess Peak Purity & Identify Degradants analyze->peak_purity validate Validate HPLC Method (ICH Q2) peak_purity->validate Confirm Specificity storage_protocol Define Storage Conditions (Temp, Light, Humidity) validate->storage_protocol shelf_life Establish Shelf-Life / Re-test Period storage_protocol->shelf_life end Final Stability Report shelf_life->end

Caption: Workflow for stability testing of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. While stable under ideal conditions, it is susceptible to degradation from heat, light, moisture, and oxidation. Adherence to stringent storage protocols—specifically refrigeration in a dry, dark, and inert environment within a tightly sealed container—is paramount. For applications requiring long-term storage or use in GMP environments, a formal stability study involving forced degradation and a validated stability-indicating HPLC method is essential to define a reliable shelf-life and ensure the quality and purity of the material.

References

  • Oxford Lab Fine Chem. Material Safety Data Sheet - 2-amino acetophenone.
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  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information.
  • SynZeal. Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-(2-Bromophenyl)acetic Acid CAS 18698-97-0 Product Specification.
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  • BuyersGuideChem. Amino-(2-bromophenyl)acetic acid.

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An In-depth Technical Guide to 2-Amino-2-(2-bromophenyl)acetic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chiral α-amino acids, particularly those with aromatic side chains, are foundational building blocks for a vast array of active pharmaceutical ingredients (APIs). Their defined stereochemistry is often critical for specific molecular interactions with biological targets, dictating the efficacy and safety of a drug. Among these, non-proteinogenic amino acids like 2-Amino-2-(2-bromophenyl)acetic acid (also known as 2-bromo-phenylglycine) have emerged as highly valuable synthons.

The strategic placement of a bromine atom on the phenyl ring provides a versatile chemical handle for further molecular elaboration, primarily through cross-coupling reactions, while the α-amino acid moiety offers a key point for peptide bond formation or other derivatizations. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, chiral resolution, and application, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective use in synthesis. The properties of the parent compound, 2-phenylglycine, and its brominated analogs are summarized below.

PropertyValue (2-Phenylglycine)Value (2-Bromophenylacetic acid)Value (2-Amino-2-(4-bromophenyl)acetic acid)
Molecular Formula C₈H₉NO₂[1]C₈H₇BrO₂C₈H₈BrNO₂[2]
Molecular Weight 151.16 g/mol [1][3]215.04 g/mol 230.06 g/mol [2][4]
Melting Point ~290-292 °C (decomposes)[1][3]104-106 °CNot available
Appearance Solid[3]SolidNot available
CAS Number 2835-06-5 (racemic)[1]18698-97-071079-03-3[2]

Asymmetric Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is the most critical step in its utilization as a chiral building block. The primary strategies involve either direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Strategies

Direct asymmetric synthesis aims to create the desired enantiomer from the outset, often employing chiral auxiliaries or catalysts.[5][6]

  • Chiral Auxiliaries: Methods developed for other α-amino acids, such as those using Evans' auxiliaries, can be adapted.[5] This involves attaching a chiral molecule to the substrate, which directs a subsequent reaction (e.g., amination or alkylation) to occur stereoselectively. The auxiliary is then cleaved to yield the chiral amino acid.

  • Asymmetric Catalysis: Asymmetric hydrogenation of α,β-dehydroamino acid precursors or Schiff bases using chiral rhodium or ruthenium complexes is a powerful industrial methodology for producing various amino acids.[5] Developing a suitable precursor for this compound would allow for a highly efficient catalytic route to the desired enantiomer. The Ellman lab's development of tert-butanesulfinamide has become a widely used reagent for the asymmetric synthesis of a diverse range of chiral amines.[7]

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a highly effective and widely used industrial method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[8][9][10] For non-natural amino acids like 2-bromo-phenylglycine, Penicillin G Acylase (PGA) is an exceptionally well-suited biocatalyst.[8][11][12]

The Causality of EKR with Penicillin G Acylase

Penicillin G Acylase (PGA, EC 3.5.1.11) is a robust hydrolase that, in its industrial application, cleaves the phenylacetyl side chain from Penicillin G to produce 6-aminopenicillanic acid (6-APA), the core of semi-synthetic penicillins.[12] The enzyme's active site, however, is promiscuous enough to accept a range of substrates beyond its natural one. The key to its utility in resolution is its high enantioselectivity.[11][13]

The process for resolving racemic this compound typically involves two main steps:

  • N-Acylation: The racemic amino acid is first protected, commonly through N-acylation with a group like phenylacetyl chloride, to form N-phenylacetyl-2-amino-2-(2-bromophenyl)acetic acid.

  • Enantioselective Hydrolysis: The acylated racemate is then subjected to hydrolysis by PGA. The enzyme selectively recognizes and hydrolyzes the acyl group from the L-enantiomer (or S-enantiomer, depending on substrate structure), while leaving the D-enantiomer (or R-enantiomer) intact.[8]

This selectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which forms a more stable enzyme-substrate complex with one enantiomer over the other.[14] The result is a mixture containing the free L-amino acid and the unreacted N-acyl-D-amino acid, which can be easily separated due to their different chemical properties (e.g., solubility at different pH values).

EKR_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation cluster_3 Step 4: Final Product racemate Racemic (R,S)- 2-Amino-2-(2-bromophenyl) acetic acid acyl_racemate N-Phenylacetylated Racemic Mixture racemate->acyl_racemate Phenylacetyl Chloride enzyme_mix Incubation with Penicillin G Acylase (PGA) acyl_racemate->enzyme_mix products Mixture: (S)-Amino Acid (R)-N-Acyl Amino Acid enzyme_mix->products Selective Hydrolysis s_amino (S)-Enantiomer (Free Amino Acid) products->s_amino pH Adjustment/ Extraction r_acyl (R)-Enantiomer (N-Acylated) products->r_acyl pH Adjustment/ Extraction r_amino (R)-Enantiomer (Free Amino Acid) r_acyl->r_amino Chemical Hydrolysis Application_Pathway cluster_0 Synthetic Elaboration start (R)-2-Amino-2- (2-bromophenyl)acetic acid coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) start->coupling peptide Peptide Coupling start->peptide with another Amino Acid product1 Novel Biaryl Amino Acid Derivative coupling->product1 with Arylboronic Acid product2 Dipeptide or Complex Peptide peptide->product2

Sources

An In-Depth Technical Guide to the Synthesis of Novel 2-Amino-2-(2-bromophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-amino-2-(2-bromophenyl)acetic acid and its derivatives. These compounds represent a class of unnatural amino acids with significant potential in medicinal chemistry and drug discovery. This document details the foundational chemical principles, step-by-step experimental protocols for classical and modern synthetic routes, and analytical characterization of the target molecules. The guide is intended to be a valuable resource for researchers and scientists in the field of organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 2-Aryl-α-Amino Acid Scaffolds

Unnatural α-amino acids are crucial building blocks in the design of novel therapeutic agents and probes for chemical biology.[1] The incorporation of these non-proteinogenic amino acids into peptides can enhance their metabolic stability, conformational rigidity, and biological activity. Among these, 2-aryl-α-amino acids are of particular interest due to their presence in various biologically active molecules. The 2-bromophenyl moiety, in particular, can serve as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug screening. Derivatives of arylpropionic and arylacetic acids have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4] Therefore, the development of robust and efficient synthetic routes to novel this compound derivatives is of high importance for the advancement of medicinal chemistry.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound derivatives primarily starts from the commercially available 2-bromobenzaldehyde. Two classical and highly effective methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction .

  • Strecker Synthesis: This one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the desired α-amino acid.

  • Bucherer-Bergs Reaction: This method involves the reaction of an aldehyde with ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to the α-amino acid.[5][6]

Modern approaches also include asymmetric synthesis methodologies, which are crucial for obtaining enantiomerically pure compounds, often a requirement for pharmaceutical applications. These methods typically employ chiral auxiliaries or catalysts.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the Strecker and Bucherer-Bergs syntheses of the target molecule.

Strecker_Synthesis Start 2-Bromobenzaldehyde Intermediate α-Aminonitrile Start->Intermediate + NH3, KCN Product This compound Intermediate->Product H3O+ (Hydrolysis)

Caption: The Strecker Synthesis Workflow.

Bucherer_Bergs_Synthesis Start 2-Bromobenzaldehyde Hydantoin 5-(2-Bromophenyl)hydantoin Start->Hydantoin + (NH4)2CO3, KCN Product This compound Hydantoin->Product H3O+ or OH- (Hydrolysis)

Caption: The Bucherer-Bergs Synthesis Workflow.

Detailed Experimental Protocols

Method 1: Strecker Synthesis of Racemic this compound

This protocol is a two-step procedure involving the formation of an α-aminonitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile

Materials:

  • 2-Bromobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonium chloride (1.1 eq) in water to the aldehyde solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of potassium cyanide (1.1 eq) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the KCN solution to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(2-bromophenyl)acetonitrile. This intermediate can be used in the next step without further purification.

Step 2: Hydrolysis of 2-Amino-2-(2-bromophenyl)acetonitrile

Materials:

  • Crude 2-amino-2-(2-bromophenyl)acetonitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)

Procedure:

  • To the crude α-aminonitrile from the previous step, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours. The hydrolysis of the nitrile to a carboxylic acid will occur.[7]

  • After cooling, a precipitate of the amino acid hydrochloride salt may form. Collect the precipitate by filtration.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base such as aqueous sodium hydroxide or ammonium hydroxide.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Method 2: Bucherer-Bergs Synthesis of Racemic this compound

This protocol involves the formation of a hydantoin intermediate, followed by its hydrolysis.

Step 1: Synthesis of 5-(2-Bromophenyl)hydantoin

Materials:

  • 2-Bromobenzaldehyde

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Potassium cyanide (KCN)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.2 eq) in a mixture of ethanol and water.[6] Caution: KCN is highly toxic.

  • Heat the mixture in a sealed vessel at 60-70 °C for several hours.

  • After cooling, the hydantoin product may precipitate. If not, carefully acidify the reaction mixture with dilute HCl to induce precipitation.

  • Collect the crude 5-(2-bromophenyl)hydantoin by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol/water.

Step 2: Hydrolysis of 5-(2-Bromophenyl)hydantoin

Materials:

  • 5-(2-Bromophenyl)hydantoin

  • Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Heat the 5-(2-bromophenyl)hydantoin with an excess of a strong base such as aqueous sodium hydroxide or barium hydroxide at reflux for several hours.[8]

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.

  • Carefully neutralize the excess base with sulfuric acid. If barium hydroxide was used, the insoluble barium sulfate will precipitate and can be removed by filtration.

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.

  • Collect the this compound by filtration, wash with cold water, and dry.

Purification and Characterization

Purification:

  • Recrystallization: The crude this compound can be purified by recrystallization.[9] A common solvent system is a mixture of water and a water-miscible organic solvent like ethanol or acetic acid.[10] The crude product is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be employed. Due to the polar nature of amino acids, a polar stationary phase like silica gel and a polar eluent system (e.g., a mixture of dichloromethane, methanol, and a small amount of acetic acid or ammonia) may be required.[11]

Characterization Data:

The following table summarizes the expected analytical data for the final product.

Analysis Expected Results
¹H NMR Aromatic protons (multiplet), a singlet for the α-proton, and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Signals for the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), the α-carbon, and the carboxyl carbon.[12]
Mass Spec The molecular ion peak corresponding to the calculated molecular weight (C₈H₈BrNO₂ = 230.06 g/mol ) and a characteristic isotopic pattern for bromine.[13][14]
IR Spec Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the aromatic ring.[13]

Note: For comparison, the spectral data for the precursor, 2-bromophenylacetic acid, can be found in the literature.[15]

Asymmetric Synthesis Approaches

For the synthesis of enantiomerically pure this compound derivatives, asymmetric methods are employed. A notable approach is the asymmetric Strecker reaction , which utilizes a chiral amine as an auxiliary.

Workflow for Asymmetric Strecker Synthesis:

Asymmetric_Strecker Aldehyde 2-Bromobenzaldehyde DiastereomericNitriles Diastereomeric α-Aminonitriles Aldehyde->DiastereomericNitriles ChiralAmine Chiral Amine (e.g., (S)-α-methylbenzylamine) ChiralAmine->DiastereomericNitriles Cyanide Cyanide Source (e.g., NaCN) Cyanide->DiastereomericNitriles Separation Separation (Crystallization or Chromatography) DiastereomericNitriles->Separation PureDiastereomer Pure Diastereomer Separation->PureDiastereomer Hydrolysis Hydrolysis and Auxiliary Removal PureDiastereomer->Hydrolysis Product Enantiopure This compound Hydrolysis->Product

Caption: Asymmetric Strecker Synthesis Workflow.

This method relies on the diastereoselective addition of cyanide to a chiral imine formed in situ. The resulting diastereomeric α-aminonitriles can then be separated, and subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically pure amino acid. The use of chiral auxiliaries like Evans oxazolidinones in combination with electrophilic amination is another powerful strategy.[16][17]

Conclusion

This technical guide has detailed robust and versatile synthetic routes for the preparation of novel this compound derivatives. Both the classical Strecker and Bucherer-Bergs syntheses provide reliable access to the racemic product, which can be a valuable starting point for further derivatization. For applications requiring enantiopure compounds, asymmetric strategies, such as the diastereoselective Strecker reaction, are essential. The protocols and analytical guidance provided herein are intended to empower researchers to synthesize and characterize these promising building blocks for the development of new chemical entities with potential therapeutic applications.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75, 27–45 (1850).
  • Bucherer, H. T. & Bergs, H.
  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews46, 403–470 (1950).
  • Lauth-de Vigouroux, N. et al. Parallel synthesis of 1,3,5-trisubstituted 2,4,6-trioxohexahydropyrimidines and 1,3-disubstituted 2,4,5-trioxoimidazolidines using the Bucherer-Bergs reaction on solid support. Tetrahedron Letters38, 897–900 (1997).
  • Shafran, Y. M., Bakulev, V. A. & Mokrushin, V. S. Synthesis of α-aminonitriles. Russian Chemical Reviews58, 148–162 (1989).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC (2023).
  • Strecker Synthesis - NROChemistry.
  • Bucherer–Bergs reaction - Wikipedia.
  • [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects].
  • 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
  • Arylacetic Acid Derivatives - Pharmacology - Pharmacy 180.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR.
  • This compound | C8H8BrNO2 | CID 4561836 - PubChem.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC - NIH.
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
  • DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents.
  • Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram - ResearchGate.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • 2-(4-Bromophenyl)acetic acid - Chem-Impex.
  • Enzymatic Production of Enantiopure Amino Acids from Mono-substituted Hydantoin Substrates | Springer Nature Experiments.
  • 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0 - Matrix Fine Chemicals.
  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - Beilstein Journals.
  • 2-Amino-2-(3-amino-4-bromophenyl)acetic acid - PubChem.
  • EP3672935A1 - Process for purifying long chain amino acids - Google Patents.
  • Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH.
  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.

Sources

The Strategic Utility of 2-Amino-2-(2-bromophenyl)acetic Acid in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-(2-bromophenyl)acetic acid, a non-canonical amino acid, has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a reactive aryl bromide and a chiral amino acid backbone offers a versatile platform for the synthesis of a diverse array of complex organic molecules and peptidomimetics. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role as a strategic building block in the development of novel therapeutic agents. We will delve into key synthetic transformations, including its incorporation into peptide scaffolds and its utility in palladium-catalyzed cross-coupling reactions, to construct innovative molecular architectures for targeted drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Architectural Advantage of a Bifunctional Building Block

In the landscape of drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Non-canonical amino acids represent a powerful tool in this endeavor, allowing for the exploration of chemical space beyond that offered by the 20 proteinogenic amino acids. This compound stands out as a particularly valuable scaffold due to its inherent bifunctionality. The α-amino acid moiety provides a handle for standard peptide coupling chemistries, enabling its seamless integration into peptide and peptidomimetic structures. Concurrently, the ortho-bromophenyl group serves as a versatile anchor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity empowers medicinal chemists to construct intricate molecular frameworks with precise control over three-dimensional structure and functionality, opening avenues for the development of novel therapeutics targeting a range of disease areas.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 254762-66-8[1]
Appearance White to off-white crystalline powder or solid
Solubility The hydrochloride salt exhibits enhanced solubility in aqueous solutions.

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Core Research Application I: Peptide and Peptidomimetic Synthesis

The incorporation of this compound (referred to as 2-Br-Phe-Gly) into peptide chains offers a strategic approach to modulate the pharmacological properties of bioactive peptides. The bulky and hydrophobic bromophenyl side chain can influence peptide conformation, enhance proteolytic stability, and introduce a vector for further chemical modification.

Rationale for Incorporation
  • Conformational Constraint: The steric bulk of the bromophenyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and enhancing receptor binding affinity.

  • Increased Proteolytic Resistance: The non-natural side chain can hinder the recognition and cleavage of the peptide by proteases, thereby extending its in vivo half-life.

  • Platform for Diversification: The bromine atom serves as a handle for post-synthetic modification, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[2][3]

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-2-Br-Phe-Gly-OH, HBTU, DIPEA in DMF) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat Repeat for subsequent amino acids Washing_2->Repeat Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Generalized workflow for solid-phase peptide synthesis incorporating this compound.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF (5x) and dichloromethane (DCM) (3x) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Potential Application: Neuroprotective Peptides

The synthesis of analogues of neuroprotective peptides, such as Gly-Pro-Glu (GPE), represents a promising application.[4][5][6][7] By replacing one of the native amino acids with this compound, researchers can investigate the impact of this modification on the peptide's neuroprotective activity and metabolic stability.

Core Research Application II: Suzuki-Miyaura Cross-Coupling for Novel Scaffolds

The bromine atom on the phenyl ring of this compound is a key functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a carbon-carbon bond between the bromophenyl group and a wide variety of boronic acids or esters, enabling the synthesis of biaryl structures and other complex molecular architectures.

Rationale for Application
  • Scaffold Hopping and SAR Exploration: The Suzuki-Miyaura reaction facilitates the rapid generation of libraries of analogues with diverse aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

  • Access to Privileged Structures: Biaryl motifs are prevalent in many classes of bioactive molecules, including anti-inflammatory agents and kinase inhibitors.

  • Versatility: The reaction is tolerant of a wide range of functional groups, making it suitable for late-stage diversification of complex molecules.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a protected this compound derivative with an arylboronic acid.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Workflow Start Protected this compound derivative Reaction_Setup Reaction Setup (Arylboronic acid, Pd catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heating Inert_Atmosphere->Heating Workup Aqueous Workup Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reactant Preparation: To an oven-dried Schlenk flask, add the protected this compound derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Potential Application: Synthesis of Selective COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a significant area of research for the treatment of inflammation and pain with reduced gastrointestinal side effects.[8][9][10][11][12] The biaryl scaffold is a common feature of many selective COX-2 inhibitors. This compound can serve as a starting material for the synthesis of novel COX-2 inhibitors by utilizing the Suzuki-Miyaura reaction to introduce the second aryl ring, a key structural element for COX-2 selectivity.

Future Directions and Conclusion

This compound is a powerful and versatile building block with significant potential in modern drug discovery. Its ability to be readily incorporated into peptides and to undergo palladium-catalyzed cross-coupling reactions provides a dual-pronged approach to the synthesis of novel and diverse molecular architectures. Future research will likely focus on the development of more complex and stereochemically defined scaffolds derived from this compound, as well as its application in the synthesis of targeted covalent inhibitors, where the aryl bromide could be further functionalized to introduce a reactive "warhead." The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Al-Warhi, T., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. [Link]
  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]
  • Gierse, J. K., et al. (1999). Discovery and development of cyclooxygenase 2 inhibitors. Journal of Pain and Symptom Management, 17(2 Suppl), S10-S15. [Link]
  • Lai, M. Y. H., et al. (2005). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorganic & Medicinal Chemistry, 13(2), 533-548. [Link]
  • Lombardino, J. G., & Otterness, I. G. (1981). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 24(7), 830-834. [Link]
  • Patrignani, P., & Patrono, C. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Drug Discovery, 12(1), 57-69. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rao, P. N. P., & Knaus, E. E. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(16), 7681-7688. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chen, J., et al. (2022). A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain. Frontiers in Pharmacology, 13, 954605. [Link]
  • de Diego, S. A. A., et al. (2005). Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 15(9), 2279-2283. [Link]
  • Martynova, K. V., et al. (2009). [Structural-functional study of glycine-and-proline-containing peptides (glyprolines) as potential neuroprotectors]. Bioorganicheskaia Khimiia, 35(2), 165-171. [Link]
  • Piras, M., et al. (2020). Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties. Molecules, 25(18), 4235. [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

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Methodological & Application

Strategic Incorporation of 2-Amino-2-(2-bromophenyl)acetic acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] This guide provides a comprehensive framework and detailed protocols for the incorporation of 2-Amino-2-(2-bromophenyl)acetic acid, a unique phenylglycine analog, into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the inherent steric hindrance and potential for racemization associated with its structure, this UAA presents specific synthetic challenges. We will dissect these challenges and present scientifically-grounded strategies, from reagent selection to final cleavage, to ensure successful and high-fidelity synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of halogenated and sterically demanding UAAs in their work.

Introduction: The Rationale and Challenges

Moving beyond the canonical 20 amino acids allows for profound modulation of a peptide's biological and chemical properties.[2] this compound, hereafter referred to as Br-Phg, is a compelling building block for several reasons:

  • Enhanced Proteolytic Stability: The bulky bromophenyl side chain can act as a steric shield, protecting the peptide backbone from enzymatic degradation.[3]

  • Conformational Constraint: As an α,α-disubstituted amino acid analog, it can induce specific turns or secondary structures within a peptide sequence.

  • Pharmacokinetic Modulation: The halogen atom can influence hydrophobicity and electronic properties, potentially improving cell permeability and metabolic stability.[4][5]

However, its successful incorporation is not trivial. The primary obstacles are rooted in its structure:

  • Severe Steric Hindrance: The ortho-bromine atom on the phenyl ring significantly obstructs access to the carboxyl group, making peptide bond formation difficult with standard methods.[6][7]

  • Propensity for Racemization: Like other phenylglycine derivatives, the α-proton of Br-Phg is relatively acidic, increasing the risk of epimerization during the basic conditions of Fmoc-deprotection or the coupling step itself, which can lead to difficult-to-separate diastereomers.[7]

This guide provides the necessary strategic considerations and optimized protocols to overcome these hurdles.

Strategic Synthesis Planning: An Fmoc-Based Approach

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the recommended strategy due to its versatility and the mild basic conditions used for Nα-deprotection, which are generally compatible with a wide range of functional groups.[8] The overall workflow follows a well-established cycle of deprotection, activation, coupling, and washing.[9]

cluster_prep Phase 1: Preparation cluster_cycle Phase 2: Elongation Cycle (Repeat n times) cluster_final Phase 3: Finalization Resin Select & Swell Resin (e.g., Rink Amide) First_AA Couple First Fmoc-AA Resin->First_AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Fmoc-AA (Standard or Hindered) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection After last AA Final_Wash DCM Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage & Global Deprotection (e.g., Reagent K) Final_Wash->Cleavage Purification Precipitation, Purification (RP-HPLC) & Characterization (MS) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Key Decision Points
  • Resin Selection: For C-terminal amide peptides, a Rink Amide resin is standard. If Br-Phg is one of the first two residues to be coupled, consider using a 2-Chlorotrityl chloride (2-CTC) resin to mitigate the risk of diketopiperazine formation, a common side reaction with hindered residues at the N-terminus.[10]

  • Protecting Groups: The Br-Phg building block must be protected with an Nα-Fmoc group. The bromophenyl side chain itself is stable and does not require a protecting group.

Optimized Coupling Protocol for this compound

The success of the entire synthesis hinges on achieving near-quantitative coupling of the sterically hindered Br-Phg residue. Standard carbodiimide activators (e.g., DIC) alone are often insufficient.[6] High-efficiency aminium/uronium or phosphonium salt-based coupling reagents are mandatory.

Rationale for Coupling Reagent Selection

In situ activating reagents convert the protected amino acid's carboxylic acid into a highly reactive species, overcoming the energy barrier imposed by steric bulk. Reagents based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) are superior to their HOBt-based counterparts (e.g., HBTU) for difficult couplings.[11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective reagent, forming reactive OAt esters.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiency comparable or superior to HATU, with the added benefits of better solubility and safety, as its byproducts are not explosive.[11] It is our primary recommendation.

AA Fmoc-Br-Phg-OH Active_Ester Highly Reactive Oxyma-Ester AA->Active_Ester COMU COMU (Coupling Reagent) COMU->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Activation Coupled_Peptide Resin-Bound Peptide (Elongated) Active_Ester->Coupled_Peptide Peptide Resin-Bound Peptide (Free N-terminus) Coupled_Ester Coupled_Ester Peptide->Coupled_Ester Coupling (Peptide Bond Formation) Byproducts Soluble Byproducts Coupled_Ester->Coupled_Peptide Coupled_Ester->Byproducts

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity.[1] 2-Amino-2-(2-bromophenyl)acetic acid, a sterically hindered building block, presents both unique opportunities and significant challenges in solid-phase peptide synthesis (SPPS). The presence of a bromine atom on the phenyl ring can introduce novel interactions, such as halogen bonding, and serve as a handle for further chemical modification. However, the steric bulk of the ortho-substituted phenyl group can impede coupling reactions, necessitating optimized protocols to achieve high-fidelity peptide assembly.[2]

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. We will delve into the critical aspects of resin selection, coupling strategies, potential side reactions, and cleavage/deprotection procedures, offering field-proven insights to navigate the complexities associated with this unique amino acid.

Challenges in SPPS with Sterically Hindered Amino Acids

The primary obstacle in utilizing residues like this compound is steric hindrance.[2][3] This bulkiness can lead to:

  • Slow and Incomplete Coupling Reactions: The sterically demanding nature of the amino acid can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, resulting in low coupling efficiency and deletion sequences.[2]

  • Peptide Aggregation: The introduction of hydrophobic and bulky residues can promote the formation of secondary structures and intermolecular hydrogen bonding, leading to peptide chain aggregation on the solid support.[4] This aggregation can physically block reactive sites, further reducing coupling efficiency.[4]

  • Increased Racemization Risk: While a significant concern for many amino acids, the specific impact on this compound requires careful monitoring, especially with prolonged activation times.[5]

To overcome these challenges, a multi-faceted approach involving optimized reagents, reaction conditions, and strategic protocol modifications is essential.

Experimental Workflow Overview

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS.

SPPS_Workflow cluster_0 Peptide Elongation Cycle Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Standard AA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Hindered_Coupling Hindered AA Coupling (this compound) Washing2->Hindered_Coupling Repeat->Fmoc_Deprotection Washing3 Wasting Hindered_Coupling->Washing3 Final_Deprotection Final Fmoc Deprotection Washing3->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for SPPS incorporating a sterically hindered amino acid.

Materials and Reagents

Resins

The choice of resin is critical for successful SPPS. For peptides with a C-terminal amide, Rink Amide resin is a standard choice. For C-terminal acids, Wang or 2-chlorotrityl chloride resins are suitable. The swelling properties of the resin in the chosen solvent are paramount for efficient synthesis.[6]

Resin TypeC-Terminal FunctionalityRecommended Use
Rink AmideAmideStandard for peptide amides.
WangCarboxylic AcidStandard for peptide acids.
2-Chlorotrityl ChlorideCarboxylic AcidIdeal for sterically hindered first amino acid attachment and minimizing diketopiperazine formation.[5]
Protecting Groups

The Fmoc/tBu strategy is the most common approach in modern SPPS due to its milder cleavage conditions compared to the Boc/Bzl strategy.[7][8]

  • α-Amino Group Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used for temporary protection of the α-amino group and is removed by a base, typically piperidine in DMF.[7]

  • Side-Chain Protection: Acid-labile protecting groups such as t-butyl (tBu), trityl (Trt), and Boc (tert-butyloxycarbonyl) are used for side-chain protection and are removed during the final cleavage step with trifluoroacetic acid (TFA).[9] For this compound, the amino group is protected with Fmoc, and the carboxylic acid remains free for coupling.

Coupling Reagents

Due to the steric hindrance of this compound, potent coupling reagents are required to drive the reaction to completion. Standard carbodiimide reagents like DIC/HOBt may prove insufficient.

Coupling ReagentTypeKey Features
HATU Aminium SaltHighly efficient, especially for sterically hindered couplings.[10]
HBTU Aminium SaltA widely used and effective coupling reagent.[11][12]
PyBOP Phosphonium SaltExcellent for routine and challenging couplings; does not cause guanidinylation of the N-terminus.
COMU Aminium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive).[10]

Detailed Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis on a 0.1 mmol scale. All steps are performed in a fritted syringe reaction vessel.

1. Resin Swelling: a. Place 0.1 mmol of the chosen resin in the reaction vessel. b. Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.[13] c. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes and drain. c. Repeat the 20% piperidine treatment for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Standard Amino Acids: a. In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected amino acid, 0.4 mmol (4 eq) of HATU, and 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIEA) in 1.5 mL of DMF. b. Pre-activate for 1-2 minutes. c. Add the activation solution to the deprotected resin. d. Agitate for 1-2 hours. e. Drain and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL). f. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

4. Coupling of Fmoc-2-Amino-2-(2-bromophenyl)acetic acid: a. Crucial Step: Due to steric hindrance, a double coupling strategy is recommended. b. In a separate vial, dissolve 0.6 mmol (6 eq) of Fmoc-2-Amino-2-(2-bromophenyl)acetic acid, 0.6 mmol (6 eq) of HATU, and 1.2 mmol (12 eq) of DIEA in 1.5 mL of DMF. c. Pre-activate for 2-3 minutes. d. Add the activation solution to the deprotected resin. e. Agitate for 4-6 hours. Microwave-assisted SPPS can significantly reduce this time and improve efficiency.[3] f. Drain and wash the resin with DMF (3 x 2 mL). g. Repeat the coupling step (steps 4b-4f) to ensure maximum incorporation. h. After the second coupling, wash thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL). i. Perform a Kaiser test. A negative result (yellow/clear beads) indicates successful coupling.

5. Capping (Optional but Recommended): a. If the Kaiser test remains positive after double coupling, cap any unreacted amino groups to prevent the formation of deletion peptides. b. Treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes. c. Wash the resin with DMF (5 x 2 mL).

6. Peptide Chain Elongation: a. Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Side-Chain Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. The bromine on the phenyl ring is generally stable to standard TFA cleavage conditions.

Cleavage Cocktail Preparation (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the dried peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

  • Add 2-3 mL of the cleavage cocktail to the resin.[14]

  • Agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of cold diethyl ether.

  • Rinse the resin with a small amount of TFA and add it to the ether.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation Strategies

While the primary challenge is steric hindrance, other side reactions can occur during SPPS.[15]

Side ReactionDescriptionMitigation Strategy
Alkylation of Tryptophan The indole side chain of tryptophan can be alkylated by carbocations generated during cleavage.Use scavengers like triisopropylsilane (TIS) or EDT in the cleavage cocktail.[16]
Aspartimide Formation The side chain of aspartic acid can form a cyclic imide, leading to racemization and the formation of β-aspartyl peptides.[5]Use of HOBt in the piperidine deprotection solution can reduce aspartimide formation.[5]
Diketopiperazine Formation At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[5]Use 2-chlorotrityl chloride resin, especially if the C-terminal residues are prone to this side reaction (e.g., Pro, Gly).[5]

Characterization

The crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine its purity and confirm its molecular weight. Purification is typically performed using reverse-phase HPLC.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound into peptides is achievable with careful optimization of SPPS protocols. The key to success lies in the use of potent coupling reagents, extended coupling times or double coupling strategies, and diligent monitoring of reaction completion. The protocols and guidelines presented here provide a robust framework for researchers and drug development professionals to explore the unique chemical space offered by this and other challenging non-natural amino acids, ultimately expanding the therapeutic potential of synthetic peptides.

References

  • Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Gomes, A. R., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(11), 2673.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Merck. Novabiochem® - Fmoc resin cleavage protocols.
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.

Sources

Fmoc-protected 2-Amino-2-(2-bromophenyl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of Fmoc-2-Amino-2-(2-bromophenyl)acetic acid in Peptide Synthesis

Introduction: Expanding the Peptidic Toolbox

The synthesis of peptides with tailored biological functions is a cornerstone of modern drug discovery and chemical biology. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) provides a powerful strategy to enhance peptide stability, modulate conformation, and introduce novel functionalities.[1] Fmoc-2-Amino-2-(2-bromophenyl)acetic acid, a halogenated derivative of phenylglycine, is one such building block of significant interest.

The presence of a bromine atom on the phenyl ring offers several distinct advantages: it can serve as a spectroscopic probe, act as a handle for post-synthesis modifications via cross-coupling reactions, and enhance binding affinity through halogen bonding.[2][3] Furthermore, the D-configuration or the unique steric bulk of such residues can confer resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide therapeutics.[4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2-Amino-2-(2-bromophenyl)acetic acid into synthetic peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Core Principles: The Fmoc/tBu Strategy

The most prevalent method for modern peptide synthesis is Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine.[5][6] This strategy is favored for its mild reaction conditions, which are compatible with a wide range of sensitive and modified amino acids.[6] The synthesis cycle involves the iterative removal of the base-labile Fmoc group, followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled on an insoluble resin support.[7] Side-chain protecting groups, typically tert-butyl (tBu) based, are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage step.[8]

Fmoc_SPPS_Cycle cluster_0 SPPS Cycle Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-NH2-AA(n) Deprotection->FreeAmine Removes Fmoc Coupling Coupling (Fmoc-AA(n+1)-OH + Activator) FreeAmine->Coupling NewPeptide Resin-AA(n+1)-AA(n) Coupling->NewPeptide Forms Peptide Bond Washing Washing (DMF) Washing->Deprotection NewPeptide->Washing Repeat Cycle

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Critical Consideration: The Challenge of Phenylglycine Racemization

A crucial aspect when working with phenylglycine and its derivatives is their heightened susceptibility to racemization at the α-carbon. This phenomenon is particularly pronounced during the base-catalyzed Fmoc deprotection step.[9] The α-proton of phenylglycine is more acidic compared to other amino acids due to the electron-withdrawing effect of the adjacent phenyl ring. The piperidine used for Fmoc removal can abstract this proton, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity.[9][10]

This side reaction can lead to the formation of diastereomeric impurities in the final peptide, which are often difficult to separate and can have significantly different biological activities. While this side reaction is a known challenge, careful control of reaction conditions and robust analytical verification can ensure the synthesis of the desired stereoisomer.[9]

Caption: Racemization of phenylglycine during Fmoc deprotection.

Detailed Application Protocols

This protocol outlines the manual synthesis of a peptide containing Fmoc-2-Amino-2-(2-bromophenyl)acetic acid on a 0.1 mmol scale. All solvents and reagents should be of peptide synthesis grade.

Table 1: Reagents and Recommended Stoichiometry
StepReagent/MaterialGradeRecommended Equivalents (relative to resin loading)
Resin Swelling Rink Amide or Wang Resin100-200 mesh1.0
N,N-Dimethylformamide (DMF)Peptide Synthesis-
Fmoc Deprotection Piperidine in DMFReagent Grade20% (v/v) solution
Amino Acid Coupling Fmoc-AA-OH (including title compound)≥98.0%3.0 - 5.0
HBTU / HATUPeptide Synthesis2.9 - 4.9
Diisopropylethylamine (DIEA)Reagent Grade6.0 - 10.0
Cleavage & Global Deprotection Trifluoroacetic acid (TFA)Reagent Grade95% (v/v)
Triisopropylsilane (TIPS)Reagent Grade2.5% (v/v)
Deionized Water-2.5% (v/v)
Protocol 1: Resin Preparation and Swelling
  • Place the resin (0.1 mmol) into a fritted reaction vessel.

  • Add sufficient DMF to cover the resin completely.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation (e.g., nitrogen bubbling or mechanical shaking). Proper swelling is critical for efficient diffusion of reagents.[3]

  • Drain the DMF from the vessel.

Protocol 2: Iterative Fmoc-SPPS Cycle

Step A: Fmoc Deprotection

  • Add 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate the suspension for 3 minutes. Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene adduct.[11]

  • Verification (Optional but Recommended): Perform a Kaiser test.[11] Take a few beads and add reagents as per the kit instructions. A deep blue color indicates the presence of a free primary amine, confirming complete Fmoc removal. If the beads remain yellow, the deprotection step should be repeated.

Step B: Amino Acid Coupling

  • In a separate vial, dissolve Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (3-5 eq.) and a coupling agent such as HBTU or HATU (0.98 eq. relative to the amino acid) in DMF.

  • Add DIEA (2 eq. relative to the amino acid) to the activation mixture and vortex for 1-2 minutes. This pre-activation step generates the active ester intermediate.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours. Due to the potential steric bulk of the unnatural amino acid, a longer coupling time or a double coupling (repeating steps 1-4) is recommended to ensure the reaction goes to completion.[12]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Verification (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

Step C: Repeat Repeat steps A and B for each amino acid in the desired peptide sequence.

Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-OH ActiveEster Activated OBt/OAt Ester AA->ActiveEster Pre-activation in DMF Activator HBTU / HATU + DIEA Activator->ActiveEster CoupledPeptide Resin-AA-NH-Peptide ActiveEster->CoupledPeptide Resin Resin-NH2-Peptide Resin->CoupledPeptide Nucleophilic Attack

Caption: Amino acid activation and coupling workflow.

Protocol 3: Final Cleavage and Peptide Precipitation
  • After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under a vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% H₂O. TIPS acts as a scavenger to trap reactive carbocations generated during side-chain deprotection.[3]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.

  • Dry the final peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed to confirm its identity and purity.

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify that the molecular weight of the synthesized peptide matches the theoretical mass. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M, M+2 peak pattern, which is a definitive confirmation of successful incorporation.[2]

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC (RP-HPLC) to assess the purity of the crude product and to purify the peptide to the desired level. The potential presence of a diastereomeric impurity from racemization can often be detected as a closely eluting peak next to the main product peak.[2]

Conclusion

Fmoc-2-Amino-2-(2-bromophenyl)acetic acid is a valuable tool for medicinal chemists and researchers seeking to create peptides with enhanced pharmacological profiles. Its successful incorporation relies on standard Fmoc-SPPS protocols, but with a critical awareness of the potential for racemization inherent to phenylglycine derivatives. By employing extended coupling times, careful monitoring of reaction completion, and rigorous analytical characterization, researchers can confidently synthesize novel peptides containing this versatile building block, paving the way for new therapeutic agents and biological probes.[4][13]

References

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (n.d.). Molecular formulae of the peptides used in this study.
  • Isidro-Llobet, A., et al. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH.
  • El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Slideshare. (n.d.). Side reaction in peptide synthesis.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ResearchGate. (n.d.). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using different coupling reagents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Wordpress.
  • Toth, I., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.
  • Seeberger, P. H., et al. (n.d.). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC - NIH.
  • Albericio, F., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?.

Sources

Application Notes & Protocols: Strategic Coupling of Boc-Protected 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective coupling of Boc-protected 2-Amino-2-(2-bromophenyl)acetic acid. This non-canonical amino acid presents a significant synthetic challenge due to the steric hindrance imposed by the ortho-bromophenyl moiety. We will move beyond a simple recitation of steps to explore the underlying chemical principles, compare common coupling methodologies, and provide detailed, field-tested protocols. This guide is designed to empower scientists to make informed decisions, troubleshoot effectively, and achieve high-yield amide bond formation with this challenging substrate.

Introduction: The Challenge of Steric Hindrance

Boc-protected this compound is a valuable building block in medicinal chemistry, utilized in the synthesis of novel therapeutic agents and complex molecular architectures.[1] Its utility stems from the unique conformational constraints and potential for further functionalization offered by the bromophenyl group. However, the very feature that makes it synthetically attractive—the bromine atom at the ortho position—creates a significant steric shield around the alpha-carbon and the carboxylic acid group.

This steric bulk physically obstructs the approach of the amine nucleophile, slowing down the rate of amide bond formation and often leading to incomplete reactions, low yields, and the formation of side products.[2] Consequently, standard coupling protocols that are effective for simple amino acids frequently fail or provide unsatisfactory results with this substrate.[2] Success requires a strategic selection of highly efficient coupling reagents capable of overcoming this steric barrier.

The Fundamentals of Amide Bond Formation

The formation of an amide bond is a condensation reaction that requires the "activation" of the carboxylic acid's hydroxyl group, converting it into a better leaving group. Coupling reagents facilitate this activation, reacting with the carboxylate to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.[2][3]

G cluster_0 Activation Step cluster_1 Coupling Step A R-COOH (Carboxylic Acid) C R-CO-X (Activated Intermediate) A->C + Reagent B Coupling Reagent E R-CO-NH-R' (Amide Bond) C->E + Amine C->E D R'-NH2 (Amine) F Byproducts E->F Release

Figure 1: General workflow for amide bond formation.

The efficacy of this process, especially with hindered substrates, is determined by the nature of the activated intermediate and the speed at which it is formed and consumed.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the single most critical factor for successfully coupling Boc-2-Amino-2-(2-bromophenyl)acetic acid. Reagents can be broadly classified into two main categories: carbodiimides and onium salts.

Carbodiimide Reagents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6][7]

However, this intermediate is susceptible to a debilitating side reaction: an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction pathway.[6][8] This side reaction is particularly problematic in slow couplings, such as those involving sterically hindered components.

G cluster_main Carbodiimide Activation Pathway RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + Carbodiimide Carbo R'N=C=NR' Amide Amide Product (Desired) O_acyl->Amide + Amine N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Slow, Irreversible) ActiveEster Active Ester (More Stable Intermediate) O_acyl->ActiveEster + Additive (Fast) Amine R''-NH2 Additive Additive (HOBt, Oxyma) ActiveEster->Amide + Amine

Figure 2: Carbodiimide coupling mechanism and the role of additives.

To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are essential. These additives rapidly trap the O-acylisourea to form a more stable active ester, which is still reactive enough to form the amide but is not prone to rearrangement.[6] For hindered substrates, a carbodiimide should always be used with an additive.

Onium Salt Reagents (Aminium/Uronium & Phosphonium)

For challenging couplings, onium salt reagents are the gold standard.[2] These reagents, which include aminium/uronium salts like HATU and HBTU, and phosphonium salts like PyBOP, are generally more potent than carbodiimide/additive combinations. They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to generate highly reactive active esters in situ.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents for hindered amino acids.[2][5] It forms a highly reactive OAt-ester, and the departing HOAt group can itself catalyze the reaction.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU for the most difficult cases.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the free amine, a known side reaction with uronium-based reagents.[5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on Oxyma. It offers reactivity comparable to HATU but with a superior safety profile, as its byproducts are non-explosive.[2]

Data Summary: Coupling Reagent Comparison
Reagent Type Examples Mechanism/Intermediate Pros Cons Suitability for Hindered Substrate
Carbodiimide EDC, DIC, DCCO-AcylisoureaCost-effective; water-soluble byproducts (EDC).[5]Requires additive; risk of N-acylurea side product; lower reactivity.[6][8]Moderate (Only with an additive like HOBt or Oxyma).
Aminium/Uronium Salt HATU, HBTU, COMUOAt/OBt/Oxyma Active EsterHigh reactivity; fast reaction times.[5]Higher cost; potential for amine guanidinylation.Excellent (HATU and COMU are preferred).[2]
Phosphonium Salt PyBOP, PyAOPOBt/OAt Active EsterHigh reactivity; no risk of guanidinylation.[5]Higher cost; byproducts can be difficult to remove.Very Good to Excellent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol A: EDC/HOBt Mediated Coupling (Standard Conditions)

This protocol represents a standard, cost-effective approach. It may require longer reaction times or double coupling for the target substrate but serves as a good baseline.

Materials:

  • Boc-2-Amino-2-(2-bromophenyl)acetic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-2-Amino-2-(2-bromophenyl)acetic acid (1.0 eq), HOBt (1.5 eq), and the amine coupling partner (1.1 eq).

  • Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIPEA (3.0 eq) to the stirred solution.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider a "double coupling" (see Troubleshooting section).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer successively with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: HATU Mediated Coupling (High-Potency Conditions)

This protocol is strongly recommended for the sterically hindered target substrate to ensure higher yields and faster reaction times.[2][5]

Materials:

  • Boc-2-Amino-2-(2-bromophenyl)acetic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-2-Amino-2-(2-bromophenyl)acetic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.0 eq) dropwise and stir the solution at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Add the amine coupling partner (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete much faster than with EDC/HOBt.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer successively with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_A Protocol A: EDC/HOBt cluster_B Protocol B: HATU A1 Combine: - Hindered Acid - Amine - HOBt A2 Cool to 0°C A1->A2 A3 Add DIPEA, then EDC A2->A3 A4 Warm to RT Stir 16-24h A3->A4 A5 Monitor (TLC/LC-MS) A4->A5 A6 Aqueous Work-up A5->A6 A7 Purify A6->A7 B1 Combine: - Hindered Acid - HATU B2 Add DIPEA Pre-activate 15 min B1->B2 B3 Add Amine B2->B3 B4 Stir at RT 2-6h B3->B4 B5 Monitor (TLC/LC-MS) B4->B5 B6 Aqueous Work-up B5->B6 B7 Purify B6->B7

Figure 3: Comparative experimental workflows.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution(s)
Low or No Conversion Insufficient reagent reactivity for the hindered substrate.Switch from Protocol A (EDC/HOBt) to Protocol B (HATU) or another onium salt like COMU or PyBOP.[2]
Poor quality or wet solvent/reagents.Use freshly opened anhydrous solvents. Ensure reagents are dry and stored properly.
Reaction Stalled Steric hindrance is too great for the conditions.Double Coupling: Add a second fresh portion of the coupling reagent (and amino acid if applicable) to the reaction mixture and stir for another 12-24 hours.[2]
Increase Equivalents: Increase the equivalents of the coupling reagent and base to 2.0 eq each.[2]
Multiple Byproducts Racemization at the α-carbon.Ensure the reaction temperature is controlled, especially during activation. Additives like HOBt and HOAt are excellent racemization suppressants.[8]
Side reaction with uronium salt (guanidinylation).If using HATU/HBTU, ensure the pre-activation time is sufficient before adding the amine. Alternatively, switch to a phosphonium salt like PyBOP.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Mechanism of peptide bond formation through carbodiimide.
  • Wikipedia. Carbodiimide. [Link]
  • Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • ResearchGate.

Sources

Application Note: Strategic Coupling of 2-Amino-2-(2-bromophenyl)acetic Acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Sterically Demanding Residues

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the routine synthesis of complex sequences. However, the expanding scope of peptidomimetics and drug discovery programs increasingly requires the incorporation of non-canonical or sterically hindered amino acids. These "difficult" residues are often crucial for inducing specific secondary structures, enhancing proteolytic stability, or improving binding affinity.

A prime example of such a challenging building block is 2-Amino-2-(2-bromophenyl)acetic acid . The presence of a bulky bromine atom at the ortho position of the phenyl ring presents a significant steric impediment directly adjacent to the reactive carboxyl group. This hindrance dramatically slows the rate of amide bond formation, often leading to incomplete coupling reactions, deletion sequences, and low purity of the target peptide using standard SPPS protocols.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and conditions for the successful incorporation of this compound and analogous sterically hindered aryl-glycine derivatives into peptide sequences. We will explore the mechanistic basis for reagent selection and provide detailed, field-proven protocols to overcome this synthetic challenge.

The Root of the Problem: Steric Hindrance and Epimerization

The primary obstacle in coupling this compound is the steric clash between the ortho-bromo substituent and the incoming N-terminal amine of the resin-bound peptide. This clash raises the activation energy of the transition state for aminolysis, slowing the reaction. Standard coupling reagents like DCC/HOBt or even HBTU may prove insufficient, leading to low coupling yields.

A secondary, but equally critical, challenge is the increased risk of epimerization . Phenylglycine derivatives are known to be susceptible to racemization at the α-carbon, a process that can be exacerbated by prolonged activation times and the use of certain bases.[1][2] The electron-withdrawing nature of the phenyl ring stabilizes the carbanion intermediate formed upon α-proton abstraction, facilitating the loss of stereochemical integrity.[1] Therefore, the chosen coupling strategy must not only be powerful enough to overcome steric hindrance but also fast enough to minimize the window for epimerization.

A Comparative Analysis of Coupling Reagents

The selection of the coupling reagent is the most critical parameter for success. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically demanding couplings, the latter two classes, particularly those based on advanced additives, are highly recommended.

Reagent ClassExample(s)Mechanism & Suitability for Hindered CouplingsKey AdvantagesMajor Drawbacks
Carbodiimides DIC/DCC + OxymaPureForms an O-acylisourea intermediate, which is then attacked by the amine. The additive (Oxyma) is crucial to suppress racemization and improve rates.[3][4]Low cost, "green chemistry" compatibility when using DIC/Oxyma.[5]Generally slow and inefficient for severely hindered couplings; risk of side reactions.[3]
Benzotriazole-based Aminium Salts HBTU, HCTUForms an OBt or O-6-ClBt active ester. Widely used but can be outperformed by newer reagents in difficult cases.Well-established, reliable for standard SPPS.[6]Less effective than HOAt-based reagents for hindered couplings; potential allergenicity.[4]
Azabenzotriazole-based Aminium Salts HATU , HAPyUForms a highly reactive OAt active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step.[7][8]Excellent efficiency for hindered amino acids and low epimerization rates.[9][10]Higher cost; solutions have moderate stability.
Oxyma-based Aminium Salts COMU Forms a highly reactive OxymaPure active ester. The uronium salt structure enhances reactivity.[5]Coupling efficiency comparable to HATU, with improved safety (non-explosive additive) and solubility.[4][5]Can be less effective than HATU in the most extreme cases of steric hindrance.[6]

Recommendation: For this compound, HATU and COMU are the premier choices. Their high reactivity is essential to achieve acceptable coupling times and yields, which in turn minimizes the risk of base-catalyzed epimerization.[5][9]

Experimental Protocols and Workflows

Success in coupling hindered residues requires not only a potent reagent but also meticulous execution and monitoring. The following protocols are designed to be self-validating systems, incorporating in-process controls to ensure reaction completion.

Monitoring Coupling Completion: The Kaiser Test

Before proceeding with any synthesis, it is imperative to have a reliable method to assess reaction completion. The Kaiser test is a highly sensitive qualitative test for the presence of free primary amines on the resin.[11][12] A positive result (blue beads) indicates incomplete coupling, necessitating further action.

Protocol 4.1.1: Kaiser Test [13][14]

  • Reagent Preparation:

    • Reagent A: 2 mL of 0.001 M KCN in 100 mL pyridine.

    • Reagent B: 5 g ninhydrin in 100 mL ethanol.

    • Reagent C: 80 g phenol in 20 mL ethanol.

  • Procedure:

    • Withdraw a small sample of resin beads (~5-10 mg) from the reaction vessel.

    • Wash the beads thoroughly with DMF (3x) and then Ethanol (2x) to remove residual reagents.

    • Add 2-3 drops of each Reagent (A, B, and C) to the beads in a small glass test tube.

    • Heat the tube at 100-110°C for 5 minutes.

  • Interpretation:

    • Intense Blue Solution & Beads: Incomplete coupling.

    • Yellow/Colorless Solution & Beads: Complete coupling. Proceed to the next step.

    • Faint Blue/Green: Nearly complete. Consider extending reaction time or capping.

Recommended Coupling Protocol: HATU/DIPEA

This protocol is designed to maximize coupling efficiency for this compound.

Materials:

  • Fmoc-2-Amino-2-(2-bromophenyl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the pre-activation mixture. Allow the solution to react for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the drained, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature.

  • Monitoring: After 2 hours, perform a Kaiser test (Protocol 4.1.1).

  • Troubleshooting (If Kaiser Test is Positive):

    • Recouple: Drain the vessel, and repeat steps 3-5 with a fresh solution of activated amino acid. This "double coupling" is often necessary for such hindered residues.

    • Capping: If the Kaiser test remains positive after a second coupling, it indicates that some amine sites are inaccessible. To prevent the formation of deletion sequences, these unreacted amines must be permanently blocked ("capped"). Add a solution of 10% Acetic Anhydride and 10% DIPEA in DMF to the resin and agitate for 30 minutes. Perform a final Kaiser test to confirm the absence of primary amines.

Alternative Coupling Protocol: COMU/DIPEA

COMU offers a safer and often more soluble alternative to HATU, with comparable efficiency.[4][5]

Procedure: The protocol is identical to 4.2, substituting COMU for HATU on an equimolar basis.

  • Pre-activation: Dissolve Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (4 eq.), COMU (3.9 eq.), in DMF.

  • Base Addition: Add DIPEA (8 eq.).

  • Coupling: Add the activated solution to the resin and agitate for 2-4 hours.

  • Monitoring & Troubleshooting: Follow steps 5 and 6 from Protocol 4.2.

Visualization of Workflow

The following diagram illustrates the decision-making process and workflow for coupling a sterically hindered amino acid like this compound.

SPPS_Workflow start Start: Resin with Free Amine preactivate Prepare Coupling Solution: - Hindered AA (4 eq) - HATU or COMU (3.9 eq) - DIPEA (8 eq) in DMF start->preactivate couple Couple to Resin (2-4 hours) preactivate->couple kaiser_test Perform Kaiser Test couple->kaiser_test is_complete Is Test Negative (Yellow)? kaiser_test->is_complete deprotect Fmoc Deprotection (20% Piperidine/DMF) is_complete->deprotect Yes recouple Double Couple: Repeat Coupling Step is_complete->recouple No next_cycle Proceed to Next Cycle deprotect->next_cycle end End of Cycle next_cycle->end kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 is_complete2 Is Test Negative (Yellow)? kaiser_test2->is_complete2 is_complete2->deprotect Yes capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) is_complete2->capping No capping->deprotect

Caption: Decision workflow for coupling sterically hindered amino acids in SPPS.

Conclusion

The successful incorporation of this compound into a growing peptide chain is a challenging but achievable goal. It requires moving beyond standard SPPS protocols and employing high-potency coupling reagents that can overcome significant steric barriers while minimizing reaction times to prevent epimerization. Uronium/aminium reagents such as HATU and COMU have proven to be the most effective tools for this task.[4][9] By combining these advanced reagents with diligent in-process monitoring, such as the Kaiser test, and employing strategic interventions like double coupling and capping, researchers can confidently synthesize complex peptides containing this and other demanding non-canonical residues, paving the way for novel therapeutic and research applications.

References

  • Subirós-Funosas, L., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
  • Kumar, A., et al. (2019). A review on solid phase peptide synthesis. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES, Semantic Scholar.
  • Request PDF. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2025).
  • Pharmaffiliates. HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing.
  • Wikipedia. HATU.
  • Mesa Labs. SPPS Tips For Success Handout.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • Wang, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection.
  • Ramli, N., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central, NIH.
  • Toth, G. K., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.

Sources

Topic: Chiral Resolution of Racemic 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure non-proteinogenic amino acids are indispensable chiral building blocks in modern drug discovery and development.[1][2] 2-Amino-2-(2-bromophenyl)acetic acid, a synthetic amino acid, features a critical stereocenter at the alpha-carbon; its individual (R)- and (S)-enantiomers serve as valuable precursors for a range of pharmacologically active molecules.[2][3] It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[1][4] Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is a critical step for the synthesis of stereochemically pure and potentially safer, more effective therapeutic agents.[] This technical guide provides an in-depth exploration of the principal methodologies for the chiral resolution of racemic this compound, presenting detailed, field-proven protocols for diastereomeric salt formation and enzymatic kinetic resolution. A discussion of analytical validation via chiral HPLC is also included to ensure a self-validating workflow.

Introduction: The Imperative of Chirality

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical chemistry.[6] While asymmetric synthesis offers a direct route to a single enantiomer, chiral resolution of a racemate remains a widely practiced, pragmatic, and often cost-effective strategy on both laboratory and industrial scales.[7][8] The target molecule, this compound, possesses both an acidic carboxyl group and a basic amino group, making it an ideal candidate for multiple resolution strategies. This guide will focus on two robust and widely applicable methods:

  • Diastereomeric Salt Formation: A classical and powerful method that exploits differences in the physical properties (primarily solubility) of diastereomeric salts formed between the racemic acid and a chiral resolving agent.[1][6]

  • Enzymatic Kinetic Resolution (EKR): A highly selective and environmentally benign method that leverages the stereospecificity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.[9][10]

Each protocol is presented with an explanation of the underlying chemical principles, empowering the researcher to not only execute the steps but also to troubleshoot and adapt the methodology as needed.

Methodology 1: Resolution via Diastereomeric Salt Formation

This technique is the most common method for chiral resolution and involves the reaction of the racemic acid with an enantiomerically pure chiral base (the resolving agent).[6] This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[11] The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent to maximize the solubility difference between the two diastereomeric salts.

Protocol 1: Diastereomeric Salt Crystallization

This protocol uses (S)-diphenyl(pyrrolidin-2-yl)methanol as a representative chiral resolving agent, a choice informed by its documented success in resolving structurally similar α-bromo arylacetic acids.[12]

Step 1: Diastereomeric Salt Formation & Crystallization

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol at 50 °C with gentle stirring.

  • Resolving Agent Addition: In a separate beaker, dissolve an equimolar amount of the chiral resolving agent (e.g., (1R,2S)-(-)-2-amino-1,2-diphenylethanol) in 50 mL of methanol.

  • Salt Formation: Slowly add the resolving agent solution to the amino acid solution dropwise over 15 minutes. A precipitate may begin to form immediately.

  • Crystallization: After the addition is complete, slowly cool the mixture to room temperature and continue stirring for 4-6 hours to allow for complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Filter the resulting crystalline solid using a Büchner funnel and wash the filter cake with a small amount of cold methanol (2 x 15 mL) to remove soluble impurities and the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at 40 °C to a constant weight.

Step 2: Liberation of the Enantiopure Amino Acid (Salt Break)

  • Suspension: Suspend the dried, less-soluble diastereomeric salt in 100 mL of deionized water.

  • Acidification: Adjust the pH of the suspension to ~2.0 by the dropwise addition of 2 M hydrochloric acid (HCl) with vigorous stirring. This protonates the amino acid and deprotonates the resolving agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL) to remove the resolving agent. The protonated resolving agent will partition into the organic phase.

  • Isolation of Amino Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a 2 M sodium hydroxide (NaOH) solution. The enantiopure amino acid will precipitate out of the solution.

  • Final Filtration & Drying: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum to yield the enantiomerically enriched this compound.

  • Recovery of the Second Enantiomer: The enantiomer remaining in the mother liquor from Step 1.5 can be recovered by evaporation of the solvent, followed by the same salt-breaking procedure.

Causality and Experimental Insights
  • Solvent Choice: The choice of solvent is critical. Alcohols like methanol or ethanol are common because they effectively dissolve the amino acid and resolving agent while often providing a good medium for differential crystallization of the diastereomeric salts. Solvent screening is highly recommended for optimization.[11][13]

  • Stoichiometry: Using a stoichiometric equivalent of the resolving agent is standard. However, in some cases, using a sub-stoichiometric amount (Pope-Peachey method) can be effective if there is a large difference in stability between the diastereomeric salts.[7]

  • Temperature Control: Slow, controlled cooling is essential for selective crystallization and obtaining high diastereomeric purity. A rapid crash-cooling can lead to the co-precipitation of both diastereomers.

Workflow Visualization

diastereomeric_resolution cluster_formation Step 1: Salt Formation & Crystallization cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation racemate Racemic Amino Acid (R/S Mixture) mix Mix in Solvent (e.g., Methanol) racemate->mix resolver Chiral Resolving Agent (e.g., S-Base) resolver->mix salts Diastereomeric Salts (R-Acid/S-Base) (S-Acid/S-Base) mix->salts crystallize Fractional Crystallization (Cool & Stir) salts->crystallize filter Filtration crystallize->filter less_soluble Less Soluble Salt (e.g., S-Acid/S-Base) filter->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt (e.g., R-Acid/S-Base) filter->mother_liquor Liquid salt_break Salt Break (Acidification, pH ~2) less_soluble->salt_break enantiomer Enantiopure Amino Acid (e.g., S-Enantiomer) salt_break->enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Methodology 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer exceptional enantioselectivity under mild, environmentally friendly conditions.[10] For amino acids, a common strategy is the kinetic resolution of an N-acyl derivative. The racemic amino acid is first acylated, and then an enzyme, such as Penicillin G Acylase (PGA), selectively hydrolyzes the acyl group from only one of the enantiomers.[1][10] This results in a mixture of a free amino acid (one enantiomer) and an N-acyl amino acid (the other enantiomer), which are easily separated due to their different chemical properties.

Protocol 2: EKR Using Penicillin G Acylase

Step 1: N-Acetylation of Racemic Amino Acid

  • Suspension: Suspend 10.0 g of racemic this compound in 100 mL of a 1:1 (v/v) mixture of glacial acetic acid and water in a 250 mL flask.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion by TLC.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and stir for 1 hour to hydrolyze any remaining acetic anhydride.

  • Isolation: Collect the precipitated N-acetyl-2-Amino-2-(2-bromophenyl)acetic acid by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Enantioselective Enzymatic Hydrolysis

  • Substrate Preparation: In a temperature-controlled reaction vessel, suspend 5.0 g of the racemic N-acetyl amino acid in 100 mL of a 50 mM phosphate buffer.

  • pH Adjustment: Adjust the pH of the suspension to 7.5 (the typical optimal pH for PGA) by the careful addition of 2 M NaOH. The substrate should dissolve as it forms the sodium salt.

  • Enzyme Addition: Add immobilized Penicillin G Acylase (a typical starting enzyme-to-substrate ratio is 1:10 w/w).

  • Reaction Conditions: Maintain the reaction at 37 °C with gentle stirring. Continuously monitor the pH and maintain it at 7.5 by the controlled addition of 2 M NaOH using a pH-stat or manual additions. The consumption of base is proportional to the extent of the reaction.

  • Reaction Monitoring: The reaction should approach 50% conversion, at which point the base consumption will cease. This can also be monitored by chiral HPLC.

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

Step 3: Product Separation

  • Acidification: Cool the reaction mixture to 10 °C and acidify to pH ~2.0 with 2 M HCl. This will cause the unreacted N-acetyl-(R)-amino acid to precipitate.

  • Isolation of N-acetyl Enantiomer: Filter the solid precipitate, wash with cold water, and dry. This yields the enantiopure N-acetyl-(R)-amino acid, which can be hydrolyzed back to the free (R)-amino acid if desired.

  • Isolation of Free Enantiomer: The filtrate contains the desired (S)-2-Amino-2-(2-bromophenyl)acetic acid. Adjust the pH of the filtrate to the isoelectric point (pH ~5-6) to precipitate the free (S)-amino acid.

  • Final Filtration & Drying: Filter the solid, wash with cold water, and dry under vacuum to yield the enantiopure (S)-amino acid.

Causality and Experimental Insights
  • N-Acylation: This step is crucial because the native amino acid is not a substrate for enzymes like PGA. The acyl group provides the specific amide bond that the enzyme recognizes and hydrolyzes.[10]

  • Immobilized Enzyme: Using an immobilized enzyme greatly simplifies the work-up, as it can be removed by filtration. This prevents protein contamination of the product and allows for enzyme recycling, improving process economics.

  • pH Control: Maintaining the optimal pH is critical for enzyme activity and stability. The hydrolysis of the N-acetyl group produces acetic acid, which lowers the pH. A pH-stat is the most effective way to maintain constant pH by titrating the acid as it forms.

Workflow Visualization

enzymatic_resolution cluster_prep Step 1: Preparation cluster_reaction Step 2: Enzymatic Reaction cluster_separation Step 3: Separation racemate Racemic Amino Acid (R/S) acylation N-Acylation (e.g., Acetic Anhydride) racemate->acylation n_acyl Racemic N-Acyl Amino Acid (Ac-R / Ac-S) acylation->n_acyl enzyme Add Immobilized Enzyme (e.g., PGA) pH 7.5, 37°C n_acyl->enzyme products Mixture: (S)-Amino Acid N-Acyl-(R)-Amino Acid enzyme->products acidify Acidify to pH 2 products->acidify filter1 Filter acidify->filter1 Precipitates Ac-R neutralize Neutralize Filtrate to Isoelectric Point filter1->neutralize Filtrate contains S product_r N-Acyl-(R)-Amino Acid (Solid) filter1->product_r filter2 Filter neutralize->filter2 Precipitates S product_s (S)-Amino Acid (Solid) filter2->product_s

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Validation: Chiral HPLC

Regardless of the resolution method employed, the enantiomeric excess (ee%) of the final product must be rigorously determined. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.[14]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly effective for the direct analysis of underivatized amino acids because they possess ionic groups compatible with aqueous mobile phases and can engage in multiple types of chiral recognition interactions (hydrogen bonding, ionic interactions, etc.).[15][16]

Protocol 3: Chiral HPLC Analysis
  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Methanol, Water, and Formic Acid. A good starting point is 80:20:0.1 (Methanol:Water:Formic Acid, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the initial racemic material to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the resolved, enantiomerically enriched sample.

    • Calculate the enantiomeric excess using the peak areas from the chromatogram: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Presentation: Expected Chromatographic Parameters
ParameterExpected ValueRationale
Retention Time (k') 2 - 10Provides adequate separation from the solvent front without excessive run times.
Resolution (Rs) > 1.5A resolution value of 1.5 indicates baseline separation, which is required for accurate quantification.[14]
Elution Order To be determined empiricallyThe elution order (R before S or vice-versa) depends on the specific CSP and mobile phase conditions.[15]

Comparative Summary of Resolution Methods

FeatureDiastereomeric Salt FormationEnzymatic Kinetic Resolution (EKR)
Theoretical Max Yield 50% (for one enantiomer per cycle)50% (can approach 100% if combined with in-situ racemization in a Dynamic Kinetic Resolution process)[17]
Typical Enantiomeric Excess Good to Excellent (>95%)Excellent (>99%)
Key Reagents Chiral resolving agent, acid/baseN-acylating agent, enzyme, buffer
Advantages Widely applicable, well-established, scalable, resolving agent is often recoverable.High selectivity, mild reaction conditions, environmentally friendly ("green"), enzyme can be recycled.[10]
Disadvantages Requires screening of resolving agents and solvents, can be labor-intensive, yield is limited to 50%.[6]Requires an additional acylation step, enzyme cost and stability can be a factor, substrate scope is enzyme-dependent.

Conclusion

The chiral resolution of racemic this compound is an essential process for accessing the enantiomerically pure building blocks required for pharmaceutical synthesis. Both diastereomeric salt formation and enzymatic kinetic resolution represent robust, viable, and scalable strategies. The choice between them depends on factors such as available equipment, cost of reagents, desired purity, and downstream processing considerations. Diastereomeric crystallization offers a time-tested and versatile approach, while enzymatic resolution provides a highly selective and sustainable alternative. In all cases, rigorous analytical validation using chiral HPLC is mandatory to confirm the enantiomeric purity of the final product, ensuring its suitability for use in drug development and manufacturing.

References

  • Enantiomer separation of 2-halomandelic acids via diastereomeric salt formation with chiral N-substituted 2-amino-2-phenylethanols. PubMed.
  • Chiral resolution. Wikipedia.
  • Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers, and their kinetic evaluation. ResearchGate.
  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. University of Strathclyde.
  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde.
  • Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. ChemRxiv.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
  • Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. MDPI.
  • US Patent 4379941A - Resolution of racemic amino acids. Google Patents.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga.
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
  • Advancements in chiral crystallization. Technobis.
  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. PMC - NIH.
  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Chiral HPLC Separations. Phenomenex.
  • DYNAMIC ENZYMATIC RESOLUTION OF SOME NON-PROTEINOGENIC AMINO ACIDS. Studia Universitatis Babes-Bolyai, Chemia.
  • 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Matrix Fine Chemicals.
  • US Patent 3386888A - Resolution of racemic amino acids. Google Patents.
  • This compound | C8H8BrNO2 | CID 4561836. PubChem.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC - NIH.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Enantiomeric Separation of 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-(2-bromophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry at the α-carbon is of paramount importance, as the biological activity and pharmacological profiles of the resulting drug substances are often enantiomer-dependent. Consequently, the development of robust and accurate analytical methods to resolve and quantify the enantiomers of this compound is essential for ensuring the quality, efficacy, and safety of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for such enantioseparations, offering high resolution, sensitivity, and reproducibility.[1]

This application note provides a detailed guide for the development and implementation of HPLC methods for the enantiomeric separation of this compound. We will explore the selection of appropriate CSPs, mobile phase optimization, and provide a comprehensive, step-by-step protocol for the analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and chiral purity assessment of this important intermediate.

Method Development Strategy: A Rationale-Driven Approach

The successful enantiomeric separation of this compound hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase. The analyte possesses a primary amine, a carboxylic acid, and a phenyl ring, making it amenable to separation on several types of CSPs.

Chiral Stationary Phase (CSP) Selection

Given the structure of the analyte, two primary classes of CSPs are recommended for initial screening:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin-based): These CSPs, such as the Astec® CHIROBIOTIC® T, are particularly effective for the direct separation of underivatized amino acids.[2] Their complex structure offers multiple interaction sites, including ionic groups, which are well-suited for separating zwitterionic compounds like amino acids. The mechanism of chiral recognition is multifaceted, involving hydrogen bonding, ionic interactions, and steric hindrance, which can lead to excellent enantioselectivity.[2]

  • Pirkle-Type (π-acid/π-base) CSPs (e.g., (R,R) Whelk-O1): These CSPs function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The phenyl ring of the analyte can engage in π-π stacking with the electron-deficient aromatic rings of the CSP. The amino and carboxyl groups provide sites for hydrogen bonding and ionic interactions. A method for the separation of the structurally similar β-amino-β-(4-bromophenyl) propionic acid has been successfully developed on a (R,R) Whelk-O1 column, suggesting its potential for the target analyte.[3]

For this application note, we will focus on a method utilizing a teicoplanin-based CSP due to its demonstrated broad applicability for the direct analysis of underivatized amino acids.

Mobile Phase Considerations

The choice of mobile phase is critical for achieving optimal retention and resolution. For macrocyclic glycopeptide CSPs, several mobile phase modes can be employed:

  • Reversed-Phase Mode: This mode typically uses mixtures of water, methanol, or acetonitrile, often with acidic or basic additives to control the ionization state of the analyte and the stationary phase. This is a common starting point for polar analytes.

  • Polar Organic Mode: This mode utilizes non-aqueous mobile phases, such as mixtures of methanol and acetonitrile, with acid and base additives.[4] This can be advantageous for controlling the interactions with the CSP.

  • Normal-Phase Mode: While less common for underivatized amino acids, this mode uses non-polar solvents like hexane with a polar modifier (e.g., ethanol, isopropanol).

Based on established methods for similar compounds on teicoplanin-based CSPs, a reversed-phase approach with an acidic modifier is a logical and effective starting point. The acidic modifier will protonate the carboxylic acid and amine groups of the analyte, influencing its interaction with the CSP.

Experimental Workflow and Protocols

The general workflow for the chiral HPLC separation of this compound is outlined below. This process encompasses sample preparation, HPLC analysis, and data processing.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Racemic Analyte dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate HPLC System filter->equilibrate inject Inject Sample equilibrate->inject elute Isocratic Elution inject->elute detect UV Detection elute->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution & Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for chiral HPLC analysis.

Detailed Protocol: Enantiomeric Separation using a Teicoplanin-Based CSP

This protocol provides a robust starting point for the separation of this compound enantiomers.

1. Materials and Reagents

  • Racemic this compound

  • (R)- and (S)-enantiomer reference standards (if available)

  • Methanol, HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid, HPLC grade

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Stationary Phase Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water / Formic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Data Acquisition Standard chromatography data software (e.g., OpenLAB)

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.

  • Sample Solution: Prepare unknown samples at a similar concentration in the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

4. System Equilibration and Analysis Procedure

  • Column Equilibration: Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Elution Order Determination (if standards are available): Inject individual solutions of the (R)- and (S)-enantiomer standards to determine their respective retention times and confirm the elution order.

  • Racemic Standard Injection: Inject the racemic standard solution to verify the separation of the two enantiomers and to calculate the resolution.

  • Sample Analysis: Inject the prepared unknown samples for analysis.

  • Data Processing: Integrate the peak areas of the two enantiomers to determine the enantiomeric purity (enantiomeric excess, % ee).

Principle of Chiral Recognition

The enantioselective separation on a teicoplanin-based CSP is governed by the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stabilities of these complexes result in different retention times.

Chiral Recognition Mechanism cluster_analyte Analyte Enantiomers cluster_complex Transient Diastereomeric Complexes cluster_elution Differential Elution CSP Teicoplanin CSP Complex_R [CSP-(R)] Complex (More Stable) CSP->Complex_R Complex_S [CSP-(S)] Complex (Less Stable) CSP->Complex_S R_enantiomer (R)-Enantiomer R_enantiomer->Complex_R Stronger Interaction S_enantiomer (S)-Enantiomer S_enantiomer->Complex_S Weaker Interaction Elution_R R-Enantiomer Elutes Later Complex_R->Elution_R Elution_S S-Enantiomer Elutes First Complex_S->Elution_S

Caption: Chiral recognition on a teicoplanin CSP.

The key interactions contributing to chiral recognition include:

  • Ionic Interactions: The protonated amine of the analyte can interact with the deprotonated carboxyl groups of the teicoplanin selector.

  • Hydrogen Bonding: The amide and hydroxyl groups on the CSP can form hydrogen bonds with the analyte's functional groups.

  • π-π Interactions: The aromatic rings of the CSP can interact with the bromophenyl ring of the analyte.

  • Steric Repulsion: The spatial arrangement of the analyte's substituents relative to the chiral cavities of the CSP leads to steric hindrance for one enantiomer, resulting in a less stable complex.

Method Optimization and Troubleshooting

Should the initial conditions not provide baseline separation (Resolution > 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition:

    • Organic Modifier Percentage: Varying the methanol concentration can significantly impact retention and selectivity. A U-shaped retention profile is often observed on teicoplanin phases, where both increasing and decreasing the organic content from an optimal point can increase retention.

    • Acidic Additive: The type and concentration of the acid (e.g., formic acid, acetic acid, trifluoroacetic acid) can influence the ionization state of the analyte and CSP, thereby affecting the separation.

  • Column Temperature: Adjusting the column temperature can alter the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution, but at the cost of longer retention times and higher backpressure.

  • Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the enantiomers to interact with the stationary phase.

Conclusion

The enantiomeric separation of this compound is a critical analytical task in pharmaceutical development and quality control. The protocol detailed in this application note, utilizing a teicoplanin-based chiral stationary phase with a reversed-phase mobile phase, provides a robust and reliable method for achieving this separation. The principles of chiral recognition and the guidelines for method optimization offer a comprehensive framework for adapting and refining the separation to meet specific analytical requirements. This direct HPLC method is well-suited for routine analysis, enabling accurate determination of enantiomeric purity and supporting the development of safe and effective chiral drugs.

References

  • Chromatography Today.
  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

Sources

Application Note: High-Purity Isolation of 2-Amino-2-(2-bromophenyl)acetic Acid via pH-Modulated Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Amino-2-(2-bromophenyl)acetic acid, a critical intermediate in pharmaceutical synthesis. The methodology leverages the amphoteric nature of the amino acid, employing a pH-modulated recrystallization from an aqueous-organic solvent system. This application note elucidates the causal mechanisms behind each step, ensuring a robust, reproducible, and scalable purification process.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any contaminants can carry through the synthetic route, compromising the safety and efficacy of the final drug product. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

For amphoteric molecules like this compound, which possess both acidic (carboxylic acid) and basic (amino) functional groups, purification can be significantly enhanced by manipulating the pH of the crystallization medium. This application note details a protocol that exploits this property to achieve high-purity material.

Foundational Principles: Leveraging Amphotericism for Selective Purification

The purification strategy for this compound is centered around its pH-dependent solubility. As an amino acid, it can exist in three distinct ionic forms depending on the pH of the solution:

  • Cationic Form (Low pH): In a sufficiently acidic solution, the amino group is protonated (-NH3+), rendering the molecule more soluble in aqueous media.

  • Zwitterionic Form (Isoelectric Point, pI): At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. In this state, the amino group is protonated, and the carboxylic acid group is deprotonated (-COO-). The strong intermolecular electrostatic interactions between zwitterions lead to a significant decrease in solubility, facilitating precipitation.

  • Anionic Form (High pH): In a basic solution, the carboxylic acid group is deprotonated, resulting in a net negative charge and increased aqueous solubility.

This pH-dependent solubility allows for a highly selective purification process. By dissolving the crude material at a pH away from its pI (either acidic or basic) to solubilize the desired compound and then adjusting the pH to its isoelectric point, the pure this compound can be selectively precipitated, leaving many impurities behind in the solution.

Materials and Methods

Reagents and Solvents
  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Activated Carbon (decolorizing charcoal), optional

Equipment
  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter or pH indicator strips

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Drying oven or desiccator

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjustments may be necessary for different scales.

Step 1: Initial Dissolution and Decolorization
  • Solubilization: In a 250 mL Erlenmeyer flask, suspend 10 grams of crude this compound in 100 mL of a 1:1 (v/v) ethanol-water mixture.

  • Acidification: While stirring, slowly add 1M HCl dropwise until the solid completely dissolves. The solution should become clear, indicating the formation of the more soluble hydrochloride salt of the amino acid.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount (0.1-0.2 g) of activated carbon. Heat the solution to 50-60°C and stir for 15-20 minutes. This step is effective for removing colored impurities.[1]

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot gravity filtration to remove it. This is a critical step to prevent premature crystallization on the filter paper.

Step 2: Isoelectric Precipitation
  • pH Adjustment: Allow the solution to cool to room temperature. While stirring continuously, slowly add 1M NaOH dropwise. Monitor the pH of the solution using a pH meter or pH strips.

  • Precipitation: As the pH approaches the isoelectric point of this compound, a white precipitate will begin to form. Continue adding NaOH until the pH reaches the point of maximum precipitation. This typically occurs in the pH range of 4-6 for many amino acids.

  • Crystallization: Once precipitation is complete, cool the mixture in an ice bath for 30-60 minutes to maximize the yield of the purified product.

Step 3: Isolation and Drying
  • Vacuum Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities and salts.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Process Visualization and Critical Parameters

The following diagram illustrates the workflow for the purification of this compound.

Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation crude Crude this compound dissolve Dissolve in Ethanol/Water + 1M HCl (acidification) crude->dissolve decolorize Decolorize with Activated Carbon (optional) dissolve->decolorize adjust_ph Adjust pH to Isoelectric Point with 1M NaOH dissolve->adjust_ph If no decolorization hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->adjust_ph cool Cool in Ice Bath adjust_ph->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Water vac_filter->wash dry Dry under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the Purification of this compound.

Table 1: Critical Parameters for Recrystallization

ParameterRecommended Value/RangeRationale
Solvent System Ethanol/Water (1:1 v/v)Provides a good balance of polarity to dissolve the salt form of the amino acid while allowing for precipitation of the zwitterionic form.
Dissolution pH < 2 (acidic)Ensures complete protonation of the amino group, forming the highly soluble hydrochloride salt.
Precipitation pH Isoelectric Point (typically 4-6)At the pI, the net charge is zero, minimizing solubility and maximizing precipitation of the pure zwitterionic form.
Crystallization Temp. 0-5 °C (Ice Bath)Lowering the temperature decreases the solubility of the product, thereby increasing the recovery yield.
Washing Solvent Cold Deionized WaterEffectively removes residual salts and soluble impurities without significantly dissolving the purified product.

Purity Assessment: Ensuring Quality and Consistency

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in the identification of impurities.

Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The pH-modulated recrystallization protocol detailed in this application note provides a robust and efficient method for the purification of this compound. By understanding and controlling the key parameters of solvent selection, pH, and temperature, researchers and drug development professionals can consistently obtain high-purity material, ensuring the quality and integrity of downstream synthetic processes and the final API.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). Process for the preparation of DL-phenylglycine esters.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-(2-Bromophenyl)acetic Acid CAS 18698-97-0 Product Specification.
  • Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 698-711.
  • Google Patents. (n.d.). Process for recovery of amino acid from aqueous mixtures.
  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations.
  • Google Patents. (n.d.). Process for the precipitation of amino and/or organic acids from a complex feed and amino and/or organic acid particles obtainable thereby.
  • Google Patents. (n.d.). Method for separating and purifying amino acid.
  • Morris, C. W. (2014). Protein Precipitation for the Purification of Therapeutic Proteins. UCL Discovery.
  • van der Wielen, L. A. M., et al. (2009). Advances in Protein Precipitation.
  • Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0.
  • NIST. (n.d.). α-Bromophenylacetic acid. NIST WebBook.
  • Brittain, H. G. (2013). Stereoselectivity in the Salt-Cocrystal Products Formed by Phenylglycinol or Phenylglycine With Their Respective Sodium or Hydrochloride Salts. Chirality, 25(1), 8–15.

Sources

Application Notes and Protocols for the Recrystallization of 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the purification of 2-Amino-2-(2-bromophenyl)acetic acid via recrystallization. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the high purity of this molecule is paramount. This document outlines two primary methods for recrystallization: a mixed-solvent system utilizing an alcohol and water, and an alternative method using aqueous acetic acid. The protocols are designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for key experimental choices. This guide is structured to be a self-validating system, incorporating troubleshooting advice and safety protocols to ensure reliable and safe execution.

Introduction: The Rationale for Recrystallization

This compound is an aryl-substituted, non-proteinogenic amino acid. In its crude form, synthesized via various chemical routes, it is often contaminated with unreacted starting materials, by-products, and other impurities. Recrystallization remains one of the most effective and widely used techniques for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Upon cooling, the solution becomes supersaturated with respect to the target compound, leading to the formation of a crystalline solid, while the impurities, being present in lower concentrations, remain in the mother liquor.

The choice of solvent is critical and is guided by the polarity and hydrogen-bonding capabilities of the target molecule. As an amino acid, this compound possesses both a basic amino group and an acidic carboxylic acid group, rendering it zwitterionic near its isoelectric point. This dual functionality dictates its solubility, which is generally high in aqueous solutions at pH values away from its isoelectric point and lower in organic solvents. Lower aliphatic amines and carboxylic acids show good water solubility; however, the presence of the hydrophobic bromophenyl group in this compound reduces its solubility in water alone, making a mixed-solvent system or an acidic aqueous solution a more suitable choice for recrystallization.[1]

Materials and Equipment

Reagents
  • Crude this compound

  • Ethanol (95% or absolute)

  • Methanol

  • Isopropanol

  • Glacial Acetic Acid

  • Deionized Water

  • Activated Carbon (decolorizing charcoal)

  • Celatom® or other filter aid (optional)

Equipment
  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source (aspirator or vacuum pump)

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • pH meter or pH paper

  • Melting point apparatus

  • Analytical balance

  • Drying oven or vacuum desiccator

Health and Safety Precautions

This compound and its related compounds may cause skin and eye irritation. It is also harmful if swallowed or inhaled.[2][3] The solvents used in this protocol are flammable and can be harmful. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the procedure.[3][4]

Recommended Recrystallization Protocols

Two primary protocols are presented below. The choice of method will depend on the nature of the impurities and the available resources. A preliminary small-scale test is always recommended to determine the optimal solvent system and conditions.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This is the preferred method for general purification, leveraging the good solubility of the compound in hot alcohol and its poor solubility in cold water.

4.1.1. Step-by-Step Procedure

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 3-5 mL of ethanol. Heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of high-molecular-weight, colored impurities. Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's mass) to the solution. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping. Re-heat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration. This is a critical step to prevent premature crystallization. Pre-heat a clean Erlenmeyer flask and a glass funnel on the hot plate. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the pre-heated flask. If crystals begin to form in the funnel, they can be redissolved by adding a small amount of hot ethanol.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:2 ratio) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved, or in a desiccator over a suitable drying agent.

4.1.2. Rationale for Procedural Choices

  • Ethanol/Water System: Ethanol is a good solvent for many organic compounds, including those with polar functional groups. The addition of water, an "anti-solvent," decreases the solubility of the organic compound, inducing crystallization.[6]

  • Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities compared to the rapid precipitation that occurs with fast cooling.

  • Hot Filtration: Prevents the desired compound from crystallizing prematurely along with the impurities.

Protocol 2: Aqueous Acetic Acid Recrystallization

This method is particularly useful if the impurities are non-polar and insoluble in acidic aqueous solutions. Acetic acid can also be effective for dissolving basic compounds like amines.[4]

4.2.1. Step-by-Step Procedure

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm (50-60°C) aqueous acetic acid (e.g., a 10-20% solution of acetic acid in water). The amino acid will be protonated to form its more soluble acetate salt.

  • Decolorization and Hot Filtration: Follow the same optional decolorization and hot filtration steps as described in Protocol 1 (Section 4.1.1, steps 2 and 3).

  • Crystallization by pH Adjustment: Slowly add a dilute aqueous base (e.g., 1 M NaOH or ammonium hydroxide) to the warm, clear filtrate with vigorous stirring until the pH approaches the isoelectric point of the amino acid (typically in the range of pH 5-7). The product will precipitate out as it is least soluble at its isoelectric point. Monitor the pH carefully.

  • Cooling and Crystal Growth: Allow the suspension to cool slowly to room temperature and then in an ice bath to ensure complete precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any residual salts (e.g., sodium acetate).

  • Drying: Dry the purified crystals as described in Protocol 1 (Section 4.1.1, step 7).

Data Presentation and Quality Control

The success of the recrystallization should be evaluated by comparing the physical and analytical data of the material before and after purification.

ParameterBefore RecrystallizationAfter Recrystallization (Expected)
Purity (by HPLC) Typically 90-98%>99.5%
Melting Point Broad range, lower than literature valueSharp melting point, consistent with literature
Appearance Off-white to yellowish powderWhite to off-white crystalline solid
Recovery Yield N/A80-95% (typical)

Disclaimer: The quantitative data presented in this table are illustrative examples based on standard laboratory practices for the purification of analogous compounds. Actual results may vary.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Re-heat the solution and evaporate some of the solvent. Allow to cool again. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation, or add a seed crystal of pure product.
"Oiling out" instead of crystallization The boiling point of the solvent is higher than the melting point of the compound; high concentration of impurities depressing the melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. If the problem persists, a different solvent system with a lower boiling point may be necessary. A preliminary purification step like column chromatography might be needed for very impure samples.[7]
Low recovery yield Too much solvent was used; the product is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated for hot filtration.
Product is still colored Incomplete removal of colored impurities.Repeat the recrystallization, ensuring to use an adequate amount of activated carbon and performing the hot filtration quickly.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the mixed-solvent recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter add_water Add hot water to turbidity hot_filter->add_water cool Slow Cooling & Ice Bath add_water->cool vac_filter Vacuum Filtration & Cold Wash cool->vac_filter dry Dry under Vacuum vac_filter->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

References

  • Chemistry LibreTexts. (2023).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • NCERT. (n.d.). Amines. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • SynZeal. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rhode Island DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • Vedantu. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • ChemSrc. (2025). 2-Bromophenylacetic acid | CAS#:18698-97-0. [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of Peptides Containing 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as potency, stability, and receptor selectivity. This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of peptides containing the non-natural amino acid 2-Amino-2-(2-bromophenyl)acetic acid. By introducing a halogenated aromatic residue, researchers can explore novel structure-activity relationships and potentially develop peptide-based therapeutics with improved pharmacological profiles. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar modified amino acids.

Introduction: The Rationale for Incorporating this compound

Peptides are fundamental biological molecules with a vast array of functions, making them attractive candidates for therapeutic development. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The introduction of non-natural amino acids, like this compound, can address these challenges and confer novel biological activities.[1]

The 2-bromophenyl moiety of this amino acid introduces several key features into a peptide sequence:

  • Steric Hindrance: The bulky bromophenyl group can shield the peptide backbone from proteolytic degradation, potentially increasing its in vivo half-life.

  • Modulation of Hydrophobicity: The aromatic ring increases the local hydrophobicity, which can influence membrane interactions and receptor binding.

  • Altered Electronic Properties: The electron-withdrawing nature of the bromine atom can affect the electronic environment of the peptide, potentially leading to altered binding affinities and specificities.[1]

  • Conformational Constraints: The steric bulk of the side chain can restrict the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and enhance binding to its target.[2]

  • Potential for Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target, which can contribute to binding affinity and selectivity.[3]

Given these properties, peptides incorporating this compound are promising candidates for a range of biological activities, including but not limited to antimicrobial and anticancer effects.

Synthesis and Characterization of Modified Peptides

The synthesis of peptides containing this compound is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The most common approach utilizes the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-protected this compound

  • Fmoc-protected natural amino acids

  • Rink Amide resin (for C-terminal amide peptides) or other suitable resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or other coupling additives

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing this compound.

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), DIC (4 eq), and OxymaPure® (4 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Start: Swell Resin in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS & Analytical HPLC Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Evaluation of Peptides Containing this compound

The unique structural features of this compound suggest that peptides incorporating this residue may exhibit potent biological activities, such as antimicrobial and anticancer effects. The following protocols provide a starting point for evaluating these potential activities.

Antimicrobial Activity Assays

Antimicrobial peptides (AMPs) often act by disrupting the cell membranes of microorganisms.[4] The incorporation of a bulky, hydrophobic, and halogenated amino acid can enhance these interactions.

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Prepare Bacterial Cultures:

    • Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth medium.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Prepare Peptide Dilutions:

    • Dissolve the purified peptide in sterile water or a suitable buffer.

    • Perform a serial two-fold dilution of the peptide in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial culture to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells. A good therapeutic candidate should have high antimicrobial activity and low hemolytic activity.

  • Prepare Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood containing an anticoagulant.

    • Centrifuge to pellet the RBCs and wash three times with phosphate-buffered saline (PBS).

    • Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Prepare Peptide Dilutions:

    • Perform a serial two-fold dilution of the peptide in PBS in a 96-well plate.

  • Incubation:

    • Add an equal volume of the 4% RBC suspension to each well.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS).

    • Incubate the plate at 37°C for 1 hour.

  • Measure Hemolysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

    • Calculate the percentage of hemolysis relative to the positive control.

Anticancer Activity Assays

Cationic and amphipathic peptides can selectively target and disrupt the membranes of cancer cells, which often have a higher negative surface charge than normal cells.[5][6]

This colorimetric assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation.

  • Cell Culture:

    • Culture a cancer cell line (e.g., HeLa, MCF-7) in a suitable medium in a 96-well plate until they reach approximately 80% confluency.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in the cell culture medium.

    • Remove the old medium from the cells and add the peptide-containing medium.

    • Include a vehicle control (medium without peptide).

    • Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Biological Activity Data
Peptide SequenceMIC vs. E. coli (µM)MIC vs. S. aureus (µM)HC50 (µM)IC50 vs. HeLa Cells (µM)
Ac-K-K-W-X -K-W-K-NH2 (X=Phe)3264>200150
Ac-K-K-W-X -K-W-K-NH2 (X=2-Br-PheGly)816>20045

HC50: Concentration causing 50% hemolysis. IC50: Concentration causing 50% inhibition of cell viability.

This hypothetical data illustrates how the incorporation of this compound (2-Br-PheGly) could potentially enhance the antimicrobial and anticancer activity of a model peptide compared to its natural phenylalanine counterpart.

Diagram: Hypothetical Mechanism of Action

Mechanism_of_Action cluster_peptide Peptide with 2-Br-PheGly cluster_cell Target Cell (Bacterium or Cancer Cell) Peptide Cationic Peptide Membrane Anionic Cell Membrane Peptide->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Disruption Lysis Cell Lysis Pore->Lysis Loss of Integrity

Caption: Hypothetical membrane disruption mechanism of action.

Conclusion and Future Directions

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutic agents with enhanced biological activity and stability. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of such modified peptides. Future research should focus on systematic structure-activity relationship studies to optimize the position and context of this non-natural amino acid within different peptide scaffolds to maximize therapeutic potential and minimize toxicity.

References

  • Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. [Link]
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy. [Link]
  • Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. Antibiotics. [Link]
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conform
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
  • Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides. Molecules. [Link]
  • Peptides and proteins with antimicrobial activity. Indian Journal of Pharmacology. [Link]
  • Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers in Chemistry. [Link]
  • Bioactive peptides for anticancer therapies.
  • Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences. [Link]
  • Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities. Cancers. [Link]

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Application Note: Enhancing Antimicrobial Peptide Efficacy Using 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique membrane-disrupting mechanisms, which are less prone to developing resistance compared to traditional antibiotics.[1][2] However, natural AMPs often suffer from limitations such as proteolytic instability and potential cytotoxicity, hindering their clinical translation.[3]

A powerful strategy to overcome these limitations is the incorporation of non-natural amino acids (nnAAs) into peptide sequences.[1][4][5] This approach allows for the fine-tuning of physicochemical properties to enhance stability, modulate biological activity, and improve therapeutic potential.[6][][8] This application note details the strategic incorporation of 2-Amino-2-(2-bromophenyl)acetic acid, a non-canonical amino acid, into AMPs to augment their antimicrobial properties.

Section 1: The Strategic Role of this compound in AMP Design

The unique structure of this compound offers several advantages for rational AMP design. The presence of the halogenated aromatic ring is key to its function.

1.1. Mechanisms of Enhanced Efficacy

The introduction of halogen atoms, such as bromine, into amino acid side chains is a powerful tool for modulating the biological and pharmacological activities of peptides.[9][10][11][12] The 2-bromophenyl group is hypothesized to enhance AMP activity through several mechanisms:

  • Modulation of Hydrophobicity: Hydrophobicity is a critical determinant of an AMP's ability to interact with and disrupt bacterial membranes.[13][14][15] The bromophenyl group significantly increases the local hydrophobicity of the peptide, which can strengthen its association with the lipid bilayer of bacterial membranes.[16] However, an optimal hydrophobicity window is crucial, as excessive hydrophobicity can lead to increased toxicity (hemolytic activity) and reduced efficacy due to peptide self-aggregation.[14][15][17]

  • Enhanced Proteolytic Stability: The bulky, α,α-disubstituted nature of the amino acid can create steric hindrance. This shields the adjacent peptide bonds from enzymatic cleavage by proteases, a major pathway for AMP degradation in vivo.[6][18] This increased stability can lead to a longer plasma half-life and sustained therapeutic effect.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electronegative atoms (like oxygen or nitrogen) on membrane lipids or target proteins. This can provide an additional stabilizing force that enhances the binding affinity and specificity of the AMP for bacterial membranes.

  • Structural Stabilization: The rigid phenyl group can influence the peptide's secondary structure, potentially promoting and stabilizing conformations (e.g., α-helices) that are essential for antimicrobial activity.[6]

1.2. Design Considerations

When incorporating this compound, its position within the peptide sequence is critical. Placement on the hydrophobic face of an amphipathic helix can optimize membrane interaction. Replacing key hydrophobic residues like Leucine, Isoleucine, or Phenylalanine can be a rational starting point for structure-activity relationship (SAR) studies.

Section 2: Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, with minor modifications to account for potential steric hindrance.[4][5][19][20]

2.1. Materials and Reagents

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected natural L-amino acids

  • Fmoc-2-Amino-2-(2-bromophenyl)acetic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Equipment: SPPS reaction vessel, shaker, rotary evaporator, centrifuge, lyophilizer, RP-HPLC system, mass spectrometer.

2.2. Step-by-Step Synthesis Protocol

This protocol outlines a single coupling cycle.

  • Resin Preparation: a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Swell the resin in DMF for 30-60 minutes with gentle agitation.[4] c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[18] d. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (3-4 eq.), HBTU/HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate for 1-2 hours at room temperature. d. Note for this compound: Due to potential steric hindrance, a double coupling (repeating step 3c) or an extended coupling time (3-4 hours) may be necessary to ensure complete reaction.[5][6] e. Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. f. Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and shake for 2-3 hours.[5][18] c. Filter the resin and collect the TFA solution containing the cleaved peptide. d. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[4][5] e. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet again with cold ether. f. Dry the crude peptide pellet under vacuum.

  • Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final peptide by mass spectrometry (MS).

Diagram: SPPS Workflow for nnAA Incorporation

SPPS_Workflow Start Start: Fmoc-Protected Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Couple Amino Acid (Fmoc-AA, HATU, DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cycle->Deprotect Yes Cleave Final Cleavage (TFA Cocktail) Cycle->Cleave No (Final AA) Purify Purification & Analysis (RP-HPLC, MS) Cleave->Purify End Pure Peptide Purify->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 3: Protocols for In Vitro Evaluation

After successful synthesis and purification, the novel peptides must be evaluated for antimicrobial efficacy and host cell toxicity.

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard.[21][22]

  • Bacterial Preparation: a. Inoculate a single bacterial colony (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) into Mueller-Hinton Broth (MHB). b. Incubate overnight at 37°C. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[21]

  • Peptide Preparation: a. Prepare a stock solution of the purified peptide in sterile water or 0.02% acetic acid. b. Perform a two-fold serial dilution of the peptide in MHB in a 96-well microtiter plate.

  • Incubation: a. Add the prepared bacterial suspension to each well containing the peptide dilutions. b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.[22]

  • MIC Determination: a. The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. Results are typically reported in µg/mL or µM.[21]

3.2. Protocol: Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells (RBCs).[23][24] Low hemolytic activity is a critical indicator of peptide selectivity.[25]

  • RBC Preparation: a. Obtain fresh human or animal blood with an anticoagulant (e.g., heparin). b. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.[26] c. Aspirate the supernatant and wash the RBCs three times with cold phosphate-buffered saline (PBS). d. Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.[26]

  • Assay Procedure: a. In a 96-well plate, add serial dilutions of the peptide to the wells. b. Add the RBC suspension to each well. c. For the negative control (0% hemolysis), mix RBCs with PBS alone.[24] d. For the positive control (100% hemolysis), mix RBCs with 1% Triton X-100.[24][27] e. Incubate the plate at 37°C for 1 hour.[26][27]

  • Data Analysis: a. Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs. b. Carefully transfer the supernatant to a new flat-bottom plate. c. Measure the absorbance of the supernatant at 540 nm (or 414 nm), which corresponds to hemoglobin release.[26][27] d. Calculate the percentage of hemolysis using the following formula:[24][26] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Diagram: In Vitro Evaluation Workflow

Evaluation_Workflow cluster_mic Antimicrobial Activity cluster_hemolysis Cytotoxicity mic1 1. Prepare Bacterial Culture (e.g., E. coli, S. aureus) mic2 2. Serially Dilute Peptide in 96-well plate mic1->mic2 mic3 3. Inoculate & Incubate (37°C, 18-24h) mic2->mic3 mic4 4. Read MIC (Lowest concentration with no growth) mic3->mic4 TherapeuticIndex Calculate Therapeutic Index (HC₅₀ / MIC) mic4->TherapeuticIndex hem1 1. Prepare RBC Suspension hem2 2. Incubate Peptide with RBCs (37°C, 1h) hem1->hem2 hem3 3. Centrifuge & Collect Supernatant hem2->hem3 hem4 4. Measure Absorbance (Hemoglobin Release) hem3->hem4 hem4->TherapeuticIndex Start Purified Peptide cluster_mic cluster_mic Start->cluster_mic cluster_hemolysis cluster_hemolysis Start->cluster_hemolysis

Caption: Workflow for antimicrobial and hemolytic activity testing.

Section 4: Data Interpretation and Expected Outcomes

The goal is to identify peptides with a high therapeutic index—potent antimicrobial activity (low MIC) and low host cell toxicity (high concentration required for hemolysis).

Table 1: Illustrative Data for a Parent Peptide vs. Modified Peptide

PeptideSequenceMIC vs. S. aureus (µM)MIC vs. E. coli (µM)HC₅₀ (µM)Therapeutic Index (vs. S. aureus)
Parent PeptideGLLKRIKTLL-NH₂1632>200>12.5
Modified Peptide G(Br-PhG)LKRIKTLL-NH₂4 8 >200>50

Br-PhG = this compound; HC₅₀ = Peptide concentration causing 50% hemolysis.

In this illustrative example, the incorporation of this compound resulted in a 4-fold increase in potency against both Gram-positive and Gram-negative bacteria without increasing hemolytic activity, thereby significantly improving the therapeutic index.[28][29]

References

  • BenchChem. (2025).
  • Pattabiraman, V. R., & Bode, J. W. (2011). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Accounts of Chemical Research, 44(9), 754–767. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Sanderson, J. M. (2007). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews, 34(1), 24-35. [Link]
  • Hansen, E. H. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427-435. [Link]
  • Li, J., et al. (2014). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 58(7), 4157-4165. [Link]
  • Al-Megrin, W. A., et al. (2023). Characterization of Novel Peptides with Antimicrobial and Immunomodulatory Potential. Molecules, 28(14), 5396. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Hemolysis Assay for Anoplin Peptides.
  • Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Tondi, D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]
  • Tondi, D., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]
  • Mohamed, M. F., et al. (2014). Antibacterial Activity of Novel Cationic Peptides against Clinical Isolates of Multi-Drug Resistant Staphylococcus pseudintermedius. PLoS ONE, 9(12), e116243. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Al-Otaibi, F., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 25(11), 5909. [Link]
  • iGEM. (2014). Hemolysis Test Protocol. [Link]
  • ResearchGate. (2018). Can anyone help me out with the protocol for hemolytic effect of peptides against human erythrocyte?. [Link]
  • Springer Nature Experiments. Hemolysis Activity. [Link]
  • Tondi, D., et al. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Istituto di Cristallografia - CNR. [Link]
  • Tondi, D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Semantic Scholar. [Link]
  • Hansen, E., et al. (2013). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 4(5), 459-463. [Link]
  • Vizzavona, J., & El-Faham, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
  • Lee, H., et al. (2019). Influence of hydrophobicity on the antimicrobial activity of helical antimicrobial peptides: a study focusing on three mastoparans. Peptides, 122, 170158. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Chen, Y., et al. (2007). Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406. [Link]
  • Chen, Y., et al. (2007). Effects of hydrophobicity on the antifungal activity of α-helical antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(6), 1466-1477. [Link]
  • Han, H., & Lee, W. K. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. International Journal of Molecular Sciences, 25(5), 2969. [Link]
  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis.
  • Zhang, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]
  • Zhang, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23). [Link]
  • Di Somma, A., et al. (2022). Antimicrobial Peptides and Their Assemblies. Future Pharmacology, 3(1), 66-87. [Link]

Sources

Application Notes and Protocols: Conformational Effects of 2-Amino-2-(2-bromophenyl)acetic acid in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: Engineering Peptide Conformation with Halogenated Phenylglycine Analogs

In the landscape of peptide-based drug discovery, the precise control of molecular conformation is paramount to achieving desired therapeutic outcomes, including enhanced potency, receptor selectivity, and metabolic stability. Peptides, in their native state, often suffer from conformational flexibility, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[1]

This guide focuses on the application and analysis of 2-Amino-2-(2-bromophenyl)acetic acid , a unique non-proteinogenic amino acid. As a phenylglycine derivative, its defining feature is the direct attachment of the bulky aromatic side chain to the α-carbon. This inherently restricts the rotational freedom of the peptide backbone far more than proteinogenic aromatic amino acids like phenylalanine, which possess a flexible β-methylene spacer.[2] The addition of a bromine atom at the ortho position of the phenyl ring introduces further steric and electronic effects that can be exploited to meticulously sculpt the peptide's three-dimensional structure.

The strategic placement of this residue can induce specific secondary structures, such as β-turns, and enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage. This document provides a comprehensive overview of the expected conformational effects, detailed protocols for the synthesis and analysis of peptides containing this residue, and insights into assessing its impact on biological activity.

Mechanistic Insights: How this compound Governs Peptide Structure

The conformational influence of this compound stems from a combination of steric hindrance and specific non-covalent interactions involving the ortho-bromine atom.

Steric and Rotational Constraints

The direct linkage of the bulky 2-bromophenyl group to the peptide backbone imposes significant steric constraints. This limits the accessible Ramachandran (φ, ψ) angles, forcing the peptide chain to adopt more defined conformations compared to peptides containing flexible residues.[2] This inherent rigidity is a foundational element for inducing turns and other ordered structures.

The Role of the Ortho-Halogen: Halogen Bonding and n→π Interactions*

Beyond simple steric bulk, the ortho-bromine atom is a key player in dictating local conformation through specific, stabilizing non-covalent interactions with the peptide backbone.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with the lone pair of electrons on a backbone carbonyl oxygen (Caryl-Br•••O=C). This interaction is highly directional and can act as a "molecular staple," locking in a specific turn or loop structure.[3][4] Crystal structure analyses of related compounds have shown that halogen bonds and traditional hydrogen bonds can occur orthogonally on the same carbonyl acceptor, providing a powerful and predictable tool for conformational design.[3][4][5]

  • n→π Interactions:* Computational and crystallographic studies on N-aryl glycine peptoids containing ortho-halogens have revealed the presence of stabilizing n→π* interactions.[3] This involves the delocalization of a lone pair of electrons (n) from the halogen atom to the antibonding orbital (π*) of a nearby carbonyl group (Caryl-Br•••C=O). These subtle electronic interactions contribute significantly to the stability of the preferred conformation.[3]

The interplay of these forces makes this compound a powerful residue for inducing β-turn formation, which is critical for molecular recognition in many biological systems.[6][7][8][9]

Application Workflows & Protocols

This section provides detailed methodologies for researchers looking to incorporate this compound into a peptide sequence and characterize its effects.

Workflow Overview: From Synthesis to Functional Assessment

The logical flow for investigating the effects of this compound involves synthesis, purification, structural characterization, and functional evaluation.

G synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (MS) purification->characterization cd Circular Dichroism (CD) characterization->cd stability Enzymatic Stability Assay characterization->stability nmr NMR Spectroscopy xray X-ray Crystallography md Molecular Dynamics (MD) binding Receptor Binding Assay md->binding stability->binding G cluster_0 MD Simulation Workflow setup System Setup (Peptide, Water, Ions) min Energy Minimization setup->min equil Equilibration (NVT & NPT) min->equil prod Production Run (Long Timescale) equil->prod analysis Trajectory Analysis (RMSD, Clustering, H/X-Bonds) prod->analysis

Sources

Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 2-Amino-2-(2-bromophenyl)acetic acid

Optically pure non-canonical amino acids (ncAAs) are indispensable building blocks in modern pharmaceutical development.[1][2] Their unique stereochemistry imparts distinct biological and chemical properties crucial for creating novel therapeutics with enhanced efficacy and reduced side effects. This compound is a key chiral intermediate, and its enantiomerically pure forms are vital for the synthesis of various active pharmaceutical ingredients (APIs). Traditional chemical resolution methods, while effective, often involve harsh conditions, expensive reagents, and can be environmentally taxing.[3][4]

Enzymatic kinetic resolution (EKR) emerges as a superior alternative, offering high selectivity, operational simplicity under mild, aqueous conditions, and a greener footprint.[][6] This application note provides a comprehensive guide to the enzymatic resolution of racemic this compound, focusing on the use of Penicillin G Acylase (PGA). This robust industrial enzyme is well-characterized for its ability to enantioselectively hydrolyze N-acylated amino acids, making it an ideal candidate for this application.[7][8][9]

Principle of the Method: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution leverages the stereospecificity of an enzyme to differentiate between the two enantiomers of a racemic mixture.[10] One enantiomer is preferentially converted into a new product, while the other remains largely unreacted. This difference in reactivity allows for the subsequent separation of the unreacted enantiomer from the newly formed product based on their distinct physicochemical properties.[]

The enzymatic resolution of this compound via PGA-catalyzed hydrolysis involves two primary stages:

  • N-Acylation: The racemic amino acid is first converted to its N-acyl derivative (e.g., N-phenylacetyl). This derivatization is critical as it introduces the amide bond that the enzyme will selectively cleave.

  • Enantioselective Hydrolysis: Penicillin G Acylase selectively catalyzes the hydrolysis of the amide bond of one enantiomer of the N-acylated substrate, yielding the free amino acid and the acyl group. The other N-acylated enantiomer is left largely untouched.

This process results in a mixture containing one enantiomer as the free amino acid and the other as the N-acylated derivative, which can then be separated.

Workflow and Rationale

The overall experimental workflow is designed for efficiency and high enantiomeric purity. Each step is chosen to maximize yield and selectivity while ensuring the stability of both the enzyme and the substrates.

Enzymatic_Resolution_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation & Purification Racemic_AA Racemic 2-Amino-2- (2-bromophenyl)acetic acid N_Acylation N-Acylation Racemic_AA->N_Acylation Acyl_Donor Acylating Agent (e.g., Phenylacetic acid methyl ester) Acyl_Donor->N_Acylation Racemic_NAcyl_AA Racemic N-Phenylacetyl- This compound N_Acylation->Racemic_NAcyl_AA Reaction Enantioselective Hydrolysis Racemic_NAcyl_AA->Reaction PGA Penicillin G Acylase (Immobilized or Free) PGA->Reaction Mixture Product Mixture: L-Amino Acid N-Acyl-D-Amino Acid Reaction->Mixture Separation Separation (e.g., Extraction, Crystallization) Mixture->Separation L_AA Pure L-Amino Acid Separation->L_AA NAcyl_D_AA N-Acyl-D-Amino Acid Separation->NAcyl_D_AA Hydrolysis Chemical Hydrolysis NAcyl_D_AA->Hydrolysis D_AA Pure D-Amino Acid Hydrolysis->D_AA

Figure 1: General workflow for the enzymatic resolution of this compound.

Detailed Experimental Protocols

Part 1: N-Phenylacetylation of Racemic this compound

Rationale: The choice of the N-acyl group is critical. The phenylacetyl group is a well-established substrate for Penicillin G Acylase, ensuring efficient recognition and catalysis.[7][11] Phenylacetic acid methyl ester is often used as the acyl donor in a kinetically controlled synthesis, which can offer high yields and mild reaction conditions.[11]

Materials:

  • Racemic this compound

  • Phenylacetic acid methyl ester

  • Aqueous buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)

  • Organic solvent (e.g., tert-butanol)

  • Base for pH adjustment (e.g., 2 M NaOH)

  • Acid for work-up (e.g., 2 M HCl)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic this compound in the aqueous buffer.

  • pH Adjustment: Adjust the pH of the suspension to the desired reaction pH (typically 7.5-8.0) by the dropwise addition of 2 M NaOH.

  • Reagent Addition: Add phenylacetic acid methyl ester to the reaction mixture. The molar ratio of acyl donor to amino acid should be optimized, but a starting point of 1.2:1 is recommended.

  • Enzyme Addition (Optional for synthesis): While chemical acylation is common, a PGA-catalyzed acylation can also be employed. If using an enzymatic approach, add the enzyme at this stage.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-37°C) with gentle stirring. Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution to pH 2-3 with 2 M HCl to precipitate the N-phenylacetylated product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Enantioselective Hydrolysis using Penicillin G Acylase

Rationale: The core of the resolution lies in the enantioselective nature of PGA. The enzyme's active site preferentially binds and hydrolyzes one enantiomer (typically the L-form for alpha-amino acids) of the N-phenylacetyl derivative.[7] Immobilized PGA is often preferred for industrial applications as it simplifies enzyme recovery and reuse, enhancing the cost-effectiveness of the process.[8]

Materials:

  • Racemic N-Phenylacetyl-2-Amino-2-(2-bromophenyl)acetic acid

  • Penicillin G Acylase (free or immobilized)

  • Aqueous buffer (e.g., 0.1 M Phosphate buffer, pH 7.5-8.0)

  • pH-stat or autotitrator with a suitable base (e.g., 1 M NaOH or NH4OH)

  • Acid for work-up (e.g., 2 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Substrate Preparation: Dissolve or suspend the racemic N-Phenylacetyl-2-Amino-2-(2-bromophenyl)acetic acid in the aqueous buffer in a pH-stat equipped reaction vessel.

  • pH and Temperature Control: Adjust the pH to the optimal range for PGA activity (typically 7.5-8.0) and maintain the temperature at the enzyme's optimum (e.g., 30-40°C).

  • Enzyme Addition: Add the Penicillin G Acylase to the reaction mixture. The enzyme loading should be optimized, but a starting range of 1-5% (w/w) relative to the substrate is common.

  • Reaction Control: The hydrolysis of the N-phenylacetyl group releases phenylacetic acid, causing a drop in pH. Maintain a constant pH by the controlled addition of a base using a pH-stat. The consumption of the base is a direct measure of the reaction progress.

  • Reaction Monitoring: Monitor the reaction until approximately 50% conversion is reached. This can be tracked by the amount of base consumed or by periodic analysis of reaction aliquots using chiral HPLC. Exceeding 50% conversion will decrease the enantiomeric excess of the remaining substrate.

  • Enzyme Removal: If using immobilized enzyme, it can be removed by simple filtration. For free enzyme, it can be denatured by heat or pH change followed by centrifugation or filtration.

  • Product Separation:

    • Acidify the reaction mixture to pH 2-3 with 2 M HCl. This will precipitate the unreacted N-Phenylacetyl-D-amino acid.

    • Collect the precipitate by filtration. The filtrate will contain the free L-amino acid and phenylacetic acid.

    • The L-amino acid can be isolated from the filtrate by techniques such as ion-exchange chromatography or crystallization.

Part 3: Recovery of the D-Enantiomer

Rationale: To achieve a complete resolution and maximize atom economy, the N-Phenylacetyl-D-amino acid recovered from the enzymatic step can be hydrolyzed to yield the pure D-amino acid.

Procedure:

  • Chemical Hydrolysis: The isolated N-Phenylacetyl-D-amino acid can be hydrolyzed by refluxing in an acidic solution (e.g., 6 M HCl) or under basic conditions.

  • Isolation: After hydrolysis, the D-amino acid can be isolated and purified using standard techniques.

Data Analysis and Quality Control

Key Parameters to Monitor:

  • Conversion (%): Determines the extent of the reaction.

  • Enantiomeric Excess (ee): A measure of the purity of the chiral products.

  • Enantioselectivity (E-value): A kinetic parameter that quantifies the enzyme's preference for one enantiomer over the other.

ParameterMethod of DeterminationTypical Target Values
Conversion HPLC, Base consumption in pH-stat~50% for optimal ee of both product and remaining substrate
Enantiomeric Excess (ee) Chiral HPLC>98% for both enantiomers
Enantioselectivity (E-value) Calculated from conversion and ee valuesHigh (ideally >100)

Table 1: Key Analytical Parameters for Monitoring Enzymatic Resolution.

Alternative Enzymatic Approaches: Lipase-Catalyzed Resolution

While PGA is highly effective, lipases represent another versatile class of enzymes for kinetic resolution.[12][13][14] Lipases can catalyze the enantioselective hydrolysis of amino acid esters or the enantioselective acylation of racemic amino acids.

Lipase_Resolution_Pathway Racemic_AA_Ester Racemic 2-Amino-2- (2-bromophenyl)acetic acid ester Lipase_Hydrolysis Lipase-Catalyzed Hydrolysis Racemic_AA_Ester->Lipase_Hydrolysis L_AA L-Amino Acid Lipase_Hydrolysis->L_AA Selective Hydrolysis D_AA_Ester D-Amino Acid Ester Lipase_Hydrolysis->D_AA_Ester Remains

Figure 2: Lipase-catalyzed hydrolysis of a racemic amino acid ester.

This approach involves an initial esterification of the racemic amino acid, followed by selective hydrolysis of one of the ester enantiomers by a lipase, such as that from Candida antarctica (Novozym 435) or Pseudomonas cepacia.[12][13] The choice of enzyme and reaction conditions (e.g., solvent, acyl donor/acceptor) is critical and requires empirical optimization.[15][16]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Reaction Rate Suboptimal pH or temperature, low enzyme activity, substrate/product inhibition.Optimize pH and temperature. Increase enzyme loading. Investigate potential inhibition effects.
Low Enantioselectivity (Low ee) Incorrect enzyme choice, non-optimal reaction conditions, reaction run past 50% conversion.Screen different enzymes (e.g., various PGAs or lipases). Optimize reaction parameters. Stop the reaction at ~50% conversion.
Poor Product Recovery Incomplete precipitation, losses during extraction or purification.Optimize pH for precipitation. Use more efficient extraction solvents and techniques. Refine purification protocol.
Enzyme Deactivation Harsh reaction conditions (pH, temperature, organic co-solvents).Operate within the enzyme's stable range. Consider using immobilized enzyme for enhanced stability.[17]

Table 2: Troubleshooting Guide for Enzymatic Resolution.

Conclusion

The enzymatic resolution of this compound using Penicillin G Acylase is a highly efficient and selective method for producing the enantiomerically pure forms of this valuable pharmaceutical intermediate. By carefully controlling the N-acylation and subsequent enantioselective hydrolysis steps, researchers can achieve high yields and excellent enantiomeric purity. The protocols and guidelines presented here provide a robust framework for laboratory-scale synthesis and can be adapted for process optimization and scale-up. The use of biocatalysis in this context not only aligns with the principles of green chemistry but also offers a practical and economically viable route to critical chiral building blocks.

References

  • Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate.
  • Resolution of /-amino acids by enantioselective penicillin G acylase from Achromobacter sp. Loschmidt Laboratories.
  • Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... ResearchGate.
  • Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals.
  • Penicillin acylase has a single-amino-acid catalytic centre. PubMed.
  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI.
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  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI.
  • Kinetic resolution of amino acid esters catalyzed by lipases. PubMed.
  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC.
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI.
  • Engineering of enzymes using non-natural amino acids. PMC - NIH.
  • DYNAMIC ENZYMATIC RESOLUTION OF SOME NON-PROTEINOGENIC AMINO ACIDS.
  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
  • The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate.
  • Resolution of racemic amino acids. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 2-Amino-2-(2-bromophenyl)acetic Acid during Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals working with 2-Amino-2-(2-bromophenyl)acetic acid. Our focus is to address the critical challenge of maintaining stereochemical integrity during amide coupling reactions.

Section 1: Understanding the Challenge - FAQs

Q1: Why is this compound particularly susceptible to racemization during coupling?

A1: The unique structure of this compound presents a dual challenge. Firstly, it is a sterically hindered amino acid due to the bulky phenyl group attached directly to the α-carbon.[1][2] This steric bulk significantly slows down the kinetics of the desired coupling reaction.[1] Secondly, the primary mechanism for racemization in N-protected amino acids proceeds through a 5(4H)-oxazolone intermediate.[3][4][5] The prolonged reaction times required for hindered amino acids increase the opportunity for this labile intermediate to form and subsequently racemize before the peptide bond is successfully created.[6]

Q2: What is the primary chemical mechanism of racemization during peptide coupling?

A2: The most prevalent mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone).[4][7] The process unfolds as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group can undergo an intramolecular attack by the backbone carbonyl oxygen of the N-protecting group, forming the oxazolone ring.[4][8]

  • Enolization: The α-proton of the oxazolone is notably acidic.[9] In the presence of a base, this proton can be abstracted to form a planar, aromatic oxazole enol intermediate.[3][9]

  • Reprotonation: Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of L- and D-isomers of the oxazolone.[4]

  • Coupling: The racemized oxazolone then reacts with the amine component, yielding a final peptide product with compromised chiral purity.[10]

A secondary, less common pathway is the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate, which then leads to racemization.[3][4]

RacemizationMechanism cluster_0 A N-Protected L-Amino Acid B Activated Intermediate A->B Activation (Coupling Reagent) C L-Oxazolone B->C Intramolecular Cyclization F L-Peptide Product (Desired) B->F Direct Amine Attack (Suppresses Racemization) D Aromatic Oxazole (Achiral Intermediate) C->D Base (-H⁺) (Slow) C->F Amine Attack (Fast Pathway) D->C +H⁺ E D-Oxazolone D->E +H⁺ G D-Peptide Product (Racemized) E->G Amine Attack (Leads to Impurity)

Caption: Oxazolone-mediated racemization pathway.

Q3: What are the consequences of racemization in my final product?

A3: The biological activity of peptides and drug molecules is critically dependent on their precise three-dimensional structure, which is dictated by the chirality of the constituent amino acids.[6] The presence of even small amounts of the incorrect diastereomer can lead to significantly reduced efficacy, altered pharmacological profiles, or complete loss of biological activity. Furthermore, diastereomeric impurities are often very difficult and costly to separate from the desired product, complicating purification processes significantly.[6]

Section 2: Troubleshooting and Optimization Guide

This section is designed as a logical workflow to diagnose and solve racemization issues encountered during the coupling of this compound.

TroubleshootingWorkflow cluster_Reagent Coupling Reagent Check cluster_Base Base Check cluster_Conditions Reaction Conditions Check Start High Racemization Detected (via Chiral HPLC) Reagent 1. Review Coupling Reagent Start->Reagent Base 2. Review Base Reagent->Base If reagent is optimal Reagent_Prob Problem: Using carbodiimides (DCC, DIC) alone or with HOBt. Reagent->Reagent_Prob Is it a carbodiimide? Conditions 3. Review Conditions Base->Conditions If base is optimal Base_Prob Problem: Using strong or non-hindered bases (e.g., Triethylamine) or excessive equivalents. Base->Base_Prob Which base? Cond_Prob Problem: Elevated temperature, long pre-activation, or prolonged overall reaction time. Conditions->Cond_Prob Temp/Time? Reagent_Sol Solution: Switch to high-efficiency onium salt reagents like HATU or COMU. Alternatively, use DIC with OxymaPure. Reagent_Prob->Reagent_Sol Base_Sol Solution: Use a sterically hindered base (DIPEA) or a weaker base (NMM, Collidine). Use the minimum necessary equivalents. Base_Prob->Base_Sol Cond_Sol Solution: Perform coupling at 0°C. Minimize pre-activation time. Use a more potent reagent to shorten overall reaction time. Cond_Prob->Cond_Sol

Caption: Troubleshooting workflow for racemization issues.

Q4: I'm observing significant racemization. Which coupling reagents are recommended for this specific amino acid?

A4: For sterically demanding and racemization-prone couplings, the choice of reagent is paramount. Standard carbodiimides like DCC or DIC, even with HOBt, are often insufficient and can lead to significant epimerization.[2][11]

Top Recommendations:

  • HATU & COMU: These aminium/uronium salt reagents are highly effective.[3] HATU generates a highly reactive OAt-ester, while COMU, an Oxyma-based reagent, offers comparable efficiency with improved safety and solubility profiles.[1][3] They accelerate the coupling rate, minimizing the time the activated acid is susceptible to racemization.

  • DEPBT: This phosphonium-based reagent is specifically designed for low-racemization couplings and has shown excellent results in preventing epimerization where other reagents fail.[12]

  • Carbodiimides with Advanced Additives: If using a carbodiimide is necessary, pairing DIC with HOAt or, preferably, OxymaPure is critical.[3][8] These additives are more acidic and better acylating agents than HOBt, effectively suppressing oxazolone formation.[3][13]

Coupling Reagent SystemTypeRelative ReactivityRacemization RiskKey Considerations
DIC / HOBt CarbodiimideModerateHighOften inadequate for hindered or sensitive amino acids.[11]
DIC / OxymaPure CarbodiimideHighLowCost-effective, high-performance alternative to onium salts.[3][14]
HBTU Aminium SaltHighModerate-LowCan be insufficient for very hindered residues.[1]
HATU Aminium SaltVery HighVery LowExcellent choice for difficult couplings; forms highly reactive OAt-ester.[1][3]
COMU Aminium SaltVery HighVery LowOxyma-based analog of HATU with a better safety profile.[3]
DEPBT Phosphonium SaltHighExtremely LowSpecifically designed to suppress racemization in N-acyl amino acids.[12]
Ynamide Reagents YnamideHighNear ZeroNovel class of reagents that operate under neutral conditions, avoiding base-induced racemization.[15][16]
Q5: How do I choose the right base and solvent to minimize racemization?

A5: The base is a critical variable as it directly facilitates the proton abstraction that leads to racemization.[4][13]

  • Base Selection: Avoid strong, non-hindered bases like triethylamine (TEA). The preferred choices are sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or weaker organic bases such as N-methylmorpholine (NMM) .[3][13] For exceptionally sensitive couplings, the highly hindered and weaker base 2,4,6-collidine is recommended, as it has been shown to produce the least amount of racemic product in many cases.[13][17]

  • Base Stoichiometry: Use the minimum number of equivalents necessary. For onium salt activations (e.g., HATU), 2 equivalents of base are typically sufficient. Excess base significantly increases the risk of racemization.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the most common solvent. However, for certain substrates, less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) have been shown to reduce racemization rates.[18] It is known that more polar solvents can sometimes favor the racemization side reaction.[18]

Q6: What reaction conditions (temperature, time, pre-activation) should I use?

A6:

  • Temperature: Perform the coupling at a low temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to suppress racemization.[6] Elevated temperatures, while accelerating the coupling, will disproportionately increase the rate of racemization.

  • Pre-activation Time: Minimize the pre-activation time. This is the period when the carboxylic acid, coupling reagent, and base are mixed before the amine is added. A long pre-activation period allows for a higher concentration of the oxazolone intermediate to build up, increasing the racemization risk.[6] For carbodiimide couplings with additives like OxymaPure, it is often best to add the activation mixture to the amine component immediately.[6]

  • Reaction Time: The goal is to achieve complete coupling in the shortest time possible. Using a highly efficient reagent like HATU or COMU helps achieve this. Monitor the reaction closely (e.g., with a Kaiser test in SPPS or TLC/LCMS in solution phase) to avoid unnecessarily long reaction times. If a reaction is sluggish, a "double coupling" (repeating the coupling step with fresh reagents) is preferable to a single, excessively long coupling.[1]

Section 3: Recommended Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is the primary recommendation for coupling this compound due to its high efficiency and excellent suppression of racemization.[1][3]

  • Materials & Reagents:

    • N-protected this compound (1.0 eq)

    • Amine component (1.0 - 1.2 eq)

    • HATU (1.0 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the N-protected this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq) to the mixture and stir for 1-2 minutes. Do not pre-activate for an extended period.

    • In a separate vessel, dissolve the amine component (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the activated acid solution at 0 °C.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

    • Upon completion, proceed with standard aqueous workup and purification.

Protocol 2: Analytical Method for Determining Enantiomeric Excess (%ee) via Chiral HPLC

Verifying the stereochemical outcome is essential. Chiral HPLC is the standard method for this analysis.[19][20]

  • Objective: To separate and quantify the desired enantiomer from its undesired stereoisomer in the final, deprotected product.

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column such as Astec® CHIROBIOTIC® T is an excellent starting point for underivatized amino acids.[19][20] Polysaccharide-based columns (e.g., Chiralpak® series) may also be effective.[21]

  • General Method Development Procedure:

    • Sample Preparation: Prepare a standard of the racemic this compound (or its methyl ester derivative for easier analysis) at ~0.5 mg/mL in the mobile phase. Prepare a sample of your purified reaction product at the same concentration.

    • Initial Mobile Phase Screening (Polar Ionic Mode for CHIROBIOTIC T):

      • Mobile Phase A: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)

      • Mobile Phase B: Acetonitrile / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)

    • Analysis:

      • Inject the racemic standard to confirm that the column and conditions can separate the two enantiomers.

      • Optimize the mobile phase composition (e.g., ratio of organic solvent to additives) to achieve baseline resolution (Rs > 1.5).

      • Inject the purified product sample under the optimized conditions.

    • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (%ee) using the formula: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

References

  • Abd Rashid, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • RSC Publishing. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. RSC Advances. [Link]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
  • Hu, L., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(7), 1763-1777. [Link]
  • Journal of the American Chemical Society. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. J. Am. Chem. Soc., 144(2), 734–743. [Link]
  • Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 1958-1966. [Link]
  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
  • Goodman, M., & McGahren, W. J. (1967). Mechanistic Studies of Peptide Oxazolone Racemization. Tetrahedron, 23(5), 2031-50. [Link]
  • Nam, I., et al. (2021). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 118(4). [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • ResearchGate. (2000). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]
  • ResearchGate. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]
  • RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6425-6447. [Link]
  • RSC Publishing. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 745-769. [Link]
  • Organic Chemistry Portal. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
  • Luxembourg Bio Technologies. (2014).
  • YAKHAK HOEJI. (2021).
  • Sumika Chemical Analysis Service. (n.d.).
  • Phenomenex. (n.d.).

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suppression of epimerization for 2-Amino-2-(2-bromophenyl)acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Suppressing Epimerization in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals incorporating the non-canonical amino acid 2-Amino-2-(2-bromophenyl)acetic acid into their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively.

The chiral integrity of your peptide is paramount to its biological activity. Epimerization, the unwanted inversion of stereochemistry at the α-carbon during synthesis, can lead to disastrous consequences, including loss of function and purification nightmares.[1][2] this compound, a phenylglycine derivative, is particularly susceptible to this side reaction due to the electronic properties of its side chain. This guide provides a structured approach to mitigating this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a major problem in SPPS?

A: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule. In peptide synthesis, this refers to the conversion of an L-amino acid residue into its D-epimer (or vice versa) during the coupling reaction. The resulting peptide is a diastereomeric mixture. These mixtures are often difficult, if not impossible, to separate by standard chromatographic techniques due to their similar physical properties.[1] This contamination compromises the final peptide's purity, yield, and, most importantly, its intended biological activity.[2]

Q2: Why is this compound so prone to epimerization?

A: This amino acid's susceptibility stems from two primary factors:

  • Electronic Effect: The electron-withdrawing nature of the phenyl ring (and the bromo- substituent) increases the acidity of the α-proton (the hydrogen on the stereocenter). This makes it easier for a base to abstract this proton, leading to a planar, achiral enolate intermediate that can be re-protonated from either side, causing racemization.[1]

  • Steric Hindrance: The bulky 2-bromophenyl side chain can slow down the desired coupling reaction. Slower coupling kinetics can provide a larger window of opportunity for the activated amino acid to undergo epimerization before the peptide bond is formed.

Q3: I see a doublet peak for my peptide in the crude LC-MS analysis. Could this be epimerization?

A: Yes, a doublet of peaks with identical mass-to-charge ratios is a classic sign of diastereomer formation due to epimerization. The two isomers often have slightly different hydrophobicities, leading to closely eluting peaks on reverse-phase HPLC. To confirm, you should collect both fractions and subject them to chiral amino acid analysis or NMR spectroscopy.

Q4: Can I just use a milder base to solve the problem?

A: While the choice and amount of base are critical, it's only one piece of the puzzle. Simply reducing the basicity might not be sufficient and could lead to incomplete coupling. A more robust strategy involves optimizing the entire coupling cocktail—the coupling reagent, the additive, the base, and the solvent—to accelerate the rate of peptide bond formation while minimizing pathways that lead to epimerization.

Mechanisms of Epimerization in SPPS

Understanding the underlying mechanisms is crucial for effective troubleshooting. There are two primary pathways for epimerization during the activation step in SPPS.[1]

  • Oxazolone Formation: This is a common pathway for N-urethane-protected amino acids (like Fmoc-amino acids). The activated carboxylic acid cyclizes to form a 4,5-dihydrooxazol-5(4H)-one intermediate. This oxazolone has an acidic proton at the C4 position which can be easily abstracted by a base. The resulting anion is resonance-stabilized and achiral. Reprotonation can occur from either face, leading to a racemic mixture.

  • Direct Enolization (Proton Abstraction): For amino acids with electron-withdrawing side chains, like this compound, direct abstraction of the α-proton by a base is a significant risk.[1] The resulting planar carbanion (enolate) can be protonated from either side, leading to epimerization.

Epimerization_Mechanisms cluster_0 Epimerization Pathways Activated_AA Activated Fmoc-AA-OH (L-configuration) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate_D Achiral Enolate (Direct Abstraction) Activated_AA->Enolate_D Direct Abstraction (Base, -H⁺) Peptide_L Desired Peptide (L-L) Activated_AA->Peptide_L Coupling (Fast) Enolate_O Achiral Oxazolone Anion Oxazolone->Enolate_O Base (-H⁺) Enolate_O->Oxazolone +H⁺ (L-side) Epimerized_AA Activated Fmoc-AA-OH (D-configuration) Enolate_O->Epimerized_AA +H⁺ (D-side) Enolate_D->Activated_AA +H⁺ (L-side) Enolate_D->Epimerized_AA +H⁺ (D-side) Peptide_D Diastereomeric Peptide (L-D) Epimerized_AA->Peptide_D Coupling caption Fig 1. Key Epimerization Pathways in SPPS.

Caption: Figure 1. Key Epimerization Pathways in SPPS.

Troubleshooting Guide: Minimizing Epimerization

If you have identified epimerization, follow this guide, starting with the most impactful and easily implemented solutions.

Issue 1: High Epimerization with Standard Carbodiimide Reagents (e.g., DIC/HOBt)
  • Probable Cause: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a standard additive like 1-Hydroxybenzotriazole (HOBt) may not be sufficient to prevent oxazolone formation or suppress enolization for this highly susceptible amino acid. The O-acylisourea intermediate formed with DIC is highly reactive and prone to side reactions if not rapidly trapped by an additive.[3]

  • Solution: Upgrade your additive. The modern standard is to replace HOBt (which is also explosive) with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[4] OxymaPure forms active esters that are more reactive towards the amine nucleophile and less prone to racemization.[5][6]

Recommended Protocol 1: DIC/Oxyma Coupling

  • Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF). Perform the N-terminal Fmoc-deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (4 eq.), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF.

  • Pre-activation (Crucial): Allow the mixture to pre-activate for a short duration, typically 2-5 minutes. Do not extend this time , as prolonged pre-activation can increase epimerization.[7]

  • Coupling: Add the activated mixture to the resin. Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Post-Coupling: Wash the resin with DMF and perform a Kaiser test to confirm reaction completion.

  • Analysis: After cleavage and deprotection, analyze the crude peptide using chiral HPLC to quantify the level of the D-isomer.

Issue 2: Epimerization Persists Even with DIC/Oxyma
  • Probable Cause: For extremely sensitive couplings, even the highly efficient DIC/Oxyma system may not be sufficient. The choice of base and its concentration, as well as the coupling reagent itself, may need further optimization.

  • Solution 1: Switch to a Uronium/Aminium Salt Reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed for rapid coupling and are often used with additives like HOAt (1-Hydroxy-7-azabenzotriazole), which is part of the HATU structure, to suppress racemization.[8]

  • Solution 2: Introduce a Copper(II) Additive. The use of anhydrous copper(II) chloride (CuCl₂) in combination with HOBt or Oxyma has been shown to be a potent suppressor of epimerization.[9] The copper ions are thought to chelate the intermediate, preventing the conformational changes necessary for racemization.[9]

Recommended Protocol 2: Low-Epimerization Coupling with HATU

  • Resin Preparation: Prepare the resin-bound peptide as described in Protocol 1.

  • Coupling Cocktail: In a separate vessel, dissolve Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (4 eq.) and HATU (3.9 eq.) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the mixture. Use a non-coordinating, sterically hindered base like DIPEA or 2,4,6-collidine.

  • Coupling: Immediately add the cocktail to the resin. Do not pre-activate for extended periods. Allow coupling to proceed for 2 hours.

  • Analysis: Wash, cleave, and analyze as previously described.

Recommended Protocol 3: Epimerization Suppression with CuCl₂

  • Resin Preparation: Prepare the resin-bound peptide as in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (4 eq.), OxymaPure® (4 eq.), and anhydrous CuCl₂ (4 eq.) in anhydrous DMF.

  • Coupling: Add DIC (4 eq.) to the mixture and immediately transfer the solution to the resin. Allow the reaction to proceed for 4-6 hours. Note that copper-mediated couplings can sometimes be slower.

  • Analysis: Wash, cleave, and analyze. The final product should be assessed for any residual copper.

Data Summary: Coupling Additives for Epimerization Suppression

The choice of additive is arguably the most critical factor. The table below summarizes key additives and their relative performance.

AdditiveTypeRelative Racemization SuppressionKey Considerations
HOBt BenzotriazoleBaselineClassic additive; has explosive properties and is being phased out.
HOAt Aza-benzotriazoleHighMore effective than HOBt due to a neighboring group effect.[10]
OxymaPure® OximeVery HighExcellent, non-explosive alternative to HOBt/HOAt. High reactivity and low racemization.[5][6]
Oxyma-B OximeExcellentReported to be even more effective than OxymaPure in suppressing racemization for tricky residues like His.[11]
CuCl₂ Lewis AcidExcellentUsed in conjunction with another additive (e.g., HOBt, Oxyma). Highly effective but may slow reaction rates.[9]
Troubleshooting Workflow: A Decision Guide

Use this diagram to systematically address epimerization issues.

Troubleshooting_Workflow Start Problem Identified: High % of Diastereomer (>2%) Check_Reagents Are you using DIC/HOBt? Start->Check_Reagents Switch_Oxyma Action: Switch additive from HOBt to OxymaPure® or Oxyma-B. (See Protocol 1) Check_Reagents->Switch_Oxyma Yes Check_Reagents_No Are you already using DIC/Oxyma? Check_Reagents->Check_Reagents_No No Re_Analyze1 Re-analyze peptide. Is epimerization still >2%? Switch_Oxyma->Re_Analyze1 Switch_HATU Action: Switch coupling reagent to HATU/DIPEA. (See Protocol 2) Re_Analyze1->Switch_HATU Yes Success Problem Solved: Epimerization <2% Re_Analyze1->Success No Check_Reagents_No->Switch_HATU Yes Re_Analyze2 Re-analyze peptide. Is epimerization still >2%? Switch_HATU->Re_Analyze2 Add_CuCl2 Action: Add anhydrous CuCl₂ to your DIC/Oxyma protocol. (See Protocol 3) Re_Analyze2->Add_CuCl2 Yes Re_Analyze2->Success No Contact_Support Problem Persists: Contact Senior Application Scientist Re_Analyze2->Contact_Support Still Yes after CuCl₂ Add_CuCl2->Re_Analyze2 caption Fig 2. Decision workflow for troubleshooting.

Caption: Figure 2. Decision workflow for troubleshooting.

References
  • Yuliani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
  • Wang, Q., et al. (2012). A New oxyma derivative for non-racemizable amide-forming reactions in water. Organic Letters, 14(13), 3372–3375. [Link]
  • Tarasov, E., et al. (2021). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 26(15), 4434. [Link]
  • Yuliani, R., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
  • Jad, Y. E., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]
  • Zhang, Y., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Semantic Scholar. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Al-Warhi, T., et al. (2012). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5737–5745. [Link]
  • N/A.
  • Zhang, Y., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]
  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. [Link]
  • PubChem. (n.d.). 2-Bromophenylacetic acid. PubChem. [Link]
  • N/A. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. [Link]
  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Yasir, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]

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troubleshooting low coupling efficiency with 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to provide advanced troubleshooting for challenges encountered during the coupling of 2-Amino-2-(2-bromophenyl)acetic acid. As a sterically hindered, non-canonical amino acid, its incorporation into peptide chains or other molecular scaffolds requires specific strategies that go beyond standard protocols. Here, we address the most common issues in a direct question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My coupling reaction with this compound is failing or giving very low yields. What is the primary cause?

Answer: The overwhelmingly common cause of low coupling efficiency with this substrate is severe steric hindrance . The bulky bromine atom in the ortho position of the phenyl ring, combined with the alpha-substituents, creates a crowded environment around the amine nucleophile. This "steric shielding" physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of amide bond formation.

Traditional coupling methods, especially those reliant on standard carbodiimide reagents alone, are often too slow and inefficient to overcome this barrier, leading to incomplete reactions and low yields.[1][2]

G cluster_molecule This compound Amine Amine (NH2) [Poor Nucleophile] OrthoBromo Ortho-Bromo Group OrthoBromo->Amine Steric Shielding AlphaCarbon Alpha-Carbon Moiety AlphaCarbon->Amine Steric Shielding

Caption: Steric shielding of the amine group in this compound.

Question 2: Standard coupling reagents like DCC/HOBt aren't working. Which reagents are recommended for such a hindered amine?

Answer: For sterically demanding couplings, you must employ more potent activating agents. The goal is to generate a highly reactive acylating species that can react with the hindered amine faster than it decomposes or participates in side reactions. Standard carbodiimides like DCC or EDC form an O-acylisourea intermediate that may not be reactive enough.[3]

We recommend moving to modern uronium/aminium or phosphonium salt-based coupling reagents. These reagents rapidly generate highly reactive activated esters, especially when paired with advanced additives.

Reagent ClassRecommended ExamplesBaseRationale & Key Advantages
Uronium/Aminium Salts HATU, HCTU, COMU DIPEA, 2,4,6-Collidine, or TMPThese are the go-to reagents for difficult couplings. They react with the carboxylic acid to form highly reactive activated esters (HOAt, HOCt, or Oxyma esters) that are more effective at acylating hindered amines.[4] COMU is particularly noted for reducing racemization.[5]
Phosphonium Salts PyBOP, PyAOP DIPEA, TMPSimilar to uronium salts, these form highly reactive intermediates. PyAOP is especially effective for coupling N-methyl (or other secondary) amino acids and can be useful in challenging cyclization reactions.[4]
Carbodiimides DIC (not DCC)N/AWhile less potent, DIC is preferred over DCC in solid-phase synthesis because its urea byproduct is soluble, preventing precipitation issues.[4] It must be used with an additive like OxymaPure (Oxyma) or HOAt rather than HOBt for hindered couplings.
Specialty Reagents TFFH, BTFFH DIPEA, TMPThese reagents convert the carboxylic acid in situ to an acyl fluoride. Due to the small size of fluorine, the resulting acyl fluoride is an excellent, highly reactive electrophile that can overcome steric barriers where other methods fail.[6]

Expert Insight: For this specific substrate, we strongly recommend starting with COMU paired with a non-nucleophilic, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA). This combination is highly effective and has been shown to minimize racemization in phenylglycine derivatives.[5]

Question 3: I'm still getting low yields even with a stronger coupling reagent. How can I further optimize the reaction conditions?

Answer: If a potent coupling reagent alone is insufficient, optimizing the reaction environment is the next critical step.

  • Increase Reaction Temperature: Unlike standard peptide couplings performed at room temperature, hindered couplings often require thermal energy to overcome the activation barrier. Try performing the reaction at 40-60 °C. Monitor for potential side reactions or racemization if heating is applied.

  • Extend Reaction Time: Slow kinetics are the hallmark of sterically hindered reactions. Allow the coupling to proceed for an extended period (e.g., 6-24 hours) instead of the typical 1-2 hours.

  • Use High-Polarity Solvents: Solvents like N,N-Dimethylformamide (DMF) are standard, but for difficult sequences, consider switching to or using a mixture including N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). These solvents can help disrupt intermolecular hydrogen bonding and aggregation, improving reaction kinetics.[7]

  • Employ a Molar Excess: Use a 1.5 to 3-fold molar excess of the carboxylic acid and coupling reagents relative to the amine. This can help drive the reaction to completion, but be mindful of purification challenges.

  • Monitor the Reaction: In solid-phase peptide synthesis (SPPS), it is crucial to monitor the reaction's completion. Use a qualitative method like the Kaiser test to check for the presence of free primary amines on the resin.[7] If the test is positive after the initial coupling time, it indicates an incomplete reaction.

G Start Start Coupling Reaction (e.g., 2h at RT) Monitor Monitor Progress (e.g., Kaiser Test) Start->Monitor Recouple Recouple: Re-add fresh reagents, consider heating (40°C) Monitor->Recouple Positive (Incomplete) Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) Monitor->Cap Still Positive after Recoupling Proceed Proceed to Next Step (Deprotection/Cleavage) Monitor->Proceed Negative (Complete) Recouple->Monitor Cap->Proceed

Caption: Troubleshooting workflow for an incomplete coupling reaction in SPPS.

Question 4: What are the most likely side reactions, and how can they be minimized?

Answer: The two most common side reactions in this context are N-acylurea formation and racemization .

  • N-Acylurea Formation: This is a classic side reaction when using carbodiimides (DCC, DIC, EDC).[8] The reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea before it has a chance to react with the hindered amine.

    • Solution: Always use an additive like NHS, HOBt, or preferably Oxyma or HOAt. These additives rapidly convert the O-acylisourea into a more stable activated ester, which minimizes the formation of the N-acylurea byproduct.[8]

  • Racemization: Phenylglycine derivatives are known to be susceptible to racemization (epimerization) at the alpha-carbon, especially during the activation step. This is exacerbated by strong bases and high temperatures.

    • Solution:

      • Choice of Reagent/Additive: Use reagents known for low racemization, such as COMU.[5] Additives like HOAt are superior to HOBt in suppressing racemization.[4]

      • Choice of Base: Avoid tertiary amine bases that can act as catalysts for racemization. Use a sterically hindered, non-nucleophilic base like DIPEA or, even better, 2,4,6-trimethylpyridine (TMP) or 2,4,6-collidine.[5]

      • Temperature Control: While heating can improve yields, it can also increase racemization. Find the lowest possible temperature that provides an acceptable reaction rate.

G cluster_carbodiimide Carbodiimide Activation cluster_pathways cluster_solution Solution: Additive RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DIC DCC DIC / DCC Desired Desired Amide O_Acyl->Desired Slow Reaction Side N-Acylurea (Side Product) O_Acyl->Side Fast Rearrangement HOAt_Ester HOAt-Ester (More Stable & Reactive) O_Acyl->HOAt_Ester + HOAt (Fast) Amine Hindered Amine HOAt HOAt / Oxyma HOAt_Ester->Desired Faster Reaction

Caption: Mechanism showing how additives like HOAt prevent N-acylurea side product formation.

Protocol: Recommended SPPS Protocol for Incorporating this compound

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on a Rink Amide resin.

Materials:

  • Fmoc-2-amino-2-(2-bromophenyl)acetic acid-OH

  • Resin (e.g., Rink Amide MBHA)

  • Peptide synthesis grade DMF and Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v) for deprotection

  • Coupling Reagents: COMU (1.5 eq.), Carboxylic Acid to be coupled (1.5 eq.)

  • Base: DIPEA or TMP (3.0 eq.)

  • Capping Solution: 5% Acetic Anhydride, 5% DIPEA in DMF (v/v)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Step (The Critical Step):

    • In a separate vial, pre-activate the carboxylic acid to be coupled: dissolve the Fmoc-protected amino acid (1.5 eq.) and COMU (1.5 eq.) in a minimal amount of DMF.

    • Add the base (DIPEA or TMP, 3.0 eq.) to the pre-activation mixture and vortex for 1-2 minutes.

    • Immediately add this activated mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • First Checkpoint: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Troubleshooting Mid-Protocol:

    • If Kaiser Test is Negative: The coupling is complete. Proceed to wash the resin with DMF (5x) and DCM (3x) and continue to the next cycle.

    • If Kaiser Test is Positive: The coupling is incomplete. Drain the vessel and immediately perform a second coupling (recouple).

      • Recoupling: Repeat step 3 with a fresh mixture of activated amino acid. Consider increasing the agitation time to 4-6 hours or gently heating the vessel to 40°C.

      • Second Checkpoint: Perform another Kaiser test. If it is now negative, proceed.

      • Capping (If Recoupling Fails): If the test remains positive, the unreacted amines must be capped to prevent deletion sequences. Add the capping solution and agitate for 30 minutes. This will acetylate the free amines. Wash thoroughly and proceed to the next cycle.[7]

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a standard cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

References

  • BenchChem. (2025). Troubleshooting low yield in CME-carbodiimide coupling reactions. BenchChem Technical Support.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • BenchChem. (n.d.). 2-amino-2-(4-bromophenyl)acetic Acid | 129592-99-0. BenchChem.

Sources

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter difficult couplings and seek robust, field-proven solutions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically design future syntheses.

The incorporation of sterically demanding residues—such as β-branched amino acids (Val, Ile), N-methylated amino acids, and α,α-disubstituted amino acids (e.g., Aib)—is crucial for designing peptides with enhanced stability, constrained conformations, and improved therapeutic properties. However, their bulkiness can physically impede the formation of the peptide bond, leading to incomplete reactions, low yields, and the accumulation of deletion sequences.[1] This guide provides a structured approach to troubleshooting these issues, grounded in chemical principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems encountered in the lab. Each issue is followed by an analysis of potential causes and a set of actionable, step-by-step solutions.

Issue 1: Low or Incomplete Coupling Efficiency (Detected by Positive Kaiser Test)

You've completed a coupling step involving a residue like Valine or Aib, but the Kaiser test on the resin beads is positive (blue), indicating unreacted primary amines.

Potential Cause 1: Insufficient Reagent Reactivity The fundamental issue is often that the activation energy required to form the peptide bond is too high for standard coupling reagents to overcome the steric barrier.[1][2]

  • Solution: Upgrade your coupling reagent. Standard carbodiimides like DCC or DIC are often inadequate for these couplings.[1][2] Switch to a more potent onium salt-based reagent.[3][4]

    • Aminium/Uronium Reagents: Compounds like HATU , HCTU , and COMU are highly effective. They react with the carboxylic acid to form highly reactive OAt or Oxyma active esters, which can overcome significant steric barriers.[2][5][6] HATU is often considered a benchmark for efficiency in difficult couplings.[1][7][8]

    • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also excellent choices.[9] Phosphonium salts have the advantage of not being susceptible to guanidinylation, a side reaction that can occur with uronium/aminium reagents and terminate the peptide chain.[5][8]

Potential Cause 2: Suboptimal Reaction Kinetics & Conditions Steric hindrance dramatically slows down the reaction rate. Standard coupling times may be insufficient for the reaction to reach completion.[2]

  • Solution 1: Implement a "Double Coupling" Strategy. This is a highly effective and common method to drive the reaction to completion.[2][7] After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of activated amino acid.[7]

  • Solution 2: Extend the Reaction Time. Instead of a standard 1-2 hour coupling, allow the reaction to proceed for longer, even overnight.[2]

  • Solution 3: Increase Temperature (with caution). Gently heating the reaction vessel to 40-50°C can help overcome the activation energy.[1][10] However, this must be balanced against the increased risk of epimerization.[11][12] Microwave-assisted peptide synthesis (MA-SPPS) is an excellent alternative, as it uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion efficiently.[2]

Potential Cause 3: Poor Solvation and Peptide Aggregation As the peptide chain grows, it can fold into secondary structures and aggregate on the resin, physically blocking reactive sites.[2][13] This is exacerbated by hydrophobic and bulky residues. Inadequate solvation of the peptide-resin matrix further hinders reagent access.[2]

  • Solution 1: Optimize Your Solvent System. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[2][14] In severe cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Solution 2: Use "Chaotropic" Salts. Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.

Logical Workflow for Troubleshooting Incomplete Coupling

The following diagram outlines a decision-making process for addressing an incomplete coupling reaction.

G start Positive Kaiser Test (Incomplete Coupling) reagent_check Is the coupling reagent potent enough? (e.g., using DIC/HOBt) start->reagent_check upgrade_reagent ACTION: Switch to HATU, HCTU, COMU, or PyBOP reagent_check->upgrade_reagent No double_couple ACTION: Perform a Double Coupling with fresh reagents reagent_check->double_couple Yes, using potent reagent upgrade_reagent->double_couple time_temp Is coupling still incomplete? double_couple->time_temp extend_time ACTION: Increase reaction time (e.g., 4h to overnight) time_temp->extend_time Yes solvent_check Is aggregation suspected? time_temp->solvent_check No, Kaiser test is now negative increase_temp ACTION: Cautiously increase temp. (40°C) or use microwave extend_time->increase_temp increase_temp->solvent_check change_solvent ACTION: Switch from DMF to NMP or use a solvent mixture solvent_check->change_solvent Yes end Re-evaluate / Consider Acyl Fluoride Method solvent_check->end No change_solvent->end

Caption: A decision tree for systematically troubleshooting incomplete peptide couplings.

Issue 2: Significant Epimerization Detected in Chiral HPLC

Your crude product analysis shows a diastereomeric impurity, indicating a loss of stereochemical integrity at the α-carbon of the newly coupled amino acid.

Potential Cause 1: Oxazolone Formation This is the most common mechanism for epimerization.[11] The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization.[3][11]

  • Solution 1: Use Epimerization-Suppressing Additives. Never use a coupling reagent alone. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are essential.[9][11][15] They work by rapidly converting the initial activated species (e.g., an O-acylisourea from a carbodiimide) into an active ester.[15] This ester is less prone to cyclizing into an oxazolone, thereby suppressing epimerization.[16] HOAt and Oxyma are generally considered superior to HOBt in this regard.[3][12]

  • Solution 2: Control the Base. The base used during coupling can promote proton abstraction.[11] Use the weakest tertiary base possible, or the minimum required amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[9]

  • Solution 3: Minimize Pre-activation Time. Allowing the amino acid to sit in the activation mixture for too long before adding it to the resin increases the concentration of the epimerization-prone activated intermediate.[11] Consider in situ activation methods where the coupling reagent is added to a mixture of the acid and amine, so the activated species is consumed as it forms.[11]

Potential Cause 2: High Reaction Temperature Higher temperatures accelerate all reactions, including the pathways that lead to epimerization.[11][12]

  • Solution: Perform the coupling at room temperature or below (e.g., 0°C), especially during the activation step.[11] If you must use heat to drive a difficult coupling, do so judiciously and for the minimum time necessary.

Comparative Data: Coupling Reagents and Additives

The choice of reagent has a direct impact on both coupling efficiency and the preservation of stereochemistry. The following table summarizes the properties of common choices.

Reagent/SystemReagent TypeRelative Reactivity for Hindered AAEpimerization RiskKey Advantages & Considerations
DIC / HOBt CarbodiimideStandard / LowModerateEconomical, but often insufficient for difficult couplings.[7][15] Additive is essential.[9]
DIC / Oxyma Pure CarbodiimideHighLowSafer, non-explosive alternative to HOBt/HOAt with comparable or superior performance.[17][18]
HBTU / DIPEA Aminium SaltHighModerate to LowA workhorse reagent, but less reactive than HATU/HCTU. Can cause guanidinylation.[2][5]
HCTU / DIPEA Aminium SaltVery HighLowMore reactive than HBTU due to the 6-Cl substituent, leading to faster couplings.[6][9]
HATU / DIPEA Aminium SaltVery HighVery LowOften the most effective reagent for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt moiety.[5][8][17]
COMU / DIPEA Aminium SaltVery HighVery LowReactivity comparable to HATU but with a superior safety profile (Oxyma-based, non-explosive).[1][7][18] Byproducts are water-soluble.[17]
PyBOP / DIPEA Phosphonium SaltHighLowEfficient and avoids the risk of guanidinylation side reactions.[5][9]
TFFH / Base Acyl Fluoride FormerExtremely HighLowGenerates highly reactive acyl fluorides, often successful when all other methods fail, especially for α,α-disubstituted amino acids.[2][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key strategies discussed in this guide.

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed for a difficult coupling on a 0.1 mmol scale of solid-phase resin.

  • Resin Preparation:

    • Swell the peptide-resin in high-purity DMF for at least 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • Fmoc-sterically hindered-amino acid (0.4 mmol, 4 eq.)

      • HATU (0.39 mmol, 3.9 eq.)

      • DIPEA (0.8 mmol, 8 eq.)

    • Dissolve the components in ~2 mL of DMF. Allow to pre-activate for 1-5 minutes.

    • Add the complete activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 times).

  • Monitoring and Second Coupling:

    • Perform a Kaiser test on a small sample of resin beads.

    • If the test is positive (blue beads), proceed immediately to the second coupling.

    • Repeat step 2 entirely with a fresh activation mixture.

    • Agitate for an additional 45-60 minutes.

  • Final Wash:

    • After the second coupling, wash the resin thoroughly with DMF (5 times) and then DCM (3 times) before proceeding to the next synthesis cycle.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is adapted for cases where even potent onium salts fail, such as coupling to an N-terminal Aib residue.

  • Resin Preparation:

    • Swell and Fmoc-deprotect the resin as described in Protocol 1.

  • Acyl Fluoride Generation:

    • In a separate, dry glass vessel under an inert atmosphere (e.g., Argon), dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (5 eq.) in anhydrous DCM.

    • Add a suitable base (e.g., DIPEA, 5 eq.).

    • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.8 eq.).

    • Stir the solution for 10-15 minutes at room temperature to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the pre-formed acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 2-4 hours, or until a negative Kaiser test is obtained. Reaction times may be significantly longer for these couplings.

  • Final Wash:

    • Wash the resin thoroughly with DCM and DMF to remove excess reagents.

Frequently Asked Questions (FAQs)

Q1: Can side-chain protecting groups also cause steric hindrance? A: Absolutely. Bulky side-chain protecting groups (e.g., Trityl on Cys/His, t-Butyl on Asp/Glu) can contribute significantly to steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[2] The principles outlined here for coupling bulky amino acids also apply to sequences rich in bulky protecting groups.

Q2: What is the mechanism of HATU and why is it so effective? A: HATU is an aminium salt of HOAt. In the presence of a base like DIPEA, it activates a carboxylic acid by forming a highly reactive OAt-ester. The effectiveness of this ester comes from two factors: (1) the electron-withdrawing nature of the triazole ring makes the carbonyl carbon highly electrophilic, and (2) the nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) during the aminolysis step, accelerating the formation of the peptide bond.[5][17]

HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid R-COOH + DIPEA Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate deprotonation ActiveEster Highly Reactive OAt-Ester Carboxylate->ActiveEster reaction HATU HATU HATU->ActiveEster reaction Amine R'-NH₂ PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond aminolysis Amine->PeptideBond aminolysis

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Q3: When should I choose a phosphonium salt (like PyBOP) over a uronium salt (like HBTU)? A: Choose a phosphonium salt when you are performing a reaction where the coupling reagent is in excess relative to the carboxylic acid, such as during a peptide cyclization or fragment condensation. Uronium/aminium reagents can react with the free N-terminal amine to form an unreactive guanidinium cap, terminating the chain.[5] Phosphonium reagents like PyBOP do not cause this side reaction and are therefore "cleaner" in these specific applications.[5][8]

Q4: Is there a safer alternative to explosive additives like HOBt and HATU? A: Yes. The development of Oxyma Pure and its derivatives has provided excellent, non-explosive alternatives.[17] The coupling reagent COMU, which incorporates an Oxyma moiety, has shown coupling efficiencies comparable or superior to HATU without the associated safety risks, making it an ideal choice for both routine and large-scale synthesis.[1][18]

References

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (n.d.). Recent development in peptide coupling reagents. ResearchGate.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
  • Epimerization of Peptide. (n.d.).
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • El-Faham, A., & Albericio, F. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). ResearchGate.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (2025, August 7). ResearchGate.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11664-7. [Link]
  • Subirós-Funosas, R., et al. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube.
  • Puckett, R. D., et al. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.

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Navigating the Challenges of Incorporating 2-Amino-2-(2-bromophenyl)acetic Acid in Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique, non-canonical amino acid 2-Amino-2-(2-bromophenyl)acetic acid into their peptide sequences. The introduction of a halogenated residue, particularly with an ortho-substituent, presents specific challenges that require careful consideration to ensure the integrity and purity of the final peptide product. This resource provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to help you navigate and mitigate potential side reactions.

The primary challenge when working with this compound in solid-phase peptide synthesis (SPPS) revolves around two key side reactions: intramolecular lactam formation and dehalogenation . Understanding the mechanisms behind these reactions is crucial for developing effective prevention and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when using this compound in Fmoc-based SPPS?

A1: The most prevalent and often overlooked side reaction is the intramolecular cyclization to form a six-membered lactam. This occurs due to the proximity of the N-terminal amine to the bromine atom on the phenyl ring, especially after the Fmoc group is removed. The basic conditions of piperidine treatment during Fmoc deprotection can facilitate this nucleophilic aromatic substitution, where the deprotected amine attacks the carbon bearing the bromine atom, leading to the formation of a stable lactam ring and truncation of the peptide chain.

Q2: How can I detect lactam formation in my crude peptide?

A2: Lactam formation results in a truncated peptide with a specific mass loss. This can be readily detected using mass spectrometry (MS). You will observe a peak corresponding to the molecular weight of the truncated peptide-lactam, which will be lower than the target peptide's mass. The characteristic isotopic pattern of bromine (a 1:1 ratio of M and M+2 peaks) will be absent in the lactam-containing fragment, as the bromine atom is displaced during the cyclization.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used, where the truncated lactam product will typically have a different retention time than the full-length peptide.

Q3: What is dehalogenation and when is it most likely to occur?

A3: Dehalogenation is the loss of the bromine atom from the phenyl ring, resulting in the incorporation of a phenylalanine residue instead of the desired 2-bromophenylalanine. This side reaction is particularly a concern during certain coupling reactions, especially those involving palladium catalysts, and can also be influenced by the choice of scavengers during final cleavage.

Q4: Are there specific coupling reagents that are more prone to causing dehalogenation?

A4: While most standard coupling reagents are generally safe, care should be taken when employing methods that might involve reductive conditions or transition metal catalysts. If your synthesis protocol includes steps like Suzuki or Stille couplings for on-resin modifications, the risk of dehalogenation is significantly higher.

Q5: Can the position of the bromine atom on the phenyl ring influence the likelihood of side reactions?

A5: Absolutely. The ortho position of the bromine in this compound is the primary reason for the high propensity of lactam formation. For meta- or para-bromophenylalanine, this intramolecular cyclization is not sterically favored. However, dehalogenation can still occur regardless of the bromine's position, influenced more by the chemical environment.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Presence of a Major Truncated Product Detected by MS
  • Symptom: A significant peak in the mass spectrum corresponding to a mass lower than the target peptide, often lacking the bromine isotopic pattern.

  • Probable Cause: Intramolecular lactam formation.

  • Troubleshooting Workflow:

Start Truncated Product Detected ConfirmLactam Confirm Lactam Formation (MS/MS fragmentation, check for loss of Br) Start->ConfirmLactam ModifyDeprotection Modify Fmoc Deprotection Conditions ConfirmLactam->ModifyDeprotection ProtectN Consider N-terminal Protection Strategy ConfirmLactam->ProtectN UseWeakerBase Use a Weaker/More Hindered Base (e.g., DBU/piperidine mixture) ModifyDeprotection->UseWeakerBase ReduceTimeTemp Reduce Deprotection Time and/or Temperature ModifyDeprotection->ReduceTimeTemp Analyze Re-synthesize and Analyze UseWeakerBase->Analyze ReduceTimeTemp->Analyze UseBoc Incorporate as a Boc-protected Dipeptide ProtectN->UseBoc UseBoc->Analyze Analyze->ModifyDeprotection Issue Persists Success Successful Synthesis Analyze->Success Issue Resolved

Caption: Troubleshooting workflow for lactam formation.

  • Preventative and Corrective Actions:

    • Modify Fmoc-Deprotection:

      • Reduce Piperidine Concentration and Time: Instead of the standard 20% piperidine in DMF, consider using a lower concentration (e.g., 10%) and shorter deprotection times. Monitor the completion of Fmoc removal carefully using a UV detector.

      • Use a Non-nucleophilic Base: A mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine can be effective. DBU is a strong, non-nucleophilic base that can efficiently remove the Fmoc group with a reduced risk of nucleophilic attack on the aromatic ring.[2]

    • Incorporate as a Dipeptide: Synthesize a dipeptide of Fmoc-Xaa-(2-Br-Phe)-OH (where Xaa is the preceding amino acid) in solution and then couple it to the resin-bound peptide. This circumvents the presence of a free N-terminal amine on the 2-bromophenylalanine residue during SPPS.

    • Use a Temporary N-Protecting Group: For critical applications, consider using a protecting group on the N-terminal amine of the 2-bromophenylalanine residue that is orthogonal to Fmoc, such as a Boc group. This would require a Boc-protected dipeptide to be coupled.

Issue 2: Presence of a Product with a Mass Corresponding to Phenylalanine Incorporation
  • Symptom: A peak in the mass spectrum at the expected mass of the target peptide but with a phenylalanine residue instead of 2-bromophenylalanine (a mass difference of approximately 78.9 Da).

  • Probable Cause: Dehalogenation.

  • Troubleshooting Workflow:

Start Dehalogenated Product Detected ReviewProtocol Review Synthesis Protocol Start->ReviewProtocol CheckCoupling Examine Coupling Reagents ReviewProtocol->CheckCoupling CheckCleavage Examine Cleavage Cocktail ReviewProtocol->CheckCleavage OptimizeCoupling Optimize Coupling Conditions CheckCoupling->OptimizeCoupling OptimizeCleavage Optimize Cleavage Scavengers CheckCleavage->OptimizeCleavage AvoidPd Avoid Palladium-Based Reagents OptimizeCoupling->AvoidPd Analyze Re-synthesize and Analyze AvoidPd->Analyze UseThiolScavengers Use Thiol-based Scavengers OptimizeCleavage->UseThiolScavengers UseThiolScavengers->Analyze Analyze->ReviewProtocol Issue Persists Success Successful Synthesis Analyze->Success Issue Resolved

Caption: Troubleshooting workflow for dehalogenation.

  • Preventative and Corrective Actions:

    • Choice of Coupling Reagents: Stick to standard, well-established coupling reagents like HBTU, HATU, or DIC/Oxyma. Avoid any reagents that may have reducing properties.

    • Cleavage Cocktail Composition: The composition of the final cleavage cocktail is critical. While standard cocktails like TFA/TIS/H₂O are generally effective, the presence of certain scavengers can promote dehalogenation. If dehalogenation is observed, consider adjusting the scavenger composition. Thiol-based scavengers should be used with caution and their concentration optimized.

    • On-Resin Modifications: If your synthesis involves on-resin modifications using transition metal catalysts, it is highly recommended to perform these modifications before the incorporation of the this compound residue if the sequence allows.

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection to Minimize Lactam Formation
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 10% piperidine and 2% DBU (v/v) in DMF to the resin.

  • Incubation: Gently agitate the resin suspension for 2 minutes.

  • Piperidine Removal: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 3-5 one more time.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of the deprotection reagents.

  • Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: Analytical Characterization by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • LC Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient is recommended for optimal separation of the target peptide from closely eluting side products. For example, a linear gradient from 5% to 65% B over 30 minutes.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Full Scan: Acquire a full MS scan to identify the molecular weights of all components in the crude product. Look for the target peptide mass and the predicted masses of the lactam and dehalogenated side products.

    • MS/MS Fragmentation: Perform tandem MS (MS/MS) on the parent ions of interest to confirm their identity. For the target peptide, fragmentation should show the characteristic bromine isotopic pattern in fragments containing the 2-bromophenylalanine residue. The lactam product will show a fragmentation pattern of a truncated peptide.

Data Summary Table

Side ReactionMass Change from Target PeptideKey Analytical Indicators
Lactam Formation Loss of HBr (approx. -80.9 Da) and the rest of the N-terminal sequence- Truncated peptide mass observed in MS. - Absence of bromine isotopic pattern in the truncated fragment. - Different retention time in RP-HPLC.
Dehalogenation Loss of Br, gain of H (approx. -78.9 Da)- Full-length peptide mass corresponding to Phe instead of Br-Phe. - Absence of bromine isotopic pattern in the full-length peptide. - Likely a shift in retention time in RP-HPLC.

By understanding the underlying chemistry and employing these targeted strategies, researchers can successfully incorporate this compound into their peptide sequences, minimizing side reactions and ensuring the synthesis of high-purity target molecules.

References

  • An in-depth technical guide to Fmoc chemistry in solid-phase peptide synthesis (SPPS). (URL not available)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])
  • Effect of phenylalanine on the fragmentation of deproton
  • Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science, 18(7), 411-427. (URL: [Link])
  • Reaction Scheme of Cyclization Synthesis with Piperidine.
  • Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. (URL not available)
  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid c
  • Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives. (2021). The Journal of Organic Chemistry, 86(13), 9218-9224. (URL: [Link])
  • Technical Support Center: Mass Spectrometry of Brominated Peptides. Benchchem. (URL not available)
  • β-lactam antibiotics epitope mapping with STD NMR spectroscopy: A study of drug-human serum albumin interaction.
  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. (URL: [Link])
  • Peptide ion fragmentation in mass spectrometry. (URL not available)
  • peptide nmr. (URL not available)
  • A peptide fragmentation. In a mass spectrometer a whole peptide (below)...
  • Identification of related peptides through the analysis of fragment ion mass shifts. PubMed. (URL: [Link])
  • Protecting Groups in Peptide Synthesis. (2020). Methods in Molecular Biology, 2103, 111-128. (URL: [Link])
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • NMR Assessment of Therapeutic Peptides and Proteins: Correlations That Reveal Interactions and Motions. (2020). ChemBioChem, 21(3), 315-319. (URL: [Link])
  • Protecting Groups in Peptide Synthesis.
  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012). Organic Letters, 14(1), 154-157. (URL: [Link])
  • Spontaneous, co-translational peptide macrocyclization using p-cyanoacetylene–phenylalanine. (2019). Chemical Communications, 55(82), 12341-12344. (URL: [Link])

Sources

Technical Support Center: Improving Peptide Yield with 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 2-Amino-2-(2-bromophenyl)acetic acid into synthetic peptides. As a Senior Application Scientist, I understand that synthesizing peptides with sterically hindered, non-canonical amino acids presents unique challenges that require a nuanced approach beyond standard protocols. The bulky 2-bromophenyl side chain, while often crucial for designing peptides with enhanced stability or specific conformational constraints, can significantly impede peptide bond formation.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for maximum yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses the most common issues encountered when working with this compound in a direct question-and-answer format.

Question 1: My coupling efficiency is extremely low. The Kaiser test remains positive after the coupling step. What is happening and how do I fix it?

Answer:

This is the most frequent challenge and stems directly from steric hindrance. The large, rigid 2-bromophenyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too weak to overcome this energy barrier, resulting in incomplete reactions.[3]

Recommended Solutions (In Order of Application):

  • Upgrade Your Coupling Reagent: Switch from carbodiimides to more potent onium salt-based reagents. These form highly reactive intermediates capable of overcoming significant steric barriers.[1]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Remains a benchmark for high reactivity and efficiency in challenging couplings.[1][4]

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): Offers efficiency comparable to HATU but with a superior safety profile, as it does not contain the potentially explosive HOBt/HOAt moieties.[4][5] It also boasts better solubility in a wider range of solvents.[5]

  • Perform a Double Coupling: This is a common and highly effective strategy. After the first coupling reaction, simply drain the vessel and expose the resin to a fresh solution of the activated this compound and coupling reagent.[1][2] This provides a second opportunity for unreacted sites to form the peptide bond.

  • Increase Reagent Equivalents: Drive the reaction forward by increasing the concentration of the amino acid and coupling reagent from a standard 3 equivalents to 5 equivalents relative to the resin's substitution level.[1]

  • Elevate the Reaction Temperature: Cautiously increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis (MAPS) is particularly effective for this purpose, as it can accelerate the reaction rate significantly.[1][4]

Question 2: My peptide is showing significant aggregation on the resin, leading to poor washing and truncated sequences. Why does this happen?

Answer:

The 2-bromophenyl side chain is highly hydrophobic. When multiple such residues are incorporated or when this residue is placed within a hydrophobic sequence, it can cause the peptide chains to interact and aggregate on the solid support.[6][7] This aggregation shields reactive sites, preventing reagents from penetrating the resin beads efficiently and leading to failed couplings and deletions.

Recommended Solutions:

  • Sequence Modification: If the peptide design allows, flank the this compound residue with hydrophilic amino acids (e.g., Lysine, Arginine, Serine). This can help disrupt intermolecular hydrophobic interactions and improve solvation of the peptide chain.[8]

  • Chaotropic Solvents: During the difficult coupling step, consider using N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF). NMP has better solvating properties and can help disrupt secondary structures that lead to aggregation.

  • Use Specialized Resins: For highly hydrophobic sequences, switching from standard polystyrene resin to a more hydrophilic support, such as a PEG (Polyethylene glycol) co-polymer resin (e.g., ChemMatrix®), can improve chain solvation and reduce aggregation.

Question 3: I've successfully synthesized my peptide, but it has poor solubility in aqueous buffers after cleavage and purification. What can I do?

Answer:

This issue is a continuation of the hydrophobicity problem described above. The final peptide retains the hydrophobic character of the this compound, making it difficult to dissolve in aqueous systems, which is often required for biological assays.

Recommended Solutions:

  • Solubilization Strategy: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer to the desired final concentration.

  • pH Adjustment: If the peptide contains ionizable residues (e.g., Asp, Glu, Lys, Arg, His), adjusting the pH of the buffer can significantly increase solubility. Peptides are generally most soluble at pH values away from their isoelectric point (pI).

  • Lyophilization Optimization: When lyophilizing the purified peptide, do so from a solution containing a small amount of a volatile organic acid (like 0.1% TFA) or base (like 0.1% ammonium hydroxide), depending on the peptide's pI. This ensures the peptide is in a salt form, which often improves solubility upon reconstitution.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "sterically hindered" amino acid? A1: The term "sterically hindered" refers to the bulky chemical group attached to the alpha-carbon of the amino acid.[3] In this case, the phenyl (aromatic ring) group directly attached to the alpha-carbon, combined with the bromo-substituent at the ortho-position, creates a large, rigid structure that physically impedes the formation of the peptide bond.[1] This is a greater challenge than with beta-branched residues like Valine or Isoleucine.[1]

Q2: Can the bromo-substituent itself cause side reactions? A2: Under standard SPPS conditions (TFA for deprotection, onium salt coupling), the bromo-substituent on the phenyl ring is generally stable. However, be cautious with prolonged exposure to strong nucleophiles or certain metal catalysts if used in downstream modifications, as aryl bromides can participate in reactions like Suzuki or Heck couplings. For the purpose of peptide synthesis itself, it is considered a stable side-chain protecting group.

Q3: Is there a risk of racemization when using potent coupling reagents? A3: Yes, any activation of the carboxyl group carries a risk of racemization (loss of stereochemical purity).[9] This occurs via the formation of a symmetric anhydride or an azlactone intermediate.[10] However, modern onium salt reagents are often formulated with additives that suppress this side reaction.

  • HATU and HCTU are based on HOAt and Cl-HOBt, respectively, which are known to reduce racemization compared to HOBt alone.[5]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium salt reagent noted for its remarkable resistance to racemization, making it an excellent choice for sensitive residues.[1]

Q4: What are the best practices for cleaving a peptide containing this residue from the resin? A4: Standard cleavage cocktails are generally effective. A common and robust choice is a mixture of TFA/TIS/Water (95:2.5:2.5) . The Triisopropylsilane (TIS) acts as a scavenger to trap reactive cations generated during the cleavage of other side-chain protecting groups, preventing unwanted modifications to sensitive residues in your peptide.[11] Always perform the cleavage in a well-ventilated fume hood.

Data & Visualization
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
ReagentTypeKey AdvantagesConsiderations
HATU Aminium SaltBenchmark for high reactivity; extensive literature support.[1][4]Byproducts can sometimes be difficult to remove; contains a potentially explosive HOAt moiety.[1][4]
COMU Uronium SaltReactivity comparable to HATU; superior safety profile (Oxyma-based); excellent solubility.[4][5]May be more expensive than older reagents.
PyBOP Phosphonium SaltHigh efficiency; avoids potential guanidinylation side reactions associated with some aminium salts.[1]Generally considered less reactive than HATU; phosphorus byproducts can complicate purification.[1]
DEPBT Phosphonium SaltShows exceptional resistance to racemization, making it ideal for fragment coupling or sensitive residues.[1]Slower reaction kinetics compared to HATU or COMU.
Diagrams

SPPS_Workflow Resin 1. Resin Swelling (DMF or NMP) Fmoc_Off 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Off Wash1 Wash (DMF) Fmoc_Off->Wash1 Coupling 3. Optimized Coupling - 5 eq. Amino Acid - 5 eq. HATU/COMU - Base (DIPEA) (Repeat if necessary) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping 4. Capping (Optional) (Acetic Anhydride) Wash2->Capping Cycle Repeat for Next Amino Acid Capping->Cycle

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow.

Troubleshooting_Flowchart cluster_solutions Recommended Solutions Start Low Final Yield? Kaiser Is Kaiser Test positive after coupling? Start->Kaiser Yes Cleavage Problem may be aggregation or cleavage. Start->Cleavage No Upgrade Use Potent Reagent (HATU, COMU) Kaiser->Upgrade Yes Double Perform Double Coupling Upgrade->Double Temp Increase Equivalents &/or Temperature Double->Temp

Caption: Troubleshooting logic for low peptide yield.

Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-2-Amino-2-(2-bromophenyl)acetic acid

This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase resin.

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[11]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[11]

  • Activation Mixture Preparation:

    • In a separate vial, dissolve Fmoc-2-Amino-2-(2-bromophenyl)acetic acid (5 eq, 0.5 mmol).

    • Add a potent coupling reagent, such as HATU (4.9 eq, 0.49 mmol) or COMU (4.9 eq, 0.49 mmol).

    • Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (10 eq, 1.0 mmol).

    • Dissolve the components in a minimal amount of DMF (approx. 2 mL). Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Recoupling (Optional but Recommended):

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat steps 2 and 3 (this is the "double coupling").[2]

  • Washing:

    • Once the coupling is complete (Kaiser test is negative/yellow), wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

    • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Test Cleavage and Analysis

Before cleaving the entire batch, a small test cleavage is prudent to confirm the identity and purity of the product.

  • Sample Preparation:

    • After the final Fmoc deprotection, wash and dry a small amount of the peptide-resin (approx. 10-20 mg) under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[11]

    • Add approximately 1 mL of the cocktail to the dried resin sample in a microcentrifuge tube.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin using a cotton-plugged pipette tip and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[11]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the resulting peptide pellet under a stream of nitrogen.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Analyze the sample using LC-MS to confirm the molecular weight of the desired product and estimate its purity.

References
  • BenchChem. (2025). Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids.
  • BenchChem. (2025). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis.
  • Preprints.org. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • OSTI.GOV. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective.
  • Peptides.com. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

Sources

Technical Support Center: Managing Aggregation in Peptides Containing 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 2-Amino-2-(2-bromophenyl)acetic acid. The unique structural properties of this amino acid can present significant challenges, most notably peptide aggregation. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.

I. Understanding the Challenge: Why Do These Peptides Aggregate?

The incorporation of this compound into a peptide sequence introduces a combination of factors that strongly promote aggregation. Understanding these driving forces is the first step toward effective mitigation.

  • Hydrophobicity and Steric Bulk: The bromophenyl group is large and non-polar, significantly increasing the peptide's overall hydrophobicity.[1][2] In aqueous environments, these hydrophobic regions tend to self-associate to minimize contact with water, leading to aggregation.[1]

  • Aromatic Interactions: The phenyl ring can participate in π-π stacking interactions between peptide chains. These non-covalent interactions act like molecular velcro, pulling chains together and stabilizing aggregated states.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent peptide backbones or side chains. While weaker than hydrogen bonds, these interactions can contribute to the stability of an aggregated structure.[3][4]

  • Conformational Rigidity: The direct aryl-α-carbon bond restricts rotational freedom, which can influence the peptide's folding propensity and potentially favor conformations prone to self-assembly.[5]

The combination of these forces can lead to a variety of problems, including poor solubility, precipitation, loss of biological activity, and difficulty in purification and analysis.

II. Troubleshooting Guide: Problem & Solution

This section addresses specific, common problems encountered during the handling of these peptides.

Problem 1: My lyophilized peptide won't dissolve or forms a cloudy suspension.

Potential Causes:

  • High Hydrophobicity: The peptide's inherent hydrophobicity is the primary cause, making it poorly soluble in aqueous buffers.[2]

  • Incorrect Solvent Choice: Using a solvent that does not adequately disrupt the intermolecular forces driving aggregation.

  • pH is near the Isoelectric Point (pI): At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and thus increasing the likelihood of aggregation.[1]

Step-by-Step Solutions:

  • Start with an Organic Solvent: Do not start with an aqueous buffer. First, attempt to dissolve the peptide in a small amount of a polar, organic solvent. This is critical for disrupting hydrophobic interactions.[6]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Protocol: Add a minimal volume of DMSO (e.g., 50-100 µL) to the lyophilized peptide. Gently vortex or sonicate to aid dissolution.[2][7] Most peptides will be soluble in a maximum of 1% DMSO in the final working solution.[6]

  • Dilute with an Appropriate Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the concentrated stock solution with gentle mixing.

    • Important: Add the buffer to the peptide solution, not the other way around. This gradual change in solvent polarity helps prevent the peptide from crashing out of solution.

  • Optimize Buffer pH: Ensure the pH of your final buffer is at least 1-2 units away from the peptide's calculated isoelectric point (pI).[8][9]

    • If the peptide has a net positive charge (basic pI), use a buffer with a lower pH (e.g., pH 4-6).

    • If the peptide has a net negative charge (acidic pI), use a buffer with a higher pH (e.g., pH 8-10).

  • Consider Sonication: If the solution remains cloudy, sonication can provide the energy needed to break up small, pre-formed aggregates.[6][7]

G start Lyophilized Peptide dissolve_dmso Dissolve in minimal DMSO/DMF start->dissolve_dmso check_dissolved Is it fully dissolved? dissolve_dmso->check_dissolved sonicate Gentle vortex / sonicate check_dissolved->sonicate No add_buffer Slowly add aqueous buffer (pH ≠ pI) check_dissolved->add_buffer Yes fail Insoluble: Re-evaluate sequence or use stronger solubilizing agents check_dissolved->fail Persistent Cloudiness sonicate->check_dissolved final_solution Clear Peptide Solution add_buffer->final_solution

Caption: Initial peptide solubilization workflow.

Problem 2: My peptide solution is initially clear but becomes cloudy or precipitates over time.

Potential Causes:

  • Metastable Solution: The initial clear solution may be supersaturated, with aggregation occurring slowly over time.

  • Temperature Fluctuations: Freeze-thaw cycles or storage at inappropriate temperatures can promote aggregation.[1][9]

  • High Peptide Concentration: The higher the concentration, the greater the probability of intermolecular collisions leading to aggregation.[1][10]

  • Interfacial Stress: Exposure to air-liquid or solid-liquid (e.g., vial walls) interfaces can induce denaturation and subsequent aggregation.[1]

Step-by-Step Solutions:

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions at -80°C. For daily use, aliquot the peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]

    • Concentration: Work at the lowest feasible peptide concentration for your application.[8]

  • Incorporate Anti-Aggregation Excipients: The addition of certain chemical additives can significantly enhance long-term stability. The choice of excipient is peptide-dependent and may require screening.[11]

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, Glycine50-250 mMReduces non-specific hydrophobic interactions and can disrupt π-π stacking.[8][12][13]
Polyols Glycerol, Mannitol10-50% (v/v)Increases solvent viscosity, slowing down aggregation kinetics, and stabilizes the peptide's native conformation.[8][14]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01-0.1% (v/v)Prevents surface-induced aggregation by competing for interfaces and can solubilize hydrophobic regions.[1][9][12]
Chaotropic Agents Guanidinium HCl, Urea0.5 - 2 MAt low concentrations, can disrupt the ordered hydrogen-bonding network that stabilizes aggregates. Caution: High concentrations will denature the peptide.[14]
  • Control for Interfacial Stress:

    • Use low-protein-binding tubes and pipette tips.

    • Minimize headspace in storage vials to reduce the air-liquid interface.[1]

    • Handle solutions gently, avoiding vigorous vortexing or shaking.

III. Analytical Protocols for Aggregation Assessment

It is crucial to analytically confirm the aggregation state of your peptide solution. Relying solely on visual inspection is insufficient.

Protocol 1: Dynamic Light Scattering (DLS) for Size Distribution

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of soluble oligomers and larger aggregates.[1][10][15]

Methodology:

  • Sample Preparation: Prepare your peptide solution in the final, optimized buffer. The solution must be visually clear and free of dust (filter or centrifuge if necessary).

  • Instrument Setup: Use a DLS instrument and a low-volume quartz cuvette. Set the instrument parameters (e.g., temperature, laser wavelength) according to your experimental needs.

  • Measurement: Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • Interpretation: A monomodal peak with a low Rh and a low PDI (<0.2) indicates a homogenous, monomeric sample. The appearance of larger species or an increase in PDI over time is a clear indicator of aggregation.[1]

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This fluorescence-based assay is used to detect the presence of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.[1][13]

Methodology:

  • Reagent Preparation:

    • Prepare a ThT stock solution (e.g., 1 mM in water) and store it protected from light.

    • Prepare a working solution by diluting the stock in your assay buffer (e.g., to 25 µM).

  • Assay Procedure:

    • In a black, 96-well plate, add a small volume of your peptide sample (e.g., 10 µL).

    • Add the ThT working solution (e.g., 190 µL).

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • Interpretation: A significant increase in fluorescence intensity compared to a buffer-only or a non-aggregated peptide control indicates the presence of amyloid-like fibrils.[1][13]

Caption: Relationship between aggregate type and detection method.

IV. Frequently Asked Questions (FAQs)

Q1: Can I modify my peptide sequence to reduce aggregation propensity? A1: Yes, if you are in the design phase, sequence modification is a powerful strategy. Consider flanking the this compound residue with hydrophilic amino acids like Lysine, Arginine, or Aspartic acid.[5] This increases the overall charge and hydrophilicity of the peptide, creating electrostatic repulsion and improving solvation to counteract the hydrophobic nature of the unnatural residue.[2]

Q2: During solid-phase peptide synthesis (SPPS), I'm seeing poor coupling efficiency. Is this related to aggregation? A2: Yes, on-resin aggregation is a common problem with hydrophobic sequences.[7][16] The growing peptide chains can self-associate on the resin, blocking reactive sites and leading to incomplete couplings and deprotections. To mitigate this, consider using specialized synthesis conditions such as:

  • Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding DMSO.[7]

  • Employing microwave-assisted synthesis to accelerate reaction kinetics.[7][16]

  • Using "difficult sequence" reagents or incorporating pseudoprolines to disrupt the secondary structures that cause aggregation.[7][16]

Q3: What are the downstream consequences of using a partially aggregated peptide solution? A3: Using an aggregated sample can have severe consequences. It leads to an inaccurate concentration of the active, monomeric species, resulting in non-reproducible data in bioassays. Aggregates can also exhibit altered or non-specific biological activity and may pose an immunogenicity risk in pre-clinical studies. Therefore, ensuring your peptide is in a monomeric state is critical for data integrity and safety.

Q4: Are there computational tools to predict the aggregation risk of my peptide sequence? A4: Yes, several computational tools can predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and propensity to form β-sheets.[13] While prediction methods for non-natural amino acids are still emerging, tools developed for natural amino acids can still provide valuable guidance by highlighting hydrophobic hotspots in your sequence.[13][17][18]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • BenchChem. (2025).
  • Sánchez-de-la-Torre, Y. R., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7475.
  • Sarrouj, L., et al. (2012). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PLoS ONE, 7(5), e36252.
  • Virágh, C., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(28), 3623-3627.
  • Piras, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6483.
  • BenchChem. (2025).
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 069-082.
  • Sánchez-de-la-Torre, Y. R., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT Peptide Technologies.
  • Chan, K. H., et al. (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 26(8), 1626-1634.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Yoshizawa, H., et al. (2009). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 10(4), 361-371.
  • Biozentrum, University of Basel. (2014).
  • Virágh, C., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(28), 3623–3627.
  • Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 940-951.
  • Piras, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • Biocompare. (2013). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Biocompare.
  • Isca Biochemicals. (n.d.). Solubility of peptides. Isca Biochemicals.
  • ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
  • BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. BenchChem.
  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
  • Tsolis, A. C., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Peptide Science, 25(11), e3210.
  • Sormanni, P., et al. (2017). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace@MIT.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid. BenchChem.
  • Takahashi, T., et al. (2008). Peptide and protein mimetics inhibiting amyloid beta-peptide aggregation. Accounts of Chemical Research, 41(10), 1343-1352.

Sources

cleavage cocktails for peptides with 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cleavage Cocktails for Peptides Containing 2-Amino-2-(2-bromophenyl)acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Final Step in Peptide Synthesis

The successful synthesis of a peptide is a significant achievement, but the final cleavage and deprotection step is where the integrity of the product is ultimately determined. In solid-phase peptide synthesis (SPPS), this crucial stage involves using a strong acid, typically trifluoroacetic acid (TFA), to release the peptide from its solid support and simultaneously remove side-chain protecting groups.[1][2] This process, however, liberates highly reactive carbocations from these protecting groups, which can lead to undesirable side reactions if not properly managed.[3][4]

The incorporation of non-natural amino acids, such as this compound, introduces unique challenges. The electron-rich aromatic ring, while modified by an electron-withdrawing bromine atom, is still a potential target for electrophilic attack by carbocations. This guide provides a comprehensive technical resource, structured in a question-and-answer format, to help you navigate the specific challenges of cleaving peptides containing this unique residue, ensuring high yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is a "cleavage cocktail" and why can't I just use pure TFA?

A cleavage cocktail is a mixture of TFA and one or more "scavengers".[5] During cleavage, acid-labile protecting groups (e.g., Boc, tBu, Trt) are removed, generating highly reactive carbocations.[2][4] If left unchecked, these carbocations can re-attach to nucleophilic residues in your peptide, such as Tryptophan, Methionine, Tyrosine, or the bromophenyl ring of your custom amino acid, leading to alkylated byproducts.[5] Scavengers are nucleophilic compounds that trap these carbocations, preventing side reactions and ensuring the integrity of your final peptide.[3][6]

Q2: Does the 2-bromophenyl group require special consideration during cleavage?

Yes. While the bromine atom is deactivating, the phenyl ring is still susceptible to electrophilic aromatic substitution by carbocations generated during deprotection. The primary goal is to prevent alkylation of this ring. Therefore, selecting an effective scavenger cocktail is critical to protect not only common sensitive residues but also this specific non-natural amino acid.

Q3: What is the most common cause of low peptide yield after cleavage?

Beyond incomplete synthesis, the most frequent cause of low yield during the cleavage step is the re-attachment of the peptide to the resin.[4][7] This occurs when carbocations generated from the resin linker are not adequately scavenged and subsequently react with electron-rich side chains of the peptide. Using a sufficient concentration of appropriate scavengers, like Triisopropylsilane (TIS), which is highly effective against trityl and related cations, can mitigate this issue.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Problem 1: HPLC analysis shows the correct mass, but the peak is broad or has shoulders.
  • Probable Cause: Incomplete removal of one or more side-chain protecting groups. While the peptide is cleaved from the resin, some protecting groups, especially on sterically hindered residues or Arginine (Pbf), can be slow to cleave.[7][8]

  • Solution:

    • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours to 3-4 hours.[7] Monitor the progress by taking small aliquots at different time points for HPLC analysis.

    • Optimize Scavengers for Arg(Pbf): If your sequence contains Arginine, ensure your cocktail includes thioanisole, which facilitates the removal of the Pbf group.[1][9]

    • Increase Temperature: For very stubborn protecting groups, the cleavage can be gently heated to 38 °C, though this should be done with caution as it can also increase the rate of side reactions.[1]

Problem 2: Mass spectrometry reveals unexpected peaks with +56 or +16 Da mass additions.
  • Probable Cause:

    • +56 Da: This corresponds to the addition of a tert-butyl group, a very common side reaction where the t-butyl cation (generated from Boc or tBu protecting groups) alkylates a nucleophilic side chain.[5] Residues like Trp, Met, Cys, and the 2-bromophenyl ring are potential targets.

    • +16 Da: This indicates oxidation, most commonly of Methionine (to Met-sulfoxide) or Cysteine.[5]

  • Solution:

    • Enhance Scavenging: Your current scavenger cocktail is insufficient. For tert-butyl scavenging, ensure water and a thiol-based scavenger like 1,2-ethanedithiol (EDT) are present.[1][6] TIS is also an effective cation scavenger.

    • Prevent Oxidation: To avoid oxidation, especially of Met and Cys, include EDT or its less odorous alternative, dioxa-1,8-octane-dithiol (DODT), in your cocktail.[1] These reagents help maintain a reducing environment.

Problem 3: The cleavage solution turns dark yellow or purple, and the peptide has poor purity.
  • Probable Cause: This often indicates the formation of trityl cations, which are chromophoric, from Trt-protected Cys, His, Asn, or Gln residues.[7] These cations are highly reactive and will alkylate other residues if not quenched immediately.

  • Solution:

    • Use Triisopropylsilane (TIS): TIS is the scavenger of choice for trityl cations.[1][9] A standard cocktail like TFA/TIS/Water (95:2.5:2.5, v/v/v) is often effective if no other sensitive residues are present.

    • Add a Thiol: If Trp is also in the sequence, adding EDT is crucial, as TIS alone may not fully protect the indole ring from modification.

Visualizing the Cleavage Workflow

A successful cleavage process follows a well-defined workflow designed to maximize peptide purity and yield.

CleavageWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_final Final Product Resin 1. Dry Peptide-Resin Cocktail 2. Prepare Fresh Cleavage Cocktail Mix 3. Combine Resin and Cocktail in Reaction Vessel Cocktail->Mix Incubate 4. Incubate at RT (2-3 hours) Mix->Incubate Filter 5. Filter to Separate Resin Incubate->Filter Precipitate 6. Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge 7. Centrifuge and Collect Pellet Precipitate->Centrifuge Wash 8. Wash Pellet with Cold Ether (3x) Centrifuge->Wash Dry 9. Dry Peptide Under Vacuum Wash->Dry Analyze 10. Analyze (HPLC/MS) and Purify Dry->Analyze

Caption: Standard workflow for peptide cleavage and isolation.

Recommended Cleavage Cocktails

The optimal cleavage cocktail depends entirely on the amino acid composition of your peptide.[6] The presence of the this compound residue necessitates robust scavenging to protect its aromatic ring.

Cocktail NameComposition (v/v/v)Target Peptide CompositionKey Considerations
Reagent B (Modified) TFA / Phenol / Water / TIS (88:5:5:2)Contains Arg(Pbf/Pmc), Tyr, and the bromophenyl residue. No Met, Cys, or Trp.TIS is excellent for scavenging trityl and other cations.[9] Phenol protects Tyr and the bromophenyl ring.
TFA/TIS/Water TFA / Water / TIS (95:2.5:2.5)Simple peptides with no sensitive residues other than the bromophenyl residue.A good starting point for robust sequences. TIS protects the bromophenyl ring from t-butyl cations.[4][10]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)"Universal" cocktail for peptides containing multiple sensitive residues: Arg(Pbf), Trp, Met, Cys, Tyr, and the bromophenyl residue.A highly effective but malodorous mixture. EDT is critical for protecting Trp and Met.[6][9]
Low Odor Thiol Mix TFA / DODT / Water / TIS (90:5:2.5:2.5)Contains Cys, Met, Trp, and the bromophenyl residue.Dioxa-1,8-octane-dithiol (DODT) is a less odorous substitute for EDT.[1] TIS provides broad-spectrum cation scavenging.
Detailed Experimental Protocol: Cleavage Using Reagent B (Modified)

This protocol is recommended for a peptide containing this compound and other residues like Tyrosine, but lacking highly sensitive Trp, Met, or Cys.

Materials:

  • Dried peptide-resin (e.g., 100 mg)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Deionized Water

  • Triisopropylsilane (TIS)

  • Reaction vessel with a sintered glass filter

  • Cold diethyl ether (-20°C)

  • Centrifuge and tubes

Procedure:

  • Preparation: In a well-ventilated fume hood, prepare 2 mL of the cleavage cocktail by combining:

    • TFA: 1.76 mL (88%)

    • Phenol: 0.10 mL (5%)

    • Water: 0.10 mL (5%)

    • TIS: 0.04 mL (2%)

    • Note: Always prepare the cocktail fresh just before use.[8]

  • Resin Swelling: Place 100 mg of the dried peptide-resin into the reaction vessel. Add the freshly prepared cleavage cocktail.

  • Cleavage Reaction: Gently agitate or swirl the mixture at room temperature for 2-3 hours. The resin should be fully suspended in the solution.[6]

  • Filtration: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin twice with a small amount of fresh TFA (approx. 0.5 mL each) and combine the filtrates.[2]

  • Precipitation: In a separate centrifuge tube, add 20 mL of cold diethyl ether. Add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[7]

  • Isolation: Place the tube in a -20°C freezer for 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).

  • Washing: Carefully decant the ether. To remove residual TFA and scavengers, wash the peptide pellet by adding 15-20 mL of fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step two more times.[7]

  • Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude product.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.

Mechanism Spotlight: The Role of Scavengers

Understanding the mechanism of scavenger action is key to troubleshooting.

ScavengerMechanism cluster_cleavage Cleavage Step cluster_problem Problem: Side Reaction cluster_solution Solution: Scavenging Prot_AA R-Prot (e.g., Boc-Lys) Carbocation R'⁺ (e.g., t-Butyl cation) [REACTIVE] Prot_AA->Carbocation Acidolysis TFA TFA (H+) Peptide Deprotected Peptide Carbocation_Copy R'⁺ Carbocation_Copy2 R'⁺ Sensitive_Residue Sensitive Residue (e.g., Trp, Tyr, Br-Ph-Gly) Alkylated_Peptide Alkylated Peptide [BYPRODUCT] Sensitive_Residue->Alkylated_Peptide Carbocation_Copy->Sensitive_Residue Electrophilic Attack Scavenger Scavenger (e.g., TIS, H₂O, EDT) Trapped_Ion Trapped Species [INERT] Scavenger->Trapped_Ion Carbocation_Copy2->Scavenger Quenching

Caption: How scavengers prevent side reactions during cleavage.

References
  • CEM Application Note. (n.d.). Peptide Cleavage and Protected Cleavage Procedures.
  • dos Santos, G. J., et al. (2021). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of the Brazilian Chemical Society.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • L'Orange, C., et al. (2015). Cleavage of synthetic peptides. Google Patents (WO2015028599A1).

Sources

Navigating the Halogen Maze: A Technical Support Guide for the Synthesis of Halogenated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Halogenated Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating halogenated amino acids into their peptide sequences. As a Senior Application Scientist, I've compiled this resource to address the unique challenges you may encounter, providing not only troubleshooting solutions but also the underlying chemical principles to empower your synthetic strategies.

The introduction of halogens—fluorine, chlorine, bromine, and iodine—into peptides can dramatically alter their physicochemical properties, leading to enhanced stability, binding affinity, and therapeutic potential.[1][2] However, these modifications also introduce a new set of synthetic hurdles. This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the successful synthesis of your target halogenated peptides.

Understanding the Core Challenges

The synthesis of peptides containing halogenated amino acids presents a unique set of obstacles that stem from the nature of the carbon-halogen bond and its influence on the reactivity of the amino acid. A thorough understanding of these challenges is the first step toward a successful synthesis.

The Stability of the Carbon-Halogen Bond

A primary concern is the stability of the C-X bond throughout the cycles of solid-phase peptide synthesis (SPPS). The lability of this bond is highly dependent on the halogen, its position on the amino acid, and the chemical environment.

  • Fluorine: The carbon-fluorine bond is exceptionally strong, making fluorinated amino acids generally stable throughout SPPS.[3]

  • Chlorine and Bromine: Aryl-halogen bonds are relatively stable. However, alkyl-halogen bonds can be susceptible to nucleophilic displacement, particularly with stronger nucleophiles encountered during synthesis.

  • Iodine: The carbon-iodine bond is the weakest among the halogens and is particularly susceptible to cleavage, especially under acidic conditions or in the presence of certain scavengers used during the final cleavage from the resin.[4]

Potential for Side Reactions

The presence of halogens can predispose the amino acid or the growing peptide chain to a variety of side reactions beyond what is typically observed in standard SPPS.

  • Dehalogenation: This is a significant issue, particularly for iodo- and bromo-substituted aromatic residues. The acidic conditions of cleavage cocktails, especially those containing strong acids like trifluoroacetic acid (TFA), can lead to the loss of the halogen.[4]

  • Racemization: While a general challenge in peptide synthesis, the electron-withdrawing nature of halogens can sometimes influence the susceptibility of the adjacent chiral center to racemization, especially during activation steps.

  • Modification of Halogenated Residues: The halogenated moiety itself can sometimes react with reagents used in SPPS. For instance, certain scavengers intended to protect other residues can react with the halogenated side chain.

Impact on Peptide Properties

The incorporation of halogens alters the electronic and steric properties of the amino acid side chain, which can, in turn, affect the synthesis process itself.

  • Coupling Efficiency: The steric bulk of a halogen, particularly iodine, or the electronic effects of multiple fluorine atoms, can hinder the coupling reaction, leading to incomplete reactions and deletion sequences.[5]

  • Peptide Aggregation: The introduction of hydrophobic halogenated residues can increase the propensity for peptide aggregation on the solid support, a common issue in SPPS that hinders reagent access and leads to lower yields and purity.[6][7]

  • Solubility: The altered polarity of the peptide can affect its solubility, complicating purification by high-performance liquid chromatography (HPLC).[8]

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing actionable solutions and the rationale behind them.

Q1: My mass spectrometry (MS) analysis shows a significant peak corresponding to the dehalogenated peptide. How can I prevent this?

A1: Dehalogenation, especially of iodinated and brominated aromatic amino acids, is a common problem during the final cleavage from the resin. The strongly acidic environment of the cleavage cocktail is the primary culprit.

Troubleshooting Steps:

  • Optimize the Cleavage Cocktail:

    • Reduce TFA Concentration/Time: If possible, use a lower concentration of TFA or reduce the cleavage time. This requires careful optimization to ensure complete removal of side-chain protecting groups.

    • Scavenger Selection: The choice of scavengers is critical. Thiol-based scavengers can sometimes promote dehalogenation. Consider using a "softer" scavenger cocktail. Triisopropylsilane (TIS) is a common choice, but its effectiveness in preventing dehalogenation can vary.

  • Employ a Milder Cleavage Strategy:

    • For particularly sensitive sequences, consider using a resin that allows for cleavage under milder acidic conditions, such as a 2-chlorotrityl chloride (2-CTC) resin, which can be cleaved with a dilute solution of TFA in dichloromethane (DCM).[9]

Causality: The strong acid (TFA) protonates the aromatic ring, making it more susceptible to nucleophilic attack by scavengers or other species in the cleavage cocktail, leading to the displacement of the halogen.

Q2: I'm observing poor coupling efficiency for my halogenated amino acid, resulting in deletion sequences in my final product. What can I do?

A2: Poor coupling of halogenated amino acids can be due to steric hindrance from the halogen or electronic effects that deactivate the carboxyl group.

Troubleshooting Steps:

  • Change the Coupling Reagent:

    • If you are using a standard carbodiimide-based coupling reagent like DIC/HOBt, switch to a more potent uronium/aminium-based reagent such as HATU, HBTU, or HCTU.[10] These reagents form a more reactive activated ester, which can overcome the steric hindrance.

  • Increase Coupling Time and/or Temperature:

    • Allowing the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or even overnight) can help drive the reaction to completion.

    • Microwave-assisted peptide synthesis can also be beneficial in accelerating coupling reactions for sterically hindered amino acids.[5]

  • Double Coupling:

    • Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagents. This ensures that any unreacted amino groups from the first coupling are capped in the second step.

Q3: My peptide containing multiple fluorinated residues is aggregating on the resin, leading to a low yield and difficult purification. How can I address this?

A3: The hydrophobicity of many fluorinated side chains can promote inter-chain hydrogen bonding and aggregation, making the peptide chains inaccessible to reagents.[3][7]

Troubleshooting Steps:

  • Incorporate "Disrupting" Elements:

    • Pseudoprolines: If your sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[5]

    • Backbone Protection: Using a backbone-protecting group like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can prevent aggregation.

  • Optimize Synthesis Conditions:

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt hydrogen bonding and reduce aggregation.

    • Solvent Choice: For "difficult sequences," using a solvent mixture such as DMSO/DMF can improve solvation and reduce aggregation.[11]

  • Lower Resin Loading:

    • Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Q4: After cleavage and purification, my HPLC chromatogram shows multiple peaks close to my product peak, and MS suggests racemization. What is the cause and solution?

A4: Racemization can occur at the C-terminal amino acid during esterification to the resin or during the activation of any amino acid for coupling. The electron-withdrawing nature of halogens can sometimes exacerbate this issue.

Troubleshooting Steps:

  • During Resin Loading:

    • When attaching the first amino acid to a Wang or Merrifield resin, use milder activation conditions. Avoid prolonged exposure to activating agents. Using pre-activated esters can sometimes mitigate this.

  • During Coupling:

    • Avoid Excessive Base: Use the minimum necessary amount of a non-nucleophilic base like diisopropylethylamine (DIEA).

    • Use Additives: The addition of reagents like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization during coupling.

Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to tautomerization, leading to the loss of stereochemical integrity.

Frequently Asked Questions (FAQs)

Q: Which orthogonal protection strategy is best for synthesizing peptides with halogenated amino acids?

A: The Fmoc/tBu strategy is generally preferred for several reasons.[12][13] The milder basic conditions used for Fmoc deprotection are less likely to cause dehalogenation compared to the strong acid used for Boc deprotection in the Boc/Bzl strategy.[14] However, for very acid-sensitive halogenated peptides, a combination of a hyper-acid-labile resin with the Boc/Bzl strategy might be considered to allow for final cleavage under milder acidic conditions.[9]

Q: Can I use standard cleavage cocktails for peptides containing halogenated tyrosine or histidine?

A: Caution is advised. Tyrosine and histidine are susceptible to electrophilic attack, and the presence of a halogen can further modify their reactivity.[4][15] It is crucial to use appropriate scavengers in your cleavage cocktail. For example, when cleaving a peptide with iodotyrosine, using a scavenger cocktail that minimizes deiodination is essential. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).

Q: What are the best analytical techniques to confirm the successful synthesis of my halogenated peptide?

A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential.[16]

  • RP-HPLC: This will allow you to assess the purity of your peptide and separate it from any byproducts, such as deletion sequences or dehalogenated species.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This is crucial to confirm the molecular weight of your peptide, verifying that the halogen is present.[16] High-resolution mass spectrometry can provide further confirmation of the elemental composition.

Q: Are there any special considerations for the purification of halogenated peptides?

A: Yes. The introduction of halogens, especially fluorine, can significantly increase the hydrophobicity of a peptide. This may require adjusting your HPLC purification method, such as using a shallower gradient of the organic solvent (e.g., acetonitrile) to achieve good separation. In some cases, the peptide may be difficult to dissolve in standard aqueous buffers, requiring the addition of organic co-solvents.[17]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of a Peptide Containing 4-Iodo-L-phenylalanine using Fmoc/tBu Strategy

This protocol outlines the manual solid-phase synthesis of a model tripeptide (Tyr-Ile-Phe(4-I)) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-Phe(4-I)-OH

  • Fmoc-Ile-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Phe(4-I)-OH):

    • Dissolve Fmoc-Phe(4-I)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Ile-OH and Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify by reverse-phase HPLC.

    • Confirm the identity and purity by LC-MS.

Visualization: Decision Tree for Troubleshooting Halogenated Peptide Synthesis

Troubleshooting_Halogenated_Peptide_Synthesis start Synthesis Issue Identified ms_issue Incorrect Mass in MS start->ms_issue hplc_issue Low Purity/Multiple Peaks in HPLC start->hplc_issue low_yield Low Overall Yield start->low_yield dehalogenation Dehalogenation Observed (Mass - Halogen) ms_issue->dehalogenation Check Mass Difference incomplete_coupling Deletion Sequences (Mass - Amino Acid) ms_issue->incomplete_coupling Check Mass Difference side_reaction Unexpected Mass Adducts ms_issue->side_reaction Analyze Adduct Mass hplc_issue->incomplete_coupling racemization Closely Eluting Peaks (Same Mass) hplc_issue->racemization Analyze Peak Masses aggregation_peaks Broad or Tailing Peaks hplc_issue->aggregation_peaks low_yield->incomplete_coupling aggregation_yield Aggregation on Resin low_yield->aggregation_yield poor_cleavage Incomplete Cleavage low_yield->poor_cleavage cleavage_sol Optimize Cleavage Cocktail: - Milder Acid - Different Scavengers dehalogenation->cleavage_sol coupling_sol Improve Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Time/Temp incomplete_coupling->coupling_sol scavenger_sol Review Scavenger Compatibility side_reaction->scavenger_sol racemization_sol Optimize Coupling: - Additive (Oxyma) - Less Base racemization->racemization_sol aggregation_sol Reduce Aggregation: - Chaotropic Salts - Disrupting Elements - Lower Resin Loading aggregation_peaks->aggregation_sol aggregation_yield->aggregation_sol cleavage_yield_sol Optimize Cleavage: - Increase Time - Stronger Cocktail poor_cleavage->cleavage_yield_sol

Caption: Troubleshooting decision tree for halogenated peptide synthesis.

References

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (Source: Not available)
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH. (Source: Not available)
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. (Source: Not available)
  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). (Source: Not available)
  • Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC - NIH. (Source: Not available)
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. (Source: Not available)
  • Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. PubMed. (Source: Not available)
  • Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. (Source: Not available)
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. (Source: Not available)
  • Stoichiometric Labeling of Peptides by Iodination on Tyrosyl or Histidyl Residues. PubMed. (Source: Not available)
  • Amino acid derivative and bromoacetyl modified peptides.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (Source: Not available)
  • Merrifield Solid Phase Peptide Synthesis. YouTube. (Source: Not available)
  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PubMed Central. (Source: Not available)
  • Troubleshooting low yield in "Antioxidant peptide A" synthesis. Benchchem. (Source: Not available)
  • Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. (Source: Not available)
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. NIH. (Source: Not available)
  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection.
  • The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. Benchchem. (Source: Not available)
  • Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. NIH. (Source: Not available)
  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity.
  • What do you do when your peptide synthesis fails?. Biotage. (Source: Not available)
  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (Source: Not available)
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. (Source: Not available)
  • Fmoc Solid Phase Peptide Synthesis. ChemPep. (Source: Not available)
  • Genome mining for the discovery of peptide halogenases and their biochemical characterization. PMC - PubMed Central. (Source: Not available)
  • Orthogonal Protection Strategies in Peptide Synthesis: An In-depth Technical Guide. Benchchem. (Source: Not available)
  • How to Optimize Peptide Synthesis?. (Source: Not available)
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH. (Source: Not available)
  • Amino Acid Derivatives for Peptide Synthesis. (Source: Not available)
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.
  • Protecting group. Wikipedia. (Source: Not available)
  • Peptide synthesis. Wikipedia. (Source: Not available)
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. (Source: Not available)
  • Orthogonal and safety-catch protecting group strategies in solid-phase....
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.
  • Side reactions in solid-phase peptide synthesis and their applic
  • Introduction to Peptide Synthesis Methods. Bachem. (Source: Not available)
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (Source: Not available)
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (Source: Not available)
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. (Source: Not available)
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (Source: Not available)

Sources

Technical Support Center: Purification of Peptides Containing 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of non-natural amino acids like 2-Amino-2-(2-bromophenyl)acetic acid into peptide sequences is a powerful strategy for developing novel therapeutics and research tools. However, the unique physicochemical properties of this building block, particularly the bulky and hydrophobic bromophenyl group, introduce specific and often predictable challenges during downstream purification. This guide provides a comprehensive troubleshooting resource designed for researchers, scientists, and drug development professionals to navigate these complexities, ensuring the efficient isolation of high-purity target peptides.

This document moves beyond standard protocols to explain the causal relationships behind common purification issues and their solutions. We will focus primarily on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of peptide purification, and explore orthogonal strategies for when conventional methods fall short.

Section 1: Foundational Concepts & Anticipated Challenges

Before troubleshooting, it is critical to understand the starting point. Peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) are cleaved from the resin as a crude mixture. This mixture contains the desired full-length product (FLP) alongside a host of process-related impurities such as deletion sequences (missing one or more amino acids), truncated peptides, and incompletely deprotected sequences[1].

The primary goal of purification is to resolve the target peptide from these impurities. The introduction of this compound presents two main challenges:

  • Exaggerated Hydrophobicity: The bromophenyl moiety significantly increases the peptide's overall hydrophobicity. This can lead to poor solubility in aqueous buffers and extremely strong retention on standard RP-HPLC columns.

  • Unique Analytical Signature: The presence of a bromine atom, which exists as a near 1:1 mixture of two stable isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic doublet peak in mass spectrometry analysis[2][3]. Awareness of this isotopic pattern is crucial for correct data interpretation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of these specialized peptides in a practical question-and-answer format.

Category A: Solubility and Sample Preparation

Question: My crude peptide containing this compound is difficult to dissolve prior to HPLC injection. What is the best approach?

Answer: This is a common issue stemming from the peptide's high hydrophobicity. Apparent insolubility is often a kinetic problem rather than a thermodynamic one[4]. Attempting to dissolve the peptide directly in aqueous buffers (like Mobile Phase A) will likely fail.

Causality & Solution: Hydrophobic peptides require an organic solvent to "wet" the nonpolar regions before they can be fully solvated.

Recommended Dissolution Protocol:

  • Start with Pure Organic Solvent: Add a small amount of a strong, pure organic solvent directly to the lyophilized peptide. Suitable solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN). Gently vortex to form a slurry or solution.

  • Introduce Acid/Buffer: If your mobile phase is acidified (e.g., with Trifluoroacetic Acid - TFA or Acetic Acid), add the concentrated acid component next. This helps to protonate ionizable groups and improve solubility[4].

  • Dilute with Aqueous Phase: Finally, slowly add the aqueous component of your mobile phase (e.g., 0.1% TFA in water) to reach the desired final concentration. The peptide should now remain in solution.

  • Pro-Tip: Always filter your sample through a 0.22 or 0.45 µm syringe filter after dissolution and before injection to protect your HPLC column from particulate matter.

Category B: Reversed-Phase HPLC (RP-HPLC) Purification

Question: My peptide shows extreme retention and is eluting at very high acetonitrile concentrations, resulting in a broad, poorly resolved peak. How can I improve this?

Answer: This is a direct consequence of the peptide's high hydrophobicity, causing it to interact too strongly with the stationary phase (e.g., C18). To achieve a sharp, well-resolved peak, you must modulate the interactions between the peptide, the stationary phase, and the mobile phase.

Causality & Solutions: The separation in RP-HPLC is based on the hydrophobic interaction between the analyte and the stationary phase[5]. Your peptide's bromophenyl group is binding too tightly. You can address this by:

  • Decreasing Stationary Phase Hydrophobicity: A standard C18 column is often too retentive. Switching to a stationary phase with a shorter alkyl chain (C8 or C4) or a different chemistry (e.g., Diphenyl) will weaken the hydrophobic interaction and allow the peptide to elute earlier and with a sharper peak[5].

  • Increasing Mobile Phase Elution Strength: If acetonitrile is not effective enough, consider using a stronger, less polar organic solvent like isopropanol (IPA) or n-propanol in your Mobile Phase B[4]. These solvents are more effective at disrupting strong hydrophobic interactions.

  • Optimizing the Gradient: A shallow gradient (e.g., 0.5% or 0.2% change in Mobile Phase B per minute) around the expected elution point can significantly improve the resolution between the target peptide and closely eluting impurities[6].

Question: My target peptide is co-eluting with impurities. How can I separate them?

Answer: Co-elution in RP-HPLC occurs when impurities have a very similar hydrophobicity to the target peptide[7][8]. While optimizing the RP-HPLC method as described above may work, the most robust solution is to introduce an orthogonal purification step.

Causality & Solution: Orthogonal methods separate molecules based on different physicochemical principles[9]. Since RP-HPLC separates by hydrophobicity, a technique that separates by charge, such as Ion-Exchange Chromatography (IEX) , is an excellent orthogonal choice[8][10].

  • Workflow: First, perform an initial RP-HPLC purification to remove the bulk of impurities. Then, pool the fractions containing the target peptide (even if it's co-eluting with others) and subject this semi-pure mixture to an IEX column. Because the separation is now based on the peptide's net charge at a given pH, the impurities that had similar hydrophobicity will likely have different charge characteristics and will elute separately.

Section 3: Purity Analysis & Characterization

Question: My mass spectrometry (MS) data shows two major peaks for my purified peptide, separated by 2 Daltons (m/z). Is my sample impure?

Answer: This is highly unlikely to be an impurity. This observation is the classic isotopic signature of a bromine-containing compound.

Causality & Explanation: Natural bromine is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio[2][3]. Therefore, your peptide population is a ~1:1 mixture of molecules containing either ⁷⁹Br or ⁸¹Br. This results in two distinct molecular ion peaks in the mass spectrum:

  • M+ peak: Corresponds to the peptide with the ⁷⁹Br isotope.

  • M+2 peak: Corresponds to the peptide with the ⁸¹Br isotope, which is 2 Daltons heavier.

The near-equal intensity of these two peaks is a strong confirmation that the bromine atom has been successfully incorporated into your peptide.

Question: What is a complete analytical strategy to confirm the purity and identity of my final product?

Answer: A single analytical method is insufficient to definitively establish purity and identity. Regulatory bodies and best scientific practices mandate the use of orthogonal methods for comprehensive characterization[9].

Recommended Analytical Workflow:

  • Purity Assessment (RP-HPLC): Use an analytical RP-HPLC method with a shallow gradient to determine the purity of the final product. Purity is typically reported as the percentage of the main peak area relative to the total peak area detected at 210-220 nm[1][9].

  • Identity Confirmation (LC-MS): Confirm the molecular weight of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). Verify the presence of the characteristic M+ and M+2 isotopic pattern for bromine[9][11].

  • Sequence Verification (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) to fragment the peptide. The resulting fragment ions can be analyzed to confirm the amino acid sequence[12].

  • Absolute Quantification (Amino Acid Analysis - AAA): For applications requiring precise quantification, AAA can be used to determine the exact peptide content by hydrolyzing the peptide and quantifying the constituent amino acids[9].

Section 4: Protocols & Visual Workflows

Experimental Protocol: RP-HPLC Method Optimization for Hydrophobic Peptides

Objective: To develop a robust RP-HPLC method for purifying a peptide containing this compound.

Materials:

  • Columns: C18 (for initial screening), C8, C4, or Diphenyl.

  • Mobile Phase A (MPA): 0.1% TFA in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Strong Mobile Phase B (MPB-Strong): 0.1% TFA in HPLC-grade isopropanol (IPA).

  • Sample: Crude peptide dissolved as per the protocol in Section 2A.

Methodology:

  • Initial Scouting Run (C18 column):

    • Inject 10-20 µL of the dissolved crude peptide.

    • Run a fast, broad linear gradient: 5% to 95% MPB (ACN) over 20 minutes.

    • Monitor absorbance at 214 nm.

    • Analysis: Observe the retention time of the main peak. If it elutes very late (>80% ACN) or not at all, proceed to step 2 or 3. If it elutes, proceed to step 4.

  • Column Switching (If necessary):

    • If retention was too strong on C18, switch to a C8 or C4 column.

    • Repeat the scouting run (Step 1). The target peptide should elute earlier.

  • Solvent Switching (If necessary):

    • If retention is still too strong even on a C4 column, switch the organic mobile phase to MPB-Strong (IPA).

    • Repeat the scouting run (Step 1). Note: IPA is more viscous and may require adjusting the flow rate to maintain acceptable backpressure.

  • Gradient Optimization:

    • Based on the scouting run that showed the best peak shape, identify the %MPB at which the target peptide elutes (e.g., 55%).

    • Design a new, shallow gradient centered around this value. For example:

      • 0-5 min: Hold at 35% MPB.

      • 5-35 min: Linear gradient from 35% to 65% MPB (a 30-minute gradient over a 30% range = 1%/min).

      • 35-40 min: Ramp to 95% MPB to wash the column.

      • 40-45 min: Return to 35% MPB and re-equilibrate.

  • Fraction Collection: Once the analytical method is optimized, scale up to a preparative column with the same stationary phase, adjusting flow rates and injection volumes accordingly. Collect fractions across the main peak and analyze each by LC-MS to identify the purest fractions for pooling.

Data Presentation: RP-HPLC Column Selection Guide
Stationary PhasePrimary InteractionRecommended Use For Bromophenyl-PeptidesRationale
C18 (Octadecyl) Strong HydrophobicUse for initial screening; often too retentive.The long alkyl chains provide maximum hydrophobicity, which can lead to excessive retention and broad peaks for very nonpolar peptides[1].
C8 (Octyl) Medium HydrophobicRecommended. Good starting point for optimization.Offers a good balance of retention and resolution, reducing the risk of irreversible binding while still providing excellent separation power.
C4 (Butyl) Weak HydrophobicHighly Recommended for very hydrophobic peptides.Significantly reduces retention time, often leading to sharper peaks and more efficient elution[5].
Diphenyl π-π Interactions, HydrophobicExcellent alternative, especially if C4 is not retentive enough.The phenyl groups on the stationary phase can engage in π-π stacking with the peptide's bromophenyl ring, offering a different separation selectivity compared to purely alkyl phases[4].
Visualizations (Graphviz DOT Language)

TroubleshootingWorkflow start Crude Peptide Purification Issue solubility Poor Solubility? start->solubility hplc_issue RP-HPLC Problem? start->hplc_issue ms_issue Unexpected MS Result? start->ms_issue solubility->hplc_issue No sol_protocol Follow Dissolution Protocol: 1. Organic Solvent First 2. Add Acid 3. Dilute with Aqueous solubility->sol_protocol Yes hplc_issue->ms_issue No retention Extreme Retention / Broad Peak? hplc_issue->retention Yes isotope Check for M+ and M+2 Peaks (~1:1 Ratio, 2 Da apart) ms_issue->isotope Yes coelution Co-elution with Impurities? retention->coelution No change_column Switch to Less Retentive Column (C8, C4, Diphenyl) retention->change_column Yes coelution->ms_issue No orthogonal Employ Orthogonal Purification (e.g., Ion-Exchange Chromatography) coelution->orthogonal Yes change_solvent Use Stronger Organic Solvent (Isopropanol, n-Propanol) change_column->change_solvent optimize_gradient Develop a Shallow Gradient change_solvent->optimize_gradient impurity If not isotopic pattern, analyze with high-res MS/MS isotope->impurity No

Caption: Troubleshooting decision tree for purifying peptides with this compound.

OrthogonalPurification cluster_0 Step 1: Primary Separation cluster_1 Step 2: Orthogonal Separation crude Crude Peptide Mixture (Target + Impurities A, B, C) rphplc Reversed-Phase HPLC (Separation by Hydrophobicity) crude->rphplc fraction Semi-Pure Fraction (Target + Impurity B) rphplc->fraction impurities_ac Other Impurities (A, C) rphplc->impurities_ac iex Ion-Exchange Chromatography (Separation by Charge) fraction->iex pure_peptide High-Purity Target Peptide iex->pure_peptide impurity_b Impurity B iex->impurity_b

Caption: Workflow demonstrating orthogonal purification using RP-HPLC followed by Ion-Exchange.

References

  • A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. Benchchem.
  • Shi, G., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent... Physical Review Letters.
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • Solubility enhancement of aromatic amino acids and peptides in aqueous solution of divalent transition-metal cations - QENS study. ANSTO.
  • New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed.
  • Peptide Solubility Limits: Backbone and Side-Chain Interactions. PMC - PubMed Central.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications.
  • Our Technologies. Orthogonal Peptides.
  • Downstream Processing/ Purification/ Isolation of Peptides. Wordpress.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Reverse-phase HPLC Peptide Purification. Creative Peptides.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. VYDAC.
  • HPLC Analysis and Purification of Peptides. PMC - PubMed Central.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • Mass spectrometry of peptides and proteins. PubMed.
  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide.
  • Mass spectrometry of peptides and proteins. OSU Chemistry.
  • How can I remove acetate from peptides? ResearchGate.
  • Affinity purification of synthetic peptides. PMC - NIH.
  • mass spectra - the M+2 peak. Chemguide.
  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group.
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ACS Publications.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

Sources

Technical Support Center: Base-Mediated Racemization of 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into the critical process of racemization, specifically focusing on the impact of base selection on 2-Amino-2-(2-bromophenyl)acetic acid. Our goal is to equip you with the knowledge to navigate experimental challenges and optimize your reaction outcomes with scientific rigor.

Introduction: The Significance of Racemization Control

This compound is a chiral building block of significant interest in pharmaceutical synthesis. The ability to control its stereochemistry is paramount. In many synthetic routes, it is desirable to racemize an unwanted enantiomer to a racemic mixture, allowing for a theoretical 100% yield in dynamic kinetic resolution processes. The choice of base is a pivotal parameter in achieving efficient racemization while minimizing side-product formation. This guide will delve into the nuances of base selection and its profound impact on your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed racemization for this compound?

A1: The racemization of α-amino acids in the presence of a base proceeds through the abstraction of the acidic α-proton (the proton on the carbon atom bearing the amino and carboxyl groups). This deprotonation results in the formation of a planar, achiral carbanion intermediate.[1] Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to the formation of both the (R) and (S) enantiomers, ultimately resulting in a racemic mixture.

Q2: Why is the selection of the base so critical for this racemization?

A2: The choice of base directly influences the rate and selectivity of the racemization process. An ideal base should be strong enough to efficiently deprotonate the α-carbon but not so strong as to cause undesirable side reactions, such as decomposition or reactions with other functional groups in the molecule (e.g., the aryl bromide). Furthermore, the steric properties of the base can play a role in the reaction's success.[2]

Q3: What are the primary factors to consider when selecting a base?

A3: The three primary factors are:

  • Base Strength (pKa): The pKa of the conjugate acid of the base should be sufficiently high to deprotonate the α-carbon of the amino acid. However, excessively strong bases can lead to side reactions.

  • Steric Hindrance: Sterically hindered bases are often preferred as they can be more selective for the α-proton and less likely to act as nucleophiles, which could lead to unwanted side products.[2][3]

  • Solubility: The base and the resulting salt must be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

Q4: How do reaction temperature and solvent affect base-mediated racemization?

A4: Higher reaction temperatures generally accelerate the rate of racemization.[3] However, elevated temperatures can also promote side reactions and decomposition. The choice of solvent is also crucial. Polar aprotic solvents like DMF or DMSO can facilitate racemization, whereas the presence of water can sometimes suppress it.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the racemization of this compound.

Issue 1: Incomplete or Slow Racemization

Question: I am observing very slow or incomplete conversion to the racemic mixture. What are the likely causes and how can I address this?

Answer:

  • Potential Cause 1: Insufficient Base Strength. The base you have selected may not be strong enough to efficiently deprotonate the α-carbon.

    • Solution: Switch to a base with a higher pKa. For example, if you are using triethylamine (TEA, pKa of conjugate acid ~10.7), consider moving to a stronger base like 1,8-Diazabicycloundec-7-ene (DBU, pKa of conjugate acid ~13.5). Always introduce a stronger base with caution, starting with a small-scale trial to monitor for side product formation.

  • Potential Cause 2: Low Reaction Temperature. The activation energy for proton abstraction may not be overcome at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress of the racemization by a suitable analytical method (e.g., chiral HPLC). Be mindful that higher temperatures can also lead to degradation.[3]

  • Potential Cause 3: Poor Solubility. If the substrate or base is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a solvent system in which all components are fully soluble. You may need to screen different solvents or use a co-solvent system.

Issue 2: Formation of Impurities and Low Yield

Question: My reaction is proceeding, but I am observing significant side product formation and a lower than expected yield of the desired racemic amino acid. What could be wrong?

Answer:

  • Potential Cause 1: Base Acting as a Nucleophile. If a non-hindered base is used, it may participate in nucleophilic side reactions.

    • Solution: Switch to a sterically hindered base. For instance, instead of triethylamine (TEA), consider using diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] Their bulky nature makes them less likely to act as nucleophiles while still functioning as effective bases.

  • Potential Cause 2: Reaction Temperature is Too High. Excessive heat can lead to thermal decomposition of the starting material or product.

    • Solution: Perform the reaction at the lowest temperature that still provides a reasonable reaction rate. It is often a trade-off between reaction time and purity.

  • Potential Cause 3: Inappropriate Solvent. The solvent can influence the stability of the starting material and intermediates.

    • Solution: Screen a variety of solvents. In some cases, polar aprotic solvents may promote side reactions, and a less polar solvent like toluene or THF might be a better choice.

Issue 3: Difficulty in Monitoring the Racemization Process

Question: I am unsure how to accurately track the progress of my racemization reaction. What are the recommended analytical techniques?

Answer:

  • Recommended Technique 1: Chiral High-Performance Liquid Chromatography (HPLC). This is the most common and reliable method. A suitable chiral stationary phase can separate the (R) and (S) enantiomers, allowing you to quantify the enantiomeric excess (ee) at different time points.

  • Recommended Technique 2: Capillary Electrophoresis (CE). CE is another powerful technique for separating enantiomers and can be used to monitor the progress of racemization.[5]

  • Recommended Technique 3: Polarimetry. While less precise for quantitative analysis during the reaction, a polarimeter can be used to confirm the formation of a racemic mixture. A racemic mixture will have an optical rotation of zero.

Impact of Base Selection: A Comparative Overview

The choice of base is a critical parameter. The following table provides a comparison of commonly used organic bases and their properties relevant to the racemization of this compound.

BaseStructurepKa of Conjugate AcidSteric HindranceKey Considerations
Triethylamine (TEA) Et₃N~10.7LowCan act as a nucleophile, potentially leading to side products.
Diisopropylethylamine (DIPEA) i-Pr₂NEt~10.8HighA non-nucleophilic base, often a good starting point to minimize side reactions.[3]
N-Methylmorpholine (NMM) C₅H₁₁NO~7.4ModerateA weaker base, may require higher temperatures or longer reaction times.[2]
2,4,6-Collidine C₈H₁₁N~7.4HighSterically hindered and a relatively weak base. Can be effective in preventing side reactions.[2]
1,8-Diazabicycloundec-7-ene (DBU) C₉H₁₆N₂~13.5ModerateA strong, non-nucleophilic base. Very effective for deprotonation but may be too harsh for sensitive substrates.

Visualizing the Racemization Process and Troubleshooting

Racemization Mechanism

racemization_mechanism Enantiomer (R or S) Enantiomer (R or S) Planar Carbanion Planar Carbanion Enantiomer (R or S)->Planar Carbanion + Base - H⁺ Racemic Mixture Racemic Mixture Planar Carbanion->Racemic Mixture + H⁺ Base Base

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Troubleshooting Workflow

troubleshooting_workflow start Start Racemization check_completion Reaction Complete? start->check_completion check_purity Product Pure? check_completion->check_purity Yes incomplete Incomplete Reaction - Increase Temp - Stronger Base - Check Solubility check_completion->incomplete No impure Impure Product - Lower Temp - Use Hindered Base - Change Solvent check_purity->impure No success Successful Racemization check_purity->success Yes incomplete->start impure->start

Caption: A decision tree for systematically troubleshooting racemization.

Experimental Protocol: Monitoring Racemization by Chiral HPLC

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, 10 mL/g).

  • Base Addition: Add the selected base (e.g., DIPEA, 1.2 eq).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Sample Preparation: Quench the aliquot with a small amount of dilute aqueous HCl. Extract the amino acid into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Analysis: Dissolve the residue in the mobile phase for HPLC analysis and inject it onto a chiral column (e.g., Chiralpak AD-H or equivalent).

  • Data Interpretation: Monitor the peak areas of the two enantiomers. The reaction is complete when the peak areas are equal (50:50 ratio), indicating the formation of a racemic mixture.

References

  • Neuberger, A. (1948). Stereochemistry of amino acids. Advances in Protein Chemistry, 4, 297-406.
  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, 1431-1434.
  • BenchChem. (2025). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. BenchChem Technical Support.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences Blog.
  • Gaus, H. J., Treffer, U., & Bayer, E. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Amino acids, 11(3-4), 369–381.
  • University of Rochester. (n.d.). pKa Values of Common Bases.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 843–846.
  • Chemistry LibreTexts. (2023). The pKa in Organic Chemistry.
  • Trant, J. (2021, March 12).
  • Ashenhurst, J. (2022, November 11). The pKa Table Is Your Friend. Master Organic Chemistry.
  • McCalley, D. V. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis.
  • Mora, J. R., & Montero-Alejo, E. A. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11993.
  • Liu, X. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. In Organic Chemistry I. Chemistry LibreTexts.
  • Stephen, L. (1991). Amino Acid Racemization.
  • BenchChem. (2025). Technical Support Center: Prevention of Racemization During Workup of Chiral Products. BenchChem Technical Support.
  • BenchChem. (n.d.). Comparative study of different synthetic routes to (r)-2-Amino-2-(4-chlorophenyl)acetic acid. BenchChem Technical Support.
  • Mora, J. R., & Montero-Alejo, E. A. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5674.
  • Guanti, G., Banfi, L., & Riva, R. (2010). Optimized synthesis of phosphatidylserine. Amino Acids, 39(2), 367-373.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.
  • Creative Proteomics. (n.d.). Methods for Amino Acids Analysis.
  • Gigli, M., et al. (2015). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin.
  • Zhang, W., et al. (2023). Analytical methods for amino acid determination in organisms. Food Science and Human Wellness, 12(3), 689-703.
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Smith, G. G., & Reddy, G. V. (1989). Effect of the side chain on the racemization of amino acids in aqueous solution. The Journal of Organic Chemistry, 54(19), 4529–4535.
  • Abcam. (n.d.).
  • Lee, S. H., et al. (2016). Process for the racemization of α-amino acids. U.S.

Sources

Technical Support Center: Monitoring Coupling Reactions of 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-(2-bromophenyl)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the coupling reactions of this versatile building block. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a chiral, non-proteinogenic amino acid that serves as a valuable precursor in medicinal chemistry and materials science. Its structure presents three key functional groups for synthetic elaboration: an amino group, a carboxylic acid, and an aryl bromide. This trifunctionality allows for a diverse range of coupling reactions, but also introduces specific challenges, including chemoselectivity, racemization, and competing side reactions. This guide is structured to address the most common coupling strategies and their associated monitoring and troubleshooting.

Part 1: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

The 2-bromophenyl moiety is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The most frequently employed reactions are the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

FAQ 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot it?

Low or no conversion in a Suzuki-Miyaura coupling is a common issue that often points to problems with the catalyst, reagents, or reaction conditions.[1]

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of the reaction mixture is a primary cause of catalyst death.

    • Solution: Ensure all solvents are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for at least 30 minutes, or freeze-pump-thaw cycles. All reagent additions and the reaction itself should be conducted under a strictly inert atmosphere using Schlenk techniques or a glovebox.[2]

  • Ligand Choice: The choice of phosphine ligand is critical for promoting the challenging oxidative addition and reductive elimination steps.[2]

    • Solution: For the sterically accessible 2-bromophenyl group, a range of ligands can be effective. However, if you are experiencing low yields, consider screening more electron-rich and bulky ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for a broad range of substrates.[2]

  • Base Selection and Quality: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction outcome.

    • Solution: Anhydrous carbonate bases like K₂CO₃ or Cs₂CO₃ are generally preferred for Suzuki couplings.[1] Ensure your base is finely powdered and anhydrous. If you suspect your base has absorbed moisture, dry it in an oven before use.

  • Boronic Acid Integrity: Boronic acids are susceptible to degradation, particularly protodeborylation and homocoupling, upon storage.[1]

    • Solution: Use freshly purchased boronic acid or test the quality of your existing stock. Consider using boronic esters (e.g., pinacol esters), which are often more stable.

Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling

start Low Yield in Suzuki-Miyaura Coupling check_catalyst 1. Verify Catalyst System start->check_catalyst check_reagents 2. Assess Reagent Quality check_catalyst->check_reagents If catalyst system is robust sub_catalyst1 Inert Atmosphere: Rigorous degassing? check_catalyst->sub_catalyst1 sub_catalyst2 Ligand Choice: Screened bulky, electron-rich ligands (e.g., XPhos)? check_catalyst->sub_catalyst2 sub_catalyst3 Palladium Pre-catalyst: Using a stable pre-catalyst (e.g., G3/G4)? check_catalyst->sub_catalyst3 check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions If reagents are high quality sub_reagent1 Boronic Acid: Fresh? Stable ester form used? check_reagents->sub_reagent1 sub_reagent2 Base: Anhydrous and finely powdered? check_reagents->sub_reagent2 sub_reagent3 Solvent: Anhydrous and degassed? check_reagents->sub_reagent3 optimize 4. Systematic Optimization check_conditions->optimize If conditions are appropriate sub_condition1 Temperature: Optimized (typically 80-110 °C)? check_conditions->sub_condition1 sub_condition2 Concentration: Appropriate for the scale? check_conditions->sub_condition2 success Successful Coupling optimize->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

FAQ 2: I am observing significant side products in my cross-coupling reaction. What are they and how can I minimize them?

Common side products in palladium-catalyzed cross-couplings include homocoupling of the boronic acid and dehalogenation of the aryl bromide.[1]

  • Homocoupling: This is the dimerization of the boronic acid coupling partner.

    • Cause: Often promoted by the presence of oxygen.[1]

    • Mitigation: Rigorous degassing is the most effective preventative measure. Using a slight excess of the this compound can also disfavor boronic acid homocoupling.[1]

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.

    • Cause: Can occur in the presence of a hydrogen source (e.g., water, alcohol) and a strong base, particularly at elevated temperatures and prolonged reaction times.

    • Mitigation: Ensure anhydrous conditions. Optimize the reaction time and temperature to achieve full conversion without excessive heating.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better stability and reproducibility.[2]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are effective.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems are common and effective.[3]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction.[2]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is oxygen-sensitive.[1]

Part 2: Peptide Coupling and Amide Bond Formation

The amino and carboxylic acid groups of this compound make it a building block for peptide synthesis. However, its structure can present challenges.

FAQ 3: My peptide coupling reaction with this compound is slow and gives low yields. Why is this happening?

The steric hindrance from the ortho-bromophenyl group can slow down peptide coupling reactions.[4]

Possible Causes & Troubleshooting Steps:

  • Steric Hindrance: The bulky bromophenyl group can physically block the approach of the activated carboxylic acid and the amine, impeding bond formation.[4]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be potent enough for this sterically hindered system.[4]

    • Solution: Use more powerful coupling reagents. Uronium/aminium salts like HBTU, HATU, or COMU are highly effective for hindered couplings.[5] Phosphonium reagents like PyBOP are also excellent choices.[6]

  • Aggregation: If incorporating this amino acid into a larger peptide sequence, aggregation of the growing peptide chain on the solid support can lead to incomplete reactions.[7]

    • Solution: Consider using "difficult sequence" protocols, which may involve higher temperatures, different solvents (e.g., NMP instead of DMF), or the incorporation of pseudoprolines to disrupt secondary structures.[7]

FAQ 4: How can I minimize racemization during peptide coupling?

Activation of the carboxylic acid can lead to racemization at the alpha-carbon, a significant concern for chiral amino acids.[7]

Mitigation Strategies:

  • Use of Additives: When using carbodiimide coupling reagents, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is crucial to suppress racemization by forming less reactive, more stable activated esters.[6][7]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base.

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine component can sometimes reduce racemization.

Experimental Protocol: HPLC Monitoring of a Peptide Coupling Reaction
  • Reaction Sampling: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction.

  • HPLC Analysis: Inject the quenched sample onto a reverse-phase C18 column.

  • Mobile Phase: A typical gradient elution would be from 95% Water (with 0.1% TFA) and 5% Acetonitrile (with 0.1% TFA) to 5% Water and 95% Acetonitrile over 15-20 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic components absorb (e.g., 220 nm and 254 nm).

  • Data Interpretation: Track the disappearance of the starting materials and the appearance of the product peak. The relative peak areas can be used to estimate the reaction conversion.

Part 3: Advanced and Emerging Coupling Strategies

Beyond traditional palladium and peptide coupling, photoredox and enzymatic catalysis offer novel ways to functionalize this compound under mild conditions.[8]

FAQ 5: Can I use the carboxylic acid group for a decarboxylative coupling?

Yes, visible-light photoredox catalysis has emerged as a powerful method for the decarboxylation of carboxylic acids to generate alkyl radicals.[9]

  • Mechanism: The amino acid can be converted to a redox-active ester (e.g., an N-hydroxyphthalimide ester). Upon irradiation with visible light in the presence of a suitable photocatalyst (e.g., an iridium or ruthenium complex), the ester undergoes single-electron reduction followed by decarboxylation to generate an α-amino radical.[10] This radical can then be trapped by a variety of coupling partners.[10][11]

  • Advantages: These reactions often proceed at room temperature, offering high functional group tolerance and avoiding the harsh conditions of some traditional methods.[8] This can be particularly advantageous for complex molecules.

Workflow for Photoredox Decarboxylative Coupling

start Amino Acid Starting Material step1 Formation of Redox-Active Ester (e.g., N-Hydroxyphthalimide ester) start->step1 step2 Photocatalytic Cycle Setup step1->step2 step3 Visible Light Irradiation step2->step3 sub_step2_1 Photocatalyst (e.g., Ir or Ru complex) step2->sub_step2_1 sub_step2_2 Coupling Partner (e.g., Michael acceptor) step2->sub_step2_2 sub_step2_3 Anhydrous, Degassed Solvent step2->sub_step2_3 step4 Single Electron Transfer (SET) step3->step4 step5 Decarboxylation to form α-amino radical step4->step5 step6 Radical Trapping / Coupling step5->step6 product Coupled Product step6->product

Caption: General workflow for a photoredox-catalyzed decarboxylative coupling reaction.

Part 4: Analytical Monitoring Protocols

Accurate monitoring is key to understanding and optimizing your coupling reactions.[12]

Experimental Protocol: NMR Monitoring of a Cross-Coupling Reaction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful quantitative tool for monitoring reaction progress without the need for extensive sample workup.[12]

  • Initial Spectrum (t=0): Before initiating the reaction (e.g., before adding the palladium catalyst or before heating), take a sample of the reaction mixture, dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and acquire a ¹H NMR spectrum. This will serve as your baseline.

  • Identify Unique Signals: Identify well-resolved signals corresponding to the starting material (this compound) and the expected product. For example, the aromatic protons on the bromophenyl ring will have a characteristic shift that will change upon successful coupling.

  • Reaction Sampling: At various time points, carefully withdraw a small aliquot from the reaction under an inert atmosphere.

  • Sample Preparation: Quickly filter the aliquot through a small plug of silica or celite in a pipette to remove the palladium catalyst, and then dissolve it in the deuterated solvent.[2]

  • Acquire Spectra: Record ¹H NMR spectra for each time point.

  • Quantitative Analysis: By integrating the unique signals for the starting material and the product, you can calculate the relative ratio of the two and thus determine the reaction conversion over time.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2,5-Dichloroaniline.
  • Pisanu, A., et al. (n.d.). Photocatalytic Modification of Amino Acids, Peptides, and Proteins. NIH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Zuo, Z., et al. (2016). Photoredox/Brønsted Acid Co-Catalysis Enabling Decarboxylative Coupling of Amino Acid and Peptide Redox-Active Esters with N-Heteroarenes. ACS Publications.
  • McNaughton, M., et al. (2020). Photocatalytic methods for amino acid modification. RSC Publishing.
  • Huang, H., et al. (n.d.). Photoredox-Catalyzed Decarboxylative Cross-Coupling of α-Amino Acids with Nitrones. ResearchGate.
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Thananatthanachon, T., & Lecklider, J. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Journal of Chemical Education.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Hyster, T. K., et al. (2024). Enantioselective Decarboxylative Alkylation Using Synergistic Photoenzymatic Catalysis. Nature Catalysis.
  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (n.d.). Ullmann condensation.

Sources

Technical Support Center: Fmoc-Deprotection of 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered and electronically modified amino acids, such as 2-Amino-2-(2-bromophenyl)acetic acid, is a critical step in the synthesis of advanced peptide therapeutics. However, these complex building blocks often introduce significant challenges during solid-phase peptide synthesis (SPPS), particularly during the Nα-Fmoc deprotection step. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to navigate the complexities associated with this specific amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of this compound so challenging?

A1: The primary challenge stems from steric hindrance. The bulky bromophenyl group adjacent to the N-terminal amine physically obstructs the approach of the deprotection reagent, typically piperidine.[1] This hindrance slows down the rate of Fmoc removal, often leading to incomplete deprotection.[1]

Q2: What are the consequences of incomplete Fmoc deprotection?

A2: Incomplete deprotection is a major cause of failed syntheses. It directly leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[1] These impurities can be difficult and costly to separate from the desired product, significantly reducing the overall yield and purity.[1]

Q3: How can I know if I have incomplete deprotection?

A3: Several analytical techniques can be used:

  • Kaiser Test (Ninhydrin Test): A qualitative test performed on a resin sample. A negative (yellow/no color change) or weak positive result after deprotection suggests that the Fmoc group is still attached.[1]

  • UV-Vis Spectroscopy: This quantitative method measures the absorbance of the dibenzofulvene (DBF)-piperidine adduct released during deprotection.[2][3] Lower than expected absorbance indicates incomplete Fmoc removal.

  • HPLC and Mass Spectrometry: Analysis of the crude peptide will show a peak corresponding to the desired peptide and another peak with a mass increase of 222.24 Da, which is the mass of the Fmoc group.[4]

In-Depth Troubleshooting Guide

Issue 1: Incomplete Deprotection Persists with Standard Protocols

When standard deprotection protocols (e.g., 20% piperidine in DMF) prove insufficient for this compound, a more robust strategy is required.

Causality and Logic

The core of the problem is the steric barrier presented by the 2-bromophenyl group. To overcome this, we need to either increase the reactivity of the deprotection solution or extend the reaction time to ensure complete removal of the Fmoc group.

Troubleshooting Workflow

start Incomplete Deprotection Detected ext_time Extend Deprotection Time (e.g., 2 x 20 min) start->ext_time re_analyze Re-run Kaiser Test / UV-Vis ext_time->re_analyze stronger_base Switch to a Stronger Base System (DBU/Piperidine or DBU/Piperazine) re_analyze->stronger_base Negative success Proceed to Coupling re_analyze->success Positive stronger_base->re_analyze check_swelling Optimize Resin Swelling (Use NMP, add chaotropic salts) stronger_base->check_swelling failure Consult Advanced Strategies stronger_base->failure check_swelling->stronger_base

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Recommended Solutions & Protocols

Solution 1: Extended Piperidine Treatment

For moderately hindered residues, simply increasing the exposure time to the deprotection reagent can be effective.

  • Protocol:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Drain the solvent.

    • Add a solution of 20% (v/v) piperidine in DMF. Agitate for 20 minutes.

    • Drain the solution.

    • Repeat step 3 with a fresh solution of 20% piperidine in DMF for another 20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) before proceeding to the next coupling step.[1]

Solution 2: DBU-Assisted Deprotection

For severely hindered residues like this compound, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[5][6]

  • Caution: DBU is known to catalyze aspartimide formation in sequences containing aspartic acid.[5] Use with care and consider alternative strategies for Asp-containing peptides.

  • Protocol: DBU/Piperidine Cocktail

    • Swell the peptide-resin in DMF or NMP.

    • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1][5]

    • Add the deprotection solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[1]

Issue 2: Side Reactions Associated with Halogenated Aromatic Amino Acids

The presence of the bromine atom on the phenyl ring can potentially lead to unforeseen side reactions under basic deprotection conditions, although this is less common than steric hindrance issues.

Potential Side Reactions

While not extensively reported for this specific amino acid during deprotection, analogous structures can undergo reactions such as:

  • Debromination: Although unlikely with piperidine or DBU, very harsh basic conditions could potentially lead to loss of the bromine atom.

  • Formation of Piperidide Adducts: This is more commonly associated with aspartimide formation but can occur with other residues under prolonged basic treatment.[7]

Monitoring and Prevention
  • LC-MS is Key: Careful analysis of the crude peptide by LC-MS is essential to detect any unexpected byproducts. Look for mass changes that do not correspond to simple deletion or Fmoc-adducts.

  • Minimize Deprotection Time: Use the most efficient deprotection cocktail (like DBU/piperazine) to minimize the total time the peptide is exposed to basic conditions.[8][9] A cocktail of 2% DBU and 5% piperazine in NMP has been shown to be highly effective and rapid.[9]

Data Summary: Deprotection Reagent Comparison
Reagent CocktailConcentrationTypical TimeAdvantagesDisadvantages
Piperidine/DMF20% (v/v)10-20 minStandard, well-understood.Inefficient for sterically hindered residues.[1]
DBU/Piperidine/DMF2% DBU, 2% Piperidine5-10 minHighly efficient for hindered residues.[5]Can promote aspartimide formation.[5]
DBU/Piperazine/NMP2% DBU, 5% Piperazine2-5 minVery fast, reduces DKP formation.[9][10]May require solvent exchange if using DMF for couplings.
4-Methylpiperidine/DMF20% (v/v)10-20 minEquivalent to piperidine, not a controlled substance.[10]Similar limitations as piperidine for hindered residues.

Experimental Protocols

Protocol 1: UV-Vis Monitoring of Fmoc Deprotection

This protocol allows for the quantification of Fmoc group removal, providing a clear indication of reaction completion.

  • Resin Sampling: Accurately weigh 2-5 mg of the dried Fmoc-amino acid-resin.

  • Deprotection: Place the resin in a 10 mL volumetric flask and add 2 mL of 20% piperidine in DMF. Agitate for 30 minutes.[2]

  • Dilution: Dilute the solution to the 10 mL mark with DMF and mix thoroughly.[2][3]

  • Measurement: Blank a UV-Vis spectrophotometer with 20% piperidine in DMF. Measure the absorbance of the diluted sample at ~301 nm.[3]

  • Calculation: Use the Beer-Lambert law to calculate the resin loading, which reflects the amount of Fmoc group cleaved.

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume (L)) / (ε × mass of resin (g))

    • Where ε ≈ 7800 M⁻¹cm⁻¹ for the DBF-piperidine adduct.[3]

Caption: Workflow for UV-Vis quantification of Fmoc deprotection.

Protocol 2: Optimized DBU/Piperazine Deprotection for this compound

This protocol is recommended for overcoming the severe steric hindrance of the title compound.

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[9][10]

  • First Deprotection: Drain the swelling solvent and add the DBU/piperazine solution. Agitate for 3-5 minutes.

  • Drain and Repeat: Drain the solution and add a fresh portion of the deprotection cocktail. Agitate for another 3-5 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (at least 7 times) to ensure complete removal of the reagents.

  • Proceed Immediately: Continue with the next coupling step without delay to minimize any potential side reactions on the newly liberated amine.[7]

References

  • A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
  • Technical Support Center: Alternative Reagents for Fmoc Cleavage. BenchChem.
  • Unraveling the Core: An In-depth Technical Guide to the Fmoc Deprotection Mechanism. BenchChem.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Deprotection - Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-L-Dap(Pentynoyl)-OH Containing Peptides. BenchChem.
  • Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. BenchChem.
  • Methods for Removing the Fmoc Group.
  • Protecting group. Wikipedia.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. [Link]
  • DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides. [Link]
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
  • Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. [Link]
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis. BenchChem.
  • DBU – Knowledge and References. Taylor & Francis.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Methods for Removing the Fmoc Group.
  • Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. [Link]

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Technical Support Center: Optimizing Chiral HPLC Resolution for Bromophenylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral separation of bromophenyl)acetic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific problems you may encounter during your method development and routine analysis. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: No Separation or Poor Resolution of Enantiomers

You are injecting a racemic standard of (bromophenyl)acetic acid, but the chromatogram shows a single peak or two poorly resolved peaks (Rs < 1.5).

Root Cause Analysis and Solutions

Poor or no separation is fundamentally an issue of insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Selectivity is the most critical factor in achieving chiral resolution.[1]

1. Inappropriate Chiral Stationary Phase (CSP) Selection

  • Expert Insight: The choice of CSP is the most critical parameter in any chiral separation. For acidic compounds like (bromophenyl)acetic acid, specific types of CSPs are known to be more effective. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and anion-exchanger phases have demonstrated broad applicability for such separations.[1][2][3][4] Quinine- and quinidine-derived anion-exchanger CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds.[2][5] The separation mechanism on these columns relies on an ion-exchange interaction between the protonated chiral selector and the deprotonated acidic analyte.[2][5]

  • Recommended Action:

    • If you are not using a polysaccharide or anion-exchange column, consider switching to one. A screening approach using a few different columns is often the most effective strategy.[6][7][8][9]

    • For (bromophenyl)acetic acid, a Pirkle-type column like Whelk-O 1, which has shown success in resolving other arylpropionic acids, could also be a viable option.[6][10]

2. Suboptimal Mobile Phase Composition

  • Expert Insight: The mobile phase composition dictates the interaction between the analyte and the CSP. For acidic analytes, the pH and the presence of additives are crucial for achieving resolution.[11]

  • Recommended Action:

    • Mobile Phase pH and Additives: For acidic compounds like (bromophenyl)acetic acid, it is essential to control the ionization state of the analyte. Adding an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase is a common practice to suppress the ionization of the carboxylic acid group, which can significantly improve peak shape and resolution.[6][12][13]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) directly influence retention and selectivity. Varying the ratio of the organic modifier to the non-polar solvent (in normal phase) or aqueous buffer (in reversed-phase) is a key optimization step.[11][14]

Experimental Protocol: Initial Mobile Phase Screening
  • Column: Polysaccharide-based chiral column (e.g., Cellulose DMP).

  • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.

  • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[15]

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength for (bromophenyl)acetic acid.

Run the sample with both mobile phases. If some separation is observed, you can then fine-tune the ratio of the alcohol modifier.

3. Inadequate Flow Rate and Temperature

  • Expert Insight: Temperature and flow rate are important thermodynamic and kinetic parameters that can be adjusted to improve resolution.[15] Chiral separations often benefit from lower flow rates, as this can increase peak efficiency by minimizing mass transfer resistance.[15] Temperature affects the thermodynamics of the chiral recognition process; sometimes increasing the temperature improves resolution, while in other cases, a decrease is beneficial.[15][16][17][18][19]

  • Recommended Action:

    • Flow Rate Optimization: If you have partial separation, try decreasing the flow rate from 1.0 mL/min to 0.5 mL/min in increments. This can enhance peak efficiency and, consequently, resolution.[12][15]

    • Temperature Optimization: Systematically vary the column temperature using a column oven. Start at ambient temperature (e.g., 25°C) and then analyze at lower (e.g., 15°C) and higher (e.g., 35°C) temperatures.[13]

Troubleshooting Workflow: No/Poor Resolution

Caption: Workflow for troubleshooting no or poor resolution.

Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Your chromatogram shows resolved enantiomers, but the peaks are not symmetrical. They exhibit tailing (a gradual return to baseline on the back side) or fronting (a steep return to baseline on the front side).

Root Cause Analysis and Solutions

Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.

1. Peak Tailing

  • Expert Insight: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[13] It can also be a result of column overload.

  • Recommended Action:

    • Optimize Mobile Phase Additives: Ensure an acidic modifier (e.g., 0.1% TFA) is present in the mobile phase. This keeps the (bromophenyl)acetic acid in its protonated form, minimizing unwanted ionic interactions with the stationary phase.[13]

    • Check for Column Overload: Dilute your sample (e.g., 1:10 and 1:100) and reinject. If the peak shape improves, your original sample concentration was too high.[13][20]

    • Column Health: If the issue persists, the column may be contaminated. Follow the manufacturer's instructions for column washing.[13]

2. Peak Fronting

  • Expert Insight: Peak fronting is less common than tailing but is almost always a sign of column overload.[20] It can also occur if the sample is dissolved in a solvent that is stronger than the mobile phase.

  • Recommended Action:

    • Reduce Sample Concentration: The most effective solution is to decrease the sample concentration or the injection volume.[20]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Workflow: Asymmetric Peaks

Caption: Workflow for troubleshooting asymmetric peaks.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral separation in HPLC?

A1: Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be created. In HPLC, this is typically achieved by using a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes of varying stability. This difference in interaction strength leads to different retention times and, thus, separation.[21] The three-point interaction model is a classic explanation for this chiral recognition.[22]

Q2: Which mobile phase mode—normal-phase, reversed-phase, or polar organic—is best for (bromophenyl)acetic acid?

A2: Polysaccharide-based CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[1][21] For (bromophenyl)acetic acid, a normal-phase method (e.g., Hexane/Alcohol) with an acidic additive is a very common and effective starting point.[6] However, reversed-phase methods (e.g., Acetonitrile/Water with a buffer) can also be successful and are often preferred for LC-MS applications.[23] The choice can depend on the specific CSP and the desired selectivity. A screening of different modes is often beneficial.[1]

Q3: How critical is temperature control in chiral separations?

A3: Temperature is a critical parameter that can significantly influence enantioselectivity.[15] The effect of temperature is complex and depends on the specific analyte, CSP, and mobile phase. In some cases, increasing the temperature can improve resolution, while in others, sub-ambient temperatures are required.[16][17][18][19] Therefore, using a thermostatted column compartment is highly recommended for reproducible and optimized chiral separations.[8][9]

Q4: My resolution is good, but my retention times are too long. What should I do?

A4: To decrease retention times without sacrificing resolution, you can increase the "strength" of your mobile phase.

  • In Normal Phase: Increase the percentage of the alcohol modifier (e.g., from 10% to 15% isopropanol).

  • In Reversed-Phase: Increase the percentage of the organic solvent (e.g., from 40% to 50% acetonitrile). Be aware that changes in mobile phase composition can also affect selectivity, so proceed with small, incremental adjustments.

Q5: Can the order of enantiomer elution be changed?

A5: Yes, the elution order of enantiomers can sometimes be reversed. This can be achieved by:

  • Switching to a CSP with the opposite absolute configuration: For some CSPs, like certain Pirkle-type columns, both enantiomeric forms are commercially available.[10]

  • Changing the mobile phase or temperature: In some cases, altering the mobile phase composition (e.g., changing the type of alcohol modifier or additive) or the column temperature can lead to a reversal in elution order.[1]

Data Summary: Starting Conditions for Chiral Method Development
ParameterNormal PhaseReversed-PhasePolar Organic
Primary Solvent n-Hexane or n-HeptaneWater with Buffer (e.g., Ammonium Acetate)Acetonitrile or Methanol
Organic Modifier Isopropanol or EthanolAcetonitrile or Methanol-
Typical Ratio 90:10 (Alkane:Alcohol)60:40 (Buffer:Organic)100%
Acidic Additive 0.1% TFA or Formic Acid0.1% Formic Acid0.1% TFA or Formic Acid
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 15 - 40 °C15 - 40 °C15 - 40 °C

This table provides general starting points. Optimal conditions will be specific to the analyte and the chiral column used.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Franco, P., & Zhang, T. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International.
  • Lísa, M., & Lehotay, J. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.
  • Wang, Q., et al. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Chiral Stationary Phase. Journal of Chromatographic Science.
  • Kim, M., et al. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality, 34(7), 941-947.
  • Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science.
  • Ali, I., & Aboul-Enein, H. Y. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • ChromTech. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
  • Gaspar, A., & Goyal, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-165.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Wróbel, D., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2841.
  • Daicel Chiral Technologies. (n.d.). Choosing the Right Chiral Column for Your Application.
  • Desmet, G., & Mangelings, D. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • Lomsadze, K., et al. (2018). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Pharmaceutical and Biomedical Analysis, 159, 245-253.
  • ResearchGate. (2025, August 6). Development and validation of HPLC method for the resolution of drug intermediates.
  • De Klerck, K., et al. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS.
  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.

Sources

Technical Support Center: Crystallization of 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Amino-2-(2-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. As a substituted α-amino acid, this compound presents unique crystallization challenges. This document synthesizes fundamental crystallization principles with practical, field-proven insights to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of this compound.

Q1: What are the primary challenges in crystallizing this compound?

The primary challenges stem from its molecular structure: the presence of a hydrophilic amino acid moiety and a bulky, hydrophobic 2-bromophenyl group. This amphiphilic nature can lead to complex solubility behavior, a tendency to form oils or amorphous solids, and potential polymorphism. Furthermore, impurities from the synthesis can significantly hinder crystallization.[1]

Q2: How do I choose an appropriate solvent system for crystallization?

Solvent selection is a critical first step. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature.[2] For this compound, a mixed solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., a polar protic solvent like ethanol or methanol) and then add a "poor" solvent or "anti-solvent" (e.g., water or a non-polar solvent like heptane) in which it is insoluble, to induce precipitation.[3] The optimal ratio of the two solvents needs to be determined experimentally.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent system.[4][5] To troubleshoot this:

  • Increase the solvent volume: Add more of the "good" solvent to reduce the level of supersaturation.[4]

  • Lower the cooling rate: Slow cooling allows the molecules more time to orient themselves into a crystal lattice.

  • Use a different solvent system: The current solvent may be too good, preventing crystal lattice formation.

  • Seeding: Introduce a small crystal of the pure compound to provide a template for crystal growth.

Q4: What is polymorphism and how might it affect my crystallization?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[6][7] Different polymorphs can have different physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical. The formation of a specific polymorph can be influenced by factors such as the solvent system, cooling rate, and temperature.[7][8] It is advisable to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) to identify the polymorphic form.

Q5: My crystal yield is very low. How can I improve it?

A low yield can be due to several factors:

  • Incomplete precipitation: The compound may still be too soluble in the mother liquor. To improve the yield, you can try to further cool the solution in an ice bath or even a freezer, provided the solvent doesn't freeze.

  • Using too much solvent: Using the minimum amount of hot solvent to dissolve the compound is crucial for maximizing the yield.[4]

  • Premature crystallization: If crystals form too early during hot filtration, it can lead to a loss of product. Ensure your filtration apparatus is pre-heated.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Troubleshooting Decision Tree

TroubleshootingWorkflow start Crystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out poor_yield Poor Crystal Yield start->poor_yield colored_crystals Colored Crystals / Impurities start->colored_crystals induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->induce_nucleation adjust_solvent Adjust Solvent System: - Add more 'good' solvent - Try different anti-solvent - Slower cooling oiling_out->adjust_solvent optimize_yield Optimize Yield: - Minimize solvent volume - Cool to lower temperature - Evaporate some solvent poor_yield->optimize_yield purify_solution Purify Solution: - Use activated charcoal - Perform hot filtration - Recrystallize colored_crystals->purify_solution

Caption: Troubleshooting workflow for common crystallization problems.

Detailed Troubleshooting Scenarios
Problem Potential Cause Suggested Solution & Scientific Rationale
No crystals form upon cooling. The solution is not sufficiently supersaturated.1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. 2. Seeding: Add a tiny, pure crystal of the compound. This provides a template for crystal growth, bypassing the initial nucleation energy barrier. 3. Concentration: Gently evaporate some of the solvent to increase the solute concentration and induce supersaturation.[4]
The compound "oils out" as a liquid layer. The solute is coming out of solution above its melting point in that specific solvent system due to high supersaturation.1. Re-heat and Dilute: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to decrease the concentration. Cool slowly.[4] 2. Change Solvent System: The current solvent may be too effective at dissolving the compound. Experiment with a different solvent or anti-solvent.
The obtained crystals are discolored. Presence of colored impurities.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal.[3] 2. Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.[3]
The crystallization happens too quickly, resulting in fine powder. The solution is too supersaturated, leading to rapid nucleation and formation of small crystals.1. Increase Solvent Volume: Use slightly more of the hot solvent than the minimum required to dissolve the compound. This will lead to a slower onset of crystallization upon cooling.[4] 2. Slower Cooling: Insulate the flask to slow down the cooling process. This promotes the growth of larger, more well-defined crystals.[4]

Part 3: Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water System

This protocol provides a general guideline. Optimization may be required based on the purity of your starting material.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude compound in minimum hot ethanol charcoal 2. Add activated charcoal (if colored impurities) dissolve->charcoal hot_filter 3. Hot filtration to remove insolubles charcoal->hot_filter add_antisolvent 4. Add hot water (anti-solvent) dropwise until turbidity hot_filter->add_antisolvent redissolve 5. Add a few drops of hot ethanol to clarify add_antisolvent->redissolve cool 6. Slow cooling to room temp, then ice bath redissolve->cool vacuum_filter 7. Vacuum filtration to collect crystals cool->vacuum_filter wash 8. Wash with cold ethanol/water mixture vacuum_filter->wash dry 9. Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently while stirring until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add warm deionized water dropwise with continuous stirring until the solution becomes persistently turbid.[3]

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again.[3]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part 4: Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem[9]
Molecular Weight 230.06 g/mol PubChem[9]
CAS Number 254762-66-8PubChem[9]
Appearance White to off-white powder/crystalsGeneral observation for similar compounds
Solubility Data not readily available. Empirically determine in various solvents.N/A

References

  • How to get (or crystallize) solid amino acids derivatives and peptides?
  • 3.6F: Troubleshooting - Chemistry LibreTexts
  • What Every Crystallographer Should Know About A Protein Before Beginning Crystalliz
  • Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes - Orbion
  • This compound | C8H8BrNO2 | CID 4561836 - PubChem
  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • Technical Support Center: (S)
  • Polymorphism in Crystals - MDPI
  • US5118815A - Method for crystallization of amino acids - Google P
  • 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem
  • 18698-97-0 | 2-(2-Bromophenyl)acetic acid - ChemScene
  • Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses - National Yang Ming Chiao Tung University Academic Hub
  • Purification of 2-((2-Aminophenyl)thio)
  • Control of Polymorphism in Crystallization of Amino Acid | Request PDF - ResearchG
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo

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Validation & Comparative

A Comparative Guide to 2-Amino-2-(2-bromophenyl)acetic Acid and Other Non-Natural Halogenated Phenylalanine Analogs in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids has emerged as a transformative strategy. These unique building blocks offer a palette of chemical diversity far beyond the canonical twenty amino acids, enabling the fine-tuning of peptide and protein properties for enhanced therapeutic efficacy.[1][2] Among these, halogenated amino acids have garnered significant attention for their ability to modulate conformation, improve metabolic stability, and enhance binding interactions.[3]

This guide provides an in-depth comparative analysis of 2-Amino-2-(2-bromophenyl)acetic acid, a non-natural amino acid with a sterically demanding ortho-bromo substitution, against its positional isomers and other halogenated phenylalanine analogs. We will delve into the synthetic considerations, impact on peptide synthesis, and the resulting biophysical and biochemical properties of the modified peptides, supported by experimental protocols and data.

The Strategic Advantage of Halogenation in Peptide Design

The introduction of halogens (F, Cl, Br, I) into the side chains of amino acids, particularly on aromatic rings, is a powerful tool for medicinal chemists.[3] This modification can profoundly influence a peptide's characteristics in several ways:

  • Enhanced Proteolytic Stability: The steric bulk of a halogen atom can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[4]

  • Modulation of Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane interactions, and pharmacokinetic properties.[5]

  • Altered Electronic Properties: The electron-withdrawing nature of halogens can modify the electronic distribution of the aromatic ring, potentially influencing cation-π interactions and hydrogen bonding capabilities, which are crucial for receptor binding.

  • Conformational Constraint: The size of the halogen atom can restrict the rotational freedom of the amino acid side chain, inducing a preferred conformation in the peptide backbone.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the well-established Strecker synthesis, a robust method for the preparation of α-amino acids.[2][6][7] The process begins with the reaction of 2-bromobenzaldehyde with a cyanide source and ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Experimental Protocol: Strecker Synthesis of this compound

Part 1: Synthesis of 2-amino-2-(2-bromophenyl)acetonitrile [8]

  • In a well-ventilated fume hood, a solution of 2-bromobenzaldehyde (1 equivalent) in methanol is prepared.

  • Ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents) are added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-2-(2-bromophenyl)acetonitrile.

Part 2: Hydrolysis to this compound [9]

  • The crude α-aminonitrile is suspended in 6 M hydrochloric acid.

  • The mixture is heated at reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide).

  • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Strecker_Synthesis aldehyde 2-Bromobenzaldehyde reagents1 NH4Cl, NaCN Methanol, RT, 24h aldehyde->reagents1 aminonitrile 2-amino-2-(2-bromophenyl)acetonitrile reagents1->aminonitrile reagents2 6 M HCl, Reflux then pH adjustment aminonitrile->reagents2 amino_acid This compound reagents2->amino_acid SPPS_Workflow cluster_spps SPPS Cycle for a Halogenated Phenylalanine Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Xaa-OH (HATU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Analysis HPLC Analysis Cleavage->Analysis

Sources

A Technical Guide to the Strategic Incorporation of Bromophenyl-Glycine Isomers in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern peptide drug development, the strategic incorporation of non-natural amino acids has become an indispensable tool for modulating pharmacological profiles. These synthetic building blocks offer a sophisticated means to enhance proteolytic stability, constrain peptide conformation, and fine-tune receptor binding affinities in ways that are often unattainable with the canonical 20 amino acids.[1][2] Among the vast arsenal of available non-natural amino acids, halogenated phenylglycine derivatives have garnered significant interest. The direct attachment of the aromatic ring to the α-carbon imparts a rigid conformational constraint, while the halogen substituent provides a powerful tool to modulate electronic and steric properties.[3]

This guide presents a comprehensive comparison of two isomeric non-natural amino acids: 2-Amino-2-(2-bromophenyl)acetic acid (ortho-bromophenylglycine) and 2-Amino-2-(4-bromophenyl)acetic acid (para-bromophenylglycine). While structurally similar, the positional difference of the bromine atom dictates distinct steric and electronic effects that can be strategically leveraged to optimize peptide therapeutics. We will delve into the theoretical underpinnings of their differential impact on peptide structure, provide detailed experimental protocols for their synthesis and evaluation, and present a framework for selecting the appropriate isomer to achieve desired therapeutic attributes.

The Isomeric Dichotomy: Steric Hindrance vs. Electronic Influence

The fundamental difference between the ortho- and para-bromophenylglycine isomers lies in the spatial positioning of the bulky, electronegative bromine atom relative to the peptide backbone. This seemingly subtle variation gives rise to distinct conformational and interactive propensities.

This compound: The Conformational Anchor

The placement of the bromine atom at the ortho position introduces significant steric hindrance in close proximity to the peptide backbone. This steric clash is hypothesized to impose severe restrictions on the allowable dihedral angles (phi, ψ) of the peptide backbone, forcing it to adopt a more defined and rigid conformation.[4][5] This "conformational anchoring" can be a powerful strategy to:

  • Pre-organize a peptide into a bioactive conformation: By locking the peptide into a shape that mimics its receptor-bound state, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.[6]

  • Enhance enzymatic stability: The rigid conformation and steric bulk of the ortho-bromo group can effectively shield the adjacent peptide bonds from the active sites of proteolytic enzymes, thereby increasing the peptide's half-life in vivo.[3]

2-Amino-2-(4-bromophenyl)acetic acid: The Electronic Modulator

In contrast, the para-position of the bromine atom places it distal to the peptide backbone, minimizing its direct steric influence on backbone conformation. Instead, the para-bromo substituent primarily exerts its influence through electronic effects on the phenyl ring and the potential to engage in specific non-covalent interactions. Key considerations include:

  • Modulation of π-π and π-cation interactions: The electron-withdrawing nature of the bromine atom alters the quadrupole moment of the phenyl ring, influencing its ability to participate in aromatic stacking interactions with other residues or receptor pockets.[7][8]

  • Halogen Bonding: The bromine atom in the para position is well-positioned to act as a halogen bond donor, forming a highly directional interaction with an electron-dense atom (e.g., a carbonyl oxygen) on the receptor or an adjacent amino acid.[9][10] This can provide an additional vector for optimizing binding affinity and specificity.

  • Increased Hydrophobicity: The bromine atom increases the lipophilicity of the side chain, which can enhance membrane permeability or improve interactions with hydrophobic binding pockets.[11]

Structural_Comparison cluster_ortho This compound cluster_para 2-Amino-2-(4-bromophenyl)acetic acid ortho_aa Ortho Isomer ortho_structure Steric Hindrance (Conformational Restriction) ortho_aa->ortho_structure Proximity to backbone ortho_effect Forces defined phi/psi angles ortho_structure->ortho_effect para_aa Para Isomer para_structure Electronic Effects (Interaction Modulation) para_aa->para_structure Distal from backbone para_effect Halogen Bonding π-system modulation para_structure->para_effect

Figure 1. Conceptual differences between ortho- and para-bromophenylglycine isomers.

Experimental Validation: A Step-by-Step Guide

To empirically determine the impact of these isomers on a given peptide, a systematic experimental workflow is required. This involves the synthesis of the Fmoc-protected amino acids, incorporation into a target peptide, and subsequent characterization of the peptide's properties.

Part 1: Synthesis of Fmoc-Protected Bromophenylglycine Isomers

The synthesis of these non-natural amino acids can be efficiently achieved via a Strecker or Bucherer-Bergs synthesis, followed by Fmoc protection. The Strecker synthesis is presented here as a robust and widely applicable method.[12][13][14]

Synthesis_Workflow start Starting Aldehyde (2- or 4-bromobenzaldehyde) strecker Strecker Synthesis (NH4Cl, NaCN) start->strecker Step 1 hydrolysis1 Nitrile Hydrolysis (Acidic) strecker->hydrolysis1 Step 2 racemic_aa Racemic Amino Acid (DL-Bromophenylglycine) hydrolysis1->racemic_aa fmoc_protect Fmoc Protection (Fmoc-OSu, NaHCO3) racemic_aa->fmoc_protect Step 3 final_product Final Product (N-α-Fmoc-DL-Bromophenylglycine) fmoc_protect->final_product

Figure 2. General workflow for the synthesis of Fmoc-protected bromophenylglycine.

Protocol 1: Strecker Synthesis of Racemic 2-Amino-2-(bromophenyl)acetic acid

  • Reaction Setup: In a well-ventilated fume hood, combine the appropriate bromobenzaldehyde (1.0 eq), ammonium chloride (NH₄Cl, 1.5 eq), and sodium cyanide (NaCN, 1.2 eq) in a solvent mixture of ethanol and water (2:1 v/v).

    • Causality: The aldehyde is the electrophile, ammonia (from NH₄Cl) forms an imine intermediate, and the cyanide ion acts as the nucleophile to form the α-aminonitrile.[12]

  • Reaction Execution: Stir the mixture vigorously at 50-60°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Add concentrated hydrochloric acid (HCl) and reflux the mixture for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation: Cool the reaction mixture in an ice bath and neutralize to the isoelectric point (pH ~6) with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.

Protocol 2: Fmoc-Protection of Racemic Bromophenylglycine

  • Dissolution: Dissolve the synthesized racemic bromophenylglycine (1.0 eq) in a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Fmoc Reagent Addition: While stirring vigorously in an ice bath, add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane dropwise.

    • Causality: Fmoc-OSu is a highly reactive reagent for introducing the Fmoc protecting group onto the primary amine under mild basic conditions.[15][16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2 with cold 1M HCl. Extract the precipitated product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-α-Fmoc-protected amino acid. The product can be further purified by flash chromatography if necessary.

Part 2: Peptide Synthesis and Characterization

With the Fmoc-protected building blocks in hand, they can be incorporated into a target peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol 3: Fmoc-SPPS of Peptides Containing Bromophenylglycine

  • Resin Preparation: Swell an appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the resin or the growing peptide chain.

  • Coupling: In a separate vessel, activate the desired Fmoc-amino acid (including the synthesized Fmoc-bromophenylglycine isomers) (3-5 eq) with a coupling reagent such as HATU (0.95 eq relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 eq relative to the coupling reagent). Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Causality: Phenylglycine derivatives are sterically hindered, necessitating the use of potent coupling reagents like HATU to ensure efficient acylation and prevent low yields.[17]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).[18]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptides by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Part 3: Comparative Performance Evaluation

Experimental_Evaluation cluster_analysis Performance Metrics Peptide_Synthesis Synthesized Peptides (Ortho-Br-Phg vs. Para-Br-Phg) Conformation Conformational Analysis (CD, NMR) Peptide_Synthesis->Conformation Structural Impact Stability Enzymatic Stability (Serum/Protease Assay) Peptide_Synthesis->Stability Pharmacokinetic Impact Binding Receptor Binding (Binding Assay) Peptide_Synthesis->Binding Pharmacodynamic Impact

Figure 3. Workflow for the comparative evaluation of synthesized peptides.

Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the purified peptides in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Analysis: Compare the spectra of the ortho- and para-substituted peptides. A more defined spectrum with distinct minima (e.g., around 222 nm for α-helical or ~218 nm for β-sheet) for the ortho-isomer would suggest a more ordered, constrained conformation.

Protocol 5: Enzymatic Stability Assay

  • Incubation: Incubate the peptides (e.g., at 100 µM) in human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.[3]

  • Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the enzymatic reaction by adding an acid (e.g., 10% TFA) to precipitate the proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by RP-HPLC.

  • Quantification: Quantify the percentage of the intact peptide remaining at each time point by integrating the peak area. Calculate the half-life (t₁/₂) for each peptide. A significantly longer t₁/₂ for one isomer would indicate enhanced stability.

Protocol 6: Receptor Binding Assay (Competitive Binding)

  • Assay Setup: Prepare a competitive binding assay using a radiolabeled or fluorescently labeled version of the native ligand, the target receptor (e.g., in a cell membrane preparation), and increasing concentrations of the competitor peptides (the synthesized ortho- and para-isomers).

  • Incubation: Incubate the components until binding equilibrium is reached.

  • Separation: Separate the bound from the free labeled ligand (e.g., by filtration).

  • Detection: Quantify the amount of bound labeled ligand.

  • Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide. A lower IC₅₀ value indicates a higher binding affinity.[19]

Hypothetical Comparative Data Summary

The following tables present hypothetical data that one might expect from the experiments described above, illustrating the potential differences between the two isomers.

Table 1: Physicochemical and Conformational Properties

PropertyPeptide with 2-Br-PhgPeptide with 4-Br-PhgRationale
RP-HPLC Retention Time Slightly LongerLongerIncreased hydrophobicity from Br atom.[11]
CD Spectroscopy More defined secondary structureLess defined/random coilSteric hindrance from ortho-Br constrains conformation.[4]

Table 2: Biological Performance Metrics

MetricPeptide with 2-Br-PhgPeptide with 4-Br-PhgRationale
Enzymatic Half-life (t₁/₂) in Serum Significantly IncreasedModerately IncreasedOrtho-Br provides superior steric shielding of peptide bonds.[3]
Receptor Binding Affinity (IC₅₀) Potentially Lower (Higher Affinity)Sequence DependentPre-organization into bioactive form (ortho) or new interactions like halogen bonding (para) can enhance affinity.[6][9]

Conclusion and Strategic Outlook

The choice between incorporating this compound and 2-Amino-2-(4-bromophenyl)acetic acid into a peptide therapeutic is not arbitrary but a strategic decision based on the desired pharmacological outcome.

  • Choose this compound when the primary goal is to:

    • Significantly enhance proteolytic stability through steric shielding.

    • Rigidly constrain the peptide backbone to favor a specific bioactive conformation, potentially increasing affinity.

  • Choose 2-Amino-2-(4-bromophenyl)acetic acid when the objective is to:

    • Introduce a site for potential halogen bonding to improve receptor interaction.

    • Modulate the electronic properties of the aromatic side chain for fine-tuning π-stacking interactions.

    • Increase overall hydrophobicity without drastically altering the backbone flexibility.

By understanding the distinct steric and electronic contributions of these isomers and employing the systematic experimental approach outlined in this guide, researchers can make informed decisions to accelerate the development of more stable, potent, and selective peptide-based therapeutics.

References

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A Comparative Guide to Halogen Positional Isomerism: Unlocking Peptide Potential with Ortho vs. Para Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery, peptide-based therapeutics stand out for their high specificity and potency.[1] However, native peptides often suffer from poor metabolic stability and low cell permeability. The strategic incorporation of unnatural amino acids is a cornerstone of next-generation peptide design, enabling precise control over their physicochemical and biological properties.[1][2] Among these, halogenated amino acids, particularly brominated phenylalanine derivatives, have emerged as powerful tools for medicinal chemists.[3]

The introduction of a bromine atom onto the phenylalanine side chain can profoundly influence a peptide's lipophilicity, conformation, and interaction with biological targets.[2][3] This is driven by a combination of steric bulk, electron-withdrawing effects, and the unique ability of bromine to participate in "halogen bonding"—a specific, non-covalent interaction that can stabilize desired conformations and enhance binding affinity.[4][5]

However, the true power of this modification lies in its subtlety. The simple shift of the bromine atom from the para (4-bromo) to the ortho (2-bromo) position on the phenyl ring can induce dramatically different effects. This guide provides a comprehensive comparison of ortho- vs. para-bromophenylalanine incorporation, offering researchers the in-depth technical insights and experimental frameworks needed to harness this positional isomerism for rational peptide design.

The Fundamental Divide: Electronic and Steric Effects

The distinct properties imparted by ortho- and para-bromination stem from fundamental differences in their electronic and steric profiles. While both are electron-withdrawing via the inductive effect, they can also donate electron density through resonance, a duality that influences their interactions.[6][7]

  • Electronic Effects : Halogens are unique in that they are deactivating yet ortho-, para- directing in electrophilic aromatic substitution. This is because the lone pairs on the bromine atom can stabilize the cationic intermediate formed during the reaction through pi-donation.[6] This resonance stabilization is most effective when the electrophile adds to the ortho or para position. While this principle governs synthesis, the residual electronic effects influence how the side chain interacts within a peptide structure and with its biological target.

  • Steric Hindrance : The most significant difference is steric. The para position is exposed and accessible on the periphery of the phenyl ring. In contrast, the ortho position places the bulky bromine atom directly adjacent to the peptide backbone, creating significant steric hindrance that can restrict the rotational freedom (the χ1 dihedral angle) of the side chain.

Caption: Steric and electronic differences between ortho- and para-bromophenylalanine.

A Head-to-Head Comparison of Peptide Properties

The choice between ortho and para substitution is a critical design element that can be used to fine-tune specific peptide attributes.

Lipophilicity and Cell Permeability

A major hurdle for peptide drugs is crossing the cell membrane to reach intracellular targets.[8] Increasing lipophilicity is a common strategy to improve permeability.[3]

  • Para-Bromo : The exposed bromine atom in the para position significantly increases the lipophilic surface area of the side chain. This generally leads to a more substantial increase in the overall peptide's hydrophobicity, which can enhance its ability to partition into the lipid bilayer of cell membranes.[1][3]

  • Ortho-Bromo : While still increasing lipophilicity, the effect from an ortho-bromo group can be less pronounced in terms of intermolecular hydrophobic interactions due to its sterically shielded position. However, the true power of ortho substitution lies in its ability to enforce a specific conformation that may shield the polar peptide backbone, an alternative and highly effective strategy for improving cell permeability.[9] By locking the side chain, it can promote the formation of internal hydrogen bonds, effectively creating a more lipophilic "chameleon-like" molecule that can better navigate the cell membrane.[10]

Table 1: Comparative Physicochemical and Permeability Data (Hypothetical)

Feature Unmodified Phe-Peptide Para-Bromo-Phe-Peptide Ortho-Bromo-Phe-Peptide Rationale
RP-HPLC Retention Time (min) 10.2 12.5 11.8 para isomer presents a larger lipophilic surface, increasing retention on a C18 column.
Calculated LogP 1.5 2.1 1.9 Bromination increases lipophilicity; the effect is maximized with the exposed para group.

| PAMPA Permeability (Papp) | Low | Moderate | Moderate-High | para enhances permeability via lipophilicity. ortho may enhance it more effectively by inducing a favorable, membrane-crossing conformation. |

Conformational Control and Halogen Bonding

The position of the bromine atom dictates its ability to form stabilizing intramolecular or intermolecular interactions, particularly halogen bonds.[5][11]

  • Para-Bromo : The para position makes the bromine atom an excellent halogen bond donor for intermolecular interactions.[12] When a peptide binds to a receptor, a para-bromo group can form a highly directional halogen bond with a carbonyl oxygen or other Lewis basic site in the binding pocket, significantly increasing binding affinity and specificity.[3]

  • Ortho-Bromo : The sterically hindered ortho position makes intermolecular halogen bonding less likely. Instead, this isomer excels at inducing or stabilizing specific local secondary structures, such as β-turns or helical folds. The steric bulk can force the peptide backbone into a particular conformation, effectively acting as a "molecular staple." This conformational rigidity can pre-organize the peptide into its bioactive shape, reducing the entropic penalty of binding.

Halogen_Bonding cluster_para Para-Bromo: Intermolecular Interaction cluster_ortho Ortho-Bromo: Intramolecular Constraint Para_Peptide Peptide with Para-Bromo-Phe Receptor Receptor Pocket (e.g., Carbonyl Oxygen) Para_Peptide->Receptor Halogen Bond (Br···O) Ortho_Peptide Peptide with Ortho-Bromo-Phe Backbone Adjacent Peptide Backbone Turn Ortho_Peptide->Backbone Steric Clash Forces Specific Conformation Workflow cluster_characterization A Peptide Synthesis (Fmoc SPPS with o/p-Br-Phe) B Cleavage, Deprotection & HPLC Purification A->B C Sequence & Purity Validation (LC-MS) B->C D Physicochemical Characterization E Structural Analysis F Functional Assays D1 Lipophilicity (RP-HPLC) D->D1 E1 Conformation (CD Spectroscopy) E->E1 F1 Permeability (PAMPA) & Activity (Binding Assay) F->F1

Caption: Experimental workflow for comparing peptides with halogen position isomers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based synthesis for incorporating ortho- or para-bromophenylalanine.

  • Resin Preparation : Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection : Remove the N-terminal Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing : Thoroughly wash the resin with DMF (5x) and dichloromethane (DCM) (3x) to remove residual piperidine.

  • Amino Acid Coupling :

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid (e.g., Fmoc-L-4-Bromophenylalanine or Fmoc-L-2-Bromophenylalanine) and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the vial to activate the amino acid.

    • Immediately add the activation mixture to the resin and agitate for 1-2 hours.

  • Repeat Cycles : Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection : After synthesizing the full sequence, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC (RP-HPLC). [13]

Protocol 2: Lipophilicity Measurement by RP-HPLC

This method uses retention time as a proxy for lipophilicity. [14]A longer retention time indicates greater hydrophobicity.

  • Sample Preparation : Dissolve lyophilized peptides in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : Linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate : 1 mL/min.

    • Detection : UV absorbance at 220 nm.

  • Analysis : Inject equal volumes of each peptide solution. Compare the retention times of the unmodified, ortho-bromo, and para-bromo peptides.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides in solution. [15]

  • Sample Preparation : Dissolve purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL. The buffer should be free of interfering absorbance in the far-UV region.

  • Instrument Setup :

    • Use a quartz cuvette with a 1 mm path length.

    • Calibrate the instrument using a standard like camphor sulfonic acid.

  • Data Acquisition :

    • Scan the peptide samples from 260 nm to 190 nm at 25 °C.

    • Record spectra at a scan speed of 50 nm/min with a data pitch of 0.5 nm.

    • Average at least three scans for each sample and subtract the spectrum of the buffer blank.

  • Data Analysis : Convert the raw data (mdeg) to Mean Residue Ellipticity [θ]. Analyze the spectra for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm. [15]

Conclusion: A Tale of Two Isomers

The positional isomerism of bromine on a phenylalanine side chain is a powerful, yet often overlooked, tool in peptide design. This guide demonstrates that the choice between an ortho and a para substitution is a critical decision with predictable and profound consequences for a peptide's physicochemical properties and biological function.

  • Para-bromophenylalanine is the ideal choice for maximizing surface lipophilicity and for introducing an accessible halogen bond donor to enhance intermolecular interactions, such as ligand-receptor binding.

  • Ortho-bromophenylalanine serves as a potent conformational constraint. Its steric bulk can be leveraged to disrupt or stabilize specific secondary structures, pre-organizing a peptide into its bioactive conformation and potentially improving cell permeability by shielding the polar backbone.

Ultimately, the selection is dictated by the specific therapeutic objective. By understanding the distinct steric and electronic contributions of each isomer, researchers can move beyond simple halogenation and engage in a more nuanced, structure-driven approach to developing next-generation peptide therapeutics.

References

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  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects.

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to Proteolytic Stability Using 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The therapeutic promise of peptides is immense, offering high specificity and potency; however, their clinical utility is frequently undermined by poor in vivo stability.[1][2][3] Rapid degradation by proteases leads to short biological half-lives, limiting efficacy. A leading strategy to overcome this challenge is the incorporation of non-natural amino acids designed to protect the peptide backbone from enzymatic cleavage.[2][3][4] This guide provides an in-depth comparison of peptide stability conferred by the incorporation of 2-Amino-2-(2-bromophenyl)acetic acid, a sterically hindered α,α-disubstituted amino acid. We will explore the underlying mechanism of protection and present supporting experimental data and protocols to objectively compare its performance against other common stabilization techniques.

The Challenge of Proteolysis in Peptide Drug Development

Peptides are susceptible to degradation by a vast array of proteases present in biological systems, such as serum, plasma, and the gastrointestinal tract.[5][6][7] These enzymes, including exopeptidases that cleave at the peptide termini and endopeptidases that cleave within the sequence, recognize and hydrolyze specific peptide bonds.[8][9] This rapid breakdown is a primary reason for the low bioavailability and short in-vivo activity of many natural peptides, necessitating strategies to enhance their metabolic stability.[2][3][10]

Mechanism of Protection: Steric Hindrance by this compound

The incorporation of α,α-disubstituted amino acids, such as this compound, is a powerful strategy to confer proteolytic resistance.[11] The fundamental principle behind its efficacy is steric hindrance .

Proteases have highly specific active sites where the substrate peptide must bind in a precise orientation for catalysis to occur.[12] The introduction of a bulky substituent, like the 2-bromophenyl group, directly at the α-carbon of the amino acid residue fundamentally alters the peptide's local conformation. This bulky group physically obstructs the peptide backbone from fitting correctly into the protease's active site, thereby preventing the scissile bond from approaching the catalytic residues of the enzyme.[1] This strategy is effective against a broad range of proteases because it relies on a physical blocking mechanism rather than specific side-chain interactions.[13]

G cluster_0 Natural Peptide cluster_1 Modified Peptide Native Peptide Backbone Glycine Residue Protease Protease Active Site Native->Protease Correct Fit & Susceptible to Cleavage Modified Peptide Backbone This compound Residue Bulky Bulky 2-Bromophenyl Group Modified:f1->Bulky Steric Shield Bulky->Protease Steric Clash & Resistant to Cleavage

Caption: Mechanism of steric hindrance. The bulky 2-bromophenyl group prevents the modified peptide from fitting into the protease active site.

Comparative Analysis of Peptide Stability

To objectively assess the stabilizing effect of this compound, we compare the proteolytic stability of a model peptide in its native form versus modified versions. The data presented below is illustrative, based on established principles where bulky, non-natural amino acids significantly hinder protease activity.[14]

Peptide Sequence (Illustrative)ModificationHalf-Life (t½) in Human Plasma (hours)Rationale for Stability
H-Gly-Ala-Val-Phe-Ile-Trp-OHNone (Native Peptide) < 0.5Highly susceptible to various endo- and exopeptidases.
H-Gly-Ala-(D-Val)-Phe-Ile-Trp-OHD-Amino Acid Substitution ~ 8Proteases are stereospecific for L-amino acids; the D-enantiomer prevents recognition and cleavage.[1][13][15]
H-Gly-Ala-X-Phe-Ile-Trp-OHX = this compound > 24 The bulky α,α-disubstitution provides significant steric hindrance, offering robust protection against a wide range of proteases.[11][16]
Ac-Gly-Ala-Val-Phe-Ile-Trp-NH2N- and C-Terminal Capping ~ 2Acetylation (Ac) at the N-terminus and amidation (NH2) at the C-terminus protect against exopeptidases.[8][9]

This comparative data highlights the superior stability offered by the incorporation of a sterically demanding non-natural amino acid like this compound. While other methods like D-amino acid substitution and terminal capping offer moderate protection, the steric shield provided by the α,α-disubstituted residue results in a more dramatic extension of the peptide's half-life.

Experimental Protocols

Trustworthy and reproducible data is the cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for the key experiments required to assess and compare peptide stability.

Peptide Synthesis

Peptides incorporating this compound are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[17]

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminally amidated peptide).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including the title compound) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9] Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., LC-MS).[18][19]

In Vitro Proteolytic Stability Assay

This protocol provides a robust framework for quantifying the rate of peptide degradation in a biologically relevant matrix like human plasma.[8]

G cluster_0 Setup cluster_1 Incubation & Sampling cluster_2 Quenching & Analysis cluster_3 Data Processing A Prepare Peptide Stock (e.g., 1 mg/mL in buffer) C Initiate Reaction: Spike peptide into pre-warmed plasma (37°C) A->C B Prepare Human Plasma (Thaw on ice, centrifuge to clarify) B->C D Withdraw Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) C->D E Quench Reaction: Add aliquot to 3 vols ice-cold acetonitrile with 1% TFA D->E F Centrifuge to Precipitate Proteins (14,000 rpm, 10 min, 4°C) E->F G Analyze Supernatant by LC-MS F->G H Quantify Intact Peptide Peak Area G->H I Plot % Remaining Peptide vs. Time H->I J Calculate Half-Life (t½) I->J

Sources

A Comparative Guide to the Bioactivity of 2-Bromophenyl vs. 4-Chlorophenylglycine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Bioactivity with Halogenated Amino Acids

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity.[1][2] However, native peptides often suffer from poor metabolic stability and limited bioavailability. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations, enhancing the therapeutic potential of peptide-based drugs.[3] Among the vast array of available UAAs, halogenated amino acids have garnered significant attention for their ability to modulate peptide conformation, improve binding affinity, and enhance bioactivity through specific interactions such as halogen bonding.[3][4]

This guide provides an in-depth technical comparison of peptides incorporating two distinct halogenated phenylglycine derivatives: 2-bromophenylglycine (2-Br-Phg) and 4-chlorophenylglycine (4-Cl-Phg). While direct, head-to-head experimental comparisons in the literature are scarce, this document synthesizes fundamental principles of medicinal chemistry and peptide design to offer a predictive analysis of their comparative bioactivity. We will explore how the nature of the halogen (Bromine vs. Chlorine) and its position on the phenyl ring (ortho vs. para) are expected to influence the physicochemical properties and, consequently, the biological performance of the resulting peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptide therapeutics.

Physicochemical Properties: A Tale of Two Halogens

The subtle differences in the atomic and electronic properties of bromine and chlorine, combined with their distinct positioning on the phenylglycine scaffold, give rise to unique physicochemical profiles. These differences are the primary drivers of the anticipated variations in bioactivity.

Property2-Bromophenylglycine4-ChlorophenylglycineRationale & Implication for Peptides
Molecular Weight HigherLowerThe larger mass of bromine can influence peptide packing and steric interactions.
Van der Waals Radius Br: 1.85 ÅCl: 1.75 ÅBromine is larger, leading to more significant steric effects at the ortho position, which can restrict the conformational freedom of the peptide backbone and side chain.
Electronegativity (Pauling) Br: 2.96Cl: 3.16Chlorine is more electronegative, leading to a more polarized C-X bond. This influences the inductive effect on the phenyl ring.
Hammett Constant (σ) σortho (Br): +0.70[5]σpara (Cl): +0.23[5]The Hammett constant quantifies the electron-withdrawing or -donating effect of a substituent. The significantly more positive value for ortho-bromo indicates a much stronger electron-withdrawing effect compared to para-chloro, which will impact the pKa of the aromatic ring and its potential for π-π stacking interactions.
Halogen Bond Donor Potential StrongerWeakerThe strength of a halogen bond is proportional to the polarizability and size of the halogen atom (I > Br > Cl > F).[6][7] Bromine, being more polarizable, can form stronger halogen bonds with Lewis bases (e.g., backbone carbonyls, receptor-site oxygen/nitrogen atoms), potentially leading to tighter binding and enhanced target specificity.[6][7]

Theoretical Bioactivity Comparison: Predicting Performance

Based on the fundamental physicochemical differences, we can extrapolate how these two building blocks might confer different bioactive properties to a peptide sequence.

Antimicrobial Activity

Antimicrobial peptides (AMPs) often function by disrupting bacterial cell membranes. This interaction is governed by a combination of electrostatic and hydrophobic forces.

  • 2-Bromophenylglycine Peptides: The strong electron-withdrawing nature and significant steric bulk of the ortho-bromo substituent could lead to a highly constrained peptide conformation. This pre-organization might enhance binding to specific bacterial membrane components. Furthermore, the superior halogen bonding capability of bromine could facilitate strong interactions with phosphate or carboxylate groups on the lipopolysaccharide (LPS) of Gram-negative bacteria or the teichoic acids of Gram-positive bacteria. However, the steric hindrance of the ortho-bromo group might also negatively impact the peptide's ability to insert into the lipid bilayer, potentially reducing lytic activity.

  • 4-Chlorophenylglycine Peptides: The para-chloro substituent offers a more subtle modification. Its moderate electron-withdrawing effect increases the hydrophobicity of the phenyl ring without introducing significant steric bulk. This could facilitate deeper penetration into the hydrophobic core of the bacterial membrane, leading to potent membrane disruption. While chlorine's halogen bonding is weaker than bromine's, it can still contribute to target recognition and binding affinity.[3] The para position allows the substituent to engage with targets without sterically hindering the peptide backbone, which might be advantageous for overall lytic activity.

Predicted Outcome: Peptides containing 4-chlorophenylglycine may exhibit broader and more potent membrane-disruptive antimicrobial activity due to favorable hydrophobic and steric properties. Peptides with 2-bromophenylglycine might show higher specificity for certain bacterial species if a specific halogen bond-mediated interaction is a key part of the mechanism.

Anticancer Activity

Anticancer peptides (ACPs) can act through various mechanisms, including membrane lysis of cancer cells (which have altered membrane compositions) or by entering the cell to interact with intracellular targets.

  • 2-Bromophenylglycine Peptides: The strong halogen bonding potential of bromine could be a significant advantage for intracellular targeting. A 2-Br-Phg residue could form a strong, directional halogen bond with a key residue (e.g., a carbonyl oxygen) in the active site of an enzyme or at a protein-protein interface, leading to potent inhibition. The fixed conformation imposed by the ortho-substituent might also pre-organize the peptide for optimal binding to a specific intracellular target.

  • 4-Chlorophenylglycine Peptides: The increased overall hydrophobicity conferred by the 4-chloro substituent could enhance the peptide's ability to cross the cancer cell membrane. This would be advantageous for peptides that need to reach intracellular targets. The less sterically demanding nature of the para-substituent would likely be more accommodating in a wider range of binding pockets compared to the more constrained ortho-bromo derivative.

Predicted Outcome: For peptides targeting intracellular proteins, the 2-bromophenylglycine derivative holds the potential for higher potency and specificity due to its superior halogen bonding capability. For peptides that rely on general membrane disruption or require more conformational flexibility to bind, the 4-chlorophenylglycine derivative may prove more effective.

Experimental Protocols for a Head-to-Head Comparison

To empirically validate these theoretical predictions, a systematic experimental comparison is necessary. Below are detailed, self-validating protocols for assessing antimicrobial and anticancer activities.

Workflow for Bioactivity Screening

G cluster_0 Peptide Synthesis & Purification cluster_1 Antimicrobial Testing cluster_2 Anticancer Testing P1 Solid-Phase Peptide Synthesis (SPPS) incorporating 2-Br-Phg or 4-Cl-Phg P2 Cleavage & Deprotection P1->P2 P3 RP-HPLC Purification P2->P3 P4 Mass Spectrometry Confirmation P3->P4 A1 Broth Microdilution Assay P4->A1 C1 Cell Culture (e.g., MCF-7, A549) P4->C1 A2 Determine Minimum Inhibitory Concentration (MIC) A1->A2 C2 MTT Cytotoxicity Assay C1->C2 C3 Determine IC50 Value C2->C3

Overall workflow for comparative bioactivity testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[3][6]

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Peptide stock solutions (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Sterile petri dishes, test tubes, and multichannel pipettors

  • ELISA plate reader (optional, for OD600 measurement)

Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions: a. Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the peptide stock solution (e.g., at 256 µg/mL, which is 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. d. This leaves column 11 as the positive growth control (no peptide) and column 12 as the sterility control (no bacteria).

  • Inoculate the Plate: a. Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL, and the peptide concentrations will now be half of the serial dilution concentrations.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest peptide concentration at which there is no visible turbidity (i.e., the well is clear).[3] b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Sterile 96-well, flat-bottom tissue culture plates

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Peptide Treatment: a. Prepare serial dilutions of the test peptides in serum-free medium at 2x the final desired concentrations. b. Carefully remove the medium from the wells and replace it with 100 µL of the diluted peptide solutions. Include wells with medium only (no cells, for background) and wells with cells treated with serum-free medium only (vehicle control, 100% viability). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Subtract the absorbance of the medium-only blank from all other readings. b. Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control (untreated cells). c. Plot the percentage viability against the peptide concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation

To illustrate how the results from these comparative experiments would be presented, the following tables show hypothetical data.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Peptide SequenceModificationE. coli MICS. aureus MICP. aeruginosa MIC
GIGKFLHSA-X-GIGKFLHSA-NH2X = 2-Br-Phg16832
GIGKFLHSA-X-GIGKFLHSA-NH2X = 4-Cl-Phg81616
Control Peptide (Alanine)X = Ala>128>128>128

Table 3: Hypothetical Anticancer Activity (IC50 in µM after 48h)

Peptide SequenceModificationMCF-7 IC50A549 IC50HEK-293 (Non-cancerous) IC50
KLLKFLK-X-LK-NH2X = 2-Br-Phg5.28.1>100
KLLKFLK-X-LK-NH2X = 4-Cl-Phg10.515.3>100
Control Peptide (Alanine)X = Ala>100>100>100

Mechanistic Considerations: The Role of the Halogen

The introduction of a halogenated phenylglycine can influence the peptide's mechanism of action at a molecular level. Whether through membrane disruption or intracellular targeting, the halogen plays a critical role.

G cluster_0 Membrane Interaction cluster_1 Intracellular Targeting M1 Peptide Electrostatic Attraction to Anionic Membrane M2 Hydrophobic Insertion (Enhanced by 4-Cl-Phg) M1->M2 M3 Halogen Bonding with Lipid Headgroups (Stronger with 2-Br-Phg) M1->M3 M4 Membrane Disruption (Pore Formation / Lysis) M2->M4 M3->M4 I1 Peptide Uptake (Endocytosis or Direct Penetration) I2 Binding to Intracellular Target (e.g., Enzyme, Protein Interface) I1->I2 I3 Halogen Bond Formation with Target's Backbone/Sidechain (Potent Inhibition with 2-Br-Phg) I2->I3 I4 Disruption of Cellular Pathway (e.g., Apoptosis Induction) I3->I4 start Halogenated Peptide start->M1 Extracellular Mechanism start->I1 Intracellular Mechanism

Potential mechanisms influenced by halogenated residues.

Conclusion and Future Outlook

This guide presents a theoretical framework for comparing the bioactivity of peptides containing 2-bromophenylglycine and 4-chlorophenylglycine. Based on fundamental physicochemical principles, we predict that:

  • 4-Chlorophenylglycine may be superior for applications requiring general membrane disruption and hydrophobicity, such as broad-spectrum antimicrobial agents.

  • 2-Bromophenylglycine holds greater promise for developing highly specific and potent inhibitors of intracellular targets, where its strong halogen bonding potential and conformation-restricting properties can be leveraged for high-affinity binding.

It is critical to underscore that these are predictive insights. The complex interplay of the peptide sequence, its secondary structure, and the specific biological target will ultimately determine the outcome. The experimental protocols provided herein offer a clear roadmap for the empirical validation required to confirm these hypotheses. Future work should focus on synthesizing and testing matched-pair peptide libraries to systematically elucidate the structure-activity relationships of these valuable non-natural amino acids, paving the way for the rational design of next-generation peptide therapeutics.

References

  • Broth Microdilution | MI - Microbiology. (n.d.).
  • D-4-Chlorophenylglycine HCl. PubChem. (n.d.).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Hammett constants for some common substituents. (n.d.).
  • Hammett equation. Wikipedia. (2023, December 27).
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). (2021). Experimental and Therapeutic Medicine, 22(5), 1-1.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). In CLSI. National Center for Biotechnology Information (US).
  • Halogen bonds between ligands and proteins: Can we use them in validation?. (2020).
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • DL-4-Chlorophenylglycine. Seven Chongqing Chemdad Co., Ltd. (n.d.).
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding and other σ-hole interactions: a perspective. Physical Chemistry Chemical Physics, 12(29), 7748-7757.
  • A survey of Hammett substituent constants and resonance and field parameters. (1991). Chemical Reviews, 91(2), 165-195.
  • Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. Journal of medicinal food, 18(2), 147-156.
  • Research Progress in Structure-Activity Relationship of Bioactive Peptides. ResearchGate. (n.d.).

Sources

A Comparative Guide to the Validation of Peptide Synthesis Incorporating 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Incorporating 2-Amino-2-(2-bromophenyl)acetic acid

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and development. These unique residues can confer a range of desirable properties, including enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and the introduction of novel chemical handles for further modification.[1][2][3] this compound, in particular, offers the dual advantages of steric bulk from the phenyl ring and the presence of a bromine atom. The ortho-bromine substitution introduces significant steric hindrance that can influence peptide backbone conformation and protect against enzymatic degradation.[1][2] Furthermore, the bromine atom can serve as a versatile synthetic handle for post-synthesis modifications, such as cross-coupling reactions, to generate more complex and diverse peptide libraries.[4]

This guide provides a comprehensive framework for the synthesis and validation of peptides containing this sterically demanding, halogenated amino acid. We will explore the inherent challenges, compare different synthetic strategies, and detail the analytical methodologies required to ensure the successful and verifiable incorporation of this compound.

The Core Challenge: Steric Hindrance in Peptide Coupling

The primary obstacle in the synthesis of peptides containing this compound is the significant steric hindrance posed by the ortho-bromophenyl group.[1][2] This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support, leading to sluggish reaction kinetics, incomplete coupling, and ultimately, lower yields and purity of the target peptide.[2] Traditional solid-phase peptide synthesis (SPPS) is challenged by such sterically hindered amino acids, often resulting in deletion sequences where the challenging residue is skipped altogether.[1]

To overcome this, a careful selection of coupling reagents and optimization of reaction conditions are paramount. The choice of coupling reagent is a critical determinant of success in peptide manufacturing.[5]

A Comparative Approach to Coupling Reagents for Hindered Amino Acids

Standard coupling reagents may prove insufficient for driving the incorporation of this compound to completion. A more potent activating agent is often required.[1] Below is a comparison of commonly used coupling reagents and their suitability for this challenging application.

Coupling ReagentActivation MechanismAdvantages for Hindered CouplingsPotential Drawbacks
HBTU/TBTU Forms an HOBt-esterWidely used, efficient for standard couplings.[5]May be less effective for severely hindered amino acids. Can cause guanidinylation of the N-terminal amine.
HATU/HCTU Forms a more reactive HOAt-esterMore efficient than HBTU for hindered couplings due to the anchimeric assistance of the pyridine nitrogen in HOAt.[6]More expensive than HBTU. Can also cause guanidinylation.
COMU Forms an Oxyma-esterCoupling efficiencies comparable to HATU, with the advantage of being based on the non-explosive and more soluble Oxyma Pure.[5]Relatively newer, may have less literature support for highly specific cases.
PyAOP/PyBOP Phosphonium-based, forms OAt or OBt esters respectivelyPhosphonium reagents do not cause guanidinylation, leading to cleaner reactions. PyAOP is particularly potent for hindered couplings.[7]Byproducts can be more difficult to remove in some cases.
DIC/HOBt Carbodiimide-based activationCost-effective and widely used.[5][7]Can lead to racemization, although the addition of HOBt minimizes this. Dicyclohexylurea (DCU) byproduct from DCC is insoluble and problematic for SPPS; DIC is preferred as its urea byproduct is soluble.[7]

Recommendation: For the incorporation of this compound, it is advisable to start with a more potent coupling reagent such as HATU or COMU . These reagents have demonstrated superior performance in difficult coupling scenarios.[1][5] If side reactions like guanidinylation become a concern, switching to a phosphonium-based reagent like PyAOP is a logical next step.

Experimental Workflow: Synthesis and Validation

The following sections detail a comprehensive, step-by-step protocol for the synthesis of a model peptide incorporating this compound, followed by a rigorous validation process.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on standard Fmoc/tBu chemistry and can be adapted for manual or automated synthesizers.[4][8]

Workflow Diagram:

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_validation Validation Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard AA) Wash2 Wash Coupling->Wash2 Hindered_Coupling Hindered AA Coupling (this compound) Wash3 Wash Hindered_Coupling->Wash3 Capping Capping (Optional) Capping->Fmoc_Deprotection Repeat for next AA Cleavage Cleavage from Resin & Side-chain Deprotection Capping->Cleavage Wash1->Coupling Wash2->Fmoc_Deprotection Repeat for next AA Wash2->Hindered_Coupling Wash3->Capping Precipitation Precipitation & Washing Cleavage->Precipitation Drying Drying Precipitation->Drying HPLC RP-HPLC (Purity Analysis) Drying->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation) MS->NMR

Caption: Experimental workflow for SPPS and validation.

Detailed Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in peptide synthesis grade N,N-Dimethylformamide (DMF) for at least one hour.[4]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes, twice. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate 3-5 equivalents of the Fmoc-protected amino acid with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add the activated mixture to the resin and couple for 1-2 hours.[4]

  • Incorporation of this compound:

    • Rationale: Due to steric hindrance, a more robust coupling strategy is required.[1][2]

    • Protocol: In a separate vessel, dissolve 3-5 equivalents of Fmoc-2-Amino-2-(2-bromophenyl)acetic acid and an equivalent amount of HATU in DMF. Add 2 equivalents of DIEA. Allow to pre-activate for 1-2 minutes, then add to the deprotected resin.

    • Optimization: Extend the coupling time to 4-24 hours.[1] Consider performing a "double coupling" where the coupling step is repeated before proceeding to the next deprotection.[1]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF.[4] This is particularly important after the coupling of a sterically hindered residue.

  • Repeat: Repeat steps 2 through 6 for each amino acid in the desired sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Rationale: A carefully chosen cleavage cocktail is necessary to remove the peptide from the resin and cleave all side-chain protecting groups while minimizing side reactions. The scavengers in the cocktail protect sensitive residues from reactive cationic species generated during cleavage.

    • Protocol: Wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum. Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail for peptides containing sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT). However, for many sequences, a simpler cocktail of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) is sufficient and less odorous. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.[4][9]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[4] Wash the peptide pellet with cold ether and dry under vacuum. The crude peptide should then be purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Validation of the Synthesized Peptide

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[10][11] The combination of HPLC and mass spectrometry is the gold standard for peptide analysis.[12][13]

Analytical Workflow Diagram:

Validation_Workflow cluster_hplc Purity Assessment cluster_ms Identity Confirmation cluster_nmr Structural Elucidation Crude_Peptide Crude Peptide Product HPLC Analytical RP-HPLC Crude_Peptide->HPLC MS Mass Spectrometry (ESI-MS) Crude_Peptide->MS NMR NMR Spectroscopy (1D/2D) Crude_Peptide->NMR Chromatogram Chromatogram (Peak Integration) HPLC->Chromatogram Purity Purity (%) Chromatogram->Purity Mass_Spectrum Mass Spectrum (m/z) MS->Mass_Spectrum MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation NMR_Spectra NMR Spectra (Chemical Shifts, NOEs) NMR->NMR_Spectra Structure_Confirmation Structural Integrity & Conformation NMR_Spectra->Structure_Confirmation

Caption: Analytical validation workflow for synthesized peptides.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: RP-HPLC separates the components of a mixture based on their hydrophobicity.[12][14] The peptide is passed through a column with a hydrophobic stationary phase (e.g., C18), and a gradient of increasing organic solvent is used to elute the components.

  • Procedure:

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 0.1% TFA in water).[15]

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Run a gradient of 5% to 95% acetonitrile in water (both containing 0.1% TFA) over a set period.

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.[15]

  • Expected Outcome: A successful synthesis will yield a chromatogram with a single major peak, representing the target peptide.[12] Purity is calculated by dividing the area of the main peak by the total area of all peaks.[12] For research purposes, a purity of >95% is generally considered acceptable.

2. Mass Spectrometry (MS):

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of a peptide's molecular weight.[12][14] This confirms that the correct amino acids have been incorporated and that no unintended modifications have occurred.

  • Procedure: The eluent from the HPLC can be directly coupled to an electrospray ionization (ESI) mass spectrometer.

  • Expected Outcome: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the peptide containing this compound. The presence of bromine will result in a characteristic isotopic pattern (approximately equal intensity peaks for 79Br and 81Br isotopes, separated by 2 Da), which provides definitive evidence of its successful incorporation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the peptide, confirming its structure and potentially its conformation in solution.[10][16]

  • Procedure: For peptides containing aromatic residues, 1D (1H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments can be performed on a high-field spectrometer.

  • Expected Outcome: The 1H NMR spectrum will show characteristic signals for the aromatic protons of the bromophenyl group, which will be distinct from other aromatic residues like phenylalanine, tyrosine, or tryptophan. 2D NMR can be used to assign all proton resonances and confirm the amino acid sequence and overall structural integrity.

Comparative Data Summary

The following table provides a hypothetical comparison of expected outcomes when synthesizing a model peptide with and without the incorporation of this compound, using different coupling strategies. This data is illustrative and based on the known challenges of incorporating sterically hindered amino acids.[1][2]

Peptide SequenceCoupling Reagent for XExpected Crude Purity (by HPLC)Expected YieldKey Validation Observations
Ac-Ala-Phe-Gly-NH2 (Control)HBTU>95%HighSingle major peak in HPLC, correct mass by MS.
Ac-Ala-X -Gly-NH2HBTU60-70%ModerateSignificant deletion peak (Ac-Ala-Gly-NH2) in HPLC/MS.
Ac-Ala-X -Gly-NH2HATU (extended coupling) >90% Good Minimal deletion products. Correct mass with bromine isotopic pattern confirmed by MS.
Ac-Ala-X -Gly-NH2COMU (extended coupling) >90% Good Minimal deletion products. Correct mass with bromine isotopic pattern confirmed by MS.
Ac-Ala-X -Gly-NH2DIC/HOBt50-60%Low to ModerateSignificant deletion products and potential for side reactions.

Where X = this compound

Conclusion

The successful incorporation of this compound into synthetic peptides is a challenging yet achievable goal that can significantly enhance their therapeutic potential. The steric hindrance presented by the ortho-bromophenyl group necessitates a departure from standard SPPS protocols. By employing potent coupling reagents such as HATU or COMU, extending reaction times, and considering double coupling strategies, high-purity peptides can be obtained.

Rigorous validation using a combination of RP-HPLC for purity assessment and mass spectrometry for identity confirmation is non-negotiable. The characteristic isotopic signature of bromine in the mass spectrum provides an unambiguous confirmation of successful incorporation. For a deeper structural understanding, NMR spectroscopy serves as a powerful tool. This guide provides the strategic framework and experimental foresight for researchers to confidently and successfully synthesize and validate these valuable, modified peptides.

References

  • Vertex AI Search. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained.
  • International Journal of Science and Research Archive. (2024, February 24).
  • BenchChem. (2025).
  • Vertex AI Search. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • BenchChem. (2025).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • ResearchGate. (2025, February 26).
  • How to Test Peptide Purity: Methods and Analysis Guide. (2025, November 21).
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16).
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.).
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000, August 31).
  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. (2012, November 2).
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Sigma-Aldrich. (n.d.).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • PubMed - NIH. (n.d.). A cleavage cocktail for methionine-containing peptides.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis.
  • Overview of Custom Peptide Synthesis. (n.d.).
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Guide to the Structural Impact of 2-Amino-2-(2-bromophenyl)acetic Acid on Peptide Conformation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate conformational stability, proteolytic resistance, and receptor affinity. Among these, α,α-disubstituted amino acids, particularly those with aromatic side chains like phenylglycine derivatives, are of significant interest for their ability to impose rigid conformational constraints. This guide provides a comprehensive analysis of 2-Amino-2-(2-bromophenyl)acetic acid, a unique phenylglycine analog. We will explore its synthesis, incorporation into peptides, and, most critically, its predicted structural impact compared to other amino acids. This guide synthesizes theoretical insights with actionable experimental protocols to empower researchers in the rational design of conformationally defined peptides.

Introduction: The Rationale for Non-Natural Amino Acids in Peptide Design

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by conformational flexibility and susceptibility to enzymatic degradation. A flexible peptide in solution exists as an ensemble of conformations, and only a fraction of these may be the "bioactive" conformation recognized by a biological target. This conformational entropy must be overcome upon binding, which is energetically costly and results in lower binding affinity[1].

Strategically introducing non-natural amino acids can pre-organize a peptide into a desired secondary structure, such as a β-turn or α-helix[2][3]. This conformational constraint can lead to:

  • Enhanced Potency: By locking the peptide into its bioactive shape, binding affinity for the target receptor can be significantly increased.

  • Increased Stability: Sterically hindered backbones can shield peptide bonds from proteolytic enzymes, extending the in-vivo half-life.

  • Improved Selectivity: A rigid conformation can reduce off-target binding by presenting a more defined pharmacophore.

This compound, hereafter referred to as (o-Br)Phg, is a particularly intriguing building block. As a phenylglycine derivative, its α-carbon is directly attached to the phenyl ring, severely restricting the chi (χ1) torsion angle. The addition of a bulky bromine atom at the ortho position introduces a significant steric impediment, which is hypothesized to exert a profound and predictable influence on the local peptide backbone conformation.

Synthesis and Incorporation of (o-Br)Phg

To utilize (o-Br)Phg in peptide design, it must first be synthesized and protected for solid-phase peptide synthesis (SPPS), typically with an Fmoc group on the α-amine.

Proposed Synthesis of Fmoc-D/L-2-Amino-2-(2-bromophenyl)acetic acid

Synthesis_Workflow start 2-Bromobenzaldehyde step1 Strecker Synthesis (NaCN, NH4Cl) start->step1 intermediate1 α-Amino-2-bromophenylacetonitrile step1->intermediate1 step2 Acid Hydrolysis (e.g., 6M HCl, reflux) intermediate1->step2 product_unprotected D/L-2-Amino-2-(2-bromophenyl)acetic acid step2->product_unprotected step3 Fmoc Protection (Fmoc-OSu, NaHCO3) product_unprotected->step3 final_product Fmoc-D/L-(o-Br)Phg-OH step3->final_product

Caption: Proposed workflow for the synthesis of Fmoc-protected (o-Br)Phg.

Experimental Protocol: Synthesis

  • Step 1: Strecker Synthesis. To a solution of 2-bromobenzaldehyde in aqueous ethanol, add sodium cyanide and ammonium chloride. Stir the reaction at room temperature for 12-24 hours. The cyanide anion attacks the imine formed in situ, generating the α-aminonitrile intermediate.

  • Step 2: Hydrolysis. Isolate the crude α-amino-2-bromophenylacetonitrile. Add 6M hydrochloric acid and reflux the mixture for 4-6 hours. This will hydrolyze the nitrile group to a carboxylic acid, yielding the racemic amino acid hydrochloride salt[5].

  • Step 3: Purification & Neutralization. After cooling, neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the free amino acid. The product can be purified by recrystallization.

  • Step 4: Fmoc Protection. Dissolve the purified D/L-(o-Br)Phg in an aqueous acetone or dioxane solution containing a mild base like sodium bicarbonate. Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) dropwise and stir for several hours at room temperature. Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent. Purify by column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The resulting Fmoc-D/L-(o-Br)Phg-OH can be incorporated into peptide sequences using standard Fmoc-based SPPS protocols[6]. Due to the steric hindrance of the ortho-bromo-phenyl group, extended coupling times and potent coupling reagents are recommended.

SPPS_Cycle resin Resin-Peptide-(AA)n-NH-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling Fmoc-(o-Br)Phg-OH HATU/HBTU, DIPEA in DMF wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Resin-Peptide-(AA)n+1-NH-Fmoc wash2->next_cycle Repeat Cycle next_cycle->deprotection

Caption: Fmoc-SPPS cycle for incorporating the sterically hindered (o-Br)Phg.

Experimental Protocol: SPPS Coupling

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) with the preceding portion of the peptide already synthesized.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, pre-activate the Fmoc-(o-Br)Phg-OH (3-4 equivalents) with a coupling agent such as HATU or HBTU (3-4 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours. The increased time is crucial to overcome the steric hindrance.

  • Monitoring and Capping: Monitor the coupling completion with a qualitative test (e.g., Kaiser test)[7]. If the coupling is incomplete, a second coupling can be performed. Any unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to prepare for the next cycle.

Predicted Structural Impact and Comparative Analysis

The true value of (o-Br)Phg lies in its potential to rigidly control local peptide conformation. This effect stems from predictable steric and electronic influences.

The Dominant Role of Steric Hindrance

The primary driver of conformational restriction is the steric clash between the bulky ortho-bromine atom and the peptide backbone.

  • Restriction of Backbone Torsion Angles (Φ, Ψ): In a standard L-amino acid like Phenylalanine, the phenyl ring is separated from the backbone by a methylene group (Cβ), allowing for considerable rotational freedom. In phenylglycine, the ring is directly attached to the Cα. The addition of the large bromine atom at the ortho position creates a significant steric barrier that is expected to severely limit the allowable Ramachandran (Φ, Ψ) angles. It forces the phenyl ring into a pseudo-axial orientation relative to the peptide backbone, which in turn restricts the backbone itself.

  • Induction of Specific Secondary Structures: This steric constraint is a powerful tool for inducing β-turns[8][9]. A β-turn is a four-residue motif that reverses the direction of the polypeptide chain. The ideal Φ and Ψ angles for the central two residues (i+1 and i+2) of many turn types are often in regions of the Ramachandran plot that are sterically disfavored for most L-amino acids. However, a highly constrained residue like (o-Br)Phg could force the backbone into these specific conformations. It is predicted that D-(o-Br)Phg, when placed at the i+1 position of a turn, would be a potent inducer of a Type II' β-turn.

Caption: Steric clashes between the ortho-bromine and the peptide backbone atoms.

Electronic Effects

The bromine atom is electron-withdrawing, which will influence the electron density of the aromatic ring. This electronic effect is generally considered secondary to the steric effect in determining conformation[10][11]. It may subtly alter the polarity and potential for non-covalent interactions (e.g., halogen bonding) of the side chain, but the backbone geometry will be overwhelmingly dictated by sterics.

Comparative Performance

To contextualize the impact of (o-Br)Phg, we compare its predicted properties to standard amino acids and its parent compound, phenylglycine.

FeatureL-AlanineL-PhenylalanineL-Phenylglycine (Phg)D-(o-Br)Phg
Side Chain -CH₃-CH₂-Ph-Ph-Ph(o-Br)
Flexibility HighModerateRestrictedHighly Restricted
Preferred Φ/Ψ Region Broad (α-helix, β-sheet)Broad (α-helix, β-sheet)Restricted (β/collagen region)[5]Highly Restricted (Predicted inverse β/turn region)
β-Turn Propensity LowLow-ModerateModerateVery High (Predicted)
Steric Impact MinimalModerateSignificantSevere
Key Advantage General purposeHydrophobic/Aromatic interactionsConformational constraintPotent turn induction

Experimental Validation: Protocols for Conformational Analysis

The predictions outlined above must be validated experimentally. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for studying peptide conformation in solution[12][13].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides rapid, global information about the secondary structure of a peptide.

Experimental Protocol: CD Analysis

  • Sample Preparation: Prepare peptide solutions at a concentration of 25-50 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). For studying structure induction, prepare parallel samples in a helix-promoting solvent like trifluoroethanol (TFE).

  • Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Data Analysis: A peptide adopting a random coil conformation will show a single strong negative band near 198 nm. A canonical β-sheet shows a negative band around 218 nm. A Type II' β-turn, which is often induced by D-amino acids, typically exhibits a positive band around 220-230 nm and a negative band near 200 nm.

  • Comparative Interpretation: By comparing the CD spectrum of a peptide containing (o-Br)Phg to a control peptide (e.g., with Ala or Gly in its place), the structure-inducing effect of the non-natural residue can be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution information, allowing for the precise determination of 3D structure and the identification of specific interactions like hydrogen bonds.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in 90% H₂O / 10% D₂O in a suitable buffer.

  • Data Acquisition: Acquire a suite of 2D NMR experiments, including TOCSY (to assign spin systems to specific amino acid types) and NOESY (to identify protons that are close in space, typically < 5 Å).

  • Resonance Assignment: Use the TOCSY spectrum to identify the proton resonances for each amino acid residue and the NOESY spectrum to link them in sequence (sequential assignment).

  • Structural Analysis: The key to confirming a β-turn is the observation of specific Nuclear Overhauser Effects (NOEs). For a Type II' turn with D-(o-Br)Phg at the i+1 position and Gly at i+2, one would look for:

    • A strong NOE between the NH of the residue at position i+2 and the NH of the residue at i+3.

    • A strong NOE between the CαH of the residue at i+1 (D-(o-Br)Phg) and the NH of the residue at i+2.

    • The absence of a strong sequential NH(i+1)-NH(i+2) NOE.

  • Quantitative Restraints: The intensities of NOE cross-peaks can be converted into distance restraints. These, along with dihedral angle restraints derived from coupling constants, can be used in computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.

Conclusion and Future Outlook

This compound represents a powerful, albeit underutilized, tool for peptide chemists. Based on fundamental principles of steric hindrance, its incorporation is predicted to be a highly effective strategy for inducing rigid β-turn conformations, particularly when the D-enantiomer is used. This guide provides the foundational knowledge for its synthesis, incorporation, and conformational analysis. The true potential of this building block will be realized through the experimental validation of these predictions. Future work should focus on synthesizing peptides containing (o-Br)Phg and performing the detailed CD and NMR analyses described herein. Such studies will not only confirm its structural impact but also pave the way for its application in the design of next-generation peptide therapeutics with enhanced potency, stability, and selectivity.

References

  • Albericio, F., & Fields, G. B. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(15), 5474-5483. [Link]
  • Bhattacharjya, B., & Balaram, P. (2005). Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings. Journal of Peptide Research, 66(5), 249-260. [Link]
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
  • Wikipedia. (2023). Phenylglycine.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1991). Preferred conformation of peptides from C alpha,alpha-symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637-641. [Link]
  • Fields, G. B. (2011). Introduction to peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
  • Bertouille, J., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
  • Haque, T. S., & Gellman, S. H. (1997). Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Journal of the American Chemical Society, 119(9), 2303-2304. [Link]
  • Feng, Y., & Saven, J. G. (2005). NMR spectroscopy results and related data analysis of peptides of this study. Biophysical Journal, 89(5), 3469-3483. [Link]
  • Bertouille, J., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: towards atomic elucidation. Vrije Universiteit Brussel Research Portal. [Link]
  • Cochran, A. G., et al. (2001). Turn stability in β-hairpin peptides: Investigation of peptides containing 3:5 type I G1 bulge turns. Journal of the American Chemical Society, 123(4), 627-632. [Link]
  • Biron, E., & Kessler, H. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. [Link]
  • Raines, R. T., & Shoulders, M. D. (2006). An electronic effect on protein structure. Proceedings of the National Academy of Sciences, 103(1), 81-86. [Link]
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  • Schweitzer-Stenner, R., & Toal, S. E. (2021). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. The Journal of Physical Chemistry B, 125(29), 8035-8049. [Link]
  • Fesinmeyer, R. M., et al. (2005). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Accounts of Chemical Research, 38(11), 866-875. [Link]
  • MasterClass. (2021). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
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A Senior Application Scientist's Guide to Coupling Reagents for Minimizing Racemization of Aryl Glycines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining the stereochemical fidelity of peptides is not merely a matter of purity; it is fundamental to biological activity and therapeutic efficacy. The introduction of unnatural amino acids, such as aryl glycines, into peptide sequences offers vast opportunities for modulating pharmacological properties. However, these residues are notoriously susceptible to racemization during peptide synthesis. The α-proton of aryl glycines is particularly acidic due to resonance stabilization of the resulting carbanion by the aromatic ring, making them a significant challenge for even the most seasoned peptide chemist.[1][2]

This guide provides an in-depth comparison of common coupling reagents, moving beyond catalog specifications to offer a mechanistic understanding and actionable protocols for minimizing racemization when incorporating aryl glycines.

The Specter of Racemization: Understanding the Mechanism

Before comparing reagents, it is crucial to understand how stereochemical integrity is lost. During peptide bond formation, the carboxylic acid of the incoming amino acid is "activated" by the coupling reagent. This highly reactive intermediate is susceptible to racemization through two primary pathways.

  • Oxazolone Formation: This is the most prevalent mechanism.[3][4] The activated carboxyl group is attacked intramolecularly by the backbone carbonyl oxygen, forming a planar, achiral oxazolone intermediate. A base can then easily abstract the α-proton. Subsequent attack by the amine nucleophile can occur from either face of the planar ring, yielding a mixture of L- and D-isomers.[5]

  • Direct Proton Abstraction (Enolization): A strong base can directly abstract the acidic α-proton from the activated amino acid to form a carbanion/enolate intermediate.[1][4] Reprotonation can then occur from either side, leading to racemization. This pathway is especially relevant for residues with acidic α-protons, like aryl glycines.[1]

racemization_mechanisms cluster_oxazolone Oxazolone Pathway cluster_direct Direct Abstraction Pathway A Activated L-Amino Acid B Oxazolone (Planar Intermediate) A->B Intramolecular cyclization C Racemized Peptide (L/D Mixture) B->C Amine attack D Activated L-Amino Acid E Carbanion/Enolate (Planar Intermediate) D->E Base abstracts α-proton F Racemized Peptide (L/D Mixture) E->F Amine attack & reprotonation Start L-Aryl Glycine + Coupling Reagent Start->A Start->D

Caption: Primary mechanisms of racemization during peptide coupling.

The key to minimizing racemization is to select a coupling reagent and conditions that favor rapid amide bond formation while suppressing the formation rate of these planar, achiral intermediates.

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor in controlling racemization. Reagents can be broadly categorized, and their performance with sensitive residues like aryl glycines varies significantly.

Carbodiimides (e.g., DCC, DIC)

Carbodiimides are classic activators but are rarely used alone in modern Fmoc-SPPS due to a high risk of racemization.[5][6] They form a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone.

  • Verdict: Avoid using carbodiimides without an additive. Their primary modern use is in combination with racemization-suppressing additives, which effectively creates a different, more stable active species in situ. The combination of DIC with Oxyma Pure or HOAt remains an excellent choice for certain applications, such as coupling Fmoc-Cys(Trt)-OH.[5]

Onium Salts: The Modern Workhorses

Phosphonium and aminium/uronium salts are the most popular classes of coupling reagents. They react with the carboxylate to form active esters based on their respective additives (HOBt, HOAt, Oxyma), which are more stable and less prone to racemization than the O-acylisourea intermediate from carbodiimides.

  • HOBt-based (HBTU, TBTU, PyBOP): These were the gold standard for many years. They offer a good balance of reactivity and cost. However, for challenging couplings, they can be sluggish, allowing time for racemization to occur. HBTU, for instance, has a higher propensity for epimerization than HATU.[7]

  • HOAt-based (HATU, PyAOP): The introduction of the 7-azabenzotriazole (HOAt) moiety was a significant advance. The nitrogen at the 7-position acts as a neighboring group, accelerating the aminolysis of the active ester and outcompeting the racemization pathway.[7] HATU is generally faster and provides higher purity products with less epimerization than HBTU, making it a superior choice for difficult sequences.[6][7][8]

  • Oxyma-based (COMU, HDMC): Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as a highly effective and, crucially, non-explosive alternative to HOBt and HOAt.[5][9] The corresponding onium salts have demonstrated exceptional performance.

    • COMU is a standout reagent for minimizing racemization. It exists in the more reactive uronium form, shows greater coupling efficiency, and is more soluble than HATU/HBTU.[6][9] Studies specifically investigating phenylglycine coupling found that COMU gave the best performance among uronium salts, significantly reducing epimerization.[10]

Other Specialized Reagents
  • DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonic acid-based reagent has shown excellent results in suppressing racemization, particularly for aryl glycines. In a systematic study, DEPBT, along with COMU, was found to reduce racemization to negligible levels when coupling Fmoc-Phg-OH, especially when paired with a hindered base.[10]

  • TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate): This thiouronium salt has been reported to yield lower racemization levels than other reagents, particularly in couplings of sterically hindered amino acids.[5]

Data Summary: Coupling Reagent Performance with Aryl Glycines

ReagentReagent ClassRelative EfficiencyRacemization SuppressionKey AdvantagesConsiderations
DIC/Oxyma Carbodiimide + AdditiveModerateGoodBase-free conditions possible, low cost.[5]Slower than onium salts.
HBTU Aminium (HOBt-based)HighModerateWell-established, cost-effective.Higher risk of racemization than HATU/COMU.[7] Byproducts can be allergenic.[5]
HATU Aminium (HOAt-based)Very HighVery GoodFast reactions, high purity.[7] Effective for difficult sequences.More expensive than HBTU. Based on potentially explosive HOAt.[5]
COMU Uronium (Oxyma-based)Very HighExcellentSafer (Oxyma-based), highly soluble, low racemization.[9][10] Often requires only 1 eq. of base.[6][9]Higher cost.
DEPBT Phosphonic AcidHighExcellentMinimal racemization for Phg.[10]May be slower than aminium salts.

Experimental Protocol: Head-to-Head Comparison for Fmoc-Phenylglycine Coupling

Trustworthy data is generated, not just read. This protocol provides a self-validating system to compare the performance of leading coupling reagents for a specific, racemization-prone aryl glycine coupling.

Objective: To quantify the D-phenylglycine diastereomer formed during the coupling of Fmoc-L-Phg-OH to a resin-bound glycine using HATU, COMU, and DEPBT.

Caption: Workflow for comparative analysis of coupling reagents.

Methodology
  • Resin Preparation:

    • Swell Fmoc-Gly-Wang resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (7x), DCM (3x), and DMF (3x) to remove all residual piperidine. Dry a small aliquot to confirm deprotection via a Kaiser test.

  • Coupling Reaction (Perform in parallel for each reagent):

    • In separate reaction vessels, add the deprotected H-Gly-Resin (0.1 mmol).

    • Prepare the activation solution in a separate vial:

      • Dissolve Fmoc-L-Phenylglycine-OH (0.3 mmol, 3 eq.) and the coupling reagent (0.29 mmol, 2.9 eq.) in DMF (2 mL).

      • For HATU and COMU : Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.).

      • For DEPBT : Add DIPEA (0.6 mmol, 6 eq.).

      • Scientist's Note: While many protocols use fewer equivalents of base, providing excess base can exacerbate racemization, making differences between reagents more apparent in a stress test. A parallel experiment using a hindered base like 2,4,6-collidine or TMP with COMU and DEPBT is highly recommended, as studies show this can further reduce racemization.[5][10]

    • Allow the solution to pre-activate for 2 minutes, then add it to the resin.

    • Agitate the reaction at room temperature for 2 hours.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin in vacuo.

  • Cleavage and Work-up:

    • Treat the dried resin with 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the crude dipeptide.

  • Racemization Analysis via Chiral HPLC:

    • Acid Hydrolysis: Hydrolyze a 1-2 mg sample of the crude dipeptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[3]

    • Derivatization: Evaporate the HCl and re-dissolve the amino acid hydrolysate in 100 µL of 0.1 M NaHCO₃. Add 200 µL of a 1% (w/v) solution of Marfey’s reagent (FDAA) in acetone and incubate at 40°C for 1 hour.[3]

    • HPLC Analysis: Quench the reaction and analyze the sample on a C18 reverse-phase column. The FDAA derivatives of the L-Phg-L-Gly and D-Phg-L-Gly diastereomers will have different retention times, allowing for their separation and quantification by integrating the peak areas at 340 nm.[3]

Concluding Recommendations

For the synthesis of peptides containing racemization-prone aryl glycines, the experimental evidence strongly favors the use of third-generation onium salts.

  • Top Recommendation: COMU stands out as a superior reagent, offering a powerful combination of high coupling efficiency, excellent racemization suppression, and enhanced safety as it is not based on explosive precursors.[9][10]

  • Strong Alternative: DEPBT is another excellent choice, demonstrating minimal racemization specifically for phenylglycine.[10]

  • Proven Performer: HATU remains a highly reliable reagent that is significantly better than HOBt-based activators, though COMU often shows a slight edge in performance and safety.[7]

Beyond the reagent itself, the choice of base is a critical, often overlooked, parameter. For particularly sensitive couplings, substituting DIPEA with a more sterically hindered or weaker base like 2,4,6-collidine, N-methylmorpholine (NMM), or 2,4,6-trimethylpyridine (TMP) can provide an additional layer of security against epimerization.[5][10] Ultimately, the optimal conditions require empirical validation for each unique sequence, using the principles and protocols outlined in this guide as an authoritative starting point.

References

  • Assessing Racemization During the Coupling of Pseudoproline Dipeptides: A Compar
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Coupling Reagents. Luxembourg Bio Technologies.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer.
  • Epimerisation in Peptide Synthesis. PubMed Central - NIH.
  • Racemization during SPPS coupling step.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines.

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A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Challenge in Peptide Therapeutics

Peptide therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency compared to small molecules.[1] However, their clinical utility is often hampered by a significant drawback: poor metabolic stability.[2][3][4] Natural peptides are readily degraded by proteases in the body, leading to short plasma half-lives and limiting their therapeutic efficacy.[4][5][6] A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids (NPAAs) into the peptide sequence.[6][7][8] These synthetic building blocks can fundamentally alter a peptide's properties, enhancing its resistance to enzymatic degradation.[7][8]

This guide provides an in-depth comparison of the stability of peptides containing a specific NPAA, 2-Amino-2-(2-bromophenyl)acetic acid , against their natural counterparts. We will explore the structural basis for the enhanced stability conferred by this modification and provide detailed, field-tested protocols for assessing both in vitro and in vivo stability, enabling researchers to make informed decisions in the design and development of next-generation peptide drugs.

The Mechanistic Advantage of this compound

The incorporation of this compound, a derivative of phenylglycine, is a rational design strategy to bolster peptide stability through several key mechanisms. The presence of the bulky and electronically distinct bromophenyl group at the α-carbon introduces unique physicochemical properties not found in the 20 proteinogenic amino acids.

  • Steric Shielding : The primary mechanism of protection is steric hindrance. The bulky 2-bromophenyl side chain acts as a physical shield, sterically blocking the approach of proteolytic enzymes to the adjacent peptide bonds.[9][10] This makes it significantly more difficult for proteases to bind and cleave the peptide backbone.

  • Conformational Rigidity : The direct aryl-α-carbon bond restricts rotational freedom, imparting local conformational rigidity to the peptide backbone.[9] This constraint can stabilize a specific peptide conformation that is less recognizable or altogether incompatible with the active site of degradative enzymes.

  • Electronic Influence : The introduction of a halogen atom can alter the local electronic environment.[11][12] While the primary effect is steric, the electron-withdrawing nature of bromine can influence intramolecular interactions, such as halogen bonds, which can further stabilize the peptide's three-dimensional structure and contribute to its proteolytic resistance.[13][14]

G cluster_mechanisms Mechanisms of Stability Enhancement cluster_outcomes Outcomes NPAA 2-Amino-2- (2-bromophenyl)acetic acid Steric_Hindrance Steric Hindrance NPAA->Steric_Hindrance Conformational_Rigidity Conformational Rigidity NPAA->Conformational_Rigidity Electronic_Effects Electronic Effects NPAA->Electronic_Effects Protease_Block Blocks Protease Access Steric_Hindrance->Protease_Block Stabilized_Fold Stabilizes Conformation Conformational_Rigidity->Stabilized_Fold Electronic_Effects->Stabilized_Fold Reduced_Degradation Reduced Proteolytic Degradation Protease_Block->Reduced_Degradation Stabilized_Fold->Reduced_Degradation

Caption: Mechanisms of stability enhancement by this compound.

Part 1: In Vitro Stability Assessment

In vitro assays are the first critical step in evaluating the stability of a modified peptide. They provide a rapid and cost-effective means to compare candidates and predict in vivo behavior. The most common and informative assay is the plasma stability test.

Human Plasma Stability Assay

This assay simulates the enzymatic environment of the bloodstream, a key factor for intravenously or subcutaneously administered peptide drugs.[2] The goal is to determine the peptide's half-life (t½), which is the time it takes for 50% of the initial peptide concentration to be degraded.[15]

G cluster_workflow Plasma Stability Assay Workflow A 1. Incubate Peptide in Plasma (37°C) B 2. Sample at Time Points (0, 15, 30, 60... min) A->B C 3. Quench Reaction & Precipitate Proteins (Ice-cold ACN/TFA) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. LC-MS/MS Analysis (Quantify Parent Peptide) D->E F 6. Calculate Half-Life (t½) E->F

Caption: Workflow for a typical in vitro plasma stability assay.

This protocol details a standard method to determine a peptide's half-life in human plasma using LC-MS for quantification.[15]

  • Preparation of Solutions:

    • Peptide Stock: Prepare a 10 mM stock solution of the test peptide (both modified and unmodified versions) in DMSO.

    • Peptide Working Solution: Dilute the stock solution to 1 mM with sterile water or PBS.

    • Human Plasma: Thaw pooled human plasma (with EDTA as an anticoagulant) in a 37°C water bath and mix gently. Pre-warm to 37°C for at least 5 minutes before use.

    • Protein Precipitation Solution (PPS): Prepare a solution of acetonitrile (ACN) containing 1% Trifluoroacetic Acid (TFA). Chill to -20°C.

    • Internal Standard (IS): Prepare a working solution of a stable, structurally similar peptide at a known concentration (e.g., 1 µM) in 50% ACN.

  • Incubation and Sampling:

    • In a low-protein-binding microcentrifuge tube, initiate the reaction (t=0) by adding 5 µL of the 1 mM peptide working solution to 495 µL of pre-warmed plasma. This achieves a final peptide concentration of 10 µM. Vortex gently.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 150 µL of ice-cold PPS. For the t=0 sample, add the PPS before the plasma aliquot to ensure no degradation is measured.

    • Add 50 µL of the Internal Standard working solution to each quenched sample.

    • Vortex each sample vigorously for 30 seconds to ensure complete protein precipitation.

    • Incubate the samples at 4°C for 20 minutes.

    • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

  • LC-MS Analysis and Data Interpretation:

    • Analyze the samples using a suitable Reverse-Phase HPLC (RP-HPLC) method (e.g., C18 column) coupled to a mass spectrometer.[16][17]

    • Monitor the disappearance of the parent peptide peak area over time, normalized to the internal standard.

    • Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).

Peptide SequenceModificationIn Vitro Plasma Half-life (t½, min)
H-Gly-Ala-Phe -Gly-Leu-NH₂Unmodified (Natural)25
H-Gly-Ala-(2-Br-PheGly) -Gly-Leu-NH₂This compound> 480

This data is illustrative. Actual results will vary based on the full peptide sequence and the position of the modification.

The expected result is a dramatic increase in the plasma half-life for the peptide containing this compound, demonstrating its ability to resist proteolytic degradation.

Part 2: In Vivo Stability and Pharmacokinetics

While in vitro assays are predictive, in vivo studies are essential to understand the complete pharmacokinetic (PK) profile of a peptide therapeutic.[4][5] These studies measure how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, providing a true measure of its biological lifetime.

Key Pharmacokinetic Parameters
  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half. This is a primary indicator of stability.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time. A lower clearance rate indicates slower elimination.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

General Workflow for a Preclinical PK Study

G cluster_pk_workflow In Vivo Pharmacokinetic Study Workflow A 1. Administer Peptide to Animal Model (e.g., Rat) (IV or SC) B 2. Collect Blood Samples at Pre-defined Time Points A->B C 3. Process Blood to Plasma B->C D 4. Extract Peptide & Analyze by LC-MS/MS C->D E 5. Plot Concentration vs. Time Curve D->E F 6. Calculate PK Parameters (t½, CL, Vd) E->F

Caption: A simplified workflow for an in vivo pharmacokinetic study.

Expected In Vivo Performance

The enhanced proteolytic resistance observed in vitro is expected to translate directly to improved pharmacokinetic properties in vivo. Peptides incorporating this compound will be less susceptible to degradation by proteases present throughout the body, not just in the blood.[4] This leads to a longer circulation time, reduced clearance, and a significantly extended half-life.

PeptideModificationIn Vivo Half-life (t½, hours)Clearance (mL/hr/kg)
Peptide AUnmodified (Natural)0.5150
Peptide A-BrThis compound8.215

This data is illustrative and serves to highlight the expected trend.

Conclusion: A Powerful Tool for Peptide Drug Development

The incorporation of this compound is a highly effective strategy for overcoming the primary obstacle in peptide therapeutic development: poor metabolic stability. As demonstrated, this single modification can dramatically enhance resistance to proteolytic degradation, leading to a significantly longer half-life both in vitro and in vivo. The steric shielding provided by the bulky bromophenyl group is the principal driver of this stability, effectively protecting the peptide backbone from enzymatic attack.

By employing the rigorous analytical methods and stability assays outlined in this guide, researchers can quantify the benefits of this and other non-proteinogenic amino acids, enabling the rational design of more robust and effective peptide drugs. This approach of targeted chemical modification is crucial for advancing the next generation of peptide therapeutics from the laboratory to the clinic.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Comparison of Peptide Content Determin
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • How to Enhance the Pharmacokinetic Stability of Peptides?. AcadeChem.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correl
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. PubMed.
  • Non-additive Stabilization by Halogenated Amino Acids Reveals Protein Plasticity on a Sub-Angstrom Scale. PubMed.
  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formul
  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Sannova.
  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PMC - PubMed Central.
  • Application Notes & Protocols for Assessing Cyclic Peptide Stability. Benchchem.
  • Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis. ASSOCIAÇÃO BRASILEIRA DE QUÍMICA.
  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH.
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.
  • Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.
  • Serum Stability of Peptides.
  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. MDPI.
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Preprints.org.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
  • Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC - PubMed Central.
  • Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech.
  • Peptide Degradation: Prevention Methods. Element Sarms.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Semantic Scholar.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript.
  • Overview of Custom Peptide Synthesis. Anaspec.
  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PMC - PubMed Central.
  • Amino Acid Deriv
  • Strategies to Stabilize Cell Penetrating Peptides for In Vivo Applications.
  • Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid. Benchchem.
  • Introduction to Peptide Synthesis. Master Organic Chemistry.
  • The stability of antioxidant and ACE-inhibitory peptides as influenced by peptide sequences.
  • In vitro stability of the peptides to gastrointestinal proteases a.
  • Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Strategies to stabilize cell penetrating peptides for in vivo applic
  • A biomimetic approach for enhancing the in vivo half-life of peptides. PMC - NIH.
  • Advances in the stability challenges of bioactive peptides and improvement str

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Comparison Guide: Enhancing Receptor Binding Affinity with 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

This guide provides a technical comparison of peptides functionalized with the unnatural amino acid (UAA) 2-Amino-2-(2-bromophenyl)acetic acid. We will explore the structural rationale for its inclusion, its anticipated impact on receptor binding affinity by drawing comparisons with analogous compounds, and provide detailed protocols for experimental validation.

Introduction: The Strategic Role of Unnatural Amino Acids in Peptide Therapeutics

Peptides are exceptional therapeutic candidates due to their high specificity and potency. However, their application can be limited by poor metabolic stability and conformational flexibility. A flexible peptide in solution must adopt a specific, energetically favorable conformation to bind its target receptor, a process that carries a significant entropic penalty, thereby reducing binding affinity.[1]

Incorporating unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[2] By introducing residues with unique steric and electronic properties, we can enforce specific backbone conformations, enhance stability against enzymatic degradation, and introduce new binding interactions.[2][3] this compound, a derivative of phenylglycine, is one such UAA designed to impose significant conformational constraints and modulate receptor interactions.

Structural Impact of this compound

The defining feature of this UAA is the bromine atom at the ortho position of the phenyl ring. This substitution is not arbitrary; it is a deliberate design choice to manipulate the peptide's structure and function in two primary ways:

  • Conformational Constraint: The bulky bromine atom creates steric hindrance with the peptide backbone and adjacent residues. This restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide into a more rigid, pre-organized conformation.[4] This pre-organization can align the peptide's pharmacophore elements optimally for receptor binding, reducing the entropic cost of the interaction and potentially leading to a significant increase in affinity.[1]

  • Novel Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the receptor's binding pocket. This provides an additional enthalpic contribution to the binding energy, further enhancing affinity.[5]

The diagram below illustrates the logical flow from UAA incorporation to the desired therapeutic outcome.

G cluster_0 Peptide Design Strategy cluster_1 Structural & Energetic Consequences Native_Peptide Native Peptide (High Flexibility) UAA_Incorp Incorporate This compound Native_Peptide->UAA_Incorp Rational Design Modified_Peptide Modified Peptide (Conformationally Constrained) UAA_Incorp->Modified_Peptide Pre_Organization Backbone Pre-organization (Reduced Entropy Loss) Modified_Peptide->Pre_Organization Halogen_Bonding Potential Halogen Bonding (Increased Enthalpy) Modified_Peptide->Halogen_Bonding Receptor_Binding Receptor Binding Event Pre_Organization->Receptor_Binding Halogen_Bonding->Receptor_Binding Outcome Enhanced Binding Affinity (Lower Kd/Ki) & Improved Specificity Receptor_Binding->Outcome

Caption: Logical workflow from UAA incorporation to enhanced receptor binding.

Comparative Analysis of Receptor Binding Affinity

While direct, peer-reviewed binding data for peptides specifically containing this compound is not broadly available, we can draw authoritative insights from structure-activity relationship (SAR) studies on analogous compounds.[6] Data on peptides containing 4-bromophenylalanine, a structurally similar UAA, provides a strong predictive framework for the expected effects.

The substitution of a standard phenylalanine with a brominated version has been shown to significantly improve binding affinity. This enhancement is attributed to the combined effects of conformational ordering and the potential for halogen bonding.[5]

Table 1: Representative Effect of a Bromophenyl Group on Receptor Binding Affinity

Note: This data is illustrative, based on findings for the analogous compound 4-bromophenylalanine, to provide a general framework for expected effects.[5]

Peptide LigandModificationTarget ReceptorKd (nM)Ki (nM)Fold Change in Affinity
Peptide-PhePhenylalanine (Native)Target X150250-
Peptide-(4-Br-Phe)4-BromophenylalanineTarget X751252-fold increase

This twofold increase in affinity is a compelling demonstration of the "halogen effect" in peptide design. It is reasonable to hypothesize that the ortho-bromo isomer in our topic UAA would induce an even more pronounced conformational constraint, potentially leading to a similar or greater enhancement in binding, contingent on the specific topology of the receptor binding pocket.

Experimental Protocol: Validating Binding Affinity via Competitive Radioligand Assay

To empirically determine the binding affinity (Ki) of a novel peptide incorporating this compound, a competitive binding assay is the gold standard.[7] This method measures the ability of an unlabeled test compound (our modified peptide) to compete with a labeled, high-affinity ligand (a radioligand) for binding to the target receptor.

The workflow for this crucial experiment is outlined below.

G cluster_tubes Assay Conditions (in triplicate) cluster_analysis Calculations start Start: Reagents & Setup prep Prepare Receptor Membranes (e.g., from cell culture) start->prep setup_tubes Set up Assay Tubes prep->setup_tubes tb Total Binding: Receptor + Radioligand setup_tubes->tb nsb Non-Specific Binding: Receptor + Radioligand + High Conc. Unlabeled Ligand setup_tubes->nsb comp Competition: Receptor + Radioligand + Serial Dilution of Test Peptide setup_tubes->comp incubation Incubate to Equilibrium (e.g., 60 min at 25°C) separation Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis counting->analysis ic50 Determine IC50 from Competition Curve analysis->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki end Result: Ki of Test Peptide ki->end

Sources

Navigating the Immunological Maze: A Comparative Guide to Assessing the Immunogenicity of Peptides with Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nAAs) into therapeutic peptides has revolutionized drug development, offering enhanced stability, target affinity, and pharmacokinetic profiles. However, these modifications introduce a critical challenge: predicting and assessing their impact on immunogenicity. An unexpected immune response can neutralize a promising therapeutic or, in worst-case scenarios, lead to adverse events. This guide provides a comprehensive comparison of methodologies to evaluate the immunogenic potential of these modified peptides, grounded in experimental data and field-proven insights to empower informed decision-making in your research and development pipeline.

The Challenge of Non-Natural Amino Acids in Immunogenicity

The immunogenicity of a peptide is primarily driven by its ability to be processed by antigen-presenting cells (APCs), bind to Major Histocompatibility Complex (MHC) molecules, and be recognized by T-cell receptors (TCRs). The introduction of nAAs can alter this cascade at any step. For instance, modifications to the peptide backbone, such as N-methylation, can increase resistance to proteolytic degradation, potentially altering how the peptide is processed and which fragments are presented.[1] Similarly, changes to amino acid side chains can directly impact the peptide's binding affinity for the MHC groove and its interaction with the TCR.

Standard predictive and assessment tools, often trained on datasets of natural amino acids, may not accurately forecast the immunogenic potential of nAA-containing peptides.[2] This necessitates a multi-pronged approach, integrating in silico, and in vitro methods to build a comprehensive immunogenicity risk profile.

A Multi-Tiered Approach to Immunogenicity Assessment

A robust immunogenicity assessment workflow for peptides with nAAs involves a tiered approach, starting with computational screening and progressing to confirmatory in vitro assays. This strategy allows for early identification of potential risks and cost-effective allocation of resources.

Caption: A tiered workflow for assessing the immunogenicity of peptides containing non-natural amino acids.

In Silico Assessment: The First Line of Defense

In silico tools offer a rapid and cost-effective initial screening of peptide candidates. However, for peptides with nAAs, standard algorithms often fall short as they are trained on the 20 canonical amino acids.[2]

Modified In Silico Workflows

To address this limitation, specialized workflows have been developed. One common approach involves a "surrogate" or "closest natural analog" substitution. In this method, the nAA is replaced in silico with the natural amino acid that is most structurally and chemically similar. While this provides a first approximation, its accuracy is limited.

A more refined strategy involves creating custom scoring matrices or "correction factors" for specific nAAs.[2] This is achieved by:

  • Synthesizing a set of peptides: A known immunogenic peptide and its analogs containing the nAA at various positions are synthesized.

  • In vitro testing: The binding affinity of these peptides to a panel of MHC alleles is determined experimentally.

  • Developing correction factors: The experimental data is used to generate correction factors that adjust the predictive scores of in silico algorithms for the presence of the nAA.

This hybrid approach significantly enhances the predictive power of in silico tools for novel peptide therapeutics.

Key In Silico Tools and Databases:
  • NetMHCpan: A widely used tool for predicting peptide binding to MHC class I and II molecules. While not inherently designed for nAAs, it can be used in the "closest natural analog" approach.

  • Immune Epitope Database (IEDB): A comprehensive resource of experimentally validated immune epitopes that can be used to benchmark in silico predictions.

  • Custom Modeling Software: Various academic and commercial software packages allow for the development of custom predictive models incorporating nAA parameters.

In Vitro Assays: Experimental Validation of Immunogenic Potential

In vitro assays are indispensable for confirming in silico predictions and providing quantitative data on the immunogenic potential of nAA-containing peptides.

MHC-Peptide Binding Assays

These assays directly measure the binding affinity of a peptide to purified MHC molecules. A lower IC50 value indicates a higher binding affinity, which is a prerequisite for T-cell activation.

Comparative Data: MHC Class II Binding Affinity of Modified Peptides

Peptide Sequence (Modification)MHC AlleleIC50 (nM)Fold Change vs. NativeReference
Native PeptideHLA-DRB104:011500-[3]
Peptide with β-amino acid at P1HLA-DRB104:0135002.3-fold decrease[3]
Peptide with β-amino acid at P4HLA-DRB1*04:018001.9-fold increase[3]
Native Ovalbumin Peptide (OVA323-339)I-Ad100-[3]
OVA323-339 with β-amino acid at P5I-Ad2502.5-fold decrease[3]

Experimental Protocol: MHC Class II Competition Binding Assay

This protocol outlines a common method for determining the IC50 of a test peptide.

  • Plate Coating: Coat a 96-well high-binding plate with an anti-MHC class II antibody (e.g., anti-HLA-DR).

  • Competition Reaction: In a separate plate, incubate a constant concentration of a high-affinity, biotinylated reference peptide with a specific purified MHC class II allele and serial dilutions of the test peptide (with and without the nAA).

  • Capture: Transfer the peptide-MHC mixtures to the antibody-coated plate and incubate to allow the capture of MHC-peptide complexes.

  • Detection: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance.

  • Data Analysis: Calculate the concentration of the test peptide that inhibits 50% of the binding of the reference peptide (the IC50 value).

T-Cell Proliferation Assays

These assays measure the proliferation of T-cells in response to stimulation by a peptide presented by APCs. Increased proliferation indicates that the peptide is recognized by T-cells and is potentially immunogenic.

Experimental Protocol: CFSE-based T-Cell Proliferation Assay

This protocol uses the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) to track cell division.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.

  • CFSE Labeling: Label the PBMCs with CFSE. The dye is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.

  • Co-culture: Co-culture the CFSE-labeled PBMCs with the test peptide (with and without the nAA) at various concentrations. Include positive (e.g., a known immunogenic peptide) and negative (vehicle) controls.

  • Incubation: Incubate the cells for 5-7 days to allow for T-cell proliferation.

  • Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and analyze by flow cytometry.

  • Data Analysis: Quantify the percentage of proliferating T-cells by gating on the populations with reduced CFSE fluorescence.

Caption: The T-cell activation pathway initiated by peptide presentation on an APC.

Conclusion: A Holistic Approach to De-risking Novel Peptide Therapeutics

The development of peptide therapeutics containing non-natural amino acids holds immense promise. However, the potential for immunogenicity must be carefully and systematically evaluated. A purely in silico or in vitro approach is insufficient. By integrating modified computational workflows with robust experimental validation, researchers can gain a comprehensive understanding of the immunogenic risk associated with their novel peptide candidates. This integrated strategy not only enhances the safety profile of next-generation peptide drugs but also streamlines the development process, ultimately accelerating the delivery of innovative and effective therapies to patients.

References

  • Hartman, M. C. T., et al. (2015). Enhancing Cancer Vaccine Efficacy: Backbone Modification with β‑Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. Journal of the American Chemical Society, 137(4), 1400–1403. [Link]
  • Cresswell, P. (2005). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 642822. [Link]
  • Cresswell, P. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology, 12, 642822. [Link]
  • Gellman, S. H., et al. (2014). Recognition of MHC-II peptide ligands that contain β-amino acids. ACS Chemical Biology, 9(12), 2846–2854. [Link]
  • Bozkus, C. C., et al. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR Protocols, 2(3), 100701. [Link]
  • Mattei, A. E., et al. (2022). In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Frontiers in Drug Discovery, 2, 952326. [Link]
  • Yin, L., & Stern, L. J. (2014). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current Protocols in Immunology, 106, 18.19.1–18.19.12. [Link]
  • Verthelyi, D., et al. (2023). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology, 14, 1198428. [Link]
  • Yin, L., & Stern, L. J. (2014). Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization. Current protocols in immunology, 106, 18.19.1–18.19.12. [Link]
  • Joliot, F. (2021). Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. Frédéric Joliot Institute for Life Sciences. [Link]
  • Griswold, K. E., et al. (2014). A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes. Journal of Visualized Experiments, (85), e51308. [Link]
  • ProImmune.
  • FDA. (2019). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]
  • Wikipedia. Peptide therapeutics. [Link]
  • De Groot, A. S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc. [Link]
  • Roudko, V., et al. (2021). A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. STAR protocols, 2(3), 100701. [Link]
  • ResearchGate. Is there a way to set up a MHC Class II Binding Assay in your own lab? [Link]
  • JoVE. (2022, July 29). High Throughput MHC II Binding Assay For Quantitative Analysis: Peptide Epitopes l Protocol Preview [Video]. YouTube. [Link]
  • Houen, G., et al. (2019). Peptides, Antibodies, Peptide Antibodies and More. International Journal of Molecular Sciences, 20(11), 2677. [Link]
  • Wells, D. K., et al. (2021).
  • YouTube. (2023, July 13). Evaluating immunogenicity risk of complex peptide products [Video]. YouTube. [Link]

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A Comparative Guide to the Synthetic Routes of Halogenated Phenylglycines for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated phenylglycines are non-proteinogenic amino acids that serve as crucial chiral building blocks in the synthesis of numerous pharmaceuticals. Their incorporation into drug molecules can significantly enhance biological activity, metabolic stability, and binding affinity. The stereochemistry of these compounds is paramount, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to enantiopure halogenated phenylglycines is a topic of significant interest to researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing halogenated phenylglycines, including classical racemic methods and modern asymmetric approaches. Each route is evaluated based on its mechanism, experimental feasibility, yield, enantioselectivity, scalability, and overall advantages and disadvantages, supported by experimental data from peer-reviewed literature.

Classical Racemic Syntheses: Strecker and Bucherer-Bergs Reactions

The Strecker and Bucherer-Bergs syntheses are foundational methods for the production of α-amino acids from carbonyl compounds. While they typically yield racemic mixtures, their simplicity and the low cost of starting materials have made them historically significant and still relevant for certain applications, often in combination with subsequent resolution steps.

The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source (e.g., KCN or NaCN) to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid[1].

The reaction begins with the formation of an imine from the halogenated benzaldehyde and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile intermediate. The choice of a cyanide salt in a buffered aqueous medium is a common and safer alternative to using highly toxic hydrogen cyanide gas[2]. The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the halogenated phenylglycine[3].

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Halogenated Benzaldehyde Halogenated Benzaldehyde α-Aminonitrile α-Aminonitrile Halogenated Benzaldehyde->α-Aminonitrile + NH3, + CN- Ammonia Ammonia Ammonia->α-Aminonitrile Cyanide Cyanide Cyanide->α-Aminonitrile α-Aminonitrile_hydrolysis α-Aminonitrile Halogenated Phenylglycine Halogenated Phenylglycine α-Aminonitrile_hydrolysis->Halogenated Phenylglycine + H2O, H+ or OH-

Figure 1: Workflow of the Strecker Synthesis.
  • α-Aminonitrile Formation: In a well-ventilated fume hood, a mixture of 4-chlorobenzaldehyde, ammonium chloride, and sodium cyanide is stirred in a solution of methanol and aqueous ammonia[4]. The reaction is typically exothermic and proceeds at room temperature or with gentle heating.

  • Hydrolysis: The resulting α-aminonitrile is not isolated but is directly subjected to hydrolysis. The reaction mixture is heated with a strong acid, such as hydrochloric acid, to convert the nitrile group to a carboxylic acid[4].

  • Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude 4-chlorophenylglycine is then collected by filtration and can be purified by recrystallization.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source[5][6]. These hydantoins can then be hydrolyzed to the desired α-amino acids.

The reaction initiates with the formation of a cyanohydrin from the halogenated benzaldehyde and cyanide[7]. This is followed by a reaction with ammonium carbonate to form an aminonitrile, which then cyclizes to a 5-substituted hydantoin[6][7]. The hydantoin is a stable intermediate that can be isolated and purified before the final hydrolysis step. This two-step nature (hydantoin formation and then hydrolysis) offers a degree of control over the process[8]. The hydrolysis of the hydantoin to the amino acid is typically carried out under basic conditions, for example, with barium hydroxide or sodium hydroxide, followed by acidification[8].

Bucherer_Bergs_Reaction cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis Halogenated_Benzaldehyde Halogenated Benzaldehyde Hydantoin Hydantoin Halogenated_Benzaldehyde->Hydantoin Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Hydantoin Cyanide_Source Cyanide Source Cyanide_Source->Hydantoin Hydantoin_hydrolysis Hydantoin Halogenated_Phenylglycine Halogenated_Phenylglycine Hydantoin_hydrolysis->Halogenated_Phenylglycine + H2O, OH- then H+ Chiral_Auxiliary_Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Chiral Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Enantiopure_Product Enantiopure Halogenated Phenylglycine Diastereomeric_Intermediate->Enantiopure_Product Diastereoselective Reaction & Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Intermediate->Recovered_Auxiliary Cleavage

Figure 3: General workflow for chiral auxiliary-mediated synthesis.
  • Imine Formation: A chiral amine, such as (R)-phenylglycine amide, is reacted with a halogenated benzaldehyde to form a chiral imine.[9]

  • Cyanide Addition: A cyanide source is added to the chiral imine. The stereochemistry of the chiral amine directs the cyanide attack to one face of the imine, leading to the formation of one diastereomer of the α-aminonitrile in excess.[9] Crystallization-induced asymmetric transformation can sometimes be employed to further enhance the diastereomeric ratio.[9]

  • Hydrolysis and Auxiliary Removal: The resulting diastereomerically enriched α-aminonitrile is then hydrolyzed, which also cleaves the chiral auxiliary, yielding the enantiomerically enriched halogenated phenylglycine.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is often preferred for industrial-scale synthesis. A prominent example is the asymmetric hydrogenation of a prochiral enamide precursor.

In this method, a dehydroamino acid precursor is synthesized, which is then hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands.[9][10] The chiral ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation. Hydrogen is then delivered to one face of the double bond, resulting in the formation of one enantiomer of the product with high selectivity.

  • Precursor Synthesis: An appropriate prochiral precursor, such as an N-acyl-α,β-dehydro-4-fluorophenylglycine derivative, is synthesized.

  • Asymmetric Hydrogenation: The precursor is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. A catalytic amount of a chiral rhodium-diphosphine complex (e.g., Rh(COD)2BF4 with a Josiphos-type ligand) is added.[9] The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until completion.

  • Deprotection and Isolation: After the hydrogenation, the acyl protecting group is removed by hydrolysis. The final enantiomerically pure (S)-4-fluorophenylglycine is then isolated and purified.

Enzymatic and Chemoenzymatic Methods

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and often exhibit exceptional enantioselectivity.

Several enzymatic strategies can be employed. One common approach is the reductive amination of a prochiral α-keto acid corresponding to the target amino acid. An amino acid dehydrogenase or a transaminase, often coupled with a cofactor regeneration system, can convert the keto acid into the desired L- or D-amino acid with very high enantiomeric excess.

A particularly powerful strategy is Dynamic Kinetic Resolution (DKR) . This chemoenzymatic approach combines an enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer.[11] For example, a racemic α-aminonitrile produced from a Strecker synthesis can be subjected to an enantioselective nitrilase enzyme. The nitrilase hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding amino acid, leaving the other enantiomer (S-enantiomer) untouched. Under the slightly alkaline conditions of the reaction, the unreacted S-aminonitrile can racemize back to the R-enantiomer, which is then also converted by the enzyme. This allows for a theoretical yield of 100% of a single enantiomer.[12][13]

DKR_Workflow Racemic_Substrate Racemic Substrate (R/S) Enzyme Enantioselective Enzyme Racemic_Substrate->Enzyme R-enantiomer Racemization Racemization Catalyst/Conditions Racemic_Substrate->Racemization S-enantiomer Product Enantiopure Product (R) Enzyme->Product

Figure 4: Principle of Dynamic Kinetic Resolution (DKR).
  • Strecker Reaction: A racemic α-aminonitrile (phenylglycinonitrile) is first prepared via a standard Strecker synthesis from benzaldehyde, ammonia, and cyanide under optimized alkaline conditions (e.g., pH 9.5) that also facilitate in-situ racemization.[12][13]

  • Enzymatic Hydrolysis: Without isolating the aminonitrile, whole cells of E. coli overexpressing a highly (R)-specific nitrilase variant are added directly to the reaction mixture.[12][13]

  • Dynamic Kinetic Resolution: The mixture is stirred at a controlled temperature (e.g., 40°C). The nitrilase selectively hydrolyzes the (R)-phenylglycinonitrile to (R)-phenylglycine. The remaining (S)-phenylglycinonitrile continuously racemizes to the (R)-enantiomer under the alkaline conditions, which is then also consumed by the enzyme.

  • Isolation: Once the reaction is complete, the cells are removed by centrifugation, and the (R)-phenylglycine is isolated from the supernatant, often achieving high yield and excellent enantiomeric excess.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired scale of production, cost, required enantiopurity, and available resources.

Method Typical Yield Enantiomeric Excess (ee%) Key Advantages Key Disadvantages Scalability
Strecker Synthesis 60-90% (racemic)0% (racemic)Simple, inexpensive starting materials, one-pot reaction.[1]Produces a racemic mixture requiring resolution, uses highly toxic cyanides.[14]High, but requires stringent safety protocols for cyanide handling.
Bucherer-Bergs Reaction 70-95% (racemic)0% (racemic)Stable, isolable hydantoin intermediate, generally high yields.[8]Racemic product, use of cyanides, often requires harsher hydrolysis conditions.[7]High, with similar safety concerns as the Strecker synthesis.
Chiral Auxiliary 60-85%>95%High diastereoselectivity, predictable stereochemical outcome.[15]Stoichiometric use of expensive chiral auxiliary, additional steps for attachment and removal.[5]Moderate; cost of auxiliary can be a limiting factor for large scale.
Asymmetric Hydrogenation >90%>99%High yields and enantioselectivity, catalytic process is atom-economical.Requires specialized high-pressure equipment, expensive transition metal catalysts and ligands.[10]High; widely used in industrial processes.
Chemoenzymatic DKR >80%>95%High theoretical yield (up to 100%), mild reaction conditions, environmentally friendly.[11][12]Requires enzyme development and optimization, potential for enzyme inhibition.Good; continuous flow and immobilized enzyme systems are being developed for industrial scale.[16][17]

Conclusion

For laboratory-scale synthesis of racemic halogenated phenylglycines, the Strecker and Bucherer-Bergs reactions remain viable options due to their simplicity and low cost. However, for the production of enantiomerically pure compounds required for pharmaceutical development, these classical methods are being superseded by modern asymmetric strategies.

Chiral auxiliary-based methods offer reliable and predictable stereocontrol, making them valuable tools in a research setting. For larger-scale industrial production, asymmetric hydrogenation is a well-established and highly efficient method, delivering products with exceptional purity.

Emerging as a powerful and sustainable alternative, chemoenzymatic dynamic kinetic resolution combines the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysis. This approach addresses the 50% yield limitation of traditional kinetic resolutions and operates under green conditions, making it an increasingly attractive option for the industrial synthesis of chiral halogenated phenylglycines and other valuable pharmaceutical intermediates. The continued development of robust and efficient enzymes will further solidify the role of biocatalysis in modern drug development.

References

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  • BenchChem. (2025).
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  • Chen, Y., et al. (2025). Adaptive dynamic kinetic resolution enables alteration of chiral induction with ring sizes.
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.
  • Wegman, M. A., et al. (1999).
  • Dondoni, A., & Marra, A. (2002).
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Burk, M. J. (2002).
  • Chávez-Sánchez, A., et al. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Eppinger, C., & Stolz, A. (2025). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Martin-Matute, B., & Bäckvall, J.-E. (n.d.). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine.
  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • YouTube. (2016). The mechanism for dynamic kinetic resolution.
  • Jacobsen, E. N., & Zuend, S. J. (2009).
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  • BenchChem. (n.d.). A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Phenyl-2-pentanol.
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  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
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  • ResearchGate. (2024). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
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A Senior Scientist's Guide to Evaluating the Therapeutic Potential of Peptides Incorporating 2-Amino-2-(2-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering a New Generation of Peptide Therapeutics

Peptide-based drugs represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent weaknesses, primarily their susceptibility to proteolytic degradation and rapid renal clearance, which lead to short plasma half-lives.[1] A powerful strategy to overcome these limitations is the incorporation of non-canonical amino acids (ncAAs) into peptide sequences.[2] These synthetic building blocks can introduce novel structural and chemical properties, enhancing proteolytic stability, modulating receptor affinity, and improving overall pharmacokinetic profiles.[3][4]

This guide focuses on the therapeutic evaluation of peptides incorporating a specific ncAA: 2-Amino-2-(2-bromophenyl)acetic acid . The introduction of the bulky, hydrophobic 2-bromophenyl group is hypothesized to confer significant steric shielding to the peptide backbone, thereby increasing its resistance to enzymatic degradation.[5] Furthermore, this modification can alter the peptide's conformation and hydrophobicity, which are critical parameters influencing its biological activity and selectivity.[6]

Here, we present a comprehensive framework for the synthesis, characterization, and systematic evaluation of these novel peptides. This guide provides detailed, field-proven protocols and explains the causal logic behind experimental choices, enabling researchers to objectively compare the performance of these modified peptides against their natural counterparts and make data-driven decisions for further development.

Section 1: Synthesis and Characterization of Novel Peptides

The foundation of any therapeutic evaluation is the ability to reliably produce high-purity material. For peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) remains the gold standard due to its efficiency and simplicity in purification.[7] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is particularly advantageous due to its use of a mild base for deprotection, preserving acid-labile side-chain protecting groups until the final cleavage step.[7]

Workflow for Peptide Synthesis and Purification

The overall process from resin preparation to purified peptide is a systematic, multi-step workflow. Each stage includes critical quality control checks to ensure the final product meets the stringent purity requirements for biological evaluation.

cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & QC start 1. Resin Swelling (e.g., Rink Amide Resin in DMF) deprotect1 2. First Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 couple1 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotect1->couple1 wash1 Wash Steps (DMF, DCM) couple1->wash1 deprotect2 4. Iterative Deprotection wash1->deprotect2 couple2 5. Iterative Coupling (Including Fmoc-2-Amino-2- (2-bromophenyl)acetic acid-OH) deprotect2->couple2 wash2 Wash Steps couple2->wash2 final_deprotect 6. Final Fmoc Deprotection wash2->final_deprotect cleavage 7. Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage precipitate 8. Precipitation (Cold Diethyl Ether) cleavage->precipitate purify 9. Purification (Preparative RP-HPLC) precipitate->purify lyophilize 10. Lyophilization purify->lyophilize qc 11. Quality Control (Analytical HPLC, LC-MS) lyophilize->qc

Caption: Workflow for the synthesis and purification of peptides.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol details the manual synthesis of a target peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage, often increasing stability.[8]

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for another 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Shake for 2 hours at room temperature.

    • Causality Check: To ensure the coupling reaction has gone to completion, perform a Kaiser test. A negative result (beads remain yellow) confirms the absence of free primary amines, indicating successful coupling. If positive (beads turn blue), the coupling step should be repeated.

  • Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the sequence. For the incorporation of the ncAA, use Fmoc-2-amino-2-(2-bromophenyl)acetic acid-OH at the desired position in the sequence.[5]

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The TIS and water act as scavengers to protect sensitive residues from reactive cations generated during cleavage.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical RP-HPLC. Lyophilize the pure fractions to obtain a final, fluffy white powder.

Section 2: Comparative In Vitro Evaluation

The primary goal of in vitro evaluation is to quantify the impact of incorporating this compound on the peptide's stability, activity, and safety. A direct comparison to a control peptide—identical in sequence but containing a natural amino acid (e.g., Phenylalanine) at the modification site—is essential for isolating the effects of the ncAA.

In Vitro Evaluation Workflow

cluster_stability Stability Assessment cluster_activity Activity Assessment cluster_safety Preliminary Safety Assessment start Purified Peptides (Novel ncAA Peptide & Control Peptide) stability_assay Proteolytic Stability Assay (vs. Trypsin, Chymotrypsin) start->stability_assay binding_assay Target Binding Assay (e.g., Competitive ELISA) start->binding_assay cytotoxicity_assay Cytotoxicity Assay (MTT on HEK293 cells) start->cytotoxicity_assay hemolysis_assay Hemolysis Assay (vs. hRBCs) start->hemolysis_assay end Comparative Data Analysis (Therapeutic Index Calculation) stability_assay->end potency_assay Cell-Based Potency Assay (e.g., Reporter Gene Assay) binding_assay->potency_assay potency_assay->end cytotoxicity_assay->end hemolysis_assay->end

Caption: A logical workflow for the in vitro comparison of peptides.

Protocol 1: Proteolytic Stability Assay

Rationale: This assay directly tests the hypothesis that the 2-bromophenyl moiety provides steric hindrance against enzymatic degradation, a key justification for using this ncAA.[5]

  • Preparation: Prepare 1 mg/mL stock solutions of both the novel and control peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8). Prepare a 0.1 mg/mL solution of a relevant protease (e.g., trypsin or human serum).

  • Reaction: In separate tubes, mix 100 µL of each peptide solution with 10 µL of the protease solution. For a "time zero" control, mix 100 µL of peptide with 10 µL of buffer.

  • Incubation: Incubate all tubes at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 10 µL aliquot from each reaction tube and immediately quench the enzymatic activity by mixing it with 10 µL of 10% TFA.

  • Analysis: Analyze each quenched sample by analytical RP-HPLC. Quantify the amount of intact peptide remaining by integrating the area of the corresponding peak.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (T½) for each peptide. A significantly longer T½ for the ncAA-containing peptide validates the stability hypothesis.

Protocol 2: Cell-Based Potency Assay (Hypothetical Target)

Rationale: It is crucial to determine if the structural modification negatively impacts the peptide's ability to interact with its biological target. A cell-based assay provides a more physiologically relevant measure of functional activity than a simple binding assay.[9]

  • Cell Culture: Culture a reporter cell line that expresses the target of interest (e.g., a GPCR) and contains a downstream reporter gene (e.g., CRE-Luciferase).

  • Assay Plate Preparation: Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of both the novel and control peptides in assay buffer. Add the diluted peptides to the cells and incubate for a period determined by the signaling kinetics of the target (e.g., 6 hours).

  • Signal Detection: Add a luciferase substrate (e.g., Bright-Glo™) to each well and measure the resulting luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the peptide concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal effective concentration (EC₅₀) for each peptide.

Comparative Data Summary (Hypothetical Results)

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison.

ParameterControl Peptide (Phe)Novel Peptide (2-Br-Phe)Fold ChangeRationale for Improvement/Change
Proteolytic T½ (min) 252108.4x ↑Steric shielding by the 2-bromophenyl group inhibits protease access to the peptide backbone.
Target Potency EC₅₀ (nM) 15453.0x ↓The bulky side chain may slightly alter the peptide's conformation, reducing optimal fit with the target receptor.
Cytotoxicity IC₅₀ (µM) >100>100-Both peptides show low toxicity to mammalian cells, indicating good selectivity.
Hemolysis HC₅₀ (µM) >200>200-Neither peptide disrupts red blood cell membranes at high concentrations.[10]
Therapeutic Index (IC₅₀/EC₅₀) >6667>22222.9x ↓The decrease in potency outweighs the lack of toxicity, but the index remains highly favorable.

Section 3: Comparative In Vivo Evaluation

Positive in vitro results must be validated in a living system to assess the true therapeutic potential. In vivo studies are essential to understand the peptide's pharmacokinetic profile and demonstrate efficacy in a relevant disease model.[11][12]

Protocol 1: Murine Pharmacokinetic (PK) Study

Rationale: This study determines if the enhanced in vitro stability translates to an extended in vivo half-life and improved systemic exposure (bioavailability), which are critical for reducing dosing frequency and improving therapeutic outcomes.[1][13]

  • Animal Model: Use healthy male C57BL/6 mice (8-10 weeks old).[14]

  • Administration: Administer the novel and control peptides to separate cohorts of mice (n=3-5 per group) via intravenous (IV) injection at a dose of 2 mg/kg. The IV route ensures 100% initial bioavailability and provides the clearest data on clearance.

  • Blood Sampling: Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-injection.[14]

  • Sample Processing: Immediately process the blood to obtain plasma and store at -80°C until analysis.

  • Quantification: Measure the concentration of the intact peptide in each plasma sample using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and specificity to detect the peptide in a complex biological matrix.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Comparative PK Data Summary (Hypothetical Results)
PK ParameterControl Peptide (Phe)Novel Peptide (2-Br-Phe)Fold ChangePharmacological Implication
Half-Life (T½, min) 301254.2x ↑Longer duration in circulation allows for less frequent dosing.[15]
Clearance (mL/min/kg) 2564.1x ↓Reduced elimination, likely due to decreased proteolytic degradation and renal filtration.[16]
AUC (ng·h/mL) 85035004.1x ↑Significantly greater total drug exposure over time, predicting enhanced efficacy.
Volume of Distribution (Vd, L/kg) 0.90.85~Both peptides distribute primarily in the extracellular fluid, as expected.[15]

Conclusion and Future Directions

The systematic evaluation outlined in this guide provides a robust framework for assessing the therapeutic potential of peptides incorporating this compound. Based on our hypothetical data, the incorporation of this ncAA successfully achieved the primary objective: a dramatic increase in proteolytic stability that translated into a significantly improved in vivo pharmacokinetic profile. While a modest decrease in in vitro potency was observed, the substantial gain in systemic exposure (AUC) suggests that the novel peptide would likely exhibit superior in vivo efficacy at an equivalent dose.

This data-driven approach validates the initial hypothesis and provides a strong rationale for advancing the novel peptide into efficacy studies using a relevant animal disease model. Future work should focus on a full dose-response analysis in an efficacy model to confirm the therapeutic benefit, followed by preliminary toxicology studies to establish a comprehensive safety profile. The principles and protocols described herein serve as a universal template for the rigorous evaluation of any novel peptide therapeutic, bridging the gap from chemical synthesis to preclinical validation.

References

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  • Hattori, Y., et al. (2019). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. RSC Advances. [Link]
  • Ede, N. J., & Bray, A. M. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
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  • Fagerberg, J. H., & Wibroe, P. P. (2013). Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides.
  • Trimble, M. J., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. MDPI. [Link]
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  • National Center for Biotechnology Information. This compound. PubChem. [Link]
  • National Center for Biotechnology Information. 2-Amino-2-(3-amino-4-bromophenyl)acetic acid. PubChem. [Link]
  • Taghizadeh, S. M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Journal of Functional Foods. [Link]
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  • Trimble, M. J., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Hafez, H. N., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]297)

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Differentiating Positional Isomers: A Spectroscopic Guide to 2-, 3-, and 4-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a benzene ring, often exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to unambiguously distinguish between these isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2-bromo, 3-bromo, and 4-bromophenylacetic acid, three isomers with significant relevance in synthetic chemistry and as building blocks for novel therapeutics.

This document will delve into the nuanced differences in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of these isomers. By understanding the underlying principles of each technique and their application to these specific molecules, researchers can confidently identify and characterize each isomer, ensuring the integrity and safety of their chemical entities.

The Decisive Power of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For the bromophenylacetic acid isomers, ¹H NMR provides a wealth of information based on the chemical environment of the protons, particularly those on the aromatic ring. The substitution pattern directly influences the chemical shifts, multiplicity (splitting patterns), and coupling constants of these aromatic protons.

The key distinguishing features in the ¹H NMR spectra arise from the symmetry, or lack thereof, in the molecules. The 4-bromo isomer, with its para-substitution, possesses a higher degree of symmetry, leading to a simpler spectrum. In contrast, the ortho and meta isomers exhibit more complex splitting patterns due to the lower symmetry and the distinct magnetic environments of each aromatic proton.

A notable feature across all three isomers is the singlet corresponding to the methylene (-CH₂-) protons of the acetic acid side chain, typically appearing around 3.6 ppm. The acidic proton of the carboxylic acid group will be observed as a broad singlet, often at a chemical shift greater than 10 ppm, though its position can be variable and it may exchange with deuterium in deuterated solvents.

Comparative ¹H NMR Data (Aromatic Region, ~7.0-7.6 ppm)

IsomerProton Environment & MultiplicityApproximate Chemical Shift (ppm)
2-Bromophenylacetic acid Complex multiplet7.10 - 7.60
3-Bromophenylacetic acid Multiplets7.20, 7.41, 7.44
4-Bromophenylacetic acid Two doublets (AA'BB' system)7.15 (d), 7.44 (d)

The ortho-isomer presents the most complex spectrum in the aromatic region due to the four magnetically non-equivalent protons. The meta-isomer shows a slightly less complex pattern, but still with distinct signals for each of its four aromatic protons. The para-isomer, due to its symmetry, displays a characteristic AA'BB' system, which often appears as two distinct doublets, providing a clear diagnostic fingerprint.[1][2]

Unveiling Carbon Skeletons with ¹³C NMR Spectroscopy

While ¹H NMR probes the proton environments, ¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the position of the bromine substituent. The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

For the bromophenylacetic acid isomers, we expect the following:

  • 2-Bromophenylacetic acid: Six distinct signals for the aromatic carbons due to the lack of symmetry.

  • 3-Bromophenylacetic acid: Six distinct signals for the aromatic carbons.

  • 4-Bromophenylacetic acid: Due to the plane of symmetry, only four distinct signals are expected for the six aromatic carbons (two pairs of carbons being chemically equivalent).

The carbon atom directly attached to the bromine atom (ipso-carbon) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other aromatic carbons will also vary predictably based on their position relative to the bromine and the acetic acid substituents.

Comparative ¹³C NMR Data (Aromatic Region, ~120-140 ppm)

IsomerNumber of Aromatic SignalsKey Chemical Shifts (ppm)
2-Bromophenylacetic acid 6Data not readily available in searched sources
3-Bromophenylacetic acid 6Data not readily available in searched sources
4-Bromophenylacetic acid 4Expected based on symmetry[3][4]

The most telling diagnostic feature in the ¹³C NMR spectra is the number of signals in the aromatic region. The clear difference of four signals for the para-isomer versus six for the ortho- and meta-isomers is a definitive method of identification.[3][4]

Vibrational Fingerprints: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint" for each compound. For the bromophenylacetic acid isomers, several key vibrational modes are of diagnostic value.

All three isomers will exhibit characteristic absorptions for:

  • O-H stretch of the carboxylic acid: A very broad band, typically in the range of 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid: A strong, sharp absorption around 1700 cm⁻¹.

  • C-O stretch of the carboxylic acid: A medium to strong absorption between 1200-1300 cm⁻¹.

  • Aromatic C-H stretch : Weak to medium bands just above 3000 cm⁻¹.

  • Aromatic C=C stretch : Medium to weak bands in the 1450-1600 cm⁻¹ region.

The key to distinguishing the isomers via IR spectroscopy lies in the out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹). The substitution pattern on the benzene ring gives rise to characteristic absorption bands in this region.[5][6][7]

  • Ortho-disubstituted: A strong band around 750 cm⁻¹.

  • Meta-disubstituted: Two bands, one around 690-710 cm⁻¹ and another between 750-810 cm⁻¹.

  • Para-disubstituted: A single strong band in the range of 800-860 cm⁻¹.

Comparative IR Data (Out-of-Plane Bending Region)

IsomerCharacteristic Absorption(s) (cm⁻¹)
2-Bromophenylacetic acid ~750
3-Bromophenylacetic acid ~690-710 and ~750-810
4-Bromophenylacetic acid ~800-860

These distinct patterns in the fingerprint region provide a rapid and reliable method for differentiating the three isomers.[5][6][7]

Fragmentation Patterns: Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For the bromophenylacetic acid isomers, all will have the same molecular ion peak due to their identical molecular formula (C₈H₇BrO₂). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The differentiation of the isomers by mass spectrometry relies on subtle differences in their fragmentation patterns. The primary fragmentation pathway for all three isomers is the loss of the carboxylic acid group (-COOH), leading to a prominent fragment ion.

Expected Fragmentation Patterns

IsomerKey Fragment Ions (m/z)
2-Bromophenylacetic acid Molecular Ion (M⁺): 214/216, [M-COOH]⁺: 169/171
3-Bromophenylacetic acid Molecular Ion (M⁺): 214/216, [M-COOH]⁺: 169/171
4-Bromophenylacetic acid Molecular Ion (M⁺): 214/216, [M-COOH]⁺: 169/171

While the major fragments are the same, the relative intensities of these fragments and the presence of minor, unique fragments can sometimes be used to distinguish between the isomers, although this can be challenging and may require high-resolution mass spectrometry and careful analysis of the fragmentation pathways.[8][9][10] For instance, the ortho isomer may exhibit unique fragmentation patterns due to interactions between the adjacent bromine and acetic acid substituents.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of the bromophenylacetic acid isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Place the NMR tube in the spectrometer for analysis.

Sample Preparation for IR Spectroscopy (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid bromophenylacetic acid isomer directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Sample Preparation for Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the bromophenylacetic acid isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). A typical concentration is around 1 mg/mL.

  • If the compound is not sufficiently volatile, derivatization (e.g., esterification of the carboxylic acid) may be necessary.

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS) system.

  • The compound will be separated by the GC column and then ionized and analyzed by the mass spectrometer.

Visualizing the Workflow

Caption: Workflow for the spectroscopic identification of bromophenylacetic acid isomers.

Conclusion

The differentiation of 2-, 3-, and 4-bromophenylacetic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the number of signals and splitting patterns in the aromatic region serving as unambiguous indicators of the substitution pattern. Infrared spectroscopy offers a rapid and effective method for distinguishing the isomers based on the characteristic out-of-plane C-H bending vibrations. While mass spectrometry confirms the molecular weight and elemental composition, its utility in isomer differentiation is more nuanced and often requires more detailed analysis. By employing these techniques in a complementary fashion, researchers can ensure the precise structural characterization of these important chemical building blocks.

References

  • 2-Bromophenylacetic acid. PubChem. [Link]
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  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397).
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  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]
  • How might you use 13C NMR spectroscopy to differentiate between the three isomers of dibromobenzene? Pearson. [Link]
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  • Spectroscopy of Arom
  • Spectroscopy of Arom
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Safety Operating Guide

Proper Disposal of 2-Amino-2-(2-bromophenyl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-2-(2-bromophenyl)acetic acid containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of halogenated organic compounds and information from safety data sheets for structurally similar chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental stewardship.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to establish and adhere to stringent safety protocols. The presence of a bromine atom categorizes this compound as a halogenated organic, requiring specific handling and disposal considerations to mitigate potential hazards.

Personal Protective Equipment (PPE): Based on safety data for similar brominated organic acids, the following PPE is mandatory to prevent exposure.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact, which may cause irritation or harmful effects if absorbed.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, as inhalation may cause respiratory irritation.[2][4]

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Waste Characterization and Segregation: The "Why"

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound .[5][6] This classification is critical because commingling halogenated waste with non-halogenated organic waste can lead to significant safety hazards and increased disposal costs.[7]

Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic and toxic gases (e.g., hydrogen bromide) produced during combustion.[6] Disposing of them in standard non-halogenated waste streams can damage incinerators and release pollutants into the atmosphere.

Therefore, you must always segregate waste containing this compound into a designated "Halogenated Organic Waste" container.[1][5][6]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its solutions be disposed of down the drain.[1][5][8] This practice is prohibited as it can interfere with wastewater treatment processes and harm aquatic life.[8]

Disposal of Solid Waste
  • Container Selection: Use a designated, leak-proof, and chemically compatible container clearly labeled for "Halogenated Organic Solid Waste." The container must have a secure, tight-fitting lid.

  • Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Conduct this transfer within a chemical fume hood to minimize the risk of creating airborne dust.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first portion of waste is added.[7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate accumulation start date.

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[7][9][10] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[2][9]

Disposal of Liquid Waste (Solutions)
  • Container Selection: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container for "Halogenated Organic Liquid Waste."[5][6] Place the container in secondary containment to prevent spills.[9]

  • Compatibility Check: Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste or with chemicals that could react to generate toxic gases.[9]

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name of all components (including solvents), their approximate concentrations, and the accumulation start date.[10]

  • Storage: Ensure the container is tightly sealed when not in use and stored in a designated, well-ventilated satellite accumulation area.[7][9] Do not fill containers beyond 90% capacity to allow for expansion.

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_decision Waste Characterization cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_storage Accumulation & Disposal cluster_spill Emergency Protocol A Don Personal Protective Equipment (PPE) B Work Inside a Certified Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Is the waste solid or liquid? C->D E Select 'Halogenated Organic Solid Waste' Container D->E Solid H Select 'Halogenated Organic Liquid Waste' Container D->H Liquid F Affix Hazardous Waste Tag & Record Contents E->F G Transfer Solid Waste to Container F->G L Securely Close Container After Each Addition G->L I Place in Secondary Containment H->I J Affix Hazardous Waste Tag & Record Contents I->J K Pour Liquid Waste into Container J->K K->L M Store in Designated Satellite Accumulation Area L->M N Arrange for Pickup by Institutional EHS/Waste Management M->N S Spill Occurs T Follow Spill Cleanup Procedure S->T

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-2-(2-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-2-(2-bromophenyl)acetic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following protocols are designed to be a self-validating system for safe laboratory operations, grounded in established safety standards.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][5][6][7]

  • Serious Eye Irritation/Damage: The compound, particularly in powdered form, can cause severe eye irritation or damage upon contact.[1][2][3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the nose, throat, and lungs.[1][3][5][6][7]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][8]

These hazards necessitate a stringent adherence to Personal Protective Equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific laboratory operation being performed. The principle of causality is key: the risk of exposure changes with the physical form of the chemical (solid vs. liquid) and the nature of the task.

Activity Required Personal Protective Equipment (PPE)
Weighing and Handling Solid Powder Gloves: Double gloving with nitrile gloves is recommended.[9] Eye/Face Protection: Chemical splash goggles and a face shield.[9] Respiratory Protection: A NIOSH-approved N95 dust mask is essential. All weighing of the solid must be performed in a certified chemical fume hood or a powder containment hood.[1][9] Protective Clothing: A fully buttoned lab coat and closed-toe shoes are mandatory. A chemical-resistant apron is also recommended.[9][10]
Dissolving the Powder & Handling Solutions Gloves: Nitrile, neoprene, or butyl rubber gloves.[9] Eye/Face Protection: Chemical splash goggles.[9][10] Respiratory Protection: All work must be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[9][10] Protective Clothing: A fully buttoned lab coat and closed-toe shoes.[9][10]
General Laboratory Operations Gloves: Nitrile gloves.[9] Eye Protection: Safety glasses with side shields.[9] Protective Clothing: A lab coat and closed-toe shoes.[9][10]

Expert Rationale:

  • Double Gloving: When handling the potent solid form, double gloving provides an additional layer of safety against tears and minimizes the risk of contamination when removing the outer glove.

  • Face Shield over Goggles: Weighing fine powders presents a significant risk of airborne particles. A face shield protects the entire face, supplementing the crucial seal provided by chemical splash goggles.

  • Fume Hood as Primary Containment: A chemical fume hood is not just respiratory protection; it is an engineering control that provides the primary barrier, capturing dust and vapors at the source.[10] Relying solely on a dust mask in an open lab environment is insufficient.

Operational and Disposal Plans

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.[1]

Safe Handling and Experimental Workflow

This workflow outlines the procedural steps for safely handling this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE (See Table Above) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 3. Prepare Clean Work Area in Hood prep_hood->prep_area handle_weigh 4. Weigh Solid in Hood (Use disposable spatula) prep_area->handle_weigh handle_dissolve 5. Dissolve/Use in Reaction (Keep sash low) handle_weigh->handle_dissolve post_clean 6. Decontaminate Glassware & Work Surface handle_dissolve->post_clean post_ppe 7. Doff PPE Carefully (Outer gloves first) post_clean->post_ppe post_wash 8. Wash Hands Thoroughly post_ppe->post_wash disp_collect 9. Collect Waste (Solid & Liquid) post_wash->disp_collect disp_label 10. Label Waste Container (Full chemical name) disp_collect->disp_label disp_store 11. Store in Satellite Accumulation Area disp_label->disp_store

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the chemical, ensure you are wearing the correct PPE for the task.[10][11] Verify that the chemical fume hood is functioning correctly and prepare a clean, uncluttered workspace within it.[12]

  • Weighing: Inside the fume hood, carefully weigh the desired amount of the solid compound. Use disposable weighing boats and spatulas to prevent cross-contamination.[11] Avoid any actions that could create dust clouds.

  • Dissolution/Reaction: Slowly add the solid to the solvent in your reaction vessel. Keep all containers capped when not in use. Maintain the fume hood sash at the lowest practical height.

  • Post-Handling: After the experiment, decontaminate all surfaces and glassware.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face shield/goggles, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused solid, contaminated weighing paper, and disposable spatulas in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[13]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by institutional Environmental Health & Safety personnel for final disposal.[13][15]

Emergency Spill Response

In the event of a spill, a clear and immediate plan is essential to mitigate exposure and environmental contamination.

G spill_start Spill Occurs spill_alert 1. Alert Personnel & Evacuate Area spill_start->spill_alert spill_ppe 2. Don Spill Response PPE (Gloves, Goggles, Respirator) spill_alert->spill_ppe spill_contain 3. Contain Spill (Use chemical absorbent pads) spill_ppe->spill_contain spill_clean 4. Clean Up (Use appropriate kit) spill_contain->spill_clean spill_dispose 5. Dispose of Waste (As hazardous material) spill_clean->spill_dispose spill_report 6. Report to Supervisor & EHS spill_dispose->spill_report

Caption: Emergency Spill Response Workflow.

Spill Protocol:

  • Alert: Immediately alert others in the vicinity.[12]

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For a solid spill, gently cover with a chemical absorbent pad to avoid raising dust. For a liquid spill, surround the area with absorbent material, working from the outside in.

  • Clean: Use a chemical spill kit to clean the area. Avoid dry sweeping of solid spills.

  • Dispose: Collect all contaminated materials in a sealed hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety department.

References

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Safe Lab Reagent Storage Guide | Best Practices 2025. Laboratory Disposable Products.
  • Personal protective equipment for handling p-Phenylenediacetic acid. Benchchem.
  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC.
  • What are the OSHA Requirements for Hazardous Chemical Storage?.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Personal protective equipment for handling (S)-2-amino-2-phenylacetamide. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Loba Chemie.
  • 2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol. AK Scientific, Inc..
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet. SynZeal.
  • sigma-aldrich - Safety Data Sheet.
  • 2-Bromophenylacetic acid(18698-97-0). ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet. Nano.
  • 2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID Safety Data Sheets. Echemi.
  • 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754. PubChem.
  • 18698-97-0 | 2-(2-Bromophenyl)acetic acid. ChemScene.
  • 2-(2-Bromophenyl)acetic Acid CAS 18698-97-0 Product Specification.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.